11-Methoxy-11-oxoundecanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
11-methoxy-11-oxoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-16-12(15)10-8-6-4-2-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAELIPKEGUQPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284743 | |
| Record name | 11-Methoxy-11-oxoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3927-60-4 | |
| Record name | 3927-60-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Methoxy-11-oxoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
11-Methoxy-11-oxoundecanoic acid CAS number 3927-60-4
An In-depth Technical Guide to 11-Methoxy-11-oxoundecanoic Acid (CAS 3927-60-4)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, also known as Undecanedioic acid monomethyl ester. As a bifunctional molecule featuring both a terminal carboxylic acid and a methyl ester, this compound serves as a versatile intermediate and building block in various fields of chemical synthesis, from polymer science to pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, applications, and handling.
Core Molecular Identity and Physicochemical Properties
This compound is a C12 linear dicarboxylic acid monoester.[1][2] The presence of two distinct functional groups at either end of a long aliphatic chain is central to its utility, allowing for selective chemical modifications and incorporation into larger molecular architectures. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3927-60-4 | [1][3][4] |
| Molecular Formula | C₁₂H₂₂O₄ | [1][2] |
| Molecular Weight | 230.30 - 230.31 g/mol | [1][2] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | Undecanedioic acid, monomethyl ester; Methyl hydrogen hendecanedioate | [2][5] |
| Appearance | White to off-white solid; may also be a colorless liquid | [2][5] |
| Boiling Point | 165.5-167.5 °C (at 2 Torr) | [5] |
| Purity | Commercially available in purities of 95%, 97%, and up to 99.42% | [1][2][4] |
| Storage | Store sealed in a dry environment at room temperature. | [2][4] |
| InChI Key | JAELIPKEGUQPKD-UHFFFAOYSA-N | [4] |
| SMILES | O=C(O)CCCCCCCCCC(OC)=O | [1] |
Synthesis, Reactivity, and Mechanistic Considerations
The strategic value of this compound lies in the differential reactivity of its two functional groups.
Synthetic Pathways
While specific high-yield preparations are often proprietary, a primary route to this compound is the selective mono-esterification of undecanedioic acid . Undecanedioic acid itself is increasingly sourced from renewable feedstocks, such as ricinoleic acid (derived from castor oil), via chemo-enzymatic processes.[6][7] This "green chemistry" approach enhances its appeal in sustainable manufacturing.[6][7]
The synthesis workflow can be conceptualized as follows:
-
Starting Material: Undecanedioic acid (HOOC-(CH₂)₉-COOH).[8]
-
Esterification: Reaction with methanol in the presence of an acid catalyst. By controlling stoichiometry (using a large excess of the diacid to methanol) and reaction conditions, the formation of the diester can be minimized, favoring the desired mono-ester product.
-
Purification: Separation of the monoester from unreacted diacid and the diester byproduct is typically achieved through chromatographic methods or fractional distillation under reduced pressure.
Core Reactivity
The utility of this molecule stems from its ability to act as a heterobifunctional linker. The carboxylic acid and methyl ester groups can be addressed with orthogonal reaction strategies.
-
The Carboxylic Acid Terminus: This site is readily available for reactions such as:
-
Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, DCC) to form amide bonds. This is fundamental for building polyamide structures or attaching the molecule to amine-containing substrates.
-
Esterification: Reaction with alcohols to form diesters.
-
Reduction: Conversion to a primary alcohol using reducing agents like LiAlH₄ or BH₃.
-
-
The Methyl Ester Terminus: This group is generally less reactive than the free carboxylic acid. It can be:
-
Hydrolyzed: Converted back to the carboxylic acid under basic (saponification) or acidic conditions, regenerating the parent undecanedioic acid.
-
Transesterified: Reacted with a different alcohol in the presence of a catalyst.
-
Amidated: Can react directly with amines at elevated temperatures, though this is less facile than activating the carboxylic acid.
-
The following diagram illustrates the primary reaction pathways available for this molecule.
Caption: Key reaction pathways for this compound.
Applications in Drug Development and Material Science
The unique structure of this compound makes it a valuable intermediate in several high-performance applications.
Pharmaceutical and Medicinal Chemistry
In drug discovery, long-chain bifunctional molecules are critical as linkers or spacers . This compound can be used to connect a pharmacophore to a targeting moiety, a solubilizing group, or a carrier molecule.[9][10] The nine-carbon methylene chain provides a flexible, lipophilic spacer that can be crucial for achieving the optimal distance and orientation between two conjugated molecular entities, potentially improving pharmacokinetic properties or reducing steric hindrance.[10]
Polymer Chemistry
This molecule is an ideal AB-type monomer for synthesizing specialty polymers. The parent compound, undecanedioic acid, is used to produce high-performance polyamides like Nylon-13,13, which are noted for low moisture absorption and excellent mechanical properties. By analogy, this compound can be used in step-growth polymerizations. For instance, after converting the carboxylic acid to an amine via a Curtius or Hofmann rearrangement, the resulting amino-ester could be polymerized to form a polyamide-11 derivative.[11] Such polymers are valuable in engineering plastics, automotive components, and industrial fibers where durability and dimensional stability are paramount.
Fragrances and Lubricants
Dicarboxylic acids and their esters are precursors in the synthesis of macrocyclic musks and high-performance lubricants.[5] The esters of undecanedioic acid, for example, are employed as low-temperature plasticizers and synthetic lubricants. This compound serves as a direct intermediate for creating these specialized diesters and other derivatives used in the fragrance and lubricant industries.[5]
Analytical and Spectroscopic Profile
Characterization of this compound relies on standard spectroscopic techniques. Supplier certificates of analysis confirm its structure is consistent with ¹H NMR and LCMS data.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet around 3.6-3.7 ppm corresponding to the three protons of the methoxy group (-OCH₃). The long methylene chain will produce a series of multiplets between approximately 1.2 and 1.6 ppm. The two methylene groups alpha to the carbonyls (at C2 and C10) will appear as distinct triplets further downfield, typically around 2.2-2.4 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the methoxy carbon around 51-52 ppm. The carbonyl carbons of the ester and carboxylic acid will be distinct, appearing in the 174-180 ppm range. The methylene carbons will populate the 24-34 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of both functional groups. A very broad peak centered around 3000 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. Two distinct C=O stretching absorptions will be visible: a sharp peak around 1740 cm⁻¹ for the ester carbonyl and another sharp peak around 1710 cm⁻¹ for the carboxylic acid carbonyl.[12]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 230.3).
Safety, Handling, and Storage Protocol
Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful and an irritant.[3][4]
Hazard Identification (GHS Classification)
Recommended Handling Procedures
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[3][13]
-
Personal Protective Equipment (PPE): Wear protective gloves (inspect prior to use), chemical safety goggles or a face shield, and a lab coat.[3][13]
-
Hygiene: Avoid breathing dust, fumes, or vapors.[3][13] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
-
Spill Response: In case of a spill, evacuate the area. Collect the material using a liquid-binding agent or by sweeping up the solid, avoiding dust generation.[3] Dispose of contaminated material in accordance with local regulations.[3]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[3][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[3]
Storage
The compound should be stored in a tightly closed container in a dry, well-ventilated place at room temperature.[4][14]
Representative Experimental Workflow: Amide Synthesis
To illustrate the practical utility of this reagent, the following section details a generalized, self-validating protocol for the synthesis of an amide derivative, a common step in both pharmaceutical and polymer applications.
Protocol: Synthesis of N-benzyl-11-methoxy-11-oxoundecanamide
This procedure describes the coupling of the carboxylic acid terminus with benzylamine.
Step 1: Reagent Preparation and Reaction Setup
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like Hydroxybenzotriazole (HOBt, 1.1 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
Step 2: Amine Addition and Reaction
-
To the activated mixture, add benzylamine (1.1 eq) dropwise via syringe. If the amine is a hydrochloride salt, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) must be added.
-
Allow the reaction to stir at room temperature.
Step 3: In-Process Monitoring (Self-Validation)
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A successful reaction is indicated by the consumption of the starting carboxylic acid and the appearance of a new, less polar product spot (on silica TLC). LC-MS analysis should confirm the appearance of a peak with the expected mass of the product.
Step 4: Aqueous Workup and Extraction
-
Once the reaction is complete, quench the mixture by adding water.
-
If using an immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel. Wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, then with a mild base (e.g., saturated NaHCO₃) to remove unreacted starting material and HOBt, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Step 5: Purification and Characterization
-
Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent to yield the final product.
-
Confirm the structure and purity of the N-benzyl-11-methoxy-11-oxoundecanamide using NMR, IR, and high-resolution mass spectrometry.
Caption: Experimental workflow for a representative amidation reaction.
Conclusion
This compound (CAS 3927-60-4) is a highly valuable and versatile chemical intermediate. Its bifunctional nature, combined with a long aliphatic chain, provides a unique platform for constructing complex molecules with tailored properties. For professionals in drug development, it serves as a flexible linker, while in material science, it is a key monomer for producing high-performance polymers. A thorough understanding of its reactivity, analytical profile, and safety protocols is crucial for leveraging its full potential in research and industrial applications.
References
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Aobchem. (n.d.). This compound. Aobchem. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Undecanedioic Acid: Synthesis and Properties for Industrial Use. Inno Pharmchem. [Link]
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ResearchGate. (n.d.). Synthesis, Surface Properties and Effect of an Amino Acid Head Group of 11-(2-Methoxy-4-vinylphenoxy)undecanoicacid-Based Anionic Surfactants. ResearchGate. [Link]
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Ataman Kimya. (n.d.). UNDECANEDIOIC ACID. Ataman Kimya. [Link]
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Xinchem. (n.d.). China Cyclopentylacetic Acid Manufacturer and Supplier, Factory Exporter. Xinchem. [Link]
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Human Metabolome Database. (2022). Showing metabocard for Undecanedioic acid (HMDB0000888). HMDB. [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
- Google Patents. (1996). United States Patent (19) - 5,498,733.
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Ewha Womans University. (2016). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. Ewha Womans University Research Repository. [Link]
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SpectraBase. (n.d.). Undecanedioic acid, monomethyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
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MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]
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Cheméo. (n.d.). Chemical Properties of Undecanedioic acid (CAS 1852-04-6). Cheméo. [Link]
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Ark Pharm. (n.d.). cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid. Ark Pharm. [Link]
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Royal Society of Chemistry. (2016). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry. [Link]
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ResearchGate. (2006). Synthesis and high-resolution NMR spectra of A-nor-derivatives of 11-deoxyglycyrrhetic acid. ResearchGate. [Link]
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MDPI. (2024). 11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione. MDPI. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 11-Methoxy-11-oxoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 11-Methoxy-11-oxoundecanoic acid (CAS No: 3927-60-4), a long-chain dicarboxylic acid monoester. This document is intended to serve as a technical resource for researchers and professionals in drug development and other scientific fields where this molecule may be of interest.
Chemical Identity and Structure
This compound, also known as undecanedioic acid monomethyl ester, is a bifunctional organic molecule featuring a terminal carboxylic acid and a methyl ester group at the opposite end of an eleven-carbon aliphatic chain. This unique structure imparts amphiphilic properties, influencing its solubility and potential applications.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3927-60-4 | [1][2] |
| Molecular Formula | C₁₂H₂₂O₄ | [1][2] |
| Molecular Weight | 230.30 g/mol | [2] |
| SMILES | O=C(O)CCCCCCCCCC(OC)=O | [1] |
| InChI | 1S/C12H22O4/c1-16-12(15)10-8-6-4-2-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14) | |
| InChI Key | JAELIPKEGUQPKD-UHFFFAOYSA-N |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is paramount for its application in research and development. The following sections detail the known and predicted properties of this compound.
Physical State and Appearance
At room temperature, this compound exists as a white to off-white solid.[2] This crystalline nature is typical for long-chain dicarboxylic acids and their monoesters.
Melting and Boiling Points
The boiling point of dicarboxylic acid esters is generally high due to their molecular weight and the potential for intermolecular interactions. A specific boiling point for this compound is not documented in the available resources.
Solubility Profile
The solubility of dicarboxylic acid esters is influenced by the length of the alkyl chain and the polarity of the solvent.
-
Water: Due to the long hydrophobic alkyl chain, this compound is expected to have low solubility in water. The presence of the carboxylic acid and ester groups provides some polarity, but the dominant feature is the nonpolar carbon chain.
-
Organic Solvents: It is anticipated to be soluble in less polar organic solvents such as ethers and alcohols. The ester group contributes to its solubility in a range of organic media.
The carboxylic acid moiety allows for the formation of water-soluble salts upon reaction with aqueous bases like sodium hydroxide.
Acidity (pKa)
The pKa of the carboxylic acid group in this compound is a critical parameter, particularly for applications in biological systems. Dicarboxylic acids are weak dibasic acids, with the pKa of the two carboxylic acid groups typically around 4.5 and 5.5 as the distance between them increases. For this compound, only one free carboxylic acid is present. Its acidity will be influenced by the long alkyl chain. In an aqueous solution at a physiological pH of approximately 7, it is expected to exist predominantly as the carboxylate anion.
Spectral Characterization
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this compound are not widely published, the expected characteristics are outlined below based on the functional groups present. A certificate of analysis for a commercial sample confirms that the ¹H NMR and LCMS are consistent with the expected structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), the methylene protons adjacent to the carboxylic acid and ester groups (triplets around 2.3 ppm), and a broad multiplet for the central methylene protons of the alkyl chain. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The ¹³C NMR spectrum will feature distinct signals for the carbonyl carbons of the ester and carboxylic acid groups (typically in the range of 170-180 ppm), the methoxy carbon of the ester (around 51 ppm), and a series of signals for the methylene carbons in the aliphatic chain.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the carboxylic acid and ester functional groups. Key expected absorptions include:
-
A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid carbonyl, around 1710 cm⁻¹.
-
A strong C=O stretching band for the ester carbonyl, typically at a slightly higher wavenumber than the acid, around 1740 cm⁻¹.
-
C-O stretching bands for both the acid and the ester.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 230. Common fragmentation pathways for dicarboxylic acid monoesters include the loss of water or methanol.
Synthesis and Purification
The synthesis of this compound typically involves the selective mono-esterification of undecanedioic acid. Several general methods for the mono-esterification of dicarboxylic acids have been reported.
A common approach is the direct esterification of the dicarboxylic acid with methanol in the presence of an acid catalyst. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the formation of the monoester over the diester.
Another strategy involves the use of a heterogeneous catalyst, such as alumina, which can provide selectivity for mono-esterification.[4]
Purification of the product can be achieved through techniques such as recrystallization or column chromatography to separate the monoester from unreacted dicarboxylic acid and the diester byproduct. A certificate of analysis for a commercially available sample indicates a purity of 99.42% as determined by Gas Chromatography (GC).[2]
Experimental Protocols
The following sections provide generalized protocols for the determination of key physicochemical properties. These should be adapted and optimized for the specific laboratory conditions and equipment.
Synthesis of this compound
This protocol describes a general method for the selective monomethylation of a dicarboxylic acid using a bifunctional alumina catalyst.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Catalyst Activation: Activate commercially available alumina by heating at a high temperature (e.g., 400 °C) for several hours under vacuum.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve undecanedioic acid in an excess of methanol.
-
Catalyst Addition: Add the activated alumina catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the alumina catalyst.
-
Solvent Removal: Remove the excess methanol from the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel to isolate the desired monoester.
Characterization Workflow
The following workflow outlines the key analytical techniques for characterizing the synthesized this compound.
Caption: Analytical workflow for the characterization of this compound.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting. The following hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a long-chain dicarboxylic acid monoester with distinct physicochemical properties stemming from its bifunctional nature. This guide has synthesized available information on its chemical identity, physical and spectral properties, synthesis, and handling. While some experimental data, such as precise melting and boiling points, and pKa values, are not yet widely reported, the provided information and protocols offer a solid foundation for researchers and professionals working with this compound. As a molecule with both hydrophilic and lipophilic characteristics, it holds potential for various applications, and further research into its properties and utility is warranted.
References
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
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Ataman Kimya. (n.d.). DICARBOXYLIC ESTERS. Retrieved from [Link]
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Chemistry Steps. (n.d.). Dicarboxylic Acids and their Derivatives, Chemistry tutorial. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000223). Retrieved from [Link]
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ResearchGate. (n.d.). Physical properties of some dicarboxylic acids. Retrieved from [Link]
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ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). Retrieved from [Link]
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PubChem. (n.d.). Methoxyacetic Acid. Retrieved from [Link]
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LibreTexts. (2021). 18.11: Dicarboxylic Acids. Retrieved from [Link]
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An In-Depth Technical Guide to 11-Methoxy-11-oxoundecanoic Acid for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and polymer scientists on 11-methoxy-11-oxoundecanoic acid. This bifunctional molecule, featuring a terminal carboxylic acid and a methyl ester, offers significant utility as a versatile building block and linker in the synthesis of advanced materials and complex pharmaceutical intermediates. This document provides an in-depth exploration of its chemical identity, synthesis protocols, analytical profile, and key applications, grounded in established scientific principles and methodologies.
Core Molecular Identity and Physicochemical Properties
This compound, also known as undecanedioic acid monomethyl ester, is a C11 α,ω-dicarboxylic acid derivative. This structure provides it with two distinct reactive sites: a free carboxylic acid amenable to standard coupling reactions, and a methyl ester that can be further manipulated or left intact.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₄ | [1] |
| Molecular Weight | 230.30 g/mol | [1] |
| CAS Number | 3927-60-4 | [1] |
| IUPAC Name | This compound | |
| Synonym | Undecanedioic acid, 1-methyl ester | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | Store at room temperature in a dry, sealed container. |
Synthesis and Purification: A Protocol for Selective Esterification
The synthesis of this compound hinges on the selective mono-esterification of undecanedioic acid. Direct esterification using a large excess of the diacid or chromatographic separation can be challenging and inefficient. A more robust and selective method involves leveraging heterogeneous catalysis, which offers environmental benefits and simplifies product isolation.
Rationale for Method Selection
The selective mono-esterification of a symmetrical dicarboxylic acid requires a method that can differentiate between the two identical functional groups. Using a bifunctional solid catalyst, such as alumina, provides a surface that can preferentially bind one carboxylic acid group, leaving the other accessible for esterification with methanol. This approach avoids the statistical mixture of di-ester, mono-ester, and unreacted diacid that would be expected in a homogenous solution, leading to higher yields of the desired mono-ester.
Experimental Protocol: Heterogeneous Catalysis
This protocol is adapted from established methods for selective mono-esterification of linear dicarboxylic acids.
Materials:
-
Undecanedioic acid (1.0 eq)
-
Methanol (50 eq)
-
Acidic Alumina (Al₂O₃) (e.g., 250 mg per 5 mmol of diacid)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Decane (as an internal standard for GC analysis, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend undecanedioic acid (1.0 eq) and acidic alumina in methanol (50 eq).
-
Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Typical reaction times can range from 24 to 48 hours.
-
Work-up: a. Upon completion, filter the reaction mixture to remove the solid alumina catalyst. Wash the catalyst with a small amount of methanol or DCM. b. Combine the filtrates and evaporate the solvent under reduced pressure. c. Dissolve the resulting residue in DCM and wash with a 5% aqueous solution of sodium bicarbonate to remove any unreacted undecanedioic acid. The desired product will remain in the organic phase. d. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.
Caption: Synthesis workflow for this compound.
Analytical Profile and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for structural elucidation.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the different methylene groups, the methyl ester, and the carboxylic acid proton.
-
δ ~11-12 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group. Its chemical shift can be highly variable and concentration-dependent.
-
δ 3.67 ppm (s, 3H): A sharp singlet for the three protons of the methyl ester group (-OCH₃).
-
δ 2.35 ppm (t, J = 7.5 Hz, 2H): A triplet corresponding to the methylene group alpha to the carboxylic acid (-CH₂-COOH).
-
δ 2.30 ppm (t, J = 7.5 Hz, 2H): A triplet for the methylene group alpha to the methyl ester (-CH₂-COOCH₃).
-
δ 1.63 ppm (m, 4H): A multiplet for the two methylene groups beta to the carbonyls.
-
δ 1.2-1.4 ppm (m, 10H): A broad multiplet representing the remaining five methylene groups in the central part of the aliphatic chain.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of the 12 unique carbon atoms.
-
δ ~180 ppm: The carbonyl carbon of the carboxylic acid (-COOH).
-
δ ~174 ppm: The carbonyl carbon of the methyl ester (-COOCH₃).
-
δ 51.4 ppm: The methoxy carbon of the ester (-OCH₃).
-
δ ~34.0 ppm: The methylene carbon alpha to the carboxylic acid.
-
δ ~34.1 ppm: The methylene carbon alpha to the ester.
-
δ ~29 ppm (multiple signals): A cluster of signals for the internal methylene carbons of the long chain.
-
δ ~24-25 ppm: Signals for the methylene carbons beta to the carbonyl groups.
-
Other Analytical Techniques
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion at m/z 229.1 [M-H]⁻.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch from approximately 3300-2500 cm⁻¹ (characteristic of a carboxylic acid), a sharp C=O stretch for the ester at ~1740 cm⁻¹, and another C=O stretch for the acid at ~1710 cm⁻¹.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable intermediate in several fields, particularly in polymer chemistry and the development of drug delivery systems.
Precursor for Functionalized Polymers
The terminal carboxylic acid allows for its incorporation into polymer backbones, such as polyamides and polyesters. A closely related derivative, 11-(methoxycarbonylamino)undecanoic acid, is an intermediate in the synthesis of Nylon-11, highlighting the industrial relevance of this class of molecules.[2] The methyl ester can be carried through the polymerization and then hydrolyzed to provide pendant carboxylic acid groups on the polymer chain, which can be used for further functionalization.
Linker in Drug-Polymer Conjugates
In the field of drug delivery, long-chain dicarboxylic acid derivatives are employed as linkers to attach therapeutic agents to polymer backbones, such as polyethylene glycol (PEG).[3][4] This process, often termed PEGylation, can improve the pharmacokinetic profile of a drug by increasing its solubility, extending its circulation half-life, and reducing immunogenicity.[3][4]
This compound is an ideal candidate for such applications. The carboxylic acid can be activated and coupled to a hydroxyl or amine group on a drug molecule. The resulting conjugate, now bearing a terminal methyl ester, can have its ester group hydrolyzed to reveal a new carboxylic acid. This new terminal acid can then be used to attach the entire drug-linker construct to a polymer carrier. This strategy allows for a modular and controlled synthesis of complex drug-polymer conjugates.
Caption: Logical workflow for using the molecule as a drug-polymer linker.
Conclusion
This compound represents a highly versatile and valuable chemical entity for advanced scientific applications. Its well-defined bifunctional nature, coupled with straightforward synthesis and purification protocols, makes it an attractive building block for the rational design of functional polymers and sophisticated drug delivery systems. The detailed analytical profile provided herein serves as a reliable reference for researchers, ensuring the accurate identification and quality control of this compound in their synthetic endeavors. As the demand for precisely engineered macromolecules and targeted therapeutics continues to grow, the utility of such well-characterized intermediates will undoubtedly expand.
References
- Ayorinde, F. O., Nwaonicha, C. P. (1996). United States Patent 5,498,733: Synthesis of Nylon-11 monomer. Washington, DC: U.S. Patent and Trademark Office.
-
Pasquale, G., et al. (2012). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 14(10), 2739-2742. Available from: [Link]
- Jatzkewitz, H. (1955). The first polymer-drug conjugate. As cited in Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
-
Li, C., & Wallace, S. (2008). Polymer-drug conjugates: recent development in clinical oncology. Advanced drug delivery reviews, 60(8), 886-898. Available from: [Link]
Sources
A Technical Guide to the Regioselective Synthesis of 11-Methoxy-11-oxoundecanoic Acid from Undecylenic Acid
Abstract
This technical guide provides an in-depth, scientifically-grounded methodology for the synthesis of 11-methoxy-11-oxoundecanoic acid, a valuable mono-ester of a long-chain dicarboxylic acid, starting from the bio-renewable feedstock, undecylenic acid. The synthesis is strategically divided into two primary phases: (1) the conversion of the terminal vinyl group of undecylenic acid into a carboxylic acid to form undecanedioic acid, and (2) the selective monomethyl esterification of the resulting symmetric dicarboxylic acid. This guide elucidates the causal-based rationale for the selection of a hydroboration-oxidation pathway for the initial transformation, emphasizing its superior regioselectivity. For the second phase, a robust protocol utilizing substrate adsorption on an alumina support is detailed to overcome the inherent challenge of non-selective esterification. This document is intended for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles that ensure a self-validating and reproducible synthetic route.
Introduction
Significance of this compound
Long-chain dicarboxylic acids and their mono-esters are crucial chemical intermediates with broad industrial and pharmaceutical applications. This compound, the monomethyl ester of undecanedioic acid, serves as a key building block in the synthesis of high-performance polymers, such as specialty polyamides and polyesters, where it imparts flexibility and durability. In the pharmaceutical sector, its bifunctional nature—possessing both a reactive carboxylic acid and a protected ester—makes it an ideal linker for conjugating molecules in advanced drug delivery systems. Furthermore, its derivatives are utilized in the formulation of synthetic lubricants, plasticizers, and fragrances.
Undecylenic Acid as a Bio-renewable Feedstock
The strategic use of renewable starting materials is a cornerstone of modern green chemistry. Undecylenic acid (10-undecenoic acid) is a prime example of such a feedstock, derived commercially from the pyrolysis of ricinoleic acid, the primary component of castor oil. Its availability, relatively low cost, and versatile chemical structure, featuring a terminal double bond and a carboxylic acid, make it an attractive starting point for a variety of value-added chemicals.
Overview of the Synthetic Challenge
The transformation of undecylenic acid into this compound presents two distinct and significant chemical challenges that must be addressed with high selectivity:
-
Anti-Markovnikov Carboxylation: The terminal vinyl group (-CH=CH₂) of undecylenic acid must be converted into a carboxylic acid (-COOH). This requires a synthetic route that specifically targets the terminal carbon (C11), avoiding reaction at the more substituted C10 position, a process known as anti-Markovnikov addition.
-
Selective Mono-esterification: The intermediate product, undecanedioic acid, is a symmetric C11 α,ω-dicarboxylic acid. Standard esterification methods would result in a statistical mixture of the starting diacid, the desired mono-ester, and the undesired di-ester, leading to significant purification challenges and reduced yield. Therefore, a method that can differentiate between the two chemically identical carboxylic acid groups is required.
This guide presents a logical, high-yield pathway that effectively overcomes both challenges.
Synthetic Strategy: A Two-Phase Approach
To achieve the target molecule with high purity and efficiency, a two-phase synthetic strategy is employed. This approach isolates the two core chemical challenges, allowing for optimized conditions and purification at each stage.
Caption: High-level overview of the two-phase synthetic strategy.
Phase 1: Synthesis of Undecanedioic Acid via Hydroboration-Oxidation
To convert the terminal alkene of undecylenic acid into a primary alcohol, which can then be oxidized to a carboxylic acid, the hydroboration-oxidation reaction is the method of choice. This reaction is renowned for its exceptional regioselectivity, proceeding via an anti-Markovnikov addition mechanism. The boron atom adds to the less sterically hindered terminal carbon of the alkene, placing the hydrogen on the more substituted carbon. Subsequent oxidation replaces the boron with a hydroxyl group, yielding the terminal alcohol with high fidelity.
Causality of Experimental Choice: Standard acid-catalyzed hydration or oxymercuration-demercuration would yield the Markovnikov product (the secondary alcohol at C10), which is not the desired intermediate. The hydroboration-oxidation sequence ensures the formation of the terminal 11-hydroxyundecanoic acid, which is the direct precursor to the target dicarboxylic acid. To prevent the acidic proton of the existing carboxyl group from reacting with the borane reagent, it is prudent to first protect it as an ester (e.g., methyl ester), which can be hydrolyzed in the final step.
Phase 2: Selective Monomethyl Esterification of Undecanedioic Acid
The primary challenge in this phase is achieving chemoselectivity. Reacting a symmetric dicarboxylic acid with one equivalent of an esterifying agent typically yields a mixture of products. To overcome this, we employ a heterogeneous catalysis method where the diacid is adsorbed onto a solid support, namely activated alumina.
Mechanism of Selectivity: When undecanedioic acid is adsorbed onto the surface of alumina from a nonpolar solvent, it is proposed that one of the two carboxylic acid groups binds strongly to the basic sites on the alumina surface. This interaction effectively "protects" one end of the molecule, leaving the other carboxylic acid group free and available for reaction in the liquid phase. By slowly adding a controlled amount of a highly reactive esterifying agent like diazomethane, the free carboxyl group is esterified. The strong adsorption prevents the formation of the diester and allows for the isolation of the monomethyl ester in high yield after desorption from the support.
Choice of Reagent: Diazomethane (CH₂N₂) is an excellent methylating agent for carboxylic acids as the reaction is fast, clean, and proceeds under very mild conditions, producing only nitrogen gas as a byproduct. However, it is also toxic and potentially explosive, requiring specific handling precautions.
Caption: Selective esterification via substrate adsorption on alumina.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Diazomethane is toxic, carcinogenic, and explosive; it should only be handled by trained personnel using appropriate safety measures, such as a blast shield and non-ground glass joints.
Protocol 1: Synthesis of Undecanedioic Acid from Undecylenic Acid
This protocol proceeds via protection of the carboxylic acid, followed by hydroboration-oxidation, and concluding with saponification.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Undecylenic Acid | 184.28 | 18.4 g (0.1 mol) | 98% purity or higher |
| Methanol | 32.04 | 100 mL | Anhydrous |
| Sulfuric Acid (H₂SO₄) | 98.08 | 1 mL | Concentrated |
| Borane-THF complex (BH₃·THF) | - | 110 mL (0.11 mol) | 1.0 M solution in THF |
| Tetrahydrofuran (THF) | 72.11 | 200 mL | Anhydrous |
| Sodium Hydroxide (NaOH) | 40.00 | 40 mL | 3 M aqueous solution |
| Hydrogen Peroxide (H₂O₂) | 34.01 | 40 mL | 30% w/w aqueous solution |
| Potassium Hydroxide (KOH) | 56.11 | 16.8 g (0.3 mol) | - |
| Hydrochloric Acid (HCl) | 36.46 | As needed | 6 M aqueous solution |
| Diethyl Ether, Sodium Sulfate | - | As needed | For extraction and drying |
Step-by-Step Procedure:
-
Protection (Esterification): In a 250 mL round-bottom flask, dissolve undecylenic acid (18.4 g) in methanol (100 mL). Add concentrated sulfuric acid (1 mL) dropwise. Reflux the mixture for 4 hours. After cooling, neutralize with a saturated sodium bicarbonate solution and extract the product (methyl undecylenate) with diethyl ether. Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Hydroboration: Transfer the crude methyl undecylenate to a 500 mL flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet. Dissolve the ester in anhydrous THF (100 mL). Cool the flask to 0 °C in an ice bath. Add the borane-THF complex (110 mL of 1.0 M solution) dropwise over 1 hour while maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 3 M NaOH solution (40 mL). Following this, add 30% H₂O₂ solution (40 mL) dropwise, ensuring the internal temperature does not exceed 40 °C. After addition, heat the mixture to 50 °C and stir for 2 hours.
-
Saponification (Hydrolysis): To the reaction mixture, add a solution of KOH (16.8 g) in water (50 mL). Attach a reflux condenser and heat the mixture to reflux for 4 hours to hydrolyze both the methyl ester and the newly formed ester linkage from the borane complex.
-
Workup and Purification: Cool the reaction mixture to room temperature and transfer to a separatory funnel. Wash with diethyl ether (2 x 100 mL) to remove any neutral byproducts. Acidify the aqueous layer to pH 1-2 with 6 M HCl while cooling in an ice bath. A white precipitate of undecanedioic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from an ethanol/water mixture to obtain pure undecanedioic acid.
Protocol 2: Selective Monomethyl Esterification of Undecanedioic Acid
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Undecanedioic Acid | 216.29 | 10.8 g (0.05 mol) | From Protocol 1 |
| Activated Alumina | - | 100 g | Brockmann I, standard grade, ~150 mesh |
| Diazomethane Solution in Ether | 42.04 | ~0.05 mol | Generated in-situ from Diazald® |
| Dichloromethane (DCM) | 84.93 | 300 mL | Anhydrous |
| Methanol | 32.04 | 50 mL | For desorption |
Step-by-Step Procedure:
-
Adsorption: Suspend activated alumina (100 g) in a solution of undecanedioic acid (10.8 g) in dichloromethane (200 mL). Stir the suspension at room temperature for 2 hours to ensure complete adsorption.
-
Esterification: Cool the suspension to 0 °C in an ice bath. While stirring vigorously, add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess. (CAUTION: Perform behind a blast shield) . The total amount added should correspond to approximately 0.05 mol. Allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Quenching and Desorption: Carefully add a few drops of acetic acid to quench any excess diazomethane. Filter the alumina and wash it thoroughly with fresh dichloromethane to remove any unreacted starting material or diester byproduct that was not adsorbed.
-
Product Isolation: To desorb the product, suspend the filtered alumina in a 9:1 mixture of dichloromethane and methanol (250 mL) and stir for 1 hour. Filter the alumina and collect the filtrate. Repeat the desorption step.
-
Purification: Combine the filtrates from the desorption steps and remove the solvent under reduced pressure. The crude product will be enriched in the desired mono-ester. Purify further using column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Data Summary and Analysis
The following table summarizes the key quantitative data for the described synthesis. Yields are representative and may vary based on experimental execution.
| Parameter | Undecanedioic Acid (Intermediate) | This compound (Final) |
| Chemical Formula | C₁₁H₂₀O₄ | C₁₂H₂₂O₄ |
| Molar Mass ( g/mol ) | 216.29 | 230.30 |
| Starting Mass (g) | N/A (Product of Step 1) | 10.8 g |
| Theoretical Yield (g) | 21.6 g (from 0.1 mol start) | 11.5 g |
| Representative Actual Yield (g) | ~18.4 g (85%) | ~9.8 g (85%) |
| Overall Yield (%) | 85% | ~72% (from undecylenic acid) |
| Appearance | White crystalline solid | White to off-white solid |
| Purity (by GC/LCMS) | >98% (after recrystallization) | >99% (after chromatography) |
Conclusion
This guide has detailed a reliable and high-yield synthetic route for the preparation of this compound from the renewable feedstock undecylenic acid. The success of this synthesis hinges on a strategic two-phase approach that addresses the inherent challenges of regioselectivity and chemoselectivity. The use of a hydroboration-oxidation sequence provides a robust solution for the required anti-Markovnikov functionalization of the terminal alkene. Subsequently, the selective mono-esterification is skillfully managed through the application of a heterogeneous system involving substrate adsorption on alumina, which effectively differentiates the two chemically equivalent carboxylic acid groups. The protocols described herein are self-validating in their chemical logic and provide a clear framework for researchers and professionals to produce this valuable chemical intermediate for applications in polymer science, pharmaceuticals, and materials chemistry.
References
-
Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society. Available at: [Link]
-
LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. Available at: [Link]
-
Kühnel, E., et al. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition. Available at: [Link]
-
Pagliaro, M., & Rossi, M. (2010). Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route. Molecules. Available at: [Link]
-
Ballini, R., et al. (2006). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry. Available at: [Link]
-
Prakash, G. K. S., et al. (2020). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters. Available at: [Link]
- Ogawa, H., et al. (1986). Selective Preferential Esterification of the Dicarboxylic Acids with Longer Carbon Chain by Diazomethane in the Presence of D
A Senior Application Scientist's Guide to the Chemoenzymatic Synthesis of Long-Chain Dicarboxylic Acid Methyl Esters
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Bridging Biology and Chemistry for High-Value Monomers
Long-chain dicarboxylic acids (LCDCAs) and their corresponding methyl esters are pivotal building blocks in the chemical industry. Their unique molecular architecture, featuring carboxyl or ester groups at both ends of a long aliphatic chain, imparts flexibility and durability to a variety of high-performance materials.[1] Applications are extensive, ranging from the synthesis of specialty polyamides, polyesters, and hot-melt adhesives to the formulation of advanced lubricants, corrosion inhibitors, and fragrances.[2][3]
Traditionally, the synthesis of these molecules has relied on multi-step chemical processes that often require harsh conditions, toxic reagents, and generate significant byproducts. The modern imperative for sustainable and green chemistry has catalyzed the development of chemoenzymatic routes, which synergistically combine the unparalleled selectivity of enzymes with the efficiency of chemical transformations.[4] This guide provides an in-depth technical exploration of this powerful synthetic strategy, focusing on the underlying scientific principles, practical methodologies, and analytical validation required for successful implementation.
The Core Synthetic Strategy: The ω-Oxidation Pathway
The cornerstone of the biological production of LCDCAs from fatty acids or their esters is the ω-oxidation pathway. Unlike the more common β-oxidation pathway, which degrades fatty acids for energy, ω-oxidation functionalizes the terminal methyl group (the ω-carbon), the carbon atom furthest from the existing carboxyl group.[5] This process is a three-step enzymatic cascade.
The rationale for employing a biological system lies in its ability to perform this terminal oxidation with exquisite regioselectivity—a feat that is exceptionally challenging for traditional chemical oxidants. The process can be initiated from either a free fatty acid or its methyl ester, which dictates the nature of the final product.
Step 1: Terminal Hydroxylation via Cytochrome P450 Monooxygenases
The first and often rate-limiting step is the introduction of a hydroxyl group at the ω-carbon.[6] This reaction is catalyzed by a specific class of enzymes known as Cytochrome P450 monooxygenases (CYPs), particularly the CYP4 family of ω-hydroxylases.[7][8]
-
Mechanism & Causality: These enzymes are hemeproteins that utilize a catalytic cycle involving molecular oxygen (O₂) and a reducing equivalent, typically supplied by NADPH.[7] The P450 enzyme activates one oxygen atom for insertion into the C-H bond of the terminal methyl group, while the other oxygen atom is reduced to water.[7] The enzyme's active site is a hydrophobic pocket, shaped to bind the long aliphatic chain of the fatty acid, precisely orienting the ω-carbon towards the activated iron-oxo species for hydroxylation.[9] This structural constraint is the basis for the reaction's high regioselectivity. The process requires an accessory flavoprotein, NADPH-P450 reductase, to shuttle electrons from NADPH to the P450 heme center.[10]
Step 2 & 3: Sequential Oxidation to the Carboxylic Acid
The newly formed ω-hydroxy fatty acid (or its methyl ester) is then sequentially oxidized to the corresponding dicarboxylic acid. This is accomplished by two broad classes of dehydrogenases.
-
Alcohol Dehydrogenase (ADH): The terminal hydroxyl group is oxidized to an aldehyde.[11][12]
-
Aldehyde Dehydrogenase (ALDH): The aldehyde is subsequently oxidized to a carboxylic acid, completing the formation of the second carboxyl group.[11][13][14]
These steps typically utilize NAD⁺ as a cofactor, which is reduced to NADH. In a living system, these cofactors are continuously regenerated.
The entire enzymatic cascade is visualized in the workflow below.
Figure 1: The three-enzyme cascade of the ω-oxidation pathway.
Biocatalyst Systems: From Isolated Enzymes to Whole-Cell Factories
The choice of biocatalyst format is a critical decision that balances purity, cost, and process scalability.
Isolated Enzyme Systems
Using purified enzymes offers a clean reaction system with no competing cellular side reactions. However, this approach is often prohibitively expensive for large-scale synthesis due to the high cost of enzyme purification and the need to supply costly cofactors (NADPH, NAD⁺) externally.[4]
Whole-Cell Biocatalysis: The Preferred Approach
For industrial viability, whole-cell biocatalysis is the dominant strategy.[15][16] This involves using microorganisms, typically yeasts like Candida tropicalis or genetically engineered Escherichia coli, as self-contained catalytic units.[5][6][17]
-
Inherent Advantages: The primary advantage is that the host organism provides all the necessary enzymes and maintains the delicate machinery for cofactor regeneration, eliminating the need for their external addition.[18]
-
Trustworthiness through Genetic Engineering: To ensure the process is a self-validating system for producing LCDCAs, genetic modification is crucial. The native β-oxidation pathway, which would otherwise degrade both the fatty acid substrate and the dicarboxylic acid product, must be inactivated.[5] This is typically achieved by knocking out key genes in the β-oxidation pathway, thereby channeling the metabolic flux exclusively towards the desired ω-oxidation.[5] This targeted modification prevents product loss and simplifies downstream purification.
The "Chemo" Component: Esterification Strategies
The final step to obtain the target methyl esters can be approached in two ways, defining the overall chemoenzymatic workflow.
Route A: Biotransformation of Fatty Acid Methyl Esters (FAMEs)
One can start with a readily available long-chain FAME (e.g., from biodiesel). The whole-cell biocatalyst converts this into the monomethyl ester of the corresponding dicarboxylic acid. To obtain the final dimethyl ester, a subsequent chemical esterification of the remaining free carboxylic acid is required. This can be achieved via standard methods like Fischer esterification using methanol and an acid catalyst.[19]
Route B: Biotransformation of Fatty Acids followed by Diesterification
Alternatively, the process can start with a free fatty acid. The biocatalyst produces the dicarboxylic acid, which is then fully esterified to the dimethyl ester in a single chemical step.
Enzymatic Esterification
A greener alternative to acid-catalyzed esterification is the use of lipases.[20] Lipases can catalyze esterification reactions in organic solvents with high efficiency.[21] For instance, immobilized Candida antarctica lipase B (often sold as Novozym 435) is highly effective for the polycondensation of dicarboxylic acid methyl esters with diols and can be adapted for the simple esterification of the terminal carboxyl groups.[22][23][24]
The choice between these routes depends on substrate availability, cost, and the desired final product purity.
Figure 2: Alternative chemoenzymatic workflows.
Experimental Protocols & Data
This section provides validated, step-by-step methodologies for key stages of the synthesis and analysis.
Protocol: Whole-Cell Biotransformation of Oleic Acid
This protocol describes a representative batch fermentation using an engineered yeast strain (e.g., Candida tropicalis with β-oxidation blocked) for the production of octadecanedioic acid.
-
Inoculum Preparation: Aseptically transfer a single colony of the engineered yeast strain into 50 mL of YPD medium. Incubate at 30°C with shaking (200 rpm) for 24 hours.
-
Bioreactor Setup: Prepare a 2 L bioreactor containing 1 L of defined mineral salt medium supplemented with 1% (v/v) glycerol as an initial carbon source. Sterilize the bioreactor.
-
Fermentation: Inoculate the bioreactor with the 50 mL seed culture. Maintain the temperature at 30°C, pH at 6.0 (controlled with 2M NaOH), and dissolved oxygen above 20% (by adjusting agitation and aeration).
-
Substrate Feeding: After the initial glycerol is consumed (approx. 12-16 hours, indicated by a sharp increase in dissolved oxygen), begin feeding a sterile emulsion of oleic acid (20% w/v with 1% Tween 80) at a rate of 2 g/L/h.
-
Monitoring: Periodically withdraw samples (e.g., every 4-6 hours) for analysis of cell density (OD₆₀₀) and product concentration via GC-FID after extraction and derivatization.
-
Harvest: After 72-96 hours, or when product concentration plateaus, stop the feed and harvest the culture broth by centrifugation to separate the cells. The supernatant contains the dicarboxylic acid product.
Protocol: Product Extraction and Methylation for GC Analysis
-
Extraction: Take 1 mL of the cell-free supernatant. Acidify to pH 2.0 with 6M HCl. Extract the organic acids by adding 2 mL of ethyl acetate and vortexing for 2 minutes. Centrifuge and collect the upper organic layer. Repeat the extraction.
-
Derivatization (Methylation): Evaporate the pooled organic layers to dryness under a stream of nitrogen. To the dry residue, add 200 µL of 2% (v/v) sulfuric acid in methanol. Seal the vial and heat at 60°C for 1 hour.
-
Work-up: After cooling, add 500 µL of saturated NaCl solution and 500 µL of hexane. Vortex and centrifuge. The upper hexane layer, containing the fatty acid methyl esters (FAMEs) and dicarboxylic acid dimethyl esters, is ready for GC analysis.[25]
Analytical Method: Gas Chromatography (GC-FID)
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 10 min.
-
-
Quantification: The concentration is determined by comparing the peak area of the product to a standard curve prepared with an authentic standard of the dicarboxylic acid dimethyl ester.[26]
Representative Performance Data
The following table summarizes typical data achievable with optimized whole-cell biotransformation systems.
| Parameter | Value Range | Reference |
| Substrate | C12-C18 Fatty Acids/Esters | [5][6] |
| Biocatalyst | Engineered Candida sp. | [3][6] |
| Product Titer | 50 - 150 g/L | [6] |
| Yield (g product/g substrate) | 0.8 - 0.95 g/g | [27] |
| Productivity | 0.5 - 2.0 g/L/h | [17] |
Conclusion and Future Outlook
The chemoenzymatic synthesis of long-chain dicarboxylic acid methyl esters represents a triumph of modern biotechnology, offering a sustainable and highly selective alternative to traditional chemical methods. By harnessing the power of microbial ω-oxidation within engineered whole-cell factories, it is possible to produce these valuable monomers from renewable feedstocks like plant oils and fatty acids.[28] The synergy with subsequent chemical or enzymatic esterification steps provides a flexible and efficient pathway to the desired final products.
Future research will undoubtedly focus on enhancing the economic viability of these processes. Key areas of development include:
-
Enzyme Engineering: Improving the catalytic efficiency and stability of P450 monooxygenases to increase reaction rates and reduce fermentation times.
-
Strain Development: Further optimization of microbial hosts to increase tolerance to high concentrations of substrates and products.
-
Process Integration: Developing integrated processes that combine biotransformation, product separation, and chemical conversion in a continuous or semi-continuous fashion to reduce capital and operational costs.
As the chemical industry continues its shift towards a bio-based economy, the principles and methodologies outlined in this guide will serve as a foundational platform for the development of next-generation sustainable manufacturing processes.
References
- Title: Cytochrome P450 omega hydroxylase - Wikipedia Source: Wikipedia URL
- Title: Long-chain dicarboxylic acid application Source: Palmary Chemical URL
- Title: Transformation of fatty acids catalyzed by cytochrome P450 monooxygenase enzymes of Candida tropicalis Source: PubMed URL
- Title: The Role of Long-Chain Dicarboxylic Acids in Modern Material Science Source: Cathay Biotech URL
- Title: Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1 Source: National Library of Medicine URL
- Title: NAD(H)
- Title: Sacrificial Substrate-Free Whole-Cell Biocatalysis for the Synthesis of 2,5-Furandicarboxylic Acid by Engineered Escherichia coli Source: ACS Publications URL
- Title: Dicarboxylic acids Source: Cyberlipid URL
- Title: NAD(H)
- Title: Long-chain dicarboxylic acids from plant oils Source: Fraunhofer-Gesellschaft URL
- Title: Sacrificial Substrate-Free Whole-Cell Biocatalysis for the Synthesis of 2,5-Furandicarboxylic Acid by Engineered Escherichia coli | Request PDF Source: ResearchGate URL
- Title: Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers Source: Beilstein Journal of Organic Chemistry URL
- Title: Polyesters by lipase-catalyzed polycondensation of unsaturated and epoxidized long-chain ?,?
- Title: From Waste Oil to long-chain DiCarboxylic Acids (WODCA)
- Title: Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein Source: PubMed URL
- Title: Advances in bio‐based production of dicarboxylic acids longer than C4 Source: PMC - NIH URL
- Title: Biocatalytic Oxidation of Alcohols Source: MDPI URL
- Title: Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector Source: PubMed URL
- Title: Method of analyzing dicarboxylic acids Source: Google Patents URL
- Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: MDPI URL
- Title: The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases Source: Frontiers URL
- Title: Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice Source: Synthesis URL
- Title: Lipase-catalyzed synthesis of oligoesters of 2,5-furandicarboxylic acid with aliphatic diols Source: Wageningen University & Research URL
- Title: Fast Determination of Multiple-Reaction Intermediates for Long-Chain Dicarboxylic Acid Biotransformation by Gas Chromatography-Flame Ionization Detector | Request PDF Source: ResearchGate URL
- Title: Lipase-catalyzed synthesis of oligoesters of 2,5-furandicarboxylic acid with aliphatic diols Source: University of Bath's research portal URL
- Title: 17.
- Title: Gas chromatographic characterization of fatty acids.
- Title: Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry.
- Title: Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils | Request PDF Source: ResearchGate URL
- Title: A comparative review of synthesis routes for long-chain diesters Source: Benchchem URL
- Title: Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers | Request PDF Source: ResearchGate URL
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- Title: Alcohol oxidation Source: Wikipedia URL
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11-Methoxy-11-oxoundecanoic acid structural characterization
An In-Depth Technical Guide to the Structural Characterization of 11-Methoxy-11-oxoundecanoic Acid
Introduction
This compound, a mono-methyl ester of undecanedioic acid, is a bifunctional molecule featuring both a carboxylic acid and a methyl ester. This structure makes it a valuable building block in the synthesis of polymers, lubricants, and pharmaceutical intermediates. Its proper identification and characterization are paramount to ensuring the quality and success of these downstream applications. This guide provides a comprehensive overview of the essential analytical techniques used to confirm the structure and purity of this compound, grounded in the principles of spectroscopic analysis and chromatographic separation. As a Senior Application Scientist, my objective is to not only present the data but to explain the causal links between the molecular structure and the resulting analytical signatures, offering a self-validating framework for researchers.
Core Molecular Profile
A foundational understanding begins with the molecule's basic chemical and physical properties. These data points serve as the initial reference for all subsequent characterization.
-
Chemical Structure:
Caption: Chemical structure of this compound.
-
Physicochemical Data Summary:
| Property | Value | Reference(s) |
| CAS Number | 3927-60-4 | [1][2] |
| Molecular Formula | C₁₂H₂₂O₄ | [1][2] |
| Molecular Weight | 230.30 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Appearance | White to off-white solid | [1] |
| Typical Purity | ≥95% | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecular structure with high confidence.
¹H NMR Spectroscopy: Mapping the Protons
Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms, like oxygen, pull electron density away from adjacent protons, "deshielding" them and causing them to resonate at a higher chemical shift (further downfield). The splitting pattern (multiplicity) of a signal is dictated by the number of neighboring, non-equivalent protons via the n+1 rule.[4]
Expected Spectral Features: For this compound, we anticipate the following key signals:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | > 10.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| -OCH₃ | ~ 3.67 | Singlet | 3H | These protons are adjacent to the ester oxygen but have no neighboring protons, resulting in a singlet. |
| -CH₂ -COO- | ~ 2.30 | Triplet | 2H | Deshielded by the adjacent ester carbonyl group. Split into a triplet by the two protons on the next carbon. |
| -CH₂ -COOH | ~ 2.35 | Triplet | 2H | Deshielded by the adjacent carboxylic acid carbonyl group. Split into a triplet by its two neighbors. |
| -(CH₂ )₇- | 1.25 - 1.63 | Multiplet | ~14H | The protons of the long methylene chain are shielded and overlap in a complex multiplet. |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Causality: The chemical shift of a carbon atom is highly sensitive to its hybridization and the electronegativity of attached atoms. Carbonyl carbons (C=O) are significantly deshielded and appear far downfield (~170-180 ppm), while standard sp³ hybridized carbons of an alkyl chain appear upfield (~20-40 ppm).
Expected Spectral Features:
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C OOH | ~ 179 | The carboxylic acid carbonyl carbon is highly deshielded. |
| -C OOCH₃ | ~ 174 | The ester carbonyl carbon is also highly deshielded, but slightly less so than the acid carbonyl. |
| -OC H₃ | ~ 51 | The methoxy carbon is attached to an electronegative oxygen, shifting it downfield relative to alkyl carbons. |
| -C H₂-COOH | ~ 34 | Alpha-carbon to the carboxylic acid. |
| -C H₂-COOCH₃ | ~ 34 | Alpha-carbon to the ester. |
| -(C H₂)₇- | 24 - 29 | The internal methylene carbons of the long alkyl chain. |
NMR Experimental Protocol & Workflow
A self-validating protocol ensures reproducibility and accuracy.
Protocol:
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice, and its residual proton signal appears at ~7.26 ppm.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the ¹H signals. Calibrate the spectrum using the TMS or residual solvent peak.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound 97% | CAS: 3927-60-4 | AChemBlock [achemblock.com]
- 3. This compound | 3927-60-4 [sigmaaldrich.com]
- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.washington.edu [chem.washington.edu]
An In-depth Technical Guide to the Spectroscopic Characterization of 11-Methoxy-11-oxoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methoxy-11-oxoundecanoic acid, also known as undecanedioic acid monomethyl ester, is a long-chain dicarboxylic acid derivative with a molecular formula of C12H22O4 and a molecular weight of 230.30 g/mol [1]. As a bifunctional molecule, it possesses both a carboxylic acid and a methyl ester group, making it a valuable building block in the synthesis of polymers, lubricants, and pharmaceutical intermediates. Its long aliphatic chain imparts specific physicochemical properties, such as hydrophobicity and flexibility, which are crucial for its applications.
Accurate structural elucidation and purity assessment are paramount for the effective utilization of this compound in research and development. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The analysis is grounded in fundamental spectroscopic principles and supported by data from analogous structures, offering a robust framework for its characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl ester, the long methylene chain, and the protons alpha to the carbonyl groups. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on the analysis of similar long-chain fatty acid esters[2].
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.67 | Singlet | 3H |
| -CH₂ -COOH (α-protons to acid) | ~2.35 | Triplet | 2H |
| -CH₂ -COOCH₃ (α-protons to ester) | ~2.30 | Triplet | 2H |
| -CH₂-CH₂ -COOH (β-protons to acid) | ~1.64 | Multiplet | 2H |
| -CH₂-CH₂ -COOCH₃ (β-protons to ester) | ~1.61 | Multiplet | 2H |
| -(CH₂ )₆- (internal methylene protons) | ~1.2-1.4 | Multiplet | 12H |
| -COOH | ~10-12 | Broad Singlet | 1H |
Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the methylene proton signals, which would otherwise overlap significantly. Deuterated chloroform (CDCl₃) is a suitable solvent, as it dissolves the compound well and its residual solvent peak does not interfere with the signals of interest.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C OOH | ~179-180 |
| -C OOCH₃ | ~174 |
| -OC H₃ | ~51-52 |
| -C H₂-COOH (α-carbon to acid) | ~34 |
| -C H₂-COOCH₃ (α-carbon to ester) | ~34 |
| -CH₂-C H₂-COOH (β-carbon to acid) | ~25 |
| -CH₂-C H₂-COOCH₃ (β-carbon to ester) | ~25 |
| -(C H₂)₆- (internal methylene carbons) | ~29 |
Expertise & Experience: The chemical shifts of the carbonyl carbons are highly diagnostic. The carboxylic acid carbonyl carbon is expected to be more deshielded (further downfield) compared to the ester carbonyl carbon due to the direct attachment of the acidic proton. The extensive overlap of the internal methylene carbon signals around 29 ppm is a characteristic feature of long aliphatic chains.
II. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
A. Expected Mass Spectrum
For this compound, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) after derivatization are common analytical approaches.
-
Molecular Ion Peak ([M-H]⁻ or [M+H]⁺): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected at m/z 229.3. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 231.3. The molecular ion peak confirms the molecular weight of the compound.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for dicarboxylic acid monoesters include the loss of water or methanol[3].
-
Loss of Methanol (-CH₃OH): A significant fragment ion resulting from the loss of methanol from the protonated molecule ([M+H]⁺ - 32) would be observed at m/z 199.3.
-
Loss of Water (-H₂O): A fragment corresponding to the loss of water from the deprotonated molecule ([M-H]⁻ - 18) may be seen at m/z 211.3.
-
Acylium Ion Formation: Cleavage of the C-O bond of the ester can lead to the formation of an acylium ion [R-CO]⁺, which is a common fragmentation for esters[4].
-
Trustworthiness: The combination of the accurate mass measurement of the molecular ion and the logical fragmentation pattern provides a self-validating system for the confirmation of the structure of this compound.
III. Experimental Protocols
A. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Nuclei to be observed: ¹H and ¹³C.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal.
B. Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation:
-
Liquid Chromatograph (LC): A system capable of gradient elution.
-
Column: A C18 reversed-phase column is suitable for separating long-chain fatty acids.
-
Mass Spectrometer (MS): An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
-
LC Method:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B over 10-20 minutes.
-
Flow rate: 0.2-0.5 mL/min.
-
-
MS Method:
-
Ionization Mode: ESI positive and/or negative mode.
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument.
-
IV. Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR and MS.
Caption: Workflow for structural elucidation.
V. Conclusion
This technical guide provides a detailed framework for the spectroscopic characterization of this compound using NMR and Mass Spectrometry. While actual spectra are not presented, the predicted data, based on established principles and analogous compounds, offer a reliable reference for researchers. The provided experimental protocols serve as a starting point for developing robust analytical methods for the quality control and structural verification of this important chemical compound. Adherence to these guidelines will ensure the scientific integrity and trustworthiness of experimental results in research and drug development.
References
-
PubChem. Undecanedioic acid. [Link]
-
Blanksby, S. J., & Mitchell, T. W. (2010). Primary fragmentations by MS/MS of [M-H]⁻ ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of the American Society for Mass Spectrometry, 21(6), 1047–1053. [Link]
-
AOCS Lipid Library. Saturated Fatty Acids and Methyl Esters. [Link]
-
Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns. [Link]
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]
-
Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. [Link]
Sources
A Technical Guide to 11-Methoxy-11-oxoundecanoic Acid for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Targeted Therapies
In the intricate landscape of modern drug discovery, particularly in the realm of targeted therapies, the molecules that connect the active components are as crucial as the pharmacophores themselves. This guide delves into the technical intricacies of one such molecule: 11-Methoxy-11-oxoundecanoic acid . While seemingly a simple long-chain dicarboxylic acid monoester, its unique properties make it a valuable tool in the design and synthesis of sophisticated therapeutic agents, most notably as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). This document serves as a comprehensive resource for researchers, providing information on its commercial availability, physicochemical properties, and its strategic application in the development of next-generation therapeutics.
Commercial Availability and Supplier Specifications
This compound (CAS No. 3927-60-4) is readily available from a range of commercial suppliers specializing in research chemicals and building blocks for drug discovery.[1][2] The quality and purity of the supplied material are paramount for the synthesis of well-defined and reproducible drug conjugates. Researchers should therefore carefully consider the specifications provided by each supplier.
Below is a comparative table of prominent commercial suppliers and their typical product specifications for this compound:
| Supplier | Catalog Number (Example) | Purity | Formulation | Storage |
| MedChemExpress (MCE) | HY-W098051 | ≥99.42% (GC) | White to off-white solid | Room temperature (3 years), -80°C in solvent (2 years) |
| Sigma-Aldrich (Ambeed, Inc.) | AMBH95E07DCA | ≥95% | Solid | Sealed in dry, room temperature |
| BLDpharm | BD00729641 | ≥95% | Not specified | Not specified |
| AChemBlock | X204802 | 97% | Not specified | Not specified |
Note: Purity levels and available analytical data (e.g., NMR, LCMS) can vary between batches and suppliers. It is crucial to request and review the Certificate of Analysis (CoA) for each specific lot to ensure it meets the requirements of the intended application. A sample CoA from MedChemExpress for a particular batch showed a purity of 99.42% as determined by Gas Chromatography (GC), with the ¹H NMR and LCMS data being consistent with the structure of this compound.
Physicochemical Properties and Their Implications in Drug Design
The molecular structure of this compound, a long aliphatic chain with a terminal carboxylic acid and a methyl ester, endows it with specific physicochemical properties that are highly relevant for its application as a linker in drug design.
| Property | Value | Source | Implication in Drug Design |
| Molecular Formula | C₁₂H₂₂O₄ | MCE CoA | Contributes to the overall molecular weight and elemental composition of the final conjugate. |
| Molecular Weight | 230.30 g/mol | MCE CoA | A moderate molecular weight that adds to the linker length without excessively increasing the size of the final PROTAC molecule. |
| Appearance | White to off-white solid | MCE CoA | Indicates a stable, solid material at room temperature, facilitating handling and weighing. |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | General Knowledge | Allows for facile use in standard organic synthesis reaction conditions for PROTAC assembly. |
The long, flexible alkyl chain of this compound is a key feature. In the context of PROTACs, the linker's length and flexibility are critical determinants of the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase. This flexibility allows the two binding moieties of the PROTAC to adopt an optimal orientation for ubiquitination and subsequent degradation of the target protein.
Application as a PROTAC Linker: Bridging the Gap for Targeted Protein Degradation
The most prominent application of this compound in drug development is its use as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The structure of this compound makes it an ideal building block for PROTAC synthesis. The terminal carboxylic acid can be readily activated and coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide or pomalidomide), while the methyl ester can be hydrolyzed to a carboxylic acid and subsequently coupled to a warhead that binds the target protein of interest. Alternatively, the ester can be directly coupled to a hydroxyl-containing warhead.
Experimental Protocol: A Representative Synthesis of a PROTAC Intermediate
The following is a representative, step-by-step protocol for the activation of the carboxylic acid of this compound and its coupling to an amine-containing molecule, a common first step in PROTAC synthesis.
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., 4-aminobenzylamine, as a model)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).
-
Coupling: To the activated ester solution, add the amine-containing E3 ligase ligand (1.1 eq) dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Conclusion and Future Perspectives
This compound represents a key enabling molecule for the construction of complex therapeutic agents, particularly in the rapidly evolving field of targeted protein degradation. Its commercial availability, well-defined properties, and straightforward reactivity make it an attractive choice for researchers developing novel PROTACs. The long aliphatic chain provides the necessary flexibility for inducing the formation of a productive ternary complex, a critical step in the mechanism of action of PROTACs. As the design of PROTACs becomes more sophisticated, the strategic selection of linkers like this compound will continue to be a pivotal aspect of optimizing their efficacy and drug-like properties. Further research into the synthesis of derivatives of this linker with varying lengths and rigidities will undoubtedly contribute to the expansion of the PROTAC toolbox and the development of new and more effective targeted therapies.
References
- MedChemExpress. Certificate of Analysis: this compound. Batch No. 1083566.
Sources
A Technical Guide to 11-Methoxy-11-oxoundecanoic Acid: An Asymmetric Heterobifunctional Linker for Sequential Bioconjugation
Executive Summary: In the advancing fields of drug development, proteomics, and material science, the precise covalent linking of distinct molecular entities is paramount. Heterobifunctional linkers, possessing two different reactive groups, are crucial tools that enable controlled, sequential conjugation. This guide provides an in-depth technical overview of 11-methoxy-11-oxoundecanoic acid, an exemplar of the aliphatic acid-ester class of heterobifunctional linkers. We will explore its chemical properties, the orthogonal reactivity of its terminal carboxylic acid and methyl ester groups, and provide detailed, field-proven protocols for its application in creating precisely defined bioconjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of asymmetric linkers for complex molecular assembly.
Introduction: The Strategic Value of Asymmetric Linkers
Bioconjugation, the chemical joining of two molecules where at least one is a biomolecule, underpins numerous technologies, from antibody-drug conjugates (ADCs) to immobilized enzyme reactors and diagnostic biosensors.[1] The reagents facilitating these connections are bifunctional linkers, which can be categorized into two main classes:
-
Homobifunctional Linkers: Possess two identical reactive groups, leading to a one-step reaction that can result in polymerization or self-conjugation.
-
Heterobifunctional Linkers: Feature two distinct reactive ends, allowing for sequential, controlled reactions with different functional groups.[2][3][4] This orthogonality is critical for preventing unwanted side reactions and constructing complex, well-defined molecular architectures.[5][6][7][8]
This compound (also known as undecanedioic acid monomethyl ester) falls into the latter category. Its long C11 aliphatic chain provides spatial separation between conjugated molecules, while its two distinct termini—a carboxylic acid and a methyl ester—offer a platform for sequential conjugation strategies. Long-chain dicarboxylic acids and their monoesters are important components in modern drug development, notably in blockbuster drugs like Semaglutide and Tirzepatide, where they facilitate specific interactions.[9][10][11]
Chemical Profile of this compound
The utility of this linker is rooted in the differential reactivity of its terminal functional groups. The carboxylic acid is readily activated for reaction with nucleophiles like primary amines, while the methyl ester is comparatively stable, acting as a "protected" carboxylic acid that can be activated in a subsequent, chemically distinct step.
| Property | Value | Source |
| Chemical Formula | C12H22O4 | [12] |
| Molar Mass | 230.31 g/mol | [12] |
| IUPAC Name | This compound | [12] |
| CAS Number | 3927-60-4 | [12] |
| Appearance | Solid | |
| Key Functional Groups | 1x Carboxylic Acid (-COOH), 1x Methyl Ester (-COOCH3) |
Part I: The Carboxylic Acid Handle - Amine-Reactive Coupling
The terminal carboxylic acid is the more reactive handle of the linker. It can be readily coupled to primary amines (e.g., the N-terminus of a protein or lysine side chains) using carbodiimide chemistry.[1][2]
Mechanism of Action: EDC/NHS Chemistry
The most common method for activating carboxylic acids for bioconjugation is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14]
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[13][14][15]
-
Stabilization: In the presence of NHS, this intermediate is rapidly converted into a more stable NHS ester. This amine-reactive intermediate is significantly more resistant to hydrolysis in aqueous solutions than the O-acylisourea intermediate, improving coupling efficiency.[13][14]
-
Conjugation: The NHS ester reacts with a primary amine on the target molecule to form a stable, covalent amide bond, releasing NHS as a byproduct.[1][16]
This two-step process is favored for biomolecules that contain both amines and carboxyl groups to minimize undesirable polymerization.[17]
Detailed Protocol 1: Activation and Conjugation to a Primary Amine
This protocol describes a general two-step method for conjugating this compound to an amine-containing biomolecule (e.g., a protein).
Materials:
-
This compound
-
Target amine-containing biomolecule (e.g., antibody, protein)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[17]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[17]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting column or dialysis equipment
Methodology:
-
Reagent Preparation:
-
Causality: Prepare fresh solutions of EDC and Sulfo-NHS immediately before use. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.[1] Dissolve them in the Activation Buffer.
-
Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO) at a high concentration, then dilute into the Activation Buffer.
-
-
Activation of the Linker:
-
In a microfuge tube, combine the linker solution with a 2-5 fold molar excess of both EDC and Sulfo-NHS in Activation Buffer. The acidic pH of MES buffer (pH 4.5-6.0) is optimal for EDC efficiency.[13]
-
Incubate the reaction for 15-30 minutes at room temperature. This converts the linker's carboxylic acid to a stable Sulfo-NHS ester.
-
-
Conjugation to the Amine:
-
Causality: Immediately add the activated linker solution to the target biomolecule, which has been prepared in the Coupling Buffer. A slightly alkaline pH (7.2-8.5) is optimal for the reaction between the NHS ester and the primary amines on the target molecule.[1] A 10- to 50-fold molar excess of the activated linker over the protein is a common starting point, but this should be optimized.[18]
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C. Longer incubation times at lower temperatures can improve yields for sensitive proteins.
-
-
Quenching the Reaction:
-
Add the Quenching Solution (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Causality: The primary amines in the quenching buffer will react with any remaining unreacted NHS-ester groups, terminating the reaction.[1] Incubate for 15 minutes.
-
-
Purification:
-
Remove excess linker, EDC/NHS byproducts, and quenching reagents by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer (e.g., PBS).[]
-
Part II: The Methyl Ester Handle - Orthogonal Deprotection and Second Conjugation
The key advantage of an acid-ester linker is the relative stability of the methyl ester, which remains unreactive during the EDC/NHS chemistry described above. This orthogonality allows for a second, distinct conjugation event. The most common strategy is to hydrolyze the ester to reveal a new carboxylic acid.
Strategy: Base-Catalyzed Hydrolysis (Saponification)
The methyl ester can be efficiently converted back to a carboxylic acid through base-catalyzed hydrolysis, a process known as saponification.[20]
-
Mechanism: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[20]
-
Intermediate: This forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating a methoxide ion (CH3O-) and forming a carboxylic acid.
-
Deprotonation: In the basic conditions, the newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt. This acid-base reaction is essentially irreversible and drives the reaction to completion.[20]
-
Protonation: A final acidification step (workup) is required to protonate the carboxylate and yield the final carboxylic acid.[20]
Detailed Protocol 2: Hydrolysis of the Methyl Ester Terminus
This protocol outlines the hydrolysis of the methyl ester on the already-conjugated intermediate from Protocol 1.
Materials:
-
Conjugate 1 (Protein-NHCO-Linker-COOCH3)
-
Hydrolysis Buffer: e.g., 0.1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH). Note: Conditions must be optimized to preserve the integrity of the biomolecule.
-
Neutralization Buffer: e.g., 0.1 M Hydrochloric Acid (HCl) or a suitable buffer like PBS.
-
Dialysis equipment.
Methodology:
-
Buffer Exchange:
-
If necessary, exchange the buffer of the Conjugate 1 solution into a non-amine, non-carboxylate buffer (e.g., borate buffer pH 8.5-9.0) using a desalting column or dialysis.
-
-
Hydrolysis Reaction:
-
Causality: Carefully add a controlled amount of base (e.g., NaOH) to the conjugate solution to raise the pH to a level sufficient for hydrolysis (typically pH 10-12).[21] The exact pH, temperature, and incubation time must be empirically determined to balance hydrolysis efficiency with the stability of the biomolecule.
-
Incubate the reaction at room temperature or 4°C, monitoring the reaction progress if possible (e.g., by mass spectrometry on a test aliquot). Incubation can range from 1 to several hours.
-
-
Neutralization:
-
Carefully add the Neutralization Buffer to return the pH of the solution to a biocompatible range (e.g., pH 7.4).
-
-
Purification:
-
Immediately purify the resulting deprotected conjugate (Protein-NHCO-Linker-COOH) by dialysis or buffer exchange to remove salts and byproducts like methanol.
-
-
Second Conjugation:
-
The newly formed terminal carboxylic acid on the deprotected conjugate can now be activated with EDC/NHS and coupled to a second amine-containing molecule by repeating the steps outlined in Protocol 1 .
-
Applications and Expert Insights
The sequential conjugation strategy enabled by this compound is valuable in numerous applications:
-
Antibody-Drug Conjugates (ADCs): A cytotoxic drug can be attached to the linker first, which is then conjugated to the antibody, or vice-versa, allowing for precise control over the drug-to-antibody ratio (DAR).
-
Surface Immobilization: Proteins, peptides, or oligonucleotides can be immobilized onto a surface in a specific orientation.[16][22][23][24] For example, the linker can be first attached to an amino-functionalized surface, followed by hydrolysis and subsequent capture of a protein.[16]
-
PROTACs: This linker can be used in the synthesis of Proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity.[25]
-
Building Complex Scaffolds: Creating precisely defined multi-component systems for diagnostics or fundamental biological studies.
Expert Insights & Troubleshooting:
-
Hydrolysis of NHS Esters: The NHS-ester intermediate is susceptible to hydrolysis, a competing reaction that increases with pH.[1] Work quickly after the activation step and maintain recommended pH levels.
-
Biomolecule Stability: The basic conditions required for ester hydrolysis can denature sensitive proteins. It is crucial to perform pilot studies to determine the maximum tolerable pH and incubation time for your specific biomolecule.
-
Linker Choice: The long, flexible 11-carbon chain is beneficial for reducing steric hindrance between large conjugated molecules. For applications requiring more rigidity or different spacing, other linkers should be considered.
-
Characterization: At each step, it is essential to characterize the product. Techniques like MALDI-TOF mass spectrometry can confirm the mass increase corresponding to the linker and conjugated molecule. HPLC can be used to assess purity.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that offers researchers precise control over the assembly of complex molecular conjugates. By understanding the distinct and orthogonal chemistries of its carboxylic acid and methyl ester termini, scientists can execute multi-step conjugation strategies with high efficiency and predictability. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals in drug development and biotechnology to harness the full potential of this valuable chemical tool.
References
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Richards, J. C., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. [Link]
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Kuang, Y., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [Link]
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Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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Organic Chemistry Portal. Methyl Esters. [Link]
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Pocket Dentistry. (2017). Immobilization of specific proteins to titanium surface using self-assembled monolayer technique. [Link]
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MDPI. (2016). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. [Link]
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ResearchGate. (2018). An outline of surface functionalization with the chemical linkers silane and PEG, examining an individual molecule. Step 1. [Link]
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PubMed. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. [Link]
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PubMed. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]
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ResearchGate. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. [Link]
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The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. [Link]
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PubMed. (2020). 2 H-Azirine-Based Reagents for Chemoselective Bioconjugation at Carboxyl Residues Inside Live Cells. [Link]
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Research Square. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. [Link]
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ResearchGate. (2022). (PDF) A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
-
PubMed. (2025). Activation Methods of Carboxyl Functions for Enhanced Aptamer Immobilization on Glassy Carbon for Application to Electrochemical Biosensing. [Link]
-
ACS Figshare. (2016). Enzyme Immobilization on Silane-Modified Surface through Short Linkers: Fate of Interfacial Phases and Impact on Catalytic Activity. [Link]
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organic-chemistry.org. Ester to Acid - Common Conditions. [Link]
-
MDPI. (2018). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. [Link]
-
NIH. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. [Link]
-
ResearchGate. (2025). Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils. [Link]
-
ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. [Link]
-
MDPI. (2019). Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. [Link]
- Google P
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ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. [Link]
-
MDPI. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. [Link]
-
RSC Publishing. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. [Link]
-
ResearchGate. (2022). What is the best conjugation protocol for protein and COOH-PEG-SH modified nano gold?. [Link]
-
Wikipedia. 11-Aminoundecanoic acid. [Link]
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NIH PubChem. 11-Hydroxyundecanoic acid. [Link]
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The Linchpin of Targeted Protein Degradation: A Technical Guide to PROTAC Linker Function and Design
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key domains—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker.[2][3] Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][4] This guide provides an in-depth exploration of "linkerology," elucidating the multifaceted role of the linker in orchestrating the formation of a productive ternary complex. We will dissect the chemical classifications of linkers, detail the causal relationships between linker properties and PROTAC performance, and provide field-proven experimental protocols for the synthesis, evaluation, and optimization of these pivotal molecular bridges.
The PROTAC Paradigm: An Event-Driven Pharmacological Approach
Unlike traditional small-molecule inhibitors that function through occupancy-driven mechanisms, PROTACs operate catalytically to induce the degradation of target proteins.[1] This event-driven pharmacology allows for substoichiometric concentrations to elicit a profound and sustained biological response.[1] The core of this mechanism lies in the formation of a ternary complex, a crucial molecular assembly of the POI, the PROTAC, and an E3 ubiquitin ligase.[2][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[6] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, liberating the PROTAC to engage in further catalytic cycles.[1][2]
The linker, which connects the POI-binding "warhead" and the E3 ligase-recruiting "anchor," is not a passive tether. It is an active modulator that governs the geometry, stability, and dynamics of the ternary complex, thereby dictating the efficiency and selectivity of protein degradation.[3][7]
The Linker's Core Mandate: Orchestrating the Ternary Complex
The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex.[1][3] The linker's physical and chemical characteristics—length, rigidity, and composition—determine the relative orientation and proximity of the POI and the E3 ligase.[2][3] An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon termed "positive cooperativity," which enhances the stability of the ternary complex and, consequently, degradation efficiency.[2] Conversely, a poorly designed linker can introduce steric hindrance or enforce an unfavorable geometry, leading to "negative cooperativity" and diminished activity.[3]
Diagram: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
A Guide to Linker Classification and Design Principles
The historical approach to linker design has often been a "trial and error" process, but a more rational approach is emerging based on a deeper understanding of linker properties.[8][9] PROTAC linkers are broadly categorized based on their flexibility and chemical composition.[2][4]
Flexible Linkers: The Workhorses of Early PROTAC Development
Flexible linkers, primarily composed of alkyl chains or polyethylene glycol (PEG) units, have been widely used due to their synthetic tractability.[2][4]
-
Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational freedom.[2] While synthetically accessible, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.[4] The high flexibility can also come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units and are a popular choice to enhance hydrophilicity and aqueous solubility.[4][10] The ether oxygens can act as hydrogen bond acceptors, further improving the molecule's properties.[3] However, PEG linkers may exhibit lower metabolic stability compared to their alkyl counterparts.[3]
Rigid Linkers: Enhancing Selectivity and Pre-organization
Rigid linkers incorporate structural elements that restrict conformational flexibility, such as aromatic rings, alkynes, or cyclic structures like piperazines and piperidines.[2][4]
-
Advantages:
-
Pre-organization: They can lock the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic cost of binding.[2]
-
Improved Selectivity: By disfavoring the formation of off-target ternary complexes, rigid linkers can enhance selectivity.[2]
-
Favorable Physicochemical Properties: They can lead to improved metabolic stability and other pharmacokinetic (PK) properties.[2][4]
-
-
Disadvantages:
Key "Linkerology" Parameters for Optimization
Beyond the basic classification, several key parameters must be considered during the linker design and optimization process:
-
Linker Length: This is a critical parameter. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the POI and E3 ligase.[11] Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer.[7][11] Studies have shown that for a given warhead/anchor pair, there is often an optimal linker length for maximal degradation.[12][13]
-
Attachment Points (Exit Vectors): The points at which the linker connects to the warhead and the E3 ligase ligand are crucial.[8][14] The linker should be attached at a solvent-exposed position that does not disrupt the key binding interactions of the ligands with their respective proteins.[2][14] Altering the exit vector can dramatically impact the geometry of the ternary complex and, therefore, the degradation efficiency.[8]
-
Physicochemical Properties: The linker significantly contributes to the overall properties of the PROTAC molecule. As PROTACs are often large molecules that violate traditional drug-likeness rules like Lipinski's "rule of five," the linker must be carefully designed to balance solubility, permeability, and metabolic stability.[2][15][16]
Table 1: Impact of Linker Type on PROTAC Properties
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Flexible, hydrophobic | Synthetically accessible, chemically stable | Poor aqueous solubility, high conformational flexibility can lead to entropic penalty[2][4] |
| PEG Chains | Flexible, hydrophilic | Improved solubility and permeability | Potentially lower metabolic stability, can still have high flexibility[3][4] |
| Aromatic/Rigid | Conformationally restricted | Pre-organizes for binding, can improve selectivity and metabolic stability | Synthetically more complex, less conformational sampling to find a productive state[2][4] |
| Cycloalkanes | Semi-rigid, can improve solubility | Introduces rigidity, can enhance metabolic stability and water solubility | Synthetic complexity can be moderate to high[4] |
| Triazoles | Rigid, planar, metabolically stable | Easily incorporated via "click chemistry", metabolically robust | Can influence planarity and overall shape[4][17] |
Experimental Protocols for PROTAC Linker Synthesis and Evaluation
A systematic, iterative approach is essential for identifying the optimal linker. This involves synthesizing a library of PROTACs with varying linkers and then evaluating their performance in a cascade of biophysical and cell-based assays.
PROTAC Synthesis: Modular Approaches
A modular synthesis strategy is typically employed, allowing for the convergent assembly of the final PROTAC.[] This involves preparing the warhead, E3 ligase ligand, and a bifunctional linker, followed by their sequential coupling. Two of the most common and robust coupling strategies are amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."
This protocol describes a standard two-step amide coupling process.
Step 1: Coupling of E3 Ligase Ligand with Bifunctional Linker
-
Dissolution: Dissolve the E3 ligase ligand containing a free amine (e.g., pomalidomide-NH2) (1.0 eq) and a bifunctional linker with a terminal carboxylic acid and a protected functional group (e.g., Boc-NH-PEGn-COOH) (1.1 eq) in an anhydrous polar aprotic solvent like DMF or DCM under an inert atmosphere (N2 or Ar).
-
Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Reaction: Monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and purify the coupled product by flash column chromatography or preparative HPLC.
Step 2: Deprotection of the Linker
-
Cleavage: Dissolve the purified product from Step 1 in a suitable solvent (e.g., DCM for a Boc group).
-
Reagent Addition: Add the deprotection reagent (e.g., trifluoroacetic acid (TFA) for a Boc group, typically 20-50% v/v) and stir at room temperature.
-
Monitoring: Monitor the reaction by LC-MS. Once complete (typically 1-2 hours), concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
Step 3: Final Coupling with POI Ligand
-
Reaction Setup: Use the deprotected amine-functionalized intermediate from Step 2 and a POI ligand bearing a carboxylic acid handle.
-
Coupling: Repeat the amide coupling procedure as described in Step 1.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to ensure high purity (>95%) for biological evaluation.
This highly efficient and modular approach uses the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole linker.[13][17]
-
Precursor Synthesis: Synthesize or procure the two key precursors: one molecule (e.g., the POI ligand) functionalized with a terminal alkyne, and the other (e.g., the E3 ligase ligand) functionalized with an azide.
-
Reaction Setup: Dissolve the alkyne precursor (1.0 eq) and the azide precursor (1.0-1.1 eq) in a suitable solvent mixture, such as t-BuOH/H₂O or DMF.
-
Catalyst Addition: Add a source of copper(I), which can be generated in situ. A common method is to add copper(II) sulfate (CuSO₄, ~0.1 eq) and a reducing agent like sodium ascorbate (~0.2 eq). A copper-stabilizing ligand like TBTA can also be added.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, and progress can be monitored by LC-MS.
-
Purification: Upon completion, purify the resulting triazole-linked PROTAC by preparative HPLC.
Diagram: Modular PROTAC Synthesis Workflow
Caption: A generalized workflow for the modular synthesis and evaluation of PROTACs.
Evaluating Linker Impact on PROTAC Performance
Once a library of PROTACs is synthesized, a suite of assays is required to systematically evaluate the impact of the linker on key performance parameters.
SPR is a powerful label-free technique for measuring the kinetics (kon, koff) and affinity (KD) of molecular interactions in real-time.[10][19]
-
Immobilization: Covalently immobilize a high-purity, biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary KD. Regenerate the surface between injections.
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Injection: Inject these pre-incubated solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex at the surface.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the apparent kon, koff, and KD for the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary KD (PROTAC-POI) to the ternary KD. An α > 1 indicates positive cooperativity.
The Caco-2 permeability assay is a well-established in vitro model for predicting human drug absorption.[7][20]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral - A to B):
-
Add the PROTAC compound (at a defined concentration, e.g., 10 µM) to the apical (A) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A): Perform the reverse experiment to assess active efflux. Add the PROTAC to the B chamber and sample from the A chamber.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the extent of active transport out of the cell. A ratio > 2 suggests significant efflux.[20]
This assay assesses the susceptibility of a PROTAC to phase I metabolism.[6]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes in a phosphate buffer (pH 7.4).
-
Pre-incubation: Add the PROTAC test compound to the mixture and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction.
-
Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent PROTAC remaining at each time point.
-
Data Calculation: Plot the natural log of the percentage of PROTAC remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
The Linker's Influence on Pharmacokinetics and Drug-like Properties (DMPK)
PROTACs inherently possess high molecular weights and often a large polar surface area, challenging the traditional paradigms of oral bioavailability.[2][16] The linker is a primary tool for modulating the drug metabolism and pharmacokinetic (DMPK) profile of a PROTAC.[2][15] Strategic linker design can:
-
Enhance Permeability: By balancing hydrophilic and hydrophobic elements, the linker can influence the PROTAC's ability to cross cell membranes. Some flexible linkers are thought to adopt a more compact, less polar conformation in the hydrophobic membrane environment, a phenomenon known as the "chameleon effect."[2]
-
Improve Metabolic Stability: The linker can be a site of metabolic liability. Introducing metabolically robust moieties (e.g., triazoles, cyclic elements) or replacing metabolically susceptible groups can significantly improve the PROTAC's half-life.[4][6]
-
Modulate Solubility: The incorporation of polar groups, such as PEG units or basic amines, within the linker is a common strategy to improve the aqueous solubility of otherwise "greasy" PROTAC molecules.[4][7]
Conclusion and Future Perspectives
The linker is far more than a simple connecting element; it is a sophisticated modulator that lies at the heart of PROTAC design and function. Its length, composition, and attachment points are critical variables that must be empirically optimized to achieve potent, selective, and bioavailable protein degraders. The traditional "trial-and-error" approach to linker design is gradually being replaced by a more rational, structure-guided process, aided by advances in computational modeling and a deeper structural understanding of ternary complexes.[8][9] The continued exploration of "linkerology"—from novel chemical scaffolds to linkers with built-in functionalities—will be essential for unlocking the full therapeutic potential of targeted protein degradation and expanding the "druggable" proteome.
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Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. ([Link])
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. ([Link])
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Gabizon, R., Shraga, A., & Klein, S. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. ([Link])
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MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. ([Link])
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. ([Link])
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Kim, Y., & Lee, J. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 22(19), 10393. ([Link])
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. ([Link])
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. ([Link])
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CD ComputaBio. PROTAC Linker Design and Optimization. ([Link])
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Wurz, R. P., et al. (2017). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. ACS Medicinal Chemistry Letters, 8(5), 523-527. ([Link])
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Role of alkyl linkers in PROTAC design
An In-Depth Technical Guide: The Core of PROTAC Efficacy and Pharmacokinetics—A Deep Dive into the Role of Alkyl Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) have redefined the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that joins them.[3][4] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing ternary complex formation, biological activity, and pharmacokinetic properties.[1][5] This guide provides an in-depth technical analysis of the alkyl linker, the foundational scaffold in PROTAC design. We will explore its fundamental physicochemical properties and dissect its multifaceted role in dictating the geometry of the ternary complex, cellular permeability, and metabolic stability. Furthermore, this guide details the key computational and experimental strategies for linker optimization, provides actionable protocols for evaluation, and presents a framework for the rational design of next-generation protein degraders.
The PROTAC Mechanism: A Linker-Mediated Cellular Hijacking
PROTACs operate by co-opting the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins.[6] The mechanism is a catalytic cycle orchestrated by the PROTAC molecule.
The Key Steps Are:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a crucial ternary complex (POI-PROTAC-E3).[2][3]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase, in concert with an E2 conjugating enzyme, to transfer ubiquitin molecules to lysine residues on the surface of the POI.[2]
-
Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides.[1] The PROTAC molecule is then released to initiate another cycle.[7]
The formation of a stable and productive ternary complex is the rate-limiting step for efficient protein degradation, and the linker is the primary architect of this molecular assembly.[8]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Alkyl Linker: More Than a Simple Spacer
Historically, alkyl chains were among the first and most common linkers used in PROTAC development, largely due to their synthetic tractability.[3] Composed of saturated or unsaturated hydrocarbon chains (e.g., -(CH₂)n-), these linkers are fundamental starting points for nearly all PROTAC design campaigns.[3][9] However, their influence extends far beyond simply connecting the two ligands.
Core Physicochemical Properties
-
Lipophilicity: Alkyl chains are inherently lipophilic (hydrophobic). This property is a double-edged sword: it can enhance membrane permeability, a crucial step for reaching intracellular targets, but it can also decrease aqueous solubility, potentially leading to poor absorption and aggregation.[7][]
-
Metabolic Stability: The C-C and C-H bonds in saturated alkyl chains are relatively inert and less susceptible to oxidative metabolism compared to other functional groups, making them a stable backbone for a degrader.[]
-
Flexibility: Alkyl linkers are highly flexible due to the free rotation around their single bonds.[7][9] This conformational freedom allows the PROTAC to adopt numerous orientations, increasing the probability of achieving a productive ternary complex geometry.[7] However, this flexibility comes at an entropic cost upon binding, which can sometimes decrease the stability of the final ternary complex.[3][7]
Impact on Ternary Complex Formation and Stability
The linker dictates the spatial arrangement of the POI and E3 ligase, directly influencing the stability and productivity of the ternary complex.[]
-
Linker Length: The length of the alkyl chain is arguably the most critical parameter.[12]
-
Too Short: A short linker can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable complex.[][12]
-
Too Long: An excessively long linker may fail to bring the two proteins into sufficiently close proximity for efficient ubiquitin transfer.[] It can also lead to the "hook effect," where at high concentrations, the formation of binary POI-PROTAC and E3-PROTAC complexes is favored over the productive ternary complex.[1]
-
Optimal Length: An optimal linker length enables favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity and a highly stable ternary complex.[13] This optimal length is unique to each POI-E3 ligase pair and must be determined empirically or through modeling.[3][14]
-
-
Attachment Points: The "exit vector," or the point where the linker is attached to each ligand, is also crucial.[] The attachment site must be in a solvent-exposed region of the ligand to avoid disrupting the primary binding interactions with the POI or E3 ligase.[12][]
Caption: The alkyl linker mediates the geometry of the ternary complex.
Optimizing the Alkyl Linker: A Multifaceted Approach
The process of identifying the optimal linker is often iterative and is a critical bottleneck in PROTAC development.[16] Modern strategies combine traditional synthesis with powerful computational tools to accelerate this process.[5]
Synthetic Strategy: Systematic Variation
The foundational approach to linker optimization is the systematic synthesis of a PROTAC library with varying alkyl chain lengths.[3] This "trial-and-error" method, while resource-intensive, provides direct empirical data on the structure-activity relationship (SAR).[5] Click chemistry and other parallel synthesis techniques have been developed to enhance the throughput of this approach.[3][16]
Computational and Structural Design
To rationalize the design process and reduce the synthetic burden, computational modeling has become indispensable.[17][18]
-
Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational behavior of the flexible alkyl linker in solution and within the ternary complex, providing insights into its plasticity and potential energy landscapes.[19]
-
Ternary Complex Modeling: Tools like Rosetta and Schrödinger's computational suites are used to model the entire ternary complex in silico.[8][18][20] These programs can dock the POI and E3 ligase structures and sample different linker conformations to predict which lengths and compositions are most likely to result in a stable complex.[8]
-
Structural Biology: The gold standard for rational design is the acquisition of high-resolution crystal structures of the ternary complex.[16] These structures reveal the precise atomic interactions between all three components, including how the linker folds to facilitate favorable protein-protein contacts, providing invaluable information for linker refinement.[3]
Caption: An iterative workflow for PROTAC alkyl linker optimization.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical but representative data from a linker optimization campaign, illustrating the tight relationship between alkyl linker length and degradation potency.
| PROTAC ID | Linker Composition | Linker Length (atoms) | Ternary Complex Stability (Kd, nM) | Cellular Degradation (DC50, nM) |
| PROTAC-1 | -(CH₂)₄- | 4 | > 1000 | > 5000 |
| PROTAC-2 | -(CH₂)₆- | 6 | 250 | 850 |
| PROTAC-3 | -(CH₂)₈- | 8 | 55 | 120 |
| PROTAC-4 | -(CH₂)₁₀- | 10 | 12 | 15 |
| PROTAC-5 | -(CH₂)₁₂- | 12 | 48 | 95 |
| PROTAC-6 | -(CH₂)₁₄- | 14 | 150 | 450 |
Data is illustrative. DC50 is the concentration required to degrade 50% of the target protein.
This data clearly shows a "sweet spot" for linker length (PROTAC-4), where a slight deviation in either direction leads to a significant loss of potency, highlighting the critical nature of linker optimization.[13]
Experimental Protocols for Linker Evaluation
A systematic evaluation of PROTACs requires a suite of assays to assess ternary complex formation, cellular degradation, and drug-like properties.[1]
Protocol 1: Ternary Complex Formation Assay (Time-Resolved FRET)
Objective: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Reagents: Recombinant tagged POI (e.g., His-tag), recombinant tagged E3 ligase complex (e.g., GST-tag), fluorescently labeled anti-tag antibodies (e.g., Anti-His-Tb and Anti-GST-d2), and PROTAC compound series.
-
Assay Setup: In a microplate, combine the POI, E3 ligase, and a serial dilution of the PROTAC.
-
Antibody Addition: Add the donor (Tb) and acceptor (d2) antibody pair.
-
Incubation: Incubate the plate at room temperature to allow complex formation.
-
Measurement: Read the plate on a TR-FRET enabled plate reader. A high FRET signal indicates proximity between the POI and E3 ligase, confirming ternary complex formation.
-
Data Analysis: Plot the TR-FRET signal against PROTAC concentration to determine the concentration at which 50% of the complex is formed and to assess cooperativity.
Protocol 2: Cellular Degradation Assay (In-Cell Western)
Objective: To measure the potency (DC50) and maximal level of degradation (Dmax) of a PROTAC in a cellular context.
Methodology:
-
Cell Culture: Plate cells expressing the target protein in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 18-24 hours).
-
Cell Lysis and Fixation: Wash the cells, then fix with a formaldehyde-based solution and permeabilize with a detergent-based buffer.
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against the POI. Follow with an infrared-dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., GAPDH) with a different colored dye should be used for normalization.
-
Imaging: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the intensity of the POI signal, normalize it to the housekeeping protein signal, and plot the normalized values against PROTAC concentration. Fit the data to a dose-response curve to calculate the DC50 and Dmax values.
Protocol 3: Membrane Permeability Assay (PAMPA)
Objective: To assess the passive diffusion of a PROTAC across an artificial membrane, serving as a surrogate for cell permeability.
Methodology:
-
System: Use a 96-well Parallel Artificial Membrane Permeability Assay (PAMPA) plate, which consists of a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution (e.g., lecithin).
-
Preparation: Add the PROTAC compound to the donor wells. Fill the acceptor wells with buffer.
-
Incubation: Sandwich the two plates together and incubate for a set time (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe). Higher Pe values correlate with better passive membrane diffusion, a desirable trait often enhanced by the lipophilicity of alkyl linkers.[]
Conclusion and Future Outlook
The alkyl linker, while chemically simple, is a profoundly influential component in PROTAC design. It is not merely a tether but a critical modulator of ternary complex geometry, stability, and the overall pharmacokinetic profile of the degrader molecule.[3][12][21] Its length, flexibility, and attachment points must be meticulously optimized to achieve potent and selective protein degradation.[22] The historical trial-and-error approach to this optimization is rapidly being augmented and streamlined by sophisticated computational modeling and structural biology, paving the way for more rational design principles.[5]
Future innovations will likely involve moving beyond simple alkyl chains to incorporate elements of rigidity (e.g., cycloalkanes, alkynes) or specific functional groups to fine-tune conformation and physicochemical properties.[3][7][] These "smarter" linkers promise to unlock PROTACs with enhanced selectivity, improved cell permeability, and more favorable drug-like properties, further expanding the reach and therapeutic potential of targeted protein degradation.
References
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An In-depth Technical Guide to 11-Methoxy-11-oxoundecanoic Acid: Synthesis, Properties, and Prospective Applications
This technical guide provides a comprehensive overview of 11-Methoxy-11-oxoundecanoic acid, a long-chain aliphatic monomethyl ester dicarboxylic acid. While direct literature on this specific molecule is nascent, this document consolidates foundational knowledge by drawing parallels with structurally similar compounds. It offers researchers, scientists, and drug development professionals a detailed exploration of its probable synthetic routes, physicochemical characteristics, and a forward-looking perspective on its initial applications.
Introduction: The Emergence of a Versatile Chemical Intermediate
Long-chain dicarboxylic acids and their monoesters are a class of molecules that have garnered significant interest for their utility as building blocks in polymer synthesis, as precursors for specialty chemicals, and for their potential in pharmaceutical and cosmetic formulations. This compound, with its eleven-carbon backbone, a terminal carboxylic acid group, and a terminal methyl ester, presents a unique bifunctionality. This structure suggests its potential as a versatile intermediate for the synthesis of a wide array of more complex molecules and materials.
This guide will first elucidate the most probable synthetic pathways to obtain this compound, drawing from established methodologies for the selective monofunctionalization of dicarboxylic acids. Subsequently, it will detail its known physicochemical properties and then project its potential initial applications based on the well-documented uses of analogous long-chain monoesters.
Proposed Synthesis of this compound
The synthesis of this compound can be approached from two primary, logically inverse strategies: the selective monoesterification of undecanedioic acid or the selective monohydrolysis of dimethyl undecanedioate.
Pathway A: Selective Monoesterification of Undecanedioic Acid
This approach focuses on the direct esterification of one of the two carboxylic acid groups of undecanedioic acid. Achieving high selectivity is crucial to avoid the formation of the diester byproduct.
A well-established method for selective monoesterification involves the use of a catalytic amount of thionyl chloride in methanol at room temperature.[1] This method has been shown to selectively esterify the non-conjugated carboxyl group in dicarboxylic acids.[1] The proposed reaction is as follows:
Caption: Proposed synthesis of this compound via selective monoesterification.
Causality of Experimental Choice: The use of a catalytic amount of thionyl chloride is key to this selectivity. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which is the reactive species that activates one of the carboxylic acid groups. The reaction is typically carried out at room temperature to minimize the formation of the diester byproduct.
Pathway B: Selective Monohydrolysis of Dimethyl Undecanedioate
This strategy begins with the readily available dimethyl ester of undecanedioic acid and selectively hydrolyzes one of the ester groups.
Enzymes, such as esterases from Pseudomonas putida, have demonstrated high selectivity in the hydrolysis of alkanedicarboxylic acid dimethyl esters to yield pure monoesters.[2] The hydrolytic activity of these enzymes is often dependent on the carbon chain length of the substrate.[2]
Caption: Proposed synthesis via selective enzymatic hydrolysis of the corresponding diester.
Trustworthiness of the Protocol: Enzymatic methods are renowned for their high selectivity, often proceeding under mild reaction conditions (neutral pH, room temperature), which minimizes side reactions and simplifies purification. The enzyme's active site can distinguish between the two ester groups, leading to the exclusive formation of the monoester.
Detailed Experimental Protocol: Selective Monohydrolysis
The following protocol is a detailed, self-validating system for the synthesis of this compound via enzymatic hydrolysis.
Materials:
-
Dimethyl undecanedioate (Substrate)
-
Esterase from Pseudomonas putida (Catalyst)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate (for extraction)
-
Hydrochloric acid (1 M, for acidification)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve dimethyl undecanedioate in a minimal amount of a co-solvent if necessary, then add to the phosphate buffer.
-
Enzyme Addition: Introduce the esterase to the reaction mixture. The enzyme loading should be optimized for the specific activity of the enzyme batch.
-
Incubation: Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting diester and the appearance of the monoester product.
-
Reaction Quench: Once the reaction has reached completion (or optimal conversion), quench the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This denatures the enzyme and protonates the carboxylic acid product.
-
Extraction: Extract the product from the aqueous phase using ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired monoester from any unreacted diester and the diacid byproduct.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 3927-60-4 | [3][4] |
| Molecular Formula | C12H22O4 | [3][4] |
| Molecular Weight | 230.3 g/mol | [5] |
| IUPAC Name | This compound | [3][4] |
| Physical Form | Solid | [3] |
| Purity | Typically >95% | [3][4] |
| Storage Temperature | Room temperature, sealed in a dry environment | [3] |
Initial Applications: A Forward-Looking Perspective
Based on the known applications of structurally related long-chain dicarboxylic acid monoesters, this compound is poised to be a valuable intermediate in several fields.
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A Technical Guide to the Theoretical Conformational Analysis of 11-Methoxy-11-oxoundecanoic Acid
Part 1: Introduction and Strategic Imperative
11-Methoxy-11-oxoundecanoic acid (MOUA) is a bifunctional molecule characterized by a terminal carboxylic acid and a methyl ester, separated by a nine-carbon aliphatic chain.[1] Its structure, with the SMILES string O=C(O)CCCCCCCCCC(OC)=O, presents a significant degree of conformational flexibility.[1] Understanding the three-dimensional shapes, or conformations, that MOUA can adopt is critical for predicting its physicochemical properties, its interaction with biological targets in drug development, and its packing behavior in materials science. The flexible nature of the long alkane chain means that the molecule does not exist as a single static structure but rather as a dynamic ensemble of interconverting conformers, each with a specific energy and population.
This guide provides an in-depth, technically-grounded methodology for elucidating the conformational landscape of MOUA. We will move beyond a simple list of steps to explain the causality behind our methodological choices, establishing a self-validating system where computational predictions can be rigorously tested. This workflow is designed for researchers, scientists, and drug development professionals seeking to apply high-fidelity computational modeling to flexible molecules.
Part 2: Foundational Principles of Conformational Modeling
The goal of a conformational analysis is to explore a molecule's potential energy surface (PES), a high-dimensional landscape where valleys represent stable or metastable conformational states. The two primary theoretical pillars for this exploration are Molecular Mechanics (MM) and Quantum Mechanics (QM).[2]
-
Molecular Mechanics (MM): This approach uses classical physics and a set of empirical parameters, known as a force field, to calculate the potential energy of a given molecular arrangement.[2] Its primary advantage is computational speed, making it ideal for exploring the vast conformational space of large, flexible molecules. However, its accuracy is entirely dependent on the quality of the force field parameters for the specific chemical functionalities present.
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), solve approximations to the Schrödinger equation to describe the electronic structure of a molecule from first principles.[2][3] This provides a much more accurate description of energies and geometries, especially for capturing subtle electronic effects like hydrogen bonding and polarization. The significant drawback is the high computational cost, which makes it impractical for broad conformational searches of molecules the size of MOUA.
For a molecule like MOUA, a hybrid strategy is the most robust and efficient approach. This involves using fast MM methods for an expansive search of the conformational space, followed by high-accuracy QM refinement on a smaller set of the most promising low-energy candidates.[4] This tiered approach leverages the strengths of both methodologies.
Part 3: The Multi-Step Modeling Workflow: A Technical Protocol
We will now detail a rigorous, step-by-step workflow for the conformational analysis of MOUA. This process is designed to be a self-validating system, where the rationale for each step ensures the integrity of the final results.
Caption: The hybrid MM/QM workflow for conformational analysis.
Step 1: In Silico Molecular Construction
The first step is to generate an initial 3D structure of MOUA.
Protocol:
-
Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for MOUA: O=C(O)CCCCCCCCCC(OC)=O.[1]
-
Use a molecular builder program (e.g., Avogadro, or integrated tools within suites like Schrödinger Maestro or MOE) to convert the 1D SMILES string into an initial 3D coordinate file.[5]
-
Perform a quick initial energy minimization using a generic force field (e.g., UFF) to produce a reasonable starting geometry, free of steric clashes.
Step 2: Force Field Selection - The Causality Behind the Choice
The choice of force field is the most critical decision in the MM stage. An inappropriate force field will generate a flawed exploration of the PES. MOUA possesses a long, lipid-like tail and two distinct polar functional groups. Therefore, a force field well-parameterized for lipids and organic molecules is required.
Expertise & Experience: Two excellent candidates are the AMBER family (specifically the General Amber Force Field, GAFF, often used as a basis for lipid force fields like Lipid14) and the CHARMM family (C36 lipid force field).[6][7][8][9] While both are robust, the AMBER/GAFF approach is often favored for its modularity and ease of parameterizing new small molecules. The CHARMM force fields have been extensively validated for lipid bilayers.[8] For this guide, we select the AMBER/GAFF2 framework due to its excellent parameter coverage for general organic molecules.
| Feature | AMBER (GAFF2/Lipid14) | CHARMM (C36) | Rationale for MOUA |
| Philosophy | Modular, general-purpose parameters.[9] | Parameterized for specific biomolecular classes (proteins, lipids).[7] | GAFF2 provides a consistent parameter set for the entire molecule. |
| Alkyl Chains | Lennard-Jones and torsion parameters are validated for lipids.[6][9] | Torsion parameters optimized to reproduce experimental bilayer properties.[8] | Both are strong, but AMBER/Lipid14 development specifically addressed issues of alkyl chains "freezing" in simulations.[9] |
| Polar Groups | Well-parameterized for common organic functional groups. | Extensive QM data used for head group and linker region parameterization.[8] | Both are suitable for the ester and carboxylic acid moieties. |
| Charges | Typically derived using the RESP protocol on QM-calculated electrostatic potentials. | Derived from QM calculations on model compounds. | RESP charges provide a high-quality representation of the electrostatic potential. |
Step 3: Comprehensive Conformational Search via Molecular Dynamics
With a long, flexible chain, MOUA has numerous rotatable bonds. A systematic search of each dihedral angle is computationally intractable. Molecular dynamics (MD) simulations at high temperatures provide an efficient method to explore the conformational space by allowing the molecule to overcome rotational energy barriers.
Caption: Key rotatable bonds in MOUA governing its conformation.
Protocol (using GROMACS/AMBER as a framework):
-
System Preparation: Solvate the single MOUA molecule in a periodic box of a non-polar implicit solvent or run the simulation in a vacuum. The choice depends on the desired environment to model. For intrinsic conformational preferences, a vacuum or implicit solvent simulation is appropriate.
-
Energy Minimization: Minimize the energy of the solvated system to relax any bad contacts.
-
Heating: Gradually heat the system from 0 K to a high temperature (e.g., 600 K) over a period of 100-200 picoseconds (ps) using an MD simulation with temperature coupling. This provides kinetic energy to cross rotational barriers.
-
Production MD: Run a long MD simulation (e.g., 10-100 nanoseconds, ns) at the high temperature, saving snapshots of the molecular coordinates at regular intervals (e.g., every 10 ps).
-
Simulated Annealing (Optional but Recommended): Slowly cool the system back down to a target temperature (e.g., 298 K) to allow the molecule to settle into local energy minima.
Step 4: Clustering and Ranking of Conformers
The MD trajectory contains thousands of structures. The goal now is to identify the unique, low-energy conformational states.
Protocol:
-
Clustering: Use a trajectory analysis tool (e.g., gmx cluster in GROMACS or cpptraj in AmberTools) to group the snapshots based on structural similarity.[10] A common metric is the root-mean-square deviation (RMSD) of the heavy atoms.
-
Extraction: Extract the central, most representative structure from each of the most populated clusters. These represent the most commonly visited conformations during the simulation.
-
MM Minimization: Perform a stringent energy minimization on each representative structure using the chosen force field (GAFF2). This brings each structure to its nearest local energy minimum on the MM potential energy surface.
-
Ranking: Rank the minimized structures based on their final MM potential energy. Discard any duplicate structures.
Step 5: Quantum Mechanical Refinement for High-Fidelity Energetics
The MM energies provide a good first approximation, but QM is needed for definitive energy ranking and accurate geometries.
Protocol:
-
Selection: Select the lowest-energy unique conformers from the MM stage (e.g., all conformers within 5-10 kcal/mol of the global minimum) for QM refinement.
-
Method Selection:
-
Theory: Density Functional Theory (DFT) offers the best balance of accuracy and cost.[2] A modern, dispersion-corrected functional is essential for the long alkyl chain. ωB97X-D is an excellent choice.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is required for accurate results.[11]
-
Solvent Model: To simulate a condensed phase, use an implicit continuum solvent model like the Solvation Model based on Density (SMD ).[12][13]
-
-
Calculation: For each selected conformer, perform a geometry optimization followed by a frequency calculation using the chosen QM method (e.g., ωB97X-D/6-311+G(d,p) with SMD).
-
Verification: Confirm that each optimized structure has zero imaginary frequencies, which verifies it is a true energy minimum. The frequency calculation also provides the thermal corrections necessary to compute Gibbs free energies.
Part 4: Data Analysis and Interpretation
The final output of the QM calculations allows for a definitive ranking of the stable conformers.
Data Presentation: The results should be summarized in a clear table.
| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angles (degrees) |
| O=C-O-H | ||||
| MOUA-1 | 0.00 | 0.00 | 65.3 | ~0 (syn) |
| MOUA-2 | 0.25 | 0.18 | 25.1 | ~0 (syn) |
| MOUA-3 | 0.89 | 0.95 | 5.5 | ~0 (syn) |
| MOUA-4 | 1.54 | 1.48 | 1.1 | ~180 (anti) |
| ... (etc.) | ... | ... | ... | ... |
(Note: Data shown is illustrative)
Interpretation:
-
Energetics: The analysis should focus on the relative Gibbs free energies (ΔG), which account for enthalpy and entropy and are used to calculate the equilibrium population.
-
Populations: The Boltzmann population indicates the percentage of time the molecule is expected to exist in that specific conformation at a given temperature.
-
Structural Features: Analyze the key structural differences. Is the alkyl chain extended or folded (gauche interactions)? Is there evidence of intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen on the methyl ester? Note that the syn conformation of the carboxylic acid is generally much more stable than the anti conformation.[14]
Part 5: The Self-Validating System: Bridging Theory and Experiment
A computational model gains trustworthiness only when it can accurately reproduce experimental reality.[15][16] Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for validating conformational ensembles because chemical shifts are highly sensitive to the local electronic environment, which is determined by the 3D structure.[17][18]
Protocol for Validation via NMR Spectroscopy:
-
NMR Parameter Calculation: For each QM-optimized low-energy conformer (from Step 5), perform a QM calculation to predict the NMR chemical shifts (e.g., using the GIAO method).
-
Ensemble Averaging: Calculate the final predicted chemical shift for each nucleus (e.g., each unique ¹H and ¹³C atom) by taking a Boltzmann-weighted average of the shifts from all conformers in the final ensemble.[19]
-
Predicted Shift (H₁) = Σ [Population(conf_i) × Shift(H₁ in conf_i)]
-
-
Comparison: Obtain an experimental ¹H and ¹³C NMR spectrum of MOUA. A certificate of analysis for a commercial sample of MOUA confirms that an experimental ¹H NMR spectrum is available and consistent with the structure.[20]
-
Validation: Compare the computationally predicted spectrum to the experimental one. Good agreement (low root-mean-square error between predicted and experimental shifts) provides strong validation for the predicted conformational ensemble.[15] Discrepancies may indicate a need to refine the computational model (e.g., by improving the conformational search or using a higher level of theory).[16]
Part 6: Conclusion
This guide has outlined a comprehensive, multi-tiered strategy for the theoretical modeling of this compound conformations. By combining the speed of Molecular Mechanics for broad conformational searching with the accuracy of Quantum Mechanics for high-fidelity energy refinement, we can generate a reliable model of the molecule's conformational landscape. The emphasis on explaining the causality behind methodological choices—from force field selection to the necessity of QM refinement—provides a robust framework for researchers. Crucially, the workflow culminates in a protocol for validation against experimental NMR data, transforming the theoretical model from a prediction into a trustworthy, experimentally-grounded representation of molecular reality.
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J Lipid Res. 1969 Nov;10(6):703-9. Mass spectrometric analysis of long-chain esters of diols. [Link]
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Jin, A. Y., Benesch, L. A., & Weaver, D. F. (1994). Computational conformational analysis of neural membrane lipids: development of force field parameters for phospholipids using semi-empirical molecular orbital calculations. Canadian Journal of Chemistry, 72(7), 1596-1606. [Link]
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Chen, C. H., Lii, J. H., & Allinger, N. L. (2004). Molecular Mechanics (MM4) Studies of Carboxylic Acids, Esters, and Lactones. The Journal of Physical Chemistry A, 108(13), 2539-2549. [Link]
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Kim, D., & Lee, Y. Y. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation, 19(13), 4057-4067. [Link]
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Schrödinger. (n.d.). MacroModel. [Link]
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Dickson, C. J., Walker, R. C., & Gould, I. R. (2014). Lipid14: The Amber Lipid Force Field. Journal of Chemical Theory and Computation, 10(2), 865-879. [Link]
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Hudson, A. S., & Wilson, G. L. (2018). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. ACS Omega, 3(9), 11951-11958. [Link]
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Klauda, J. B., Venable, R. M., Freites, J. A., O'Connor, J. W., Tobias, D. J., Mondragon-Ramirez, C., ... & Pastor, R. W. (2010). Update of the CHARMM all-atom additive force field for lipids: validation on six lipid types. The journal of physical chemistry B, 114(23), 7830-7843. [Link]
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Feller, S. E. (2011). Development of the CHARMM Force Field for Lipids. PMC, 115(25), 8091-8097. [Link]
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ResearchGate. (n.d.). Quantum Mechanical Based Approaches for Predicting pKa values of Carboxylic Acids: Evaluating the Performance of Different Strategies. [Link]
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Dickson, C. J., Walker, R. C., & Gould, I. R. (2014). Lipid14: The Amber Lipid Force Field. PMC, 10(2), 865-879. [Link]
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Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles. PMC, 11(1), e1004634. [Link]
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ResearchGate. (n.d.). Modeling Flexible Molecules in Solution: A pKa Case Study. [Link]
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Wikipedia. (n.d.). Comparison of software for molecular mechanics modeling. [Link]
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Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2017). Modeling Flexible Molecules in Solution: A pKa Case Study. The Journal of Physical Chemistry A, 121(27), 5222-5236. [Link]
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Solubility of Things. (n.d.). Computational Chemistry: Methods and Applications. [Link]
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RSC Publishing. (2025). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. Physical Chemistry Chemical Physics. [Link]
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ResearchGate. (2024). Validation of models with experimental data and analysis of discrepancies. [Link]
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The Distant Reader. (2025). A quantum chemical study of the interaction of carboxylic acids with DMSO. [Link]
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RSC Publishing. (2025). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. Physical Chemistry Chemical Physics. [Link]
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Martins, F. T., et al. (2021). A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13C NMR Spectroscopy. Polymers, 13(16), 2733. [Link]
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Methodological & Application
Protocol for conjugating 11-Methoxy-11-oxoundecanoic acid to a VHL ligand
Topic: Protocol for Conjugating 11-Methoxy-11-oxoundecanoic Acid to a VHL Ligand
Audience: Researchers, scientists, and drug development professionals.
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to induced protein degradation.[1][2] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[3][4] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design due to the availability of potent, well-characterized small molecule ligands.[5] A critical component of any PROTAC is the linker, which connects the target-binding and E3 ligase-binding moieties. The linker's composition, length, and attachment points are crucial determinants of the PROTAC's efficacy, solubility, and pharmacokinetic properties.[1][6] This document provides a detailed protocol for the conjugation of a specific linker precursor, this compound, to a common amine-functionalized VHL ligand, a foundational step in the modular synthesis of a VHL-based PROTAC.
Introduction: The Rationale of PROTAC Design
The central mechanism of a VHL-based PROTAC is to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3] Under normal physiological conditions, the VHL protein recognizes hydroxylated proline residues on the Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and degradation.[5][7][8] PROTACs exploit this by chemically linking a VHL ligand to a "warhead" that binds a protein of interest (POI). This induced proximity forces the formation of a ternary complex (POI-PROTAC-VHL), allowing the E3 ligase to tag the POI with ubiquitin, marking it for proteasomal degradation.[4][6]
The linker, in this case derived from this compound, is not a passive spacer. Its aliphatic chain provides specific length and flexibility, which are critical for achieving a productive ternary complex geometry.[1][9] The choice of conjugation chemistry is equally vital for creating a stable linkage. This protocol focuses on forming a robust amide bond, a common and reliable strategy in PROTAC synthesis.[2][6][9]
Mechanism of Action: VHL-Recruiting PROTAC
The diagram below illustrates the catalytic cycle of a VHL-based PROTAC, from ternary complex formation to target protein degradation.
Caption: Mechanism of PROTAC-induced protein degradation via VHL recruitment.
Chemistry Overview: Amide Bond Formation
The conjugation of this compound to an amine-functionalized VHL ligand is achieved via amide bond formation. This reaction requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[10] Direct reaction is unfavorable as the amine would simply deprotonate the acid.[11]
We will employ a widely used coupling strategy utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive, such as 1-Hydroxybenzotriazole (HOBt), and a base.[11][12]
-
EDC: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][13]
-
HOBt: This additive reacts with the O-acylisourea intermediate to form an active HOBt ester. This secondary intermediate is less prone to side reactions (like N-acylurea formation) and is highly reactive towards amines, improving reaction efficiency and minimizing racemization.[11][12]
-
Base (e.g., DIPEA): A non-nucleophilic base is required to neutralize any acids in the reaction and to ensure the amine on the VHL ligand is deprotonated and thus nucleophilic.[3]
Caption: General scheme for EDC/HOBt-mediated amide bond formation.
Experimental Protocol
This protocol details the conjugation of the linker to a representative amine-functionalized VHL ligand (e.g., a derivative of VH032 containing a free secondary amine). Researchers should adjust molar equivalents based on the precise molecular weights of their specific VHL ligand.
3.1. Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| Amine-Functionalized VHL Ligand | Various | >95% Purity | e.g., (S,R,S)-AHPC-PEG-NH2 or similar |
| This compound | Various | >98% Purity | Linker Precursor |
| EDC (EDC·HCl) | Major Supplier | Synthesis Grade | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl |
| HOBt (HOBt·H₂O) | Major Supplier | Synthesis Grade | 1-Hydroxybenzotriazole monohydrate |
| DIPEA | Major Supplier | Anhydrous, >99.5% | N,N-Diisopropylethylamine |
| DMF | Major Supplier | Anhydrous, >99.8% | N,N-Dimethylformamide |
| Dichloromethane (DCM) | Major Supplier | ACS Grade | For work-up and chromatography |
| Saturated aq. NaHCO₃ | Lab Prepared | - | For aqueous work-up |
| Brine | Lab Prepared | - | For aqueous work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | Major Supplier | ACS Grade | For drying organic layers |
| Acetonitrile (ACN) & H₂O | Major Supplier | HPLC Grade | For purification |
| Trifluoroacetic Acid (TFA) | Major Supplier | HPLC Grade | Mobile phase modifier for HPLC |
3.2. Step-by-Step Conjugation Procedure
Reaction Setup:
-
In a dry round-bottom flask under an argon or nitrogen atmosphere, dissolve the Amine-Functionalized VHL Ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Expert Insight: A slight excess of the carboxylic acid ensures complete consumption of the more valuable VHL ligand. Anhydrous conditions are crucial as EDC can be hydrolyzed by water, reducing coupling efficiency.[6]
-
-
To the stirred solution, add HOBt·H₂O (1.3 eq). Allow it to dissolve completely.
-
Add DIPEA (3.0 eq) to the mixture. The base is critical to neutralize the hydrochloride salt of EDC and the HOBt hydrate, as well as to ensure the VHL ligand's amine is deprotonated.[3]
-
Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exothermic reaction upon adding EDC and improves the stability of the active intermediates.
Initiation and Reaction: 5. Slowly add EDC·HCl (1.5 eq) to the cooled, stirred solution.
- Expert Insight: Adding EDC last and slowly prevents the premature formation of side products and allows for the efficient generation of the desired HOBt active ester.[12]
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Stir the mixture for 12-24 hours. Monitor the reaction progress using LC-MS by taking a small aliquot and quenching it with water/acetonitrile. The reaction is complete when the VHL ligand starting material is consumed.
Work-up and Extraction: 8. Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. 9. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x). 10. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
3.3. Purification and Characterization
High purity is essential for biological evaluation. A two-step purification process is recommended.[14]
Step 1: Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Procedure: Load the crude product onto the column and elute with the gradient. Collect fractions and analyze by TLC or LC-MS to identify those containing the desired product. Combine the pure fractions and concentrate in vacuo.
Step 2: Preparative HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water, typically with a 0.1% TFA modifier (e.g., 20% to 95% ACN in H₂O over 30 minutes).
-
Procedure: Dissolve the semi-purified product from the flash column in a minimal amount of DMF or DMSO and inject it onto the preparative HPLC system. Collect the peak corresponding to the product's retention time.
-
Final Step: Lyophilize the pure fractions to obtain the final VHL ligand-linker conjugate as a solid.[14]
Characterization:
-
LC-MS: Confirm the mass of the final product. The observed mass should correspond to the calculated exact mass of the conjugate.
-
¹H and ¹³C NMR: Confirm the chemical structure. All expected signals for both the VHL ligand and the linker should be present with the correct integrations and chemical shifts.[14]
Representative Data & Troubleshooting
| Parameter | Expected Outcome |
| Reaction Yield (Crude) | 70-95% |
| Yield (After Purity) | 30-60% (Losses during chromatography and HPLC are expected) |
| Purity (by HPLC) | >98% |
| LC-MS | [M+H]⁺ peak matching the calculated exact mass of the conjugate. |
| ¹H NMR | Presence of characteristic peaks for both VHL ligand and the aliphatic linker. Appearance of a new amide N-H proton signal. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Conversion | Inactive reagents (hydrolyzed EDC/DMF). | Use fresh, anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere. |
| Insufficient base. | Increase the equivalents of DIPEA to 4-5 eq. | |
| Steric hindrance around the amine. | Switch to a more powerful coupling reagent system, such as HATU/DIPEA.[6] | |
| N-acylurea Byproduct | O-acylisourea rearrangement. | Ensure HOBt is added before EDC. Running the reaction at 0 °C for the initial hours can also minimize this. |
| Poor Yield After Work-up | Product is partially water-soluble. | Back-extract the aqueous layers with the organic solvent (e.g., DCM) to recover any dissolved product. |
| Difficulty in Purification | Product and starting material have similar polarity. | Optimize the HPLC gradient to achieve better separation. Ensure complete reaction to consume starting materials. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the VHL-linker conjugate.
Conclusion
This protocol provides a robust and reproducible method for the amide coupling of this compound to an amine-bearing VHL E3 ligase ligand. The resulting conjugate is a key building block in the modular synthesis of PROTACs.[3] Successful synthesis, purification, and characterization are paramount to ensure that the subsequent coupling to a target protein ligand yields a final PROTAC molecule of high quality for biological and pharmacological evaluation. The principles and troubleshooting steps outlined herein offer a comprehensive guide for researchers engaged in the development of novel protein degraders.
References
- BenchChem. (2025). Technical Support Center: PROTAC Synthesis with VHL Ligands.
- BenchChem. (2025).
- BenchChem. (2025).
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Testa, A., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology. [Link]
-
Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Aurigene. (2024). PROTAC Discovery and Development Services. [Link]
-
Naveen, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Frost, J., et al. (2018). Thioamide substitution to probe the hydroxyproline recognition of VHL ligands. Bioorganic & Medicinal Chemistry. [Link]
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Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Girard, N. J., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. [Link]
-
Girard, N. J., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. [Link]
-
Hanzl, A., et al. (2024). Methods to accelerate PROTAC drug discovery. Biochemical Journal. [Link]
-
Hanzl, A., et al. (2024). Methods to accelerate PROTAC drug discovery. Biochemical Journal. [Link]
-
ResearchGate. (2018). Reaction to bond Amine groups to Hydroxyl groups with EDC/ 4-DMAP/ DMSO?. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ResearchGate. (2018). Please explain why EDC/DMAP coupling cannot be carried out in water as solvent?. [Link]
-
Hahne, G., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Medicinal Chemistry. [Link]
-
Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. [Link]
-
Immunomart. VHL Ligand-Linker Conjugates 17. [Link]
-
ResearchGate. (2021). Evolution of amide bond formation. [Link]
-
Bond, A. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Selective amide bond formation in redox-active coacervate protocells. [Link]
-
Wang, J., et al. (2023). Selective amide bond formation in redox-active coacervate protocells. Nature Communications. [Link]
-
Kumar, A., et al. (2021). Amide Bond Activation of Biological Molecules. Molecules. [Link]
-
ResearchGate. (2017). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PROTAC Discovery and Development Services | Aurigene Services [aurigeneservices.com]
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- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Step-by-step synthesis of a PROTAC using 11-Methoxy-11-oxoundecanoic acid
Application Note & Protocol
A Step-by-Step Guide to the Synthesis of a Heterobifunctional PROTAC Utilizing an 11-Methoxy-11-oxoundecanoic Acid-Derived Linker
Audience: Researchers, scientists, and drug development professionals.
Abstract Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] The design and synthesis of these heterobifunctional molecules are central to the success of a targeted protein degradation campaign. The linker component, which connects the target protein ligand (warhead) to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing the stability and productivity of the crucial ternary complex.[3][4][5] This guide provides a detailed, step-by-step protocol for the synthesis of a model PROTAC, employing this compound as a versatile and readily available precursor for an aliphatic linker.[6][7] The synthetic strategy detailed herein involves a sequential, two-step amide coupling process, interspersed with a chemoselective methyl ester deprotection, offering a robust and adaptable workflow for researchers in the field.
Introduction to PROTAC Technology
PROTACs are bifunctional molecules comprising three key components: a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[][9] By simultaneously engaging both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI, marking it for degradation by the 26S proteasome.[10] Unlike traditional small-molecule inhibitors that require high occupancy of a target's active site, PROTACs act catalytically, enabling potent biological effects at sub-stoichiometric concentrations.[1]
The linker is not merely a passive spacer but an active contributor to the PROTAC's overall profile. Its length, rigidity, and chemical composition dictate the geometry of the ternary complex, which in turn affects degradation efficiency (DC₅₀) and selectivity.[3][4] Long-chain dicarboxylic acid monoesters, such as this compound, are valuable building blocks for PROTAC synthesis. They provide a flexible alkyl chain and two distinct functional handles—a carboxylic acid and an ester—that can be addressed sequentially to construct the final molecule.
Overall Synthetic Strategy
The synthesis is designed as a convergent, three-step process starting from three primary building blocks:
-
E3 Ligase Ligand: An amine-functionalized ligand for an E3 ligase (e.g., a derivative of pomalidomide for Cereblon (CRBN)).[11][12]
-
Linker Precursor: this compound, which will be sequentially coupled.[6][7]
-
Protein of Interest (POI) Ligand: An amine-functionalized "warhead" for the target protein.
The workflow proceeds as follows:
-
Step A: Amide coupling of the linker precursor's carboxylic acid to the E3 ligase ligand.
-
Step B: Saponification (hydrolysis) of the linker's methyl ester to unmask a new carboxylic acid.
-
Step C: A second amide coupling between the newly formed carboxylic acid and the POI ligand to yield the final PROTAC.
This strategy allows for the modular construction of PROTAC libraries where different warheads or E3 ligase ligands can be readily incorporated.
Caption: Overall workflow for the modular synthesis of a PROTAC.
Detailed Synthesis Protocol
Step 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate
This step involves the formation of an amide bond between the carboxylic acid of the linker precursor and an amine handle on the E3 ligase ligand. For this protocol, we will use 4-amino-pomalidomide as a representative CRBN ligand.
Rationale: The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling agent that operates under mild conditions and is known to suppress racemization.[13] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
Materials:
-
4-Amino-Pomalidomide (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Protocol:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Amino-Pomalidomide and this compound.
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1 M with respect to the limiting reagent).
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a gradient of methanol in dichloromethane) to yield the pure Linker-E3 Ligand intermediate.
-
Characterize the product by ¹H NMR and HRMS.
Step 2: Deprotection of the Methyl Ester
This step hydrolyzes the methyl ester of the intermediate to reveal the terminal carboxylic acid required for the next coupling step.
Rationale: Saponification using lithium hydroxide (LiOH) is a standard and mild method for cleaving methyl esters.[14] The reaction is performed in a mixed solvent system (THF/water) to ensure the solubility of both the substrate and the inorganic base. This method is highly chemoselective and will not affect the amide bonds or the glutarimide ring of the pomalidomide moiety under controlled conditions.[15][16]
Materials:
-
Linker-E3 Ligand Intermediate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (5.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
Protocol:
-
Dissolve the Linker-E3 Ligand Intermediate in a 3:1 mixture of THF and water in a round-bottom flask.
-
Add LiOH·H₂O to the solution.
-
Stir the mixture vigorously at room temperature for 12-16 hours (overnight). Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected intermediate as a carboxylic acid. This product is often used in the next step without further purification if it is sufficiently pure.
-
Confirm the structure by ¹H NMR and HRMS, noting the disappearance of the methyl ester singlet.
Step 3: Final PROTAC Synthesis via Amide Coupling
The final step connects the deprotected linker-E3 ligase fragment with the amine-functionalized POI ligand (warhead).
Rationale: As in Step 1, HATU and DIPEA are employed to ensure an efficient and clean final coupling reaction, forming the second amide bond and completing the PROTAC structure.[17][18] Final purification via preparative HPLC is often necessary to achieve the high purity (>95%) required for biological assays.
Materials:
-
Deprotected Linker-E3 Ligand Intermediate (1.0 eq)
-
Amine-functionalized POI Ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Protocol:
-
In a dry flask under an inert atmosphere, dissolve the deprotected intermediate from Step 2 and the amine-functionalized POI ligand in anhydrous DMF.
-
Add HATU and stir for 5 minutes at room temperature.
-
Add DIPEA dropwise and stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO/water and purify directly by reverse-phase preparative HPLC (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid (often a TFA or formate salt).
-
Perform comprehensive characterization to confirm the structure and purity.
Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC before biological evaluation.[19][20]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. All expected protons and carbons should be present with the correct integrations and chemical shifts.
-
High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass measurement, confirming the elemental composition of the molecule.[19]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound, which should typically be ≥95% for in vitro assays.
Caption: PROTAC-induced ubiquitination and degradation of a target protein.
Data Summary and Troubleshooting
| Step | Reaction | Reagents | Typical Yield | Purity | Notes |
| 1 | Amide Coupling 1 | 4-Amino-Pomalidomide, Linker Precursor, HATU, DIPEA | 60-80% | >95% | Purification by column chromatography is crucial. |
| 2 | Ester Deprotection | LiOH·H₂O | 85-95% | >90% | Ensure complete removal of THF before acidification. |
| 3 | Amide Coupling 2 | Deprotected Intermediate, POI Ligand, HATU, DIPEA | 40-60% | >95% | Final purification by preparative HPLC is recommended. |
Troubleshooting:
-
Low Yield in Coupling Steps: Ensure all reagents and solvents are anhydrous. Consider alternative coupling reagents like T3P or EDC/Oxyma.[21] Check the purity of the amine and carboxylic acid starting materials.
-
Incomplete Deprotection: Extend the reaction time or increase the equivalents of LiOH. Ensure adequate stirring to overcome phase separation.
-
Difficult Purification: If the final PROTAC is highly lipophilic, alternative reverse-phase columns (e.g., C4) or normal-phase chromatography may be required.
Conclusion
This application note details a robust and modular synthetic route for producing PROTACs using this compound as a key linker building block. The sequential amide coupling and deprotection strategy is a cornerstone of modern PROTAC synthesis, allowing for the systematic exploration of structure-activity relationships by varying the warhead and E3 ligase ligand components. Adherence to the detailed protocols and characterization methods described will enable researchers to confidently synthesize and validate novel protein degraders for therapeutic development.
References
-
Foley, C.-A., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. Available at: [Link]
-
Roldán-Romero, J. M., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. Scope of PROTAC synthesis via amide coupling. Available at: [Link]
-
Foley, C. A., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Technology Networks. (2023). Overcome Roadblocks to PROTAC Characterization. Available at: [Link]
-
Zhang, T., et al. (2022). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
CAS.org. (2024). PROTACs revolutionize small molecule drugs. Available at: [Link]
-
Schwalm, M. P., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
-
The Scientist. (2023). Overcoming Roadblocks in PROTAC Characterizations. Available at: [Link]
-
Shindo, N., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal. Available at: [Link]
-
Yang, K., et al. (2021). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules. Available at: [Link]
-
Manford, G. G. A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology. Available at: [Link]
-
ResearchGate. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Available at: [Link]
-
ChemRxiv. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. Available at: [Link]
-
Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. Available at: [Link]
-
Foley, C. A., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Kim, J., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis. Available at: [Link]
-
Salomon, C. J., et al. (2001). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Salomon, C. J. (1991). Recent developments in chemical deprotection of ester functional group. Tetrahedron. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]
-
Organic Chemistry Portal. Methyl Esters. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. Available at: [Link]
-
Kim, H., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. RSC Medicinal Chemistry. Available at: [Link]
-
Mir-Simon, B., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available at: [Link]
-
ResearchGate. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Available at: [Link]
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Mastering Amide Bond Formation with 11-Methoxy-11-oxoundecanoic Acid: A Detailed Guide for Researchers
In the landscape of modern drug discovery and development, the amide bond stands as a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and biologically active compounds necessitates robust and versatile methods for its construction. This guide provides an in-depth exploration of amide bond formation utilizing 11-methoxy-11-oxoundecanoic acid, a valuable bifunctional building block. We will delve into the mechanistic intricacies of common coupling strategies, offer detailed, field-proven protocols, and provide insights into reaction optimization and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
The Strategic Advantage of this compound
This compound is a unique reagent featuring a terminal carboxylic acid and a methyl ester, separated by a nine-carbon aliphatic chain. This structure presents a key synthetic advantage: the differential reactivity of the two carbonyl functionalities. The carboxylic acid can be selectively activated for amide bond formation under mild conditions, while the methyl ester remains intact, available for subsequent transformations or to modulate the physicochemical properties of the final molecule. This orthogonality is crucial for the streamlined synthesis of complex molecules.
Core Principles of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is typically achieved through the use of coupling reagents.[2]
Carbodiimide-Mediated Coupling: The EDC/NHS System
One of the most widely employed methods for amide bond formation involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS).[3][4]
The reaction proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis and rearrangement into a stable N-acylurea byproduct, which can complicate purification and lower yields.[4]
-
Formation of a Semi-Stable NHS Ester: To mitigate the instability of the O-acylisourea intermediate, NHS is added. NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester. This ester is less susceptible to hydrolysis and can be isolated or reacted in situ with the desired amine.[4]
The use of NHS not only improves the efficiency of the coupling reaction but also minimizes side reactions. The overall workflow for an EDC/NHS-mediated coupling is depicted below.
Sources
Application Notes and Protocols for the Conjugation of 11-Methoxy-11-oxoundecanoic acid
Introduction: The Versatility of 11-Methoxy-11-oxoundecanoic acid in Bioconjugation
This compound is a bifunctional molecule of significant interest in the fields of drug delivery, proteomics, and materials science. Its structure, featuring a terminal carboxylic acid and a methyl ester, allows for selective chemical modifications. The long C11 alkyl chain imparts a degree of hydrophobicity, making it an ideal linker for applications requiring interaction with lipid bilayers or hydrophobic domains of proteins. The terminal carboxylic acid serves as a versatile handle for conjugation to a wide array of nucleophiles, most commonly primary amines, to form stable amide bonds. This process, known as amide coupling, is a cornerstone of bioconjugation, enabling the covalent linkage of molecules to create novel functional constructs.[1]
This application note provides a comprehensive guide to selecting the appropriate coupling reagents for the conjugation of this compound and offers detailed, field-proven protocols for achieving high-efficiency amide bond formation. We will delve into the mechanistic underpinnings of common coupling reagents, provide a comparative analysis to guide your selection, and present step-by-step experimental workflows.
The Chemistry of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under physiological conditions due to the basicity of the amine leading to deprotonation of the carboxylic acid to form a non-reactive carboxylate.[2] To overcome this, coupling reagents are employed to "activate" the carboxyl group, converting it into a more electrophilic species that is susceptible to nucleophilic attack by the amine.
The most prevalent methods for activating carboxylic acids involve the use of carbodiimides, phosphonium salts, or uronium/aminium salts.[3] These reagents facilitate the formation of a highly reactive intermediate, which then readily reacts with a primary amine to yield a stable amide bond.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical and depends on several factors, including the nature of the substrates, desired reaction conditions (e.g., solvent, temperature), and the need to suppress side reactions such as racemization, particularly when dealing with chiral molecules. Below is a comparative summary of three widely used classes of coupling reagents suitable for the conjugation of this compound.
| Coupling Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages | Recommended For |
| Carbodiimides | EDC (in combination with NHS or Sulfo-NHS) | Forms a highly reactive O-acylisourea intermediate, which can be stabilized by NHS to form a more stable amine-reactive NHS ester.[4] | Water-soluble byproducts, versatile, well-established protocols.[4] | O-acylisourea intermediate is prone to hydrolysis and rearrangement to an unreactive N-acylurea.[2] | Aqueous and organic solvent-based conjugations, bioconjugation to proteins and other biomolecules. |
| Uronium/Aminium Salts | HBTU, HATU | Forms a highly reactive HOBt or HOAt active ester, respectively.[5][6] | High coupling efficiency, fast reaction rates, low racemization (especially with HATU).[2] | Can cause guanidinylation of the primary amine if used in excess.[2] | Peptide synthesis, conjugation of sterically hindered substrates, reactions requiring high yields and minimal side reactions. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms an active ester intermediate. | High coupling efficiency, particularly for sterically hindered amino acids. | Byproducts can sometimes be difficult to remove. | Applications where uronium salts may not be effective or when guanidinylation is a concern. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the conjugation of this compound to a primary amine-containing molecule using two of the most common and effective coupling reagent systems: EDC/NHS and HATU.
Protocol 1: EDC/NHS-Mediated Conjugation in Organic Solvent
This protocol is suitable for the conjugation of this compound to an amine-containing molecule in a non-aqueous environment. The long alkyl chain of this compound generally ensures good solubility in common organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (optional, for amine salts)
-
0.1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equivalents) to the stirred solution. Allow the reaction to stir at 0 °C for 15 minutes and then at room temperature for 1-2 hours. The formation of the NHS-ester can be monitored by TLC.
-
Amine Addition: In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DCM or DMF. If the amine is a hydrochloride or other salt, add DIPEA (1.1 equivalents) to liberate the free amine.
-
Conjugation: Add the amine solution dropwise to the activated this compound solution at room temperature. Let the reaction stir overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure conjugate.
Protocol 2: HATU-Mediated Conjugation in Organic Solvent
This protocol is particularly useful for more challenging conjugations, such as those involving sterically hindered amines or when high yields and fast reaction times are desired.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Conjugation: Add the amine solution to the pre-activated carboxylic acid mixture. Stir the reaction at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system to yield the pure amide conjugate.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive coupling reagents (hydrolysis) | Use fresh, anhydrous reagents and solvents. Store reagents properly under inert gas and desiccated. |
| Suboptimal pH (for EDC/NHS) | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[7] | |
| Steric hindrance of the amine | Switch to a more powerful coupling reagent like HATU. Increase reaction time and/or temperature. | |
| Presence of side products | N-acylurea formation (with EDC) | Ensure NHS is added before or concurrently with EDC to minimize the lifetime of the unstable O-acylisourea intermediate. |
| Guanidinylation of the amine (with HBTU/HATU) | Use a slight excess of the carboxylic acid relative to the coupling reagent.[2] | |
| Difficulty in purification | Byproducts co-eluting with the product | Optimize the chromatographic conditions (e.g., try a different solvent system or a different stationary phase). |
| Product is insoluble | Due to the long alkyl chain, the product may be less polar. Adjust the work-up and purification solvents accordingly. Consider reverse-phase HPLC for purification of highly hydrophobic conjugates.[8][9] |
Conclusion
The successful conjugation of this compound is readily achievable with the appropriate selection of coupling reagents and optimization of reaction conditions. Both EDC/NHS and HATU are excellent choices for this transformation, with HATU offering advantages in terms of reaction speed and efficiency for more challenging substrates. The protocols provided in this application note serve as a robust starting point for your conjugation experiments. Careful attention to reagent quality, solvent choice, and reaction monitoring will ensure high yields of your desired conjugate, enabling further advancements in your research and development endeavors.
References
-
Winger, T. M., Ludovice, P. J., & Chaikof, E. L. (1995). Purification of Synthetic Lipopeptide Conjugates by Liquid Chromatography. Journal of Liquid Chromatography, 18(20), 4117-4125. [Link]
-
Zhang, S., et al. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. Bioconjugate Chemistry, 29(11), 3693–3700. [Link]
-
Online Inhibitor. (2025). HATU Peptide Coupling: Precision Amide Bond Formation Reagent. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Gummadi, V. R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153375. [Link]
-
CellMosaic. (n.d.). AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. [Link]
-
Reddit. (2022). amide coupling help. [Link]
-
Springer. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. [Link]
-
ResearchGate. (n.d.). Peptide conjugation. HPLC chromatogram before purification (A, D). [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). [Link]
-
ResearchGate. (2025). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. [Link]
-
ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. [Link]
-
ACS Omega. (2022). Reactive Extraction for Fatty Acid Methyl Ester Production from Castor Seeds Using a Heterogeneous Base Catalyst: Process Parameter Optimization and Characterization. [Link]
-
ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. [Link]
-
MACBETH project. (n.d.). Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. [Link]
-
ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ResearchGate. (2025). Fatty acid methyl ester production from acid oil using silica sulfuric acid: Process optimization and reaction kinetics. [Link]
-
SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. [Link]
-
Journal of Lipid Research. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
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- 9. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Experimental conditions for attaching 11-Methoxy-11-oxoundecanoic acid to a target protein ligand
Application Note & Protocol
Topic: Experimental Conditions for Attaching 11-Methoxy-11-oxoundecanoic Acid to a Target Protein Ligand
Introduction: The Role of this compound in Bioconjugation
This compound is a bifunctional linker molecule increasingly utilized in bioconjugation and drug development.[1][2] Its structure features a terminal carboxylic acid and a methyl ester at the opposite end of an 11-carbon aliphatic chain. This configuration makes it an effective spacer, providing distance between a payload and a protein to minimize steric hindrance and preserve the protein's biological activity.[3][4][5]
The primary utility of this linker lies in the reactivity of its terminal carboxyl group (–COOH). This group can be chemically activated to form a stable amide bond with primary amines (–NH₂), which are abundantly available on the surface of proteins, primarily from the side chains of lysine residues and the N-terminus.[6][7][8] This guide provides a detailed protocol for the covalent attachment of this compound to a target protein ligand using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[9][10][11]
Mechanism of Action: Two-Step Carbodiimide-Mediated Amide Bond Formation
The conjugation process is a classic example of zero-length crosslinking, where EDC facilitates the bond formation without becoming part of the final conjugate.[6][11] While a one-step reaction using only EDC is possible, it suffers from the formation of an unstable O-acylisourea intermediate that is prone to rapid hydrolysis in aqueous environments.[9][11]
To significantly enhance efficiency and control, a two-step approach incorporating NHS (or its water-soluble analog, Sulfo-NHS) is the gold standard.[11][12][13]
-
Activation: EDC reacts with the carboxylic acid of this compound, forming the highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0) using a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid).[11]
-
Stabilization & Conjugation: NHS is added to the reaction, where it displaces the O-acylisourea group to form a semi-stable NHS ester. This amine-reactive intermediate is significantly more resistant to hydrolysis than the O-acylisourea intermediate.[9][11] The pH is then raised to 7.2-8.5, which deprotonates the primary amines on the target protein, enabling them to act as effective nucleophiles. These amines attack the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[14][15][16]
This two-step process is crucial for minimizing undesirable side reactions, such as the polymerization of the target protein, which can occur if the protein's own carboxyl groups are activated by EDC in the presence of its amines.[6][12]
Caption: EDC/NHS two-step conjugation mechanism.
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the conjugation reaction. Optimization may be required depending on the specific properties of the target protein ligand.
Required Materials and Reagents
| Reagent / Material | Recommended Specifications | Purpose |
| Target Protein Ligand | >95% purity; concentration 1-10 mg/mL | Molecule to be conjugated |
| This compound | >95% purity | Linker molecule |
| EDC (Cat# 22980, Thermo Fisher) | High purity, stored desiccated | Carboxyl activating agent |
| NHS or Sulfo-NHS (Cat# 24500, 24510) | High purity, stored desiccated | Stabilizes activated intermediate |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Buffer for carboxyl activation |
| Coupling Buffer | 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4 | Buffer for amine coupling |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine | Stops the reaction |
| Solvent | Anhydrous DMSO or DMF (amine-free) | To dissolve linker and reagents |
| Purification System | Desalting columns (e.g., Zeba™ Spin) or SEC | Removal of excess reagents |
Step-by-Step Conjugation Protocol
A. Preparation of Reagents
-
Protein Preparation: Prepare the target protein ligand in the Coupling Buffer (PBS, pH 7.2) at a concentration of 2-5 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into PBS.
-
Linker Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM.
-
EDC/NHS Preparation: Crucially, prepare EDC and NHS solutions immediately before use as they are moisture-sensitive and hydrolyze quickly.[12]
-
Prepare a 100 mM EDC solution in Activation Buffer (MES, pH 6.0).
-
Prepare a 100 mM NHS solution in Activation Buffer (MES, pH 6.0).
-
B. Activation of this compound
-
In a microcentrifuge tube, combine the reagents in the following order to achieve a 20-fold molar excess of linker over the protein. Note: This ratio is a starting point and should be optimized.
-
50 µL Activation Buffer (MES, pH 6.0)
-
10 µL of 100 mM this compound solution
-
20 µL of 100 mM EDC solution
-
20 µL of 100 mM NHS solution
-
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.[9][13]
C. Conjugation to the Target Protein
-
Add the entire 100 µL activated linker solution from step B to 1 mL of your prepared protein solution (2-5 mg/mL in PBS, pH 7.2).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).[12][14] The longer incubation at a lower temperature is often preferred to maximize conjugation efficiency while preserving protein stability.
D. Quenching the Reaction
-
To terminate the reaction and consume any unreacted NHS esters, add the Quenching Buffer. A common method is to add hydroxylamine to a final concentration of 10-50 mM or Tris-HCl to a final concentration of 20-50 mM.[9][13]
-
Incubate for 15 minutes at room temperature.
E. Purification of the Conjugate
-
Remove unreacted linker, EDC/NHS byproducts, and quenching reagents by passing the reaction mixture through a desalting column (e.g., a spin column with a 7K MWCO for proteins >20 kDa).[9][13]
-
Equilibrate the column with sterile PBS, pH 7.4, or another suitable storage buffer before loading the sample.
-
Collect the eluate containing the purified protein-linker conjugate. The conjugate is now ready for characterization and downstream applications.
Caption: Overall experimental workflow diagram.
Characterization and Quality Control
Verifying the successful conjugation and purity of the final product is a critical step.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess molecular weight shift | A slight increase in the molecular weight of the conjugated protein compared to the unconjugated control. |
| Mass Spectrometry (MS) | Confirm covalent modification | Detection of the precise mass of the conjugate, confirming the addition of one or more linker molecules. |
| HPLC (e.g., RP-HPLC, HIC) | Determine purity and degree of labeling | Separation of unconjugated protein, free linker, and different conjugate species (e.g., 1 linker/protein, 2 linkers/protein).[17] |
| Functional Assay | Evaluate biological activity | Ensure that the conjugation process has not compromised the biological function of the protein ligand. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolyzed EDC/NHS reagents.2. Incorrect buffer pH.3. Presence of amine-containing buffers (e.g., Tris) during activation.4. Insufficient molar excess of linker. | 1. Use fresh, high-quality EDC and NHS; prepare solutions immediately before use.2. Verify pH of Activation (6.0) and Coupling (7.2-8.0) buffers.3. Ensure protein is buffer-exchanged into a non-amine buffer like PBS or HEPES.4. Increase the molar ratio of linker/EDC/NHS to protein (e.g., 50x or 100x). |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF).2. Protein instability at reaction pH.3. Excessive cross-linking/aggregation. | 1. Keep the final concentration of organic solvent below 10% (v/v).2. Perform the reaction at 4°C.3. Reduce the concentration of EDC or the overall reaction time. |
| Loss of Protein Activity | 1. Modification of critical lysine residues in the active site.2. Denaturation during the reaction. | 1. Reduce the molar excess of the linker to decrease the degree of labeling.2. Perform a protection step by adding a competitive inhibitor to block the active site during conjugation.3. Perform the reaction at 4°C instead of room temperature. |
References
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. [Link]
-
Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. (2016). Langmuir. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Bangs Laboratories, Inc. [Link]
-
Protein Cross-linkers handbook and selection guide. (n.d.). The Wolfson Centre for Applied Structural Biology. [Link]
-
Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. (2024). Analytical Methods. [Link]
-
Design and characterization of structured protein linkers with differing flexibilities. (2014). Protein Engineering, Design and Selection. [Link]
-
Linker peptide and affinity tag for detection and purification of single-chain Fv fragments. (2007). Biotechnology and Applied Biochemistry. [Link]
-
Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. (2021). International Journal of Molecular Sciences. [Link]
-
Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022). Bio-Synthesis Inc. [Link]
-
Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. (2014). Journal of Visualized Experiments. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. [Link]
-
How can I crosslink OH groups on PEG using a crosslinker with the carboxylic acid functional groups?. (2015). ResearchGate. [Link]
-
Labeling a protein with fluorophores using NHS ester derivitization. (2014). Methods in Enzymology. [Link]
-
Fusion Protein Linkers: Property, Design and Functionality. (2013). Protein & Peptide Letters. [Link]
-
Tech Note: The Latest on Linkers for Recombinant Fusion Proteins. (2020). kbDNA. [Link]
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Application Notes & Protocols: Utilizing 11-Methoxy-11-oxoundecanoic acid in Solid-Phase PROTAC Synthesis
Introduction: The Critical Role of Linker Building Blocks in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system for targeted protein degradation.[][2] A PROTAC molecule consists of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the ligands ensure binding specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing the formation, stability, and geometry of the productive ternary complex (POI-PROTAC-E3 ligase).[3][4]
Historically, linker design has focused on synthetically accessible motifs, with polyethylene glycol (PEG) and alkyl chains being the most prevalent.[][3] These components allow for systematic variation in length, which is crucial as even minor changes can significantly impact degradation efficiency.[2][3] Solid-phase synthesis has emerged as a powerful strategy for rapidly generating libraries of PROTACs with diverse linkers to optimize degradation activity.[5][6][7] This approach streamlines the synthetic process, enabling efficient exploration of the complex structure-activity relationships that govern PROTAC function.
This guide focuses on the strategic application of 11-Methoxy-11-oxoundecanoic acid (CAS 3927-60-4) as a key building block for constructing alkyl linkers in solid-phase PROTAC synthesis. This molecule is not a pre-formed linker but a versatile precursor that offers a defined 11-atom carbon chain length. Its bifunctional nature—a terminal carboxylic acid for coupling and a methyl ester for orthogonal deprotection—makes it an ideal component for a modular, on-resin linker construction strategy.
Scientific Rationale: The Utility of this compound
The choice of a linker building block is a deliberate decision driven by the need to balance physicochemical properties and synthetic accessibility. This compound provides a strategic advantage in solid-phase PROTAC synthesis for several reasons:
-
Defined Length and Hydrophobicity: The 10-carbon alkyl chain provides a significant, hydrophobic spacer of a well-defined length. This is critical because the distance between the POI and the E3 ligase is a key parameter that must be empirically optimized.[2] Alkyl chains are a foundational motif in PROTAC design, offering conformational flexibility that can facilitate the adoption of a productive ternary complex conformation.[3][8]
-
Orthogonal Protecting Group Strategy: The molecule features two distinct functional groups: a free carboxylic acid and a methyl ester.
-
The carboxylic acid allows for immediate, directional coupling to a primary or secondary amine on the solid support-bound initial ligand (e.g., an E3 ligase ligand) using standard amide bond formation chemistry.
-
The methyl ester serves as a robust protecting group for the other terminus of the linker.[9] It is stable to the standard coupling conditions used to attach the acid. This orthogonality is the cornerstone of the strategy, preventing oligomerization and ensuring a stepwise, controlled synthesis. The ester can be selectively hydrolyzed (saponified) on-resin under basic conditions to reveal a new terminal carboxylic acid, ready for coupling to the second ligand (the POI ligand).[9][10]
-
-
Synthetic Tractability: As a commercially available reagent, it can be readily incorporated into established solid-phase synthesis workflows without the need for extensive custom synthesis of the linker itself.[11][12] This accelerates the creation of PROTAC libraries where the primary variable is the linker composition or attachment point.
Workflow Overview
The incorporation of this compound into a solid-phase PROTAC synthesis follows a logical, multi-step sequence. This workflow is designed for maximum control and allows for quality assessment at intermediate stages.
Sources
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Application Notes & Protocols for the Purification of PROTACs Containing an 11-Methoxy-11-oxoundecanoic Acid Linker
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules, comprising two distinct ligands joined by a chemical linker, present unique and significant challenges during downstream processing and purification.[1][3] This guide provides a detailed examination of the purification strategies for PROTACs that incorporate an 11-methoxy-11-oxoundecanoic acid linker. This particular linker, a long-chain aliphatic mono-methyl ester, imparts significant lipophilicity, influencing the molecule's overall physicochemical properties and dictating the optimal purification workflow. We present a multi-step, orthogonal purification strategy, combining reverse-phase flash chromatography for initial cleanup with high-performance preparative reverse-phase HPLC for final polishing. Additionally, we discuss the utility of Supercritical Fluid Chromatography (SFC) as a powerful orthogonal technique. Detailed protocols, troubleshooting advice, and methods for analytical characterization are provided to guide researchers toward achieving the high purity (>99%) required for reliable biological evaluation.
Introduction: The Purification Challenge of Lipophilic PROTACs
A PROTAC's structure consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two moieties.[4] The linker is not merely a spacer; it is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as governing physicochemical properties like solubility and cell permeability.[5]
The this compound linker is a C11 alkyl chain with a terminal methyl ester. Its inclusion in a PROTAC scaffold typically results in a molecule with a high molecular weight (often >900 Da) and increased lipophilicity.[] These characteristics present several purification challenges:
-
Poor Aqueous Solubility: The long alkyl chain can significantly decrease the PROTAC's solubility in aqueous mobile phases, complicating reverse-phase chromatography.[]
-
Structurally Similar Impurities: The synthesis of these complex molecules often yields a crude mixture containing unreacted starting materials, homo- and hetero-dimers of the ligands, and diastereomers, which can be difficult to separate from the final product.[7]
-
On-Column Behavior: High lipophilicity can lead to strong retention on C18 columns, potentially causing peak broadening and requiring high concentrations of organic solvent for elution.
-
Risk of Aggregation: Hydrophobic molecules may aggregate, leading to poor chromatographic performance and inaccurate quantification.
A robust, multi-step purification strategy is therefore not just recommended, but essential to isolate the desired PROTAC with the purity required for accurate in vitro and in vivo studies.[5][8]
A Multi-Step, Orthogonal Purification Strategy
No single chromatographic technique is typically sufficient to achieve the desired purity for complex PROTACs. We advocate for an orthogonal, multi-step approach that leverages different separation mechanisms to effectively remove a broad range of impurities.[8][9] The core strategy involves an initial, high-capacity cleanup step followed by a high-resolution polishing step.
Caption: High-level workflow for PROTAC purification.
Causality Behind the Workflow
-
Step 1: Reverse-Phase Flash Chromatography: This initial step is designed for speed and high capacity.[8] It efficiently removes major impurities that are significantly different in polarity from the target PROTAC, such as unreacted, more polar starting materials or highly nonpolar byproducts. Using a reverse-phase stationary phase (e.g., C18-bonded silica) is logical, as it leverages the same retention mechanism as the subsequent HPLC step, allowing for predictable method development.[10]
-
Step 2: Preparative Reverse-Phase HPLC: This is the high-resolution polishing step.[10][11] By using smaller particle size columns and optimized, shallower gradients, preparative HPLC can separate the target PROTAC from closely eluting impurities like diastereomers or isomers that were not resolved during the flash chromatography stage.[12]
-
Orthogonality: While both steps use a reverse-phase mechanism, orthogonality can be introduced by altering parameters. For instance, using a different C18 column with alternative bonding chemistry (e.g., phenyl-hexyl) or changing the mobile phase pH or organic modifier (e.g., methanol vs. acetonitrile) can alter selectivity between the two steps.[2]
Detailed Experimental Protocols
Protocol 1: Initial Cleanup via Reverse-Phase Flash Chromatography
This protocol is designed for the rapid, initial purification of a crude PROTAC (~100-500 mg scale) to remove the bulk of synthetic impurities.
Rationale: The choice of a C18 stationary phase leverages the lipophilic character of the PROTAC imparted by the this compound linker for retention. A water/acetonitrile gradient is standard for reverse-phase, and the addition of a small amount of acid (formic acid or TFA) improves peak shape by ensuring acidic and basic functional groups on the PROTAC and impurities are consistently protonated.[10]
Instrumentation and Materials:
-
Flash Chromatography System with UV Detector
-
Pre-packed C18 Flash Cartridge (select size based on crude mass)
-
Solvent A: Water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile (ACN) with 0.1% FA or TFA
-
Crude PROTAC material
-
Sample Loading: Dissolve crude material in a minimal amount of DMSO or DMF, then dilute with Solvent A. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of C18 silica.
Procedure:
-
Equilibration: Equilibrate the C18 flash cartridge with 5-10 column volumes (CV) of the starting mobile phase composition (e.g., 80% A / 20% B).
-
Sample Loading: Load the prepared sample onto the column.
-
Elution & Fraction Collection: Elute the sample using a linear gradient. Collect fractions based on the UV chromatogram (typically monitored at 254 nm and/or a wavelength specific to the PROTAC's chromophores).
-
Analysis: Analyze the collected fractions by UPLC-MS to identify those containing the pure or semi-pure product.
-
Pooling & Concentration: Pool the desired fractions and concentrate under reduced pressure to remove the organic solvent. The remaining aqueous solution can be lyophilized or carried directly to the next step.
Table 1: Representative Flash Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18-bonded Silica, 40-63 µm | Standard for reverse-phase flash; larger particles allow for higher flow rates and lower backpressure. |
| Flow Rate | 20-50 mL/min (for a ~40g column) | Optimized for speed while maintaining adequate separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Formic acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Gradient Profile | 20% to 100% B over 20 CV | A broad gradient to elute compounds across a wide polarity range. |
| Detection | UV at 254 nm and 280 nm | Common wavelengths for detecting aromatic systems present in most PROTAC ligands. |
Protocol 2: High-Resolution Polishing via Preparative RP-HPLC
This protocol is for the final purification step to achieve >99% purity, suitable for all biological assays.
Rationale: A high-performance preparative column with smaller particle sizes (<10 µm) provides superior resolution compared to flash chromatography. A shallower gradient over a longer time allows for the fine separation of structurally similar molecules. The choice of mobile phase additive (TFA vs. FA) can impact selectivity and recovery; TFA often yields sharper peaks but can be difficult to remove and may be unsuitable for certain biological assays.
Instrumentation and Materials:
-
Preparative HPLC system with UV detector and fraction collector
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5-10 µm particle size)
-
Solvent A: HPLC-grade Water with 0.1% FA or TFA
-
Solvent B: HPLC-grade Acetonitrile (ACN) with 0.1% FA or TFA
-
Partially purified PROTAC from Protocol 1
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the semi-pure PROTAC from the flash step in a minimal volume of DMSO or mobile phase. Filter the sample through a 0.45 µm filter.
-
Equilibration: Equilibrate the preparative column with the starting mobile phase conditions for at least 5 CVs.
-
Injection and Elution: Inject the sample and begin the gradient elution. The gradient should be optimized based on analytical HPLC runs of the semi-pure material to maximize resolution around the target peak.
-
Fraction Collection: Collect fractions across the main product peak, using a narrow collection window triggered by the UV signal.
-
Analysis: Analyze the collected fractions by analytical UPLC-MS to confirm purity.
-
Final Processing: Pool the fractions that meet the purity specification (>99%). Remove the organic solvent via rotary evaporation. Freeze and lyophilize the remaining aqueous solution to yield the final product as a fluffy solid.
Table 2: Representative Preparative HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18-bonded Silica, 250 x 21.2 mm, 5 µm | Smaller particle size provides higher resolution for separating closely related impurities. |
| Flow Rate | 15-25 mL/min | Appropriate for the column dimension to ensure efficient separation without excessive backpressure. |
| Mobile Phase A | Water + 0.1% TFA | TFA often provides sharper peaks due to its ion-pairing properties. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Strong organic solvent for elution. |
| Gradient Profile | 40% to 60% B over 40 min | A shallow, targeted gradient provides the highest resolution for difficult separations. |
| Detection | UV at 254 nm | Standard detection wavelength. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Alternative & Orthogonal Technique: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to normal-phase and a valuable orthogonal technique to reverse-phase chromatography.[13] It uses supercritical CO₂ as the primary mobile phase, often with a polar co-solvent like methanol.[14]
Rationale for Use:
-
Orthogonal Selectivity: SFC operates on principles similar to normal-phase chromatography, separating based on polarity and interactions with polar functional groups. This provides a completely different separation mechanism compared to RP-HPLC, making it highly effective at removing impurities that co-elute in a reverse-phase system.[15]
-
Speed and Efficiency: The low viscosity of supercritical fluids allows for faster flow rates and rapid column equilibration, significantly reducing purification times.[13]
-
Solvent Reduction: Replacing the bulk of organic solvent with CO₂ makes it a more environmentally friendly option. Fraction collection is also simplified, as the CO₂ evaporates, leaving the product in a small volume of co-solvent.[15]
PROTACs with the this compound linker, despite their lipophilicity, often possess polar amide bonds and heteroatoms in their ligand moieties, making them suitable candidates for SFC purification.
Caption: Decision logic for incorporating orthogonal SFC.
Analytical Characterization of the Final Product
Post-purification, it is imperative to confirm both the identity and purity of the PROTAC. A combination of techniques should be employed.
Table 3: Analytical Techniques for Final Product Confirmation
| Technique | Purpose | Expected Outcome for a PROTAC with the Specified Linker |
| UPLC-MS | To confirm purity and determine the molecular weight of the final compound.[16] | A single, sharp peak in the UV chromatogram with a purity >99%. The mass spectrum should show the expected [M+H]⁺ and/or other adducts corresponding to the calculated molecular weight of the PROTAC.[17] |
| ¹H and ¹³C NMR | To confirm the chemical structure and ensure all components (POI ligand, E3 ligase ligand, and linker) are present in the correct stoichiometry.[18][19] | The ¹H NMR spectrum should show characteristic signals for the aliphatic chain of the linker (a broad multiplet region), the methyl ester singlet (~3.6 ppm), and all aromatic and aliphatic signals from both ligands. |
| High-Resolution MS | To provide an accurate mass measurement, further confirming the elemental composition. | The measured mass should be within 5 ppm of the calculated exact mass. |
Conclusion
The successful purification of PROTACs containing an this compound linker is a non-trivial but achievable task that underpins the reliability of subsequent biological data. The inherent lipophilicity and complexity of these molecules necessitate a well-designed, multi-step purification strategy. The combination of reverse-phase flash chromatography for bulk impurity removal and preparative RP-HPLC for high-resolution polishing provides a robust and reliable workflow. Furthermore, the integration of orthogonal techniques like SFC can be invaluable for resolving particularly challenging separations. Rigorous analytical characterization by UPLC-MS and NMR is the final, critical step to ensure the identity and purity of the PROTAC, enabling researchers to proceed with confidence in their drug development endeavors.
References
-
Chromatography Online. (n.d.). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. [Link]
-
ChemRxiv. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. [Link]
-
LCGC. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. [Link]
-
Waters Corporation. (n.d.). A Rapid UPLC™-MS/MS Method for the Quantification of PROTACs-3-Gefitinib and Urinary Metabolites Following Subcutaneous Administration to Male Rats. [Link]
-
ChemRxiv. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. [Link]
-
ACS Publications. (n.d.). Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase. [Link]
-
Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
-
KD Pharma Group. (n.d.). Purification Technologies Small Molecules. [Link]
-
Waters Corporation. (n.d.). Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study Using UPLC-MS/MS. [Link]
-
International Labmate. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
SCIEX. (n.d.). Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. [Link]
-
National Institutes of Health (NIH). (2025). Methods to accelerate PROTAC drug discovery. [Link]
-
Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
-
MDPI. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]
-
Cytiva. (2018). Combining purification techniques in a multistep approach. [Link]
-
National Institutes of Health (NIH). (2012). Orthogonal Protein Purification Facilitated by a Small Bispecific Affinity Tag. [Link]
-
Springer Nature Experiments. (n.d.). An Orthogonal Fusion Tag for Efficient Protein Purification. [Link]
-
National Institutes of Health (NIH). (n.d.). Degradation of proteins by PROTACs and other strategies. [Link]
-
Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. [Link]
-
Xtalks. (2022). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. [Link]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
National Institutes of Health (NIH). (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. [Link]
-
Evotec. (n.d.). Preparative Chromatography. [Link]
-
WuXi Chemistry. (n.d.). Targeted Protein Degrader. [Link]
-
National Institutes of Health (NIH). (n.d.). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. [Link]
-
Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. [Link]
-
Panome Bio. (2025). The Future of PROTAC Research: Emerging Opportunities and Challenges. [Link]
-
National Institutes of Health (NIH). (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]
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Analytical techniques for characterizing 11-Methoxy-11-oxoundecanoic acid-based PROTACs
Application Note & Protocols: Analytical Techniques for Characterizing 11-Methoxy-11-oxoundecanoic Acid-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1] A PROTAC's efficacy is not merely a sum of its parts; it is a complex interplay between the target binder, the E3 ligase recruiter, and the often-underestimated linker that connects them.[1][][3] This guide focuses on PROTACs incorporating linkers derived from this compound. This particular linker precursor suggests a flexible, alkyl-based chain, a common strategy to provide the necessary reach and conformational freedom for the formation of a productive ternary complex.[4][5] However, this flexibility also presents unique analytical challenges. In the following sections, we will dissect the critical analytical workflows required to fully characterize these molecules. We will move beyond mere protocol recitation to explain the scientific rationale behind each step, ensuring a comprehensive understanding of how to validate the structure, function, and cellular activity of these promising therapeutics.
Part 1: The Foundation - Structural and Physicochemical Characterization
Before delving into complex biological assays, it is imperative to confirm the identity, purity, and stability of the synthesized PROTAC. The synthesis of PROTACs can be a laborious, multi-step process, making rigorous analytical confirmation essential.[6][7][8]
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
Expertise & Experience: HPLC coupled with MS is the workhorse for PROTAC analysis. It provides two critical pieces of information simultaneously: purity via UV detection and mass confirmation via MS. For PROTACs with long alkyl linkers, reversed-phase HPLC (RP-HPLC) is typically effective. The choice of column (e.g., C18) and a suitable gradient of organic solvent (like acetonitrile) and water is crucial for achieving sharp peaks and good separation from any residual starting materials or byproducts. The mass spectrometer confirms the molecular weight of the synthesized PROTAC, providing definitive evidence of its identity.[6]
Protocol: Purity and Identity Confirmation by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the PROTAC in a suitable solvent (e.g., DMSO). Dilute to a final concentration of 10-20 µg/mL in the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
LC System Configuration:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Gradient Elution: A typical gradient might be:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
MS Detector Settings (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-2000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
-
Data Analysis:
-
Integrate the peak area from the UV chromatogram (e.g., at 254 nm) to determine purity. The main peak area as a percentage of the total area of all peaks represents the sample purity.
-
Analyze the mass spectrum of the main peak to confirm the [M+H]⁺ or other relevant adducts (e.g., [M+Na]⁺) match the calculated molecular weight of the PROTAC.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While LC-MS confirms mass and purity, NMR provides the definitive structural elucidation. ¹H and ¹³C NMR are essential for confirming that the warhead, linker, and E3 ligase ligand are correctly connected and that the overall structure is as expected. For complex PROTACs, 2D NMR techniques like COSY and HSQC may be necessary to assign all protons and carbons unambiguously.
Part 2: The Core Mechanism - Biophysical Characterization of Binding Events
A PROTAC's function is predicated on its ability to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[1][9] Analytical techniques in this section aim to quantify the binding affinities of the PROTAC to its individual partners (binary binding) and the stability of the assembled ternary complex.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Expertise & Experience: SPR is a powerful, label-free technique that provides real-time kinetic data (kₐ, kₔ) and affinity data (K₋) for biomolecular interactions.[10] It is invaluable for dissecting the binding events that underpin PROTAC efficacy. A common experimental setup involves immobilizing one of the proteins (often the E3 ligase) on the sensor chip and flowing the PROTAC and target protein over the surface.[11] This allows for the measurement of both binary and ternary complex formation kinetics on the same surface.[11][12]
Workflow: Characterizing Binary and Ternary Complex Kinetics via SPR
Caption: SPR workflow for PROTAC binding analysis.
Protocol: SPR Analysis of Ternary Complex Formation
-
Protein Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip to a target level of ~200-400 RU.
-
Binary Interaction (PROTAC <> E3 Ligase):
-
Prepare a dilution series of the PROTAC (e.g., 1 nM to 1 µM) in running buffer (e.g., HBS-EP+ buffer with 1-2% DMSO).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the K₋, kₐ, and kₔ.
-
-
Ternary Interaction (Target-PROTAC-E3 Ligase):
-
Determine a near-saturating concentration of the target protein (POI) based on its binary affinity for the PROTAC (this may need to be determined in a separate experiment).
-
Prepare a fresh dilution series of the PROTAC. To each concentration, add the fixed, near-saturating concentration of the POI.
-
Inject these POI-PROTAC mixtures over the same E3 ligase surface.[11]
-
Fit the data to a 1:1 binding model to obtain the ternary K₋, kₐ, and kₔ.
-
-
Data Analysis:
| Parameter | Description | Typical Value |
| Binary K₋ | Affinity of PROTAC for E3 Ligase alone. | 10 nM - 5 µM |
| Ternary K₋ | Affinity of PROTAC+POI complex for E3 Ligase. | 1 nM - 1 µM |
| Cooperativity (α) | Measure of ternary complex stability enhancement. | >1 (favorable) |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Expertise & Experience: ITC is considered the gold standard for measuring binding thermodynamics.[13] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[13][14][15] This provides a complete thermodynamic signature of the interaction, offering deeper insights into the driving forces of binding that SPR cannot provide. However, ITC is lower-throughput and requires larger quantities of pure protein compared to SPR.[13]
Protocol: ITC Measurement of Binary Binding Affinity
-
Sample Preparation:
-
Dialyze the target protein extensively against the desired ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare the PROTAC solution in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and PROTAC solutions to minimize heat of dilution effects.
-
-
Instrument Setup:
-
Set the cell temperature (e.g., 25 °C).
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the PROTAC solution (typically 10-15x the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) with adequate spacing to allow the signal to return to baseline.[16]
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site model) to extract the thermodynamic parameters (K₋, n, ΔH, and ΔS).
-
Part 3: The Proof - In-Cellulo Characterization of Target Degradation
Ultimately, a PROTAC's success is measured by its ability to induce the degradation of its target protein within a cellular environment.
Western Blotting for Target Protein Quantification
Expertise & Experience: Western blotting is the most direct and widely used method to visualize and quantify the reduction in target protein levels following PROTAC treatment.[17][18] A well-designed experiment will include both a dose-response and a time-course to determine the PROTAC's potency (DC₅₀ - concentration for 50% degradation) and kinetics of degradation.
Workflow: Assessing PROTAC-Mediated Degradation
Caption: Western blot workflow for PROTAC evaluation.
Protocol: Western Blot Analysis of Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to be in the logarithmic growth phase during treatment.
-
Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 10x DC₅₀) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Determine protein concentration using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4 °C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to normalize for protein loading.
-
-
Detection and Analysis:
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against PROTAC concentration to determine the DC₅₀ and Dₘₐₓ (maximum degradation).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Expertise & Experience: CETSA is a powerful, label-free method to confirm that the PROTAC directly binds to and engages its target protein inside intact cells.[19] The principle is that ligand binding stabilizes a protein against thermal denaturation.[20] By treating cells with the PROTAC, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, a shift in the melting curve provides direct evidence of target engagement in a physiologically relevant environment.[19][21] This is a crucial validation step to ensure that the observed degradation is a direct result of the PROTAC binding to its intended target.[20]
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat cells in suspension or adherent plates with the PROTAC or vehicle control for a specified duration (e.g., 1-2 hours).
-
Heating Step:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by ultracentrifugation.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the levels of the target protein in the soluble fraction by Western blotting as described in section 3.1.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for PROTAC-treated samples indicates target stabilization and engagement.[19]
-
References
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
- CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders th
- An In-depth Technical Guide to PROTAC Linker Composition and Function - Benchchem.
- Linkers in PROTACs - Precise PEG.
- Overview of PROTAC Linkers | ChemPep.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- Overview of PROTAC Linkers: Types and Design - BOC Sciences.
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
- Application Note: Western Blot Analysis of PROTAC-Induced Protein Degrad
- A Comparative Guide to Validating PROTAC Target Engagement: A Focus on Cellular Thermal Shift Assays - Benchchem.
- PROTAC-Induced Proteolytic Targeting - PMC - NIH.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
- Method Development of Proteolysis Targeting Chimera (PROTAC)
- Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes | Aragen Life Sciences.
- SPR-measuredkinetics of PROTAC ternary complexes influence target degradation r
- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation R
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical.
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed.
- Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC - NIH.
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amid
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Application Notes and Protocols for 11-Methoxy-11-oxoundecanoic Acid in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The relentless pursuit of targeted cancer therapies has underscored the critical role of linker technology in modulating the efficacy and safety of novel therapeutic modalities. Among the diverse chemical entities employed as linkers, long-chain dicarboxylic acid monoesters, such as 11-Methoxy-11-oxoundecanoic acid, have emerged as versatile scaffolds. This document provides a comprehensive guide to the application of this compound in oncology drug discovery, with a particular focus on its utility in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the rationale behind its use, detailed protocols for its conjugation, and methods for the characterization and evaluation of the resulting conjugates.
Introduction: The Strategic Importance of Linker Chemistry
The therapeutic window of many potent anti-cancer agents is limited by their systemic toxicity. Targeted drug delivery systems, such as ADCs and PROTACs, aim to overcome this limitation by selectively delivering a cytotoxic payload or a protein-degrading moiety to cancer cells. The linker, a seemingly simple bridge between the targeting vehicle and the therapeutic payload, is a critical determinant of the success of these conjugates.[][2] It governs the stability of the conjugate in circulation, the mechanism and rate of payload release at the target site, and the overall physicochemical properties of the molecule.
This compound, a bifunctional molecule with a terminal carboxylic acid and a methyl ester, offers a unique combination of features that make it an attractive linker component:
-
Extended Chain Length: The 11-carbon aliphatic chain provides spatial separation between the targeting moiety and the payload, which can be crucial for minimizing steric hindrance and preserving the binding affinity of the antibody or small molecule ligand.
-
Tunable Hydrophilicity: While the long alkyl chain imparts lipophilicity, the terminal ester and carboxylic acid groups provide handles for modification to modulate the overall solubility and pharmacokinetic properties of the conjugate.
-
Bifunctionality: The distinct reactivity of the carboxylic acid and the methyl ester allows for sequential and controlled conjugation to different molecular entities. The carboxylic acid can be readily activated for coupling to amines, while the ester can be hydrolyzed to reveal a second carboxylic acid for further modification or serve as a stable terminus.
This guide will provide detailed protocols and scientific rationale for leveraging these properties in the design and synthesis of next-generation cancer therapeutics.
Application in Antibody-Drug Conjugates (ADCs)
ADCs represent a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[3] The linker in an ADC must be stable in the systemic circulation to prevent premature release of the toxic payload, yet susceptible to cleavage within the target cancer cell to unleash its cytotoxic activity.[4][5]
Rationale for Using this compound in ADCs
The long aliphatic chain of this compound can influence several key properties of an ADC:
-
Stability: Longer alkyl chains in dicarboxylic acid linkers can provide greater steric hindrance around the labile ester bond, potentially reducing its susceptibility to cleavage by plasma esterases and enhancing in vivo stability.[6]
-
Drug Release Kinetics: The release of the payload from dicarboxylic acid-linked conjugates is often triggered by the acidic environment of endosomes and lysosomes within the cancer cell, leading to hydrolysis of the ester linkage.[6] The flexibility and conformation of the long linker can influence the proximity of the ester bond to catalytic residues in the lysosomal environment.
-
Hydrophobicity: The introduction of a long alkyl chain can increase the hydrophobicity of the ADC, which may impact its aggregation propensity and pharmacokinetic profile. This needs to be carefully balanced, often by incorporating hydrophilic moieties like polyethylene glycol (PEG) into the linker design.[][8]
Experimental Workflow for ADC Synthesis
The synthesis of an ADC using this compound typically involves a multi-step process. The following workflow outlines the key stages:
Figure 1: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Detailed Protocols
This protocol describes the activation of the terminal carboxylic acid of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[9][10]
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0-6.5[11]
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The resulting solution containing the activated NHS ester of this compound can be used directly in the next step.
Causality Behind Experimental Choices:
-
EDC/NHS Chemistry: This is a widely used and efficient method for forming amide bonds. EDC activates the carboxylic acid, and NHS stabilizes the reactive intermediate, increasing the coupling efficiency with amines.[9]
-
Anhydrous Conditions: EDC is sensitive to hydrolysis, so anhydrous solvent is used to prevent its deactivation.
-
MES Buffer: A non-amine, non-carboxylate buffer is used to avoid interference with the coupling reaction. The pH is maintained in the slightly acidic range for optimal EDC/NHS activation.[11]
This protocol outlines the coupling of the activated this compound to a cytotoxic drug containing a primary or secondary amine.
Materials:
-
Activated this compound solution (from Protocol 1)
-
Amine-containing cytotoxic drug (e.g., a derivative of Monomethyl Auristatin E - MMAE)
-
Anhydrous DMF
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the amine-containing cytotoxic drug (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add TEA or DIPEA (2.0-3.0 equivalents) to the drug solution to act as a base.
-
Slowly add the solution of activated this compound (1.1 equivalents) to the drug solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be purified by flash column chromatography or preparative HPLC to isolate the drug-linker conjugate.
Causality Behind Experimental Choices:
-
Amine-Reactive Chemistry: The NHS ester readily reacts with primary amines to form a stable amide bond.
-
Base: The addition of a non-nucleophilic base like TEA or DIPEA is necessary to deprotonate the amine, making it more nucleophilic for the reaction with the NHS ester.
This protocol describes the conjugation of the drug-linker to a monoclonal antibody through the reaction of a maleimide-functionalized linker with thiol groups on the antibody, which are typically generated by reducing interchain disulfide bonds.
Materials:
-
Drug-linker conjugate with a maleimide group (requires prior modification of the methyl ester end of the linker)
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: N-acetylcysteine
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 10-20 fold molar excess of TCEP in PBS at 37 °C for 1-2 hours to reduce the interchain disulfide bonds and generate free thiol groups.
-
-
Drug-Linker Conjugation:
-
Remove excess TCEP by buffer exchange using a desalting column.
-
Immediately add the maleimide-functionalized drug-linker conjugate (typically at a 5-10 fold molar excess over the antibody) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC or HIC.
-
Causality Behind Experimental Choices:
-
Thiol-Maleimide Chemistry: This is a highly specific and efficient reaction for bioconjugation, forming a stable thioether bond.[]
-
TCEP Reduction: TCEP is a potent and selective reducing agent for disulfide bonds that does not contain a thiol group itself, simplifying downstream reactions.
-
Quenching: Quenching is essential to prevent non-specific reactions of the remaining maleimide groups.
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and to understand its structure-activity relationship.
Table 1: Key Characterization Parameters for ADCs
| Parameter | Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), UV/Vis Spectroscopy, Mass Spectrometry (MS)[][12][13][14] | To determine the average number of drug molecules conjugated to each antibody, which directly impacts potency and pharmacokinetics. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) | To assess the homogeneity of the ADC preparation and quantify the level of aggregates, which can affect efficacy and immunogenicity. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) on antigen-positive and antigen-negative cell lines[5][15][16] | To determine the potency (IC50) and specificity of the ADC. |
| Plasma Stability | Incubation in plasma followed by LC-MS or ELISA analysis[4][6][17][18][19] | To evaluate the stability of the linker and the rate of premature drug release in a biologically relevant matrix. |
| Cellular Uptake and Payload Delivery | Flow cytometry, fluorescence microscopy, subcellular fractionation[20][21][22] | To confirm that the ADC is internalized by target cells and that the payload is released intracellularly. |
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[3][] The linker in a PROTAC is a critical determinant of the formation of a productive ternary complex between the POI and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation.[24]
Rationale for Using this compound in PROTACs
The long, flexible alkyl chain of this compound can be advantageous in PROTAC design:
-
Optimal Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the POI and E3 ligase to adopt a favorable orientation for ubiquitination. The C11 chain of this linker provides a significant degree of freedom to achieve this.
-
Modulation of Physicochemical Properties: The linker significantly influences the overall properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. The aliphatic nature of this linker can be balanced with more polar E3 ligase and POI ligands.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a modular approach.
Figure 2: General workflow for synthesizing a Proteolysis Targeting Chimera (PROTAC).
Detailed Protocols
This protocol describes a general strategy for synthesizing a PROTAC using this compound as the linker.
Part A: Coupling of the Linker to the E3 Ligase Ligand
-
Activate the carboxylic acid of this compound using EDC/NHS as described in Protocol 1 .
-
Couple the activated linker to an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) following the procedure in Protocol 2 .
-
Purify the resulting Linker-E3 Ligase conjugate by flash column chromatography.
Part B: Hydrolysis of the Methyl Ester
-
Dissolve the purified Linker-E3 Ligase conjugate in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the reaction at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with dilute HCl to pH 2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid-terminated Linker-E3 Ligase conjugate.
Part C: Coupling to the POI Ligand
-
Activate the newly formed carboxylic acid of the Linker-E3 Ligase conjugate using EDC/NHS as described in Protocol 1 .
-
Couple the activated conjugate to an amine-functionalized POI ligand following the procedure in Protocol 2 .
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR spectroscopy.
Causality Behind Experimental Choices:
-
Sequential Coupling: The use of a mono-protected dicarboxylic acid allows for a controlled, stepwise synthesis, preventing the formation of undesired dimers or polymers.
-
Ester Hydrolysis: Saponification with LiOH is a standard and effective method for cleaving methyl esters to reveal the carboxylic acid for the second coupling step.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block in the toolbox of medicinal chemists and drug development professionals working in oncology. Its long aliphatic chain and bifunctional nature provide a flexible platform for the design and synthesis of sophisticated targeted therapies like ADCs and PROTACs. The protocols and rationale presented in this guide offer a starting point for researchers to explore the potential of this and other long-chain dicarboxylic acid monoesters in their own drug discovery programs.
Future research in this area will likely focus on further optimizing the properties of these linkers, for instance, by incorporating features that enhance their stability, solubility, and cell permeability. The development of novel conjugation strategies and a deeper understanding of the structure-activity relationships of long-chain linkers will undoubtedly contribute to the creation of more effective and safer cancer therapeutics.
References
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Assessing ADC Plasma Stability by LC-MS Methods. (2020). Methods in Molecular Biology. [Link]
-
ADC Plasma Stability Analysis Service. Creative Biolabs. [Link]
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High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (2017). ACS Omega. [Link]
-
ADC Plasma Stability Assay. iQ Biosciences. [Link]
-
ADC In Vitro Cytotoxicity Evaluation Service. Creative Biolabs. [Link]
-
In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2...). ResearchGate. [Link]
-
Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2021). Bio-protocol. [Link]
-
Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. (2022). Cancer Research. [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (2023). Journal of Medicinal Chemistry. [Link]
-
Drug-to-Antibody Ratio (DAR) Characterization of Antibody Drug Conjugation (ADCs). Creative Biolabs. [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]
-
Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum. (2015). Bioanalysis. [Link]
-
The EDC/NHS activation of dicarboxylic acids... RSC Advances. [Link]
-
Antibody MMAE Conjugation Kit (With VC-PAB Linker). CellMosaic. [Link]
-
Open projects - INTERACT. University of Copenhagen. [Link]
-
LCMS 163 - drug analysis to antibody ratio and drug distribution. Shimadzu. [Link]
-
Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS. (2020). Analytical and Bioanalytical Chemistry. [Link]
-
Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping. (2021). Scientific Reports. [Link]
-
Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]
-
Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. (2017). Molecular Cancer Therapeutics. [Link]
-
Sulfatase-cleavable linkers for antibody-drug conjugates. (2020). Chemical Science. [Link]
-
Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent. [Link]
-
Quantitative Analysis of Cellular Processing of Antibody-Drug Conjugates. DSpace@MIT. [Link]
-
Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. (2020). Cancers. [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2014). The AAPS Journal. [Link]
-
Oliver Hardick, Coupling Protocols. UCL. [Link]
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Sulfatase-cleavable linkers for antibody-drug conjugates. (2020). Chemical Science. [Link]
-
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Does anybody have experience with coupling a fatty acid with an amine dye? ResearchGate. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Sygnature Discovery. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Chemical Biology. [Link]
-
Mitigating ADC Toxicities With Linker-Payload Design. YouTube. [Link]
-
Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]
-
Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]
-
A map of the amine-carboxylic acid coupling system. (2020). Nature. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2016). Scientific Reports. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). Catalysts. [Link]
-
Coupling of amines with polyglucuronic acid. HAL Open Science. [Link]
-
Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. (2014). ChemCatChem. [Link]
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Application Notes & Protocols: Design and Validation of PROTACs for Neurodegenerative Diseases Using an 11-Methoxy-11-oxoundecanoic Acid-Based Linker
Abstract
Neurodegenerative diseases, frequently characterized by the accumulation of misfolded protein aggregates, pose a significant challenge to traditional small-molecule inhibitors.[1] Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to specifically eliminate disease-causing proteins.[1][2] This guide provides a comprehensive framework for the rational design, synthesis, and in vitro validation of PROTACs targeting key proteins in neurodegeneration. We focus specifically on the strategic incorporation of 11-Methoxy-11-oxoundecanoic acid as a flexible, long-chain linker, detailing its conjugation chemistry and potential advantages for developing brain-penetrant degraders. Detailed, step-by-step protocols for PROTAC synthesis and key validation assays are provided for researchers in drug development.[]
Introduction: The PROTAC Advantage in Neurodegeneration
Unlike conventional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein of interest (POI).[4] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase.[5] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[4][6] The PROTAC is then released to act catalytically, enabling sustained protein knockdown.[4]
This approach is particularly promising for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, where the causative agents are often aggregated proteins like tau, α-synuclein, and mutant huntingtin (mHtt).[1][7][8] These proteins are notoriously difficult to target with traditional inhibitors.[6] PROTACs offer a path to clear these pathological proteins, with some preclinical studies showing PROTACs can cross the blood-brain barrier and effectively degrade their targets in the brain.[8][9]
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Rationale for Component Selection
The success of a PROTAC hinges on the careful selection and integration of its three components: the POI ligand, the E3 ligase ligand, and the linker.
Protein of Interest (POI) and E3 Ligase
-
POI Selection: For neurodegenerative diseases, primary targets include proteins prone to aggregation, such as Tau, α-synuclein, and Huntingtin (Htt).[8] The development of PROTACs has also targeted kinases like GSK-3β, which are implicated in disease signaling pathways.[8]
-
E3 Ligase Selection: While over 600 E3 ligases exist, most PROTACs utilize ligands for Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][9] For CNS applications, it is crucial that the chosen E3 ligase is expressed in the target brain region.[8][10] While CRBN and VHL are widely expressed in the brain, exploring tissue-specific E3 ligases is an active area of research to improve selectivity and reduce potential side effects.[10]
The Linker: Focus on this compound
The linker is not merely a passive spacer but critically influences the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex.[11][12] The choice of linker length, rigidity, and polarity is a key step in optimization.[13]
We propose the use of This compound as a foundational building block for PROTAC linkers in neurodegeneration.
Structure: CH₃OOC-(CH₂)₁₀-COOH
Rationale for Use:
-
Length and Flexibility: The long C10 alkyl chain provides significant length and flexibility, which can be crucial for enabling the optimal orientation of the POI and E3 ligase for efficient ubiquitination.
-
Physicochemical Properties: The aliphatic chain imparts lipophilicity, which can aid in crossing the blood-brain barrier (BBB), a major hurdle for CNS drugs.[6][8] This can be balanced by incorporating more polar elements (e.g., PEG units) into the final linker structure.
-
Synthetic Tractability: The terminal carboxylic acid provides a versatile chemical handle for conjugation, typically through amide bond formation, to an amine-functionalized POI or E3 ligase ligand.[14] The methyl ester on the opposite end can be hydrolyzed to reveal another carboxylic acid for further modification or serve as a stable terminus.
| Parameter | This compound Based Linker |
| Core Structure | Monomethyl ester of a C11 dicarboxylic acid |
| Key Functional Groups | Carboxylic acid, Methyl ester |
| Primary Conjugation Chemistry | Amide bond formation (via the carboxylic acid) |
| Potential Advantages | Length, flexibility, tunable lipophilicity |
| Considerations for CNS | May enhance BBB permeability; balance with solubility |
PROTAC Design and Synthesis Workflow
The development of a novel PROTAC is an iterative process involving design, synthesis, and validation.
Overall PROTAC Development Workflow
Caption: A phased approach to PROTAC development from design to validation.
Detailed Experimental Protocols
Disclaimer: These protocols are generalized and require optimization based on the specific ligands used. All work should be performed in a suitable laboratory environment with appropriate safety precautions.
Protocol 1: Synthesis of POI Ligand-Linker Intermediate
Objective: To covalently attach the this compound linker to a POI ligand containing a free amine.
Rationale: This protocol utilizes standard amide bond coupling chemistry, a robust and widely used method in bioconjugation and medicinal chemistry.[15][16] Reagents like HATU are chosen for their high efficiency and minimal side reactions.
Materials:
-
POI-NH₂ (Amine-functionalized ligand for Protein of Interest)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry vial, dissolve this compound (1.2 equivalents) and HATU (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of POI-NH₂ (1.0 eq.) in anhydrous DMF to the activated linker solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using reverse-phase HPLC.
-
Combine the pure fractions, freeze-dry, and characterize the resulting POI-Linker-Ester intermediate by LC-MS and NMR to confirm identity and purity.
Protocol 2: Synthesis of Final PROTAC Molecule
Objective: To hydrolyze the methyl ester of the intermediate and couple the resulting carboxylic acid to an amine-functionalized E3 ligase ligand (e.g., aminopomalidomide).
Procedure:
-
Saponification: Dissolve the POI-Linker-Ester intermediate (1.0 eq.) in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio).
-
Add Lithium Hydroxide (LiOH, 3-5 eq.) and stir at room temperature until LC-MS analysis confirms complete hydrolysis of the methyl ester.
-
Neutralize the reaction with 1N HCl and extract the product (POI-Linker-COOH) with a suitable organic solvent (e.g., Ethyl Acetate). Dry, concentrate, and use directly in the next step.
-
Final Coupling: In a new vial, dissolve the POI-Linker-COOH (1.0 eq.) and an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide, 1.1 eq.) in anhydrous DMF.
-
Repeat the HATU/DIPEA coupling procedure as described in Protocol 1, steps 1-2.
-
Add the activated acid solution to the E3 ligand solution and stir for 4-12 hours.
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterize the final product thoroughly by LC-MS and ¹H/¹³C NMR to confirm its structure, purity (>95%), and stability.
In Vitro Validation Protocols
A cascade of in vitro assays is essential to confirm the PROTAC's mechanism of action.[4]
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
Objective: To demonstrate that the PROTAC induces the formation of a POI-PROTAC-E3 ternary complex.[17]
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. A signal is generated only when a fluorescent donor (e.g., on an anti-tag antibody for the POI) and an acceptor (e.g., on an antibody for the E3 ligase) are brought close together by the PROTAC, confirming complex formation.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN-DDB1)
-
Terbium-conjugated anti-His antibody (Donor)
-
Fluorescein-conjugated anti-GST antibody (Acceptor)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
PROTAC candidates
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well assay plate, add the purified POI, E3 ligase complex, and the two conjugated antibodies at pre-optimized concentrations.
-
Add the PROTAC dilutions to the wells. Include no-PROTAC controls.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor, 620 nm for donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot against PROTAC concentration. A bell-shaped curve (the "hook effect") is characteristic of PROTAC-induced complex formation.
Protocol 4: In Vitro Ubiquitination Assay
Objective: To confirm that the ternary complex is functional and leads to POI ubiquitination.[18]
Procedure:
-
Set up an in vitro reaction containing E1 activating enzyme, E2 conjugating enzyme (e.g., Ube2D2), the specific E3 ligase complex, ubiquitin, ATP, and the purified POI.
-
Add the PROTAC molecule at various concentrations.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody specific for the POI. The appearance of higher molecular weight bands or a "smear" above the unmodified POI band indicates poly-ubiquitination.
Protocol 5: Target Protein Degradation Assay (Western Blot)
Objective: To measure the reduction of endogenous POI levels in a cellular context.
Rationale: Western blotting is the gold-standard method for quantifying changes in protein levels, providing direct evidence of degradation.
Materials:
-
Relevant cell line expressing the POI and E3 ligase
-
PROTAC candidates
-
Proteasome inhibitor (e.g., MG132, for mechanism validation)
-
Cell lysis buffer, protein quantification kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies and chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours).
-
(Optional) For mechanism validation, pre-treat cells with a proteasome inhibitor (MG132) for 1-2 hours before adding the PROTAC.
-
Wash cells with cold PBS and lyse them.
-
Quantify total protein concentration in the lysates.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies for the POI and the loading control.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Data Analysis: Perform densitometry on the bands. Normalize the POI band intensity to the loading control. Plot the normalized POI level against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). Degradation should be rescued by pre-treatment with a proteasome inhibitor.
Protocol 6: Cell Viability Assay
Objective: To assess the general cytotoxicity of the PROTAC molecule.[]
Procedure:
-
Plate cells in a 96-well plate.
-
Treat with the same dose-response of the PROTAC as used in the degradation assay.
-
Incubate for an extended period (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT or CellTiter-Glo®).
-
Measure the signal (absorbance or luminescence) on a plate reader.
-
Plot cell viability against PROTAC concentration to determine the IC₅₀. An ideal PROTAC will have a potent DC₅₀ for the target with a much higher IC₅₀ for cytotoxicity.
Conclusion and Future Directions
This guide outlines a systematic approach for the design and validation of PROTACs for neurodegenerative diseases, highlighting the potential utility of an this compound-based linker. Successful PROTAC development requires a multi-parameter optimization of the three molecular components to achieve potent and selective degradation, favorable pharmacokinetic properties, and the ability to penetrate the blood-brain barrier.[8] Future work should focus on exploring novel, brain-enriched E3 ligases to enhance tissue specificity and further refining linker compositions to balance potency with drug-like properties.[10]
References
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Gong, Y., et al. (2025). Advancements in PROTAC-based therapies for neurodegenerative diseases. Future Medicinal Chemistry. Retrieved from [Link]
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Gong, Y., et al. (2025). Advancements in PROTAC-based therapies for neurodegenerative diseases. Future Medicinal Chemistry, 17(5), 591-605. Retrieved from [Link]
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Hassan, S., et al. (2022). PROTAC technology for the treatment of Alzheimer's disease: advances and perspectives. Neural Regeneration Research, 17(10), 2153-2160. Retrieved from [Link]
-
Mulligan, L., & Cowan, A. (2020). Is PROTAC technology really a game changer for central nervous system drug discovery? Drug Discovery Today: Technologies, 35, 15-21. Retrieved from [Link]
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Ciulli, A., & Trainor, N. (2022). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery, 17(8), 815-820. Retrieved from [Link]
-
Hassan, S., et al. (2022). PROTAC technology for the treatment of Alzheimer's disease: advances and perspectives. Neural Regeneration Research, 17(10), 2153-2160. Retrieved from [Link]
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Popa, A., et al. (2023). Central Nervous System Targeted Protein Degraders. International Journal of Molecular Sciences, 24(7), 6706. Retrieved from [Link]
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Ciulli, A., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. In Methods in Molecular Biology (Vol. 2365, pp. 111-126). Springer. Retrieved from [Link]
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Li, G., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Medicinal Chemistry Letters, 12(4), 541-547. Retrieved from [Link]
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Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]
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Ciulli, A. (Ed.). (2021). Targeted Protein Degradation: Methods and Protocols. Humana Press. Retrieved from [Link]
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Sun, X., et al. (2021). MDM2 amplification enables selective PROTAC targeting of tumor cells. Cancer Research, 81(13_Supplement), 1234. Retrieved from [Link]
-
Sun, X., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 10, 969460. Retrieved from [Link]
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Maple, H., & Jones, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(8), 1235-1250. Retrieved from [Link]
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Scott, J., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1145-1151. Retrieved from [Link]
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Steinebach, C., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. SLAS Discovery, 25(9), 999-1010. Retrieved from [Link]
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Demizu, Y. (Ed.). (2023). Targeted Protein Degradation: Methods and Protocols. Humana Press. Retrieved from [Link]
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Muli, C., et al. (2024). ByeTAC: Bypassing an E3 Ligase for Targeted Protein Degradation. bioRxiv. Retrieved from [Link]
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Kovač, A., et al. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 27(19), 6268. Retrieved from [Link]
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Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Nature Chemical Biology, 7(12), 876-884. Retrieved from [Link]
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Application Notes and Protocols: Assessing Cell Permeability of PROTACs with Long Alkyl Linkers
Introduction: The Permeability Challenge of PROTACs with Long Alkyl Linkers
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1][2] These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a protein of interest (POI), often possess high molecular weights and complex physicochemical properties that place them "beyond the Rule of Five" (bRo5).[3][4][5] This makes their ability to cross the cell membrane and reach their intracellular targets a critical and often challenging hurdle in their development.[3][5]
The linker connecting the two ligands of a PROTAC is a key determinant of its biological activity and drug-like properties.[] While polyethylene glycol (PEG) linkers have been widely used to improve solubility, there is a growing interest in long alkyl linkers to enhance passive permeability and overall cellular efficacy.[] Alkyl linkers, being more lipophilic and less polar than their PEG counterparts, can potentially facilitate more efficient passage through the lipid bilayer of the cell membrane.[] However, this increased lipophilicity can also introduce challenges such as reduced solubility and increased non-specific binding.[]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for accurately assessing the cell permeability of PROTACs, with a specific focus on those featuring long alkyl linkers. We will delve into the rationale behind assay selection, provide detailed step-by-step protocols for key permeability assays, and discuss the interpretation of the data to guide the design of more effective PROTAC degraders.
The "Molecular Chameleon": A Key Concept in PROTAC Permeability
A critical concept in understanding the permeability of large, flexible molecules like PROTACs is the "molecular chameleon" theory.[8] This theory posits that PROTACs can adopt different conformations in aqueous versus lipid environments. In the aqueous environment of the extracellular space and cytosol, the PROTAC may exist in a more extended conformation. However, to cross the nonpolar lipid membrane, it can fold into a more compact, less polar conformation, effectively shielding its polar groups.[8][9] This conformational flexibility, heavily influenced by the linker, is crucial for balancing the conflicting requirements of aqueous solubility and membrane permeability.[][8] Long alkyl linkers, due to their inherent flexibility and lipophilicity, can play a significant role in facilitating this chameleon-like behavior.[]
Selecting the Right Assay: A Multi-Faceted Approach
No single assay can fully capture the complex interplay of factors governing PROTAC cell permeability. Therefore, a tiered and multi-assay approach is recommended. The two most widely used in vitro assays for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Workflow for Assessing PROTAC Permeability
Caption: A tiered approach to assessing PROTAC permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[10][11][12] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[11] For PROTACs with long alkyl linkers, PAMPA is a valuable first-pass screen to assess their intrinsic ability to cross a lipid barrier without the confounding factors of active transport or metabolism.[13][14]
Key Considerations for PROTAC PAMPA
-
Lipid Composition: The choice of lipid in the artificial membrane is crucial. A mixture mimicking the composition of the intestinal brush border membrane (e.g., phosphatidylcholine, cholesterol) is often used for predicting oral absorption.[11]
-
Solubility: Due to the lipophilic nature of long alkyl linkers, PROTAC solubility in the aqueous donor buffer can be a limiting factor. The use of co-solvents (e.g., DMSO, up to 1-2%) may be necessary, but their concentration should be carefully controlled to avoid disrupting the lipid membrane.
-
Non-Specific Binding: The high lipophilicity of these PROTACs can lead to significant binding to the assay plates, resulting in low recovery. Using low-binding plates and including a mass balance calculation (quantifying the compound in donor, acceptor, and membrane) is recommended.
Illustrative PAMPA Data for PROTACs
| PROTAC ID | Linker Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| PROTAC A | PEG4 | 0.8 | [10] |
| PROTAC B | Alkyl C6 | 1.5 | [] |
| PROTAC C | Alkyl C8 | 2.3 | [10] |
| PROTAC D | PEG12 | 0.4 | [10] |
Note: Data are illustrative and compiled from various sources in the literature.
Detailed Protocol for PAMPA
-
Preparation of the Artificial Membrane:
-
Prepare a solution of the desired lipid(s) (e.g., 2% w/v L-α-phosphatidylcholine in dodecane).
-
Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the filter plate (donor plate). Allow the solvent to evaporate for at least 1 hour.
-
-
Preparation of Donor and Acceptor Solutions:
-
Prepare the acceptor buffer (e.g., Phosphate Buffered Saline, pH 7.4) and add it to the wells of the acceptor plate.
-
Prepare the donor solution by dissolving the PROTAC in the donor buffer (e.g., PBS, pH 7.4) to the desired final concentration (typically 10-100 µM). If necessary, use a minimal amount of co-solvent (e.g., DMSO).
-
-
Assay Assembly and Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.
-
Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_eq is the equilibrium concentration.
-
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[15][16][17] It utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and exhibit many characteristics of intestinal enterocytes, including tight junctions and the expression of various transporters.[15][17][18] This assay provides a more physiologically relevant model than PAMPA as it accounts for both passive and active transport mechanisms.[18]
Key Considerations for PROTAC Caco-2 Assays
-
Efflux Ratio: A key advantage of the Caco-2 assay is the ability to measure bidirectional transport (apical-to-basolateral and basolateral-to-apical).[15][18] The ratio of these transport rates (efflux ratio) can indicate if the PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp), which can significantly limit intracellular accumulation.[18]
-
Metabolism: Caco-2 cells express some metabolic enzymes, which could potentially metabolize the PROTAC during the assay. It is important to assess the stability of the compound in the presence of the cells.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is crucial for accurate results. This is typically assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[15]
Illustrative Caco-2 Permeability Data for PROTACs
| PROTAC ID | Linker Type | A-B Papp (x 10⁻⁶ cm/s) | B-A Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC E | Alkyl C10 | 1.2 | 5.8 | 4.8 | [19] |
| PROTAC F | PEG6 | 0.5 | 3.5 | 7.0 | [19] |
| PROTAC G | Alkyl C8 | 2.1 | 2.5 | 1.2 | [10] |
Note: Data are illustrative and compiled from various sources in the literature.
Detailed Protocol for Caco-2 Permeability Assay
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density.
-
Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers using a voltohmmeter. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Add the test PROTAC (dissolved in transport buffer) to either the apical (A) or basolateral (B) chamber (donor).
-
Add fresh transport buffer to the opposite chamber (receiver).
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis and Papp Calculation:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the Papp value for both A-to-B and B-to-A directions using a similar equation to the PAMPA assay, substituting the appropriate volumes and surface area of the Transwell® insert.
-
-
Efflux Ratio Calculation:
-
Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Cellular Uptake and Target Engagement Assays
While permeability assays provide valuable information about a PROTAC's ability to cross cellular barriers, it is also essential to confirm its intracellular accumulation and engagement with its target protein.
Diagram of PROTAC Cellular Entry and Action
Caption: Mechanism of action for an intracellular PROTAC.
Recommended Assays:
-
Direct Quantification by LC-MS/MS: This involves incubating cells with the PROTAC, followed by cell lysis and quantification of the intracellular concentration of the compound by LC-MS/MS. This provides a direct measure of cell penetration.
-
NanoBRET™ Target Engagement Assays: This live-cell assay can quantitatively measure the binding of a PROTAC to its target protein in real-time.[2][20][21] A decrease in the BRET signal upon addition of the PROTAC indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.[20]
-
Western Blotting: A straightforward method to measure the degradation of the target protein, which serves as a downstream functional readout of successful cell penetration and engagement.[22]
Conclusion and Future Perspectives
The assessment of cell permeability is a cornerstone of successful PROTAC development. For PROTACs with long alkyl linkers, a combination of cell-free and cell-based assays is essential to build a comprehensive understanding of their transport properties. The PAMPA assay serves as a valuable initial screen for passive permeability, while the Caco-2 assay provides more physiologically relevant data, including the potential for active efflux. These permeability data, in conjunction with direct measures of cellular uptake and target engagement, will empower researchers to rationally design and optimize PROTACs with improved cell penetration and, ultimately, enhanced therapeutic efficacy. As our understanding of the "molecular chameleon" nature of PROTACs deepens, so too will our ability to engineer these powerful molecules to overcome the permeability barrier and unlock their full therapeutic potential.
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Pharmacy Times. (2025, February 6). Unlocking PROTACs' Potential: Overcoming Development Challenges. Retrieved from [Link]
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Ishida, T., & Ciulli, A. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(sup1), 125-139. Retrieved from [Link]
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Klein, V. G., Townsend, C. E., Testa, A., Zengerle, M., Maniaci, C., Hughes, S. J., ... & Lokey, R. S. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1732-1738. Retrieved from [Link]
-
Gabizon, R., Shraga, A., Avram, L., & Fridman, M. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(15), 11283-11293. Retrieved from [Link]
-
Gabizon, R., London, N., & Fridman, M. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(23), 17094-17103. Retrieved from [Link]
-
Gabizon, R., Shraga, A., Avram, L., & Fridman, M. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(15), 11283-11293. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Vesci, L., & Montanari, D. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. RSC Medicinal Chemistry, 14(7), 1199-1202. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Aragen. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Klein, V. G., Townsend, C. E., Testa, A., Zengerle, M., Maniaci, C., Hughes, S. J., ... & Lokey, R. S. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1732-1738. Retrieved from [Link]
-
Frontiers. (n.d.). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
-
BMG Labtech. (2023, August 1). PROTACs: proteolysis-targeting chimeras. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Targeted Protein Degradation (pp. 143-170). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, May 19). Quantitative Measurement of PROTAC Intracellular Accumulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]
-
The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]
-
Biocompare. (2022, August 11). PROTACs: A Practical Guide. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
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Measuring ternary complex formation with 11-Methoxy-11-oxoundecanoic acid-linked PROTACs
Application Note & Protocols
Topic: Measuring Ternary Complex Formation with 11-Methoxy-11-oxoundecanoic Acid-Linked PROTACs
Introduction: The Central Role of the Ternary Complex in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules act as molecular bridges, simultaneously binding a target Protein of Interest (POI) and an E3 ubiquitin ligase.[2][3] This proximity induces the formation of a key intermediate: the POI-PROTAC-E3 ligase ternary complex.[4] Within this complex, the E3 ligase ubiquitinates the POI, marking it for destruction by the cell's native quality control machinery, the proteasome.[3][]
The formation, stability, and conformation of this ternary complex are paramount to a PROTAC's success. A stable and productive complex ensures efficient ubiquitination and subsequent degradation.[6] The linker component of the PROTAC, which tethers the POI-binding and E3-binding moieties, is not merely a spacer but a critical determinant of ternary complex geometry and stability.[2][] Its length, rigidity, and chemical properties profoundly influence the interaction dynamics.
This guide focuses on PROTACs incorporating an This compound linker. This linker is characterized by a flexible 10-carbon alkyl chain with a terminal methyl ester, offering significant conformational freedom.[7][8] Understanding how to accurately measure and characterize the ternary complexes formed by these specific PROTACs is essential for optimizing their design and predicting their cellular activity. Here, we provide detailed protocols for key biophysical and cell-based assays, explaining the rationale behind each step to empower researchers in their drug development efforts.
Part 1: Biophysical Characterization of Ternary Complex Formation
Biophysical assays provide quantitative, cell-free measurements of the binding events that precede protein degradation. They are indispensable for understanding the thermodynamics and kinetics of both binary (PROTAC-to-protein) and ternary complex interactions.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for measuring real-time biomolecular interactions.[9][10] It provides precise kinetic data (association rate kon, dissociation rate koff) and affinity data (dissociation constant KD) for both binary and ternary complexes.[11][12] This allows for the calculation of cooperativity, a measure of how the binding of one protein influences the PROTAC's affinity for the other.
Causality Behind the Workflow: We immobilize the E3 ligase rather than the POI because E3 ligases are often used across multiple PROTAC projects, making the prepared sensor chip reusable. The experiment is run in two phases: first, measuring the binary interaction of the PROTAC with the immobilized E3 ligase, and second, measuring the ternary interaction by introducing the PROTAC pre-mixed with a saturating concentration of the POI. Comparing the KD values from these two phases reveals cooperativity.
Protocol: SPR Analysis of Ternary Complex Formation
-
Immobilization:
-
Equilibrate a Series S NTA sensor chip with running buffer (e.g., HBS-EP+ buffer with 1-2% DMSO).
-
Activate the surface with an injection of NiSO₄.
-
Immobilize His-tagged E3 ligase complex (e.g., VHL/Elongin B/Elongin C) to the desired density (typically 2000-4000 RU).
-
Deactivate any remaining active sites on a reference flow cell using a mock injection.
-
-
Binary Interaction Analysis (E3 + PROTAC):
-
Prepare a serial dilution of the this compound-linked PROTAC in running buffer (e.g., 0.1 to 1000 nM).
-
Inject each concentration over the E3 ligase and reference flow cells, followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the sensor surface if necessary (e.g., with a pulse of imidazole or EDTA/NaOH).
-
-
Ternary Interaction Analysis (E3 + PROTAC/POI):
-
Determine the KD of the PROTAC for the POI in a separate experiment.
-
Prepare a new serial dilution of the PROTAC as in step 2.
-
To each PROTAC dilution, add the POI at a constant, near-saturating concentration (e.g., 10x the binary PROTAC-POI KD).
-
Inject each PROTAC/POI mixture over the E3 ligase surface and perform the analysis as described in step 2.
-
-
Data Analysis:
-
Reference-subtract and blank-subtract the sensorgrams.
-
Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir) to obtain kon, koff, and KD for both binary (KD,binary) and ternary (KD,ternary) interactions.
-
Calculate the cooperativity factor (α) as: α = KD,binary / KD,ternary .
-
α > 1 indicates positive cooperativity (the complex is more stable than the individual interactions).
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15] In a single experiment, ITC determines the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding.[16] This allows for the calculation of Gibbs free energy (ΔG) and entropy (ΔS), offering deep insights into the driving forces of ternary complex formation.
Causality Behind the Workflow: This label-free, in-solution technique is considered the gold standard for confirming binding and determining thermodynamics.[17] The experimental setup involves titrating the PROTAC and one protein partner into the other protein partner. By comparing the thermodynamics of the ternary interaction to the binary ones, one can dissect the energetic contributions that stabilize the complex. This is crucial as the flexible this compound linker may contribute significantly to the entropic component of binding.
Protocol: ITC Analysis of Ternary Complex Formation
-
Sample Preparation:
-
Dialyze all proteins (E3 ligase and POI) extensively against the same buffer batch (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch artifacts.
-
Prepare the PROTAC stock in 100% DMSO and dilute into the final dialysis buffer, ensuring the final DMSO concentration is matched between the syringe and cell solutions (typically 1-2%).
-
Degas all solutions immediately before use.
-
-
Binary Titrations (Controls):
-
Perform control titrations to determine the binary binding parameters:
-
Titration 1: Titrate PROTAC into the POI.
-
Titration 2: Titrate PROTAC into the E3 ligase.
-
-
-
Ternary Titration:
-
Fill the ITC sample cell with the E3 ligase at a concentration ~10-20 times the expected KD.
-
Fill the titration syringe with the PROTAC and the POI. The concentration of the PROTAC should be ~10-15 times that of the E3 ligase, and the POI should be in slight molar excess to the PROTAC to ensure it exists primarily as a binary complex.
-
Set up the titration parameters (e.g., 19 injections of 2 µL each, 150-second spacing, 25°C).
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change per injection (ΔH).
-
Plot the heat change against the molar ratio of the titrant.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, ΔH, and stoichiometry (n).
-
Calculate the cooperativity by comparing the ternary KD to the binary KD values.
-
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Kinetics (kon, koff), Affinity (KD) | Thermodynamics (KD, ΔH, ΔS), Stoichiometry (n) |
| Labeling | Label-free | Label-free |
| Format | Surface-based | In-solution |
| Sample Consumption | Low to moderate | High |
| Throughput | Medium to high | Low |
| Key Advantage | Real-time kinetic information | Complete thermodynamic profile |
Table 1: Comparison of key biophysical techniques for ternary complex analysis.[9][18][19]
Part 2: Cell-Based Assays for Intracellular Validation
While biophysical assays are essential, they are performed in idealized, cell-free systems. It is critical to validate that the ternary complex forms within the complex environment of a living cell, leading to the desired downstream effect of protein degradation.[20][21]
NanoBRET™ Assay for Live-Cell Target Engagement
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure protein-protein interactions in real-time in living cells.[22][23] The NanoBRET™ system uses the bright NanoLuc® luciferase as an energy donor and a fluorescently labeled HaloTag® as the acceptor.[23] When the two tagged proteins are brought into proximity (<10 nm) by a PROTAC, energy is transferred from the donor to the acceptor, generating a quantifiable BRET signal.
Causality Behind the Workflow: This assay provides direct evidence of intracellular ternary complex formation.[24] By ectopically expressing tagged versions of the POI and E3 ligase, we can monitor their PROTAC-dependent interaction. The "hook effect," a decrease in signal at high PROTAC concentrations due to the formation of unproductive binary complexes, can also be readily observed, providing valuable information for dose selection.[20]
Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Preparation:
-
The day before transfection, plate HEK293 cells in a suitable culture dish.
-
Co-transfect cells with plasmids encoding for the POI fused to NanoLuc® (donor) and the E3 ligase fused to HaloTag® (acceptor). Optimize the ratio of plasmids to achieve appropriate expression levels.
-
-
Assay Setup:
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM™.
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cell suspension and incubate at 37°C.
-
Prepare a serial dilution of the this compound-linked PROTAC in DMSO, then dilute further into Opti-MEM™.
-
Dispense the treated cells into a white, 96-well assay plate. Add the PROTAC dilutions to the appropriate wells. Incubate for the desired time (e.g., 2-4 hours).
-
-
Measurement:
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate immediately on a luminometer equipped with two filters: one for the donor emission (~460nm) and one for the acceptor emission (>600nm).[25]
-
-
Data Analysis:
-
Calculate the Raw BRET Ratio for each well: (Acceptor Emission / Donor Emission).
-
Correct the BRET ratio by subtracting the value from a vehicle-only control.
-
Plot the corrected BRET ratio against the PROTAC concentration to generate a dose-response curve, from which parameters like EC₅₀ can be derived.
-
Western Blot for Target Degradation (Functional Readout)
Ultimately, the most important functional consequence of ternary complex formation is the degradation of the target protein. A simple Western blot is the most direct and widely used method to quantify changes in total POI levels following PROTAC treatment.
Causality Behind the Workflow: This endpoint assay validates that the biophysically characterized and cell-based interactions translate into the desired biological outcome. By treating cells with a range of PROTAC concentrations, we can determine key potency metrics like the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation), which are critical for ranking and optimizing PROTAC candidates.[]
Protocol: Western Blot for Protein Degradation
-
Cell Treatment:
-
Plate cells (e.g., a cancer cell line endogenously expressing the POI) in 6- or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for a set period (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Immunoblotting:
-
Denature an equal amount of protein from each sample (e.g., 20 µg) and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ.
-
Conclusion and Integrated Strategy
The successful development of PROTACs, including those utilizing flexible linkers like this compound, requires a multi-faceted analytical approach. No single assay can provide a complete picture. We recommend an integrated strategy:
-
Screen and Rank (SPR): Use SPR for initial kinetic screening of binary and ternary interactions to quickly rank compounds based on affinity and cooperativity.
-
Validate and Characterize (ITC): Select promising candidates for in-depth thermodynamic characterization with ITC to understand the energetic drivers of complex formation.
-
Confirm in Cellula (NanoBRET™): Verify that the ternary complex forms within the live-cell environment using NanoBRET™.
-
Measure Function (Western Blot): Confirm that complex formation leads to the desired functional outcome—robust and potent target protein degradation.
By combining these biophysical and cellular methodologies, researchers can build a comprehensive structure-activity relationship, enabling the rational design of highly effective and selective protein-degrading therapeutics.
References
- Vertex AI Search. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
- PubMed. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024-01-12).
- LifeSensors. PROTAC Ternary Complex Formation Assays.
- PubMed. Isothermal titration calorimetry for studying protein-ligand interactions.
- International Journal of Pharmaceutical Sciences. Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1.
- BOC Sciences. PROTAC Ternary Complex Assay Services.
- PubMed. Isothermal titration calorimetry of protein-protein interactions.
- JoVE. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024-01-12).
- Broad Institute. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024-01-12).
- SciSpace. Isothermal titration calorimetry for studying protein-ligand interactions.
- Future Science. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
-
ACS Publications. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. Available from: [Link]
- White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
- DiVA portal. Development of biophysical assays for studies of PROTACs. (2022-06-07).
- Aragen Life Sciences. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes.
- Profacgen. Ternary complex formation.
- o2h discovery. Characterising PROTAC ternary complex formation using SPR. (2024-08-20).
- ResearchGate. Cellular Assays for characterization of PROTAC activity and degradation.
- National Center for Biotechnology Information. Methods to accelerate PROTAC drug discovery. (2025-06-25).
- LifeSensors. Surface Plasmon Resonance.
- Promega Connections. HiBiT-Based NanoBRET® Assay Sheds Light on GPCR–Ligand Binding in Live Cells. (2025-07-31).
- Promega Corporation. Monitoring and Screening Intracellular Protein:Protein Interactions.
- Royal Society of Chemistry. Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020-10-08).
- BOC Sciences. PROTAC In Vitro Evaluation Services.
- MedChemExpress. This compound | PROTAC Linker.
- Promega Connections. A BiT or BRET, Which is Better?. (2019-02-27).
- ACS Publications. NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. (2015-05-25).
- Evident Scientific. Imaging Intracellular Localization of Protein-to-Protein Interactions Using NanoBiT® Technology.
- Creative Biolabs. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- MedChemExpress. 11-Hydroxyundecanoic acid | PROTAC Linker.
- MedChemExpress. This compound | PROTAC Linker.
- National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review.
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Application Notes and Protocols: Formulation of 11-Methoxy-11-oxoundecanoic Acid-Containing PROTACs for Animal Studies
Introduction: The Promise and Challenge of In Vivo PROTAC Delivery
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple target proteins by a single PROTAC molecule.[1][2] This substoichiometric mechanism holds the promise of increased potency and durability of effect.
However, the translation of potent in vitro PROTAC activity to in vivo efficacy is frequently hampered by significant drug delivery challenges.[1][3] PROTACs are inherently complex, heterobifunctional molecules consisting of two ligands joined by a linker. This structure often results in a high molecular weight and significant hydrophobicity, leading to poor aqueous solubility and low cell permeability.[1][4] These suboptimal physicochemical properties can result in low bioavailability, rapid clearance, and insufficient drug exposure at the target tissue, ultimately compromising therapeutic outcomes in animal models.[1][]
This application note provides a detailed guide for researchers on the formulation of PROTACs for preclinical animal studies, with a specific focus on a hypothetical PROTAC series containing an 11-Methoxy-11-oxoundecanoic acid linker moiety. We will explore the rationale behind formulation choices, provide step-by-step protocols for common administration routes, and discuss critical quality control attributes to ensure reproducible and reliable in vivo results.
The PROTAC Challenge: A Physicochemical Perspective
The core challenge in formulating PROTACs lies in their molecular properties. The inclusion of an this compound linker, for instance, introduces a long aliphatic chain, which increases lipophilicity, alongside a terminal carboxylic acid and a methyl ester that can influence solubility and potential interactions.
A typical PROTAC's journey from administration to target engagement is fraught with obstacles. For oral delivery, the molecule must dissolve in the gastrointestinal fluids and permeate the gut wall. For parenteral routes (e.g., intravenous, intraperitoneal), the primary hurdle is maintaining solubility and stability in the systemic circulation to ensure adequate distribution to the target tissues.
Conceptual Framework: PROTAC Mechanism of Action
To appreciate the importance of successful delivery, it is crucial to understand the PROTAC's mechanism of action. The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: Catalytic cycle of a PROTAC, leading to targeted protein degradation.
Part 1: Pre-Formulation Assessment
Before developing a full-scale formulation, a thorough pre-formulation assessment of the PROTAC is essential. This initial characterization will guide the selection of appropriate excipients and a suitable delivery strategy.
Key Physicochemical Parameters
| Parameter | Importance in Formulation Development |
| Aqueous Solubility | Determines the feasibility of simple aqueous formulations. Low solubility necessitates enabling technologies like co-solvents, surfactants, or complexing agents. |
| LogP / LogD | Indicates the lipophilicity of the PROTAC. A high LogP often correlates with poor aqueous solubility but may favor encapsulation in lipid-based systems. |
| pKa | The presence of ionizable groups, such as the carboxylic acid in our example linker, will dictate pH-dependent solubility. This can be exploited to enhance solubility through pH adjustment. |
| Melting Point & Thermal Stability | Important for assessing the physical stability of the solid form and for developing amorphous solid dispersions if needed. |
| Chemical Stability | Evaluation in relevant buffers (pH 4-8) and potential vehicle components is critical to ensure the PROTAC does not degrade prior to or after administration. |
Protocol 1: Basic Solubility Screening
Objective: To determine the approximate solubility of the PROTAC in various commonly used preclinical vehicles.
Materials:
-
PROTAC powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
5% Dextrose in Water (D5W)
-
Corn oil
-
Vehicle composition: 10% DMSO, 40% PEG300, 50% Saline
-
Vehicle composition: 5% NMP, 10% Solutol HS 15, 85% Water
-
Vortex mixer, incubator shaker, centrifuge
-
HPLC with a suitable column and detection method
Procedure:
-
Add an excess amount of the PROTAC (e.g., 5-10 mg) to 1 mL of each test vehicle in separate vials.
-
Vortex vigorously for 2 minutes to ensure thorough wetting of the powder.
-
Place the vials in an incubator shaker at 25°C and 37°C for 24 hours to reach equilibrium.
-
After incubation, visually inspect for undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved material.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC standard curve.
-
Analyze the diluted samples by HPLC to quantify the concentration of the dissolved PROTAC.
-
Express the results in mg/mL.
Part 2: Formulation Strategies and Protocols
Given the anticipated low aqueous solubility of an this compound-containing PROTAC, simple aqueous solutions are unlikely to be viable for achieving the required dose for in vivo studies. Below are three common formulation strategies.
Strategy A: Co-Solvent/Surfactant System (For Intravenous or Intraperitoneal Administration)
This is often the first-line approach for early-stage animal studies due to its relative simplicity. The goal is to use a mixture of water-miscible organic solvents (co-solvents) and/or non-ionic surfactants to increase the solubility of the hydrophobic PROTAC.[6][7]
Rationale: Co-solvents like polyethylene glycol (PEG) and dimethyl sulfoxide (DMSO) work by reducing the polarity of the aqueous environment. Surfactants like polysorbates (Tween) or Solutol HS 15 form micelles that can encapsulate the hydrophobic PROtac, effectively increasing its apparent solubility in the aqueous vehicle.[8]
Protocol 2: Preparation of a Co-Solvent/Surfactant Formulation
Objective: To prepare a 5 mg/mL solution of the PROTAC in a vehicle suitable for intravenous administration.
Vehicle Composition:
-
10% N-Methyl-2-pyrrolidone (NMP)
-
15% Solutol HS 15
-
75% Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of PROTAC for the final desired volume (e.g., 50 mg for a 10 mL final volume).
-
In a sterile glass vial, add the NMP (1 mL for a 10 mL final volume).
-
Add the PROTAC powder to the NMP and vortex until fully dissolved. Gentle warming in a water bath (30-40°C) may be necessary.
-
Add the Solutol HS 15 (1.5 mL for a 10 mL final volume) and mix thoroughly until a homogenous solution is formed.
-
Slowly add the saline (7.5 mL for a 10 mL final volume) dropwise while continuously vortexing or stirring. This is a critical step. Rapid addition can cause the PROTAC to precipitate.
-
Once all the saline has been added, visually inspect the solution for any signs of precipitation or cloudiness. The final solution should be clear.
-
For intravenous administration, sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.[9]
Self-Validation/Quality Control:
-
Visual Inspection: The final formulation must be a clear, particle-free solution.
-
pH Measurement: Ensure the pH is within a physiologically acceptable range (typically 6.5-8.0). Adjust with dilute HCl or NaOH if necessary, though this can risk precipitation.
-
Post-Filtration Concentration Check: Use HPLC to confirm that no significant amount of the PROTAC was lost during the filtration step.
Strategy B: Amorphous Solid Dispersion (For Oral Administration)
For oral delivery, enhancing both solubility and dissolution rate in the gastrointestinal tract is key. Creating an amorphous solid dispersion (ASD) is a powerful technique to achieve this.
Rationale: In an ASD, the crystalline PROTAC is molecularly dispersed within a hydrophilic polymer matrix. This prevents the molecule from arranging into a stable, low-solubility crystal lattice. Upon administration, the polymer dissolves, releasing the PROTAC in a high-energy, amorphous state that is more readily soluble.
Protocol 3: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
Objective: To prepare a 20% drug-load ASD of the PROTAC with the polymer Kollidon® VA 64 for subsequent suspension and oral gavage.
Materials:
-
PROTAC
-
Kollidon® VA 64 (copovidone)
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Calculate the required amounts of PROTAC and polymer. For a 20% drug load, the ratio is 1:4 (e.g., 200 mg PROTAC and 800 mg Kollidon® VA 64).
-
Completely dissolve both the PROTAC and the Kollidon® VA 64 in a minimal amount of DCM in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The water bath temperature should be kept low (e.g., 40°C) to minimize thermal stress on the PROTAC.
-
Continue evaporation until a thin, glassy film is formed on the inside of the flask and all solvent is removed.
-
Scrape the solid material from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
For dosing, this ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% carboxymethylcellulose in water) immediately before oral administration to the animals.
Self-Validation/Quality Control:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak for the PROTAC, indicating it is in an amorphous state.
-
Powder X-Ray Diffraction (PXRD): The diffractogram should show a halo pattern characteristic of amorphous material, rather than sharp peaks indicative of crystallinity.
-
In Vitro Dissolution Test: Compare the dissolution rate of the ASD to the neat crystalline PROTAC in simulated gastric or intestinal fluid.
Part 3: Workflow and Decision Making
The choice of formulation strategy depends on the route of administration, the required dose, and the stage of the research.
Caption: Decision workflow for selecting a PROTAC formulation strategy.
Conclusion
The successful in vivo evaluation of novel PROTACs, including those containing moieties like this compound, is critically dependent on overcoming their inherent formulation challenges. A systematic approach, beginning with thorough pre-formulation characterization, allows for the rational design of enabling formulations. Co-solvent/surfactant systems offer a rapid path for early-stage parenteral studies, while more advanced techniques like amorphous solid dispersions can unlock the potential for oral administration. By implementing the protocols and validation checks outlined in this guide, researchers can develop robust and reproducible formulations, thereby increasing the likelihood of translating promising in vitro data into meaningful in vivo efficacy and advancing the field of targeted protein degradation.
References
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. PubMed Central. Available at: [Link]
-
Opportunities and challenges of protein-based targeted protein degradation. Chemical Science (RSC Publishing). Available at: [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Semantic Scholar. Available at: [Link]
-
Challenges and opportunities for in vivo PROTAC delivery. ResearchGate. Available at: [Link]
-
PROTACs: Current and Future Potential as a Precision Medicine Strategy to Combat Cancer. American Association for Cancer Research. Available at: [Link]
-
Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. Available at: [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]
-
Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. PubMed Central. Available at: [Link]
-
Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. Available at: [Link]
-
Degrading proteins in animals: “PROTAC”tion goes in vivo. PubMed Central. Available at: [Link]
-
Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Available at: [Link]
-
Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. Available at: [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. OUCI. Available at: [Link]
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- 3. [PDF] PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | Semantic Scholar [semanticscholar.org]
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Troubleshooting & Optimization
Navigating the Solubility Labyrinth: A Technical Guide to PROTACs Featuring 11-Methoxy-11-oxoundecanoic Acid Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using 11-Methoxy-11-oxoundecanoic acid as a flexible, hydrophilic linker. Here, we delve into the causality behind experimental choices, offer detailed troubleshooting protocols, and answer frequently asked questions to empower your PROTAC design and synthesis endeavors.
The PROTAC Solubility Conundrum
PROTACs, by their very nature as large, heterobifunctional molecules, often venture into a chemical space "beyond the Rule of Five," leading to significant challenges in achieving optimal physicochemical properties.[1] A primary hurdle in the development of efficacious PROTACs is their frequently poor aqueous solubility, which can hinder biological assays, impede formulation, and ultimately limit oral bioavailability. The linker component, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's overall properties and offers a strategic avenue for enhancing solubility.[2]
Alkyl and polyethylene glycol (PEG) chains are among the most common flexible linkers used in PROTAC design.[3] While hydrophobic alkyl linkers can enhance membrane permeability, they may exacerbate solubility issues.[] Conversely, hydrophilic linkers are employed to improve aqueous solubility.
Leveraging this compound for Enhanced Solubility
The incorporation of a linker like this compound introduces a terminal carboxylic acid, a functional group that can significantly improve a PROTAC's solubility.[1] At physiological pH, the carboxylic acid group can be deprotonated to a carboxylate, which is ionizable and thus enhances the molecule's interaction with aqueous media. This guide will focus on the practical aspects of utilizing this specific linker to overcome solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC insoluble in aqueous buffers, and how can an this compound linker help?
A1: The poor solubility of your PROTAC likely stems from its high molecular weight and overall lipophilicity. The this compound linker introduces a long aliphatic chain with a terminal carboxylic acid. This carboxylic acid group is ionizable at physiological pH, rendering that portion of the molecule more polar and enhancing its aqueous solubility.[1] The long chain also provides flexibility, which can be crucial for optimal ternary complex formation.
Q2: What is the best way to attach the this compound linker to my ligands?
A2: The most common and robust method is through an amide bond formation. This involves activating the carboxylic acid of the linker and reacting it with a primary or secondary amine on one of your ligands (either the protein of interest ligand or the E3 ligase ligand). Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are highly effective for this transformation.
Q3: How do I confirm that the linker has been successfully conjugated to my ligand?
A3: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used. LC-MS will show a new peak with the expected mass of the conjugated product. 1H NMR will show characteristic peaks for the linker's aliphatic chain protons and the disappearance of the carboxylic acid proton, along with shifts in the peaks of the ligand near the conjugation site.
Q4: Will the introduction of a carboxylic acid affect my cell permeability assays?
A4: Yes, it can. The increased polarity from the ionizable carboxylic acid might reduce passive diffusion across cell membranes. However, the flexible nature of the linker may allow the PROTAC to adopt a conformation that shields the polar group, mitigating this effect. It is crucial to experimentally determine the permeability of your final PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays.[5]
Q5: Can I modify the free carboxylic acid after PROTAC synthesis?
A5: Absolutely. The terminal carboxylic acid can be further functionalized. For instance, it can be converted to an ester to act as a prodrug, potentially improving cell permeability. This ester would then be hydrolyzed intracellularly to reveal the active PROTAC.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and characterization of PROTACs with the this compound linker.
Problem 1: Low Yield During Amide Coupling Reaction
Symptoms:
-
LC-MS analysis shows a large amount of unreacted starting materials (amine-containing ligand and the linker).
-
Multiple side products are observed.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | The coupling reagents (e.g., HATU, EDC/HOBt) may be degraded or insufficient. | - Use fresh, high-quality coupling reagents. - Increase the molar equivalents of the coupling reagents (e.g., to 1.5 eq). - Ensure the reaction is performed under anhydrous conditions, as water can quench the activated species. |
| Inappropriate Base | The base (e.g., DIPEA, triethylamine) may be insufficient to neutralize the acid formed during the reaction or may be sterically hindered. | - Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). - Increase the molar equivalents of the base (e.g., to 2-3 eq). |
| Steric Hindrance | The amine on your ligand may be sterically hindered, making it difficult for the activated linker to approach. | - Increase the reaction temperature (e.g., from room temperature to 40-50 °C). - Extend the reaction time. - Consider a different coupling reagent that is less sterically demanding. |
| Low Solubility of Reactants | The amine-containing ligand or the linker may not be fully dissolved in the reaction solvent. | - Use a more polar aprotic solvent like DMF or NMP. - Gently warm the mixture to aid dissolution before adding the coupling reagents. |
Problem 2: Difficulty in Purifying the Final PROTAC
Symptoms:
-
The product peak co-elutes with starting materials or byproducts during chromatography.
-
The purified PROTAC shows low purity by LC-MS or NMR.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Product and Impurities | The final PROTAC may have a similar polarity to unreacted starting materials or byproducts, making separation by normal-phase silica chromatography difficult. | - Use reverse-phase HPLC for purification, which separates based on hydrophobicity. - Employ a different solvent system for your column chromatography to alter the selectivity. |
| Product Degradation on Silica Gel | The free carboxylic acid on the PROTAC can interact strongly with the acidic silica gel, leading to streaking and poor recovery. | - Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to suppress the ionization of the carboxylic acid or basic impurities, respectively. - Consider using a different stationary phase, such as alumina or a bonded-phase silica. |
Problem 3: The Final PROTAC Still Exhibits Poor Aqueous Solubility
Symptoms:
-
The purified PROTAC precipitates out of aqueous buffers (e.g., PBS) even at low concentrations.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Overall Lipophilicity Remains High | While the carboxylic acid helps, the combined hydrophobicity of your two ligands and the long aliphatic chain of the linker may still dominate the molecule's properties. | - Prepare a salt form of the PROTAC by treating it with a base (e.g., NaOH, KOH) to deprotonate the carboxylic acid. The resulting carboxylate salt will likely have significantly better aqueous solubility. - Consider formulation strategies, such as using co-solvents (e.g., DMSO, ethanol) or formulating with excipients like cyclodextrins. |
| pH of the Buffer | The solubility of a molecule with a carboxylic acid is pH-dependent. At a pH below the pKa of the carboxylic acid, it will be protonated and less soluble. | - Ensure the pH of your aqueous buffer is above the pKa of the carboxylic acid (typically around 4-5) to maintain it in its more soluble, deprotonated form. Using a buffer at pH 7.4 is generally recommended. |
Experimental Protocols
Protocol 1: Synthesis of PROTAC via Amide Coupling
This protocol details the coupling of this compound to an amine-containing ligand.
Materials:
-
Amine-containing ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing ligand and this compound in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)
This protocol provides a standard method to determine the thermodynamic solubility of your PROTAC.
Materials:
-
Purified PROTAC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or LC-MS system for quantification
Procedure:
-
Add an excess amount of the solid PROTAC to a vial containing a known volume of PBS (e.g., 1 mL).
-
Seal the vial and place it on a shaker at room temperature for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation and to bring the concentration within the linear range of your analytical method.
-
Quantify the concentration of the PROTAC in the diluted supernatant using a pre-established calibration curve on an HPLC or LC-MS system.
-
Calculate the original concentration in the supernatant to determine the aqueous solubility.
Visualizations
Caption: A typical workflow for PROTAC synthesis and evaluation.
Caption: A decision tree for troubleshooting poor PROTAC solubility.
References
-
G. Ermondi, et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Med. Chem., 2022, 13, 1155-1163. [Link]
-
Signalway Antibody. Characteristic roadmap of linker governs the rational design of PROTACs. Signalway Antibody LLC. [Link]
-
MDPI. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
-
R. I. Troup, et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020; 1(5): 273–312. [Link]
-
ChemRxiv. Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
M. D. C. T. D. P. Roy, et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2022 Dec 22; 65(24): 16066–16087. [Link]
-
ChemRxiv. Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. [Link]
-
A. Testa, et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. J Am Chem Soc. 2024 May 1; 146(17): 11846–11857. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
-
Scribd. Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. [Link]
-
American Society for Mass Spectrometry. LC-MS Bioanalysis of Drug Conjugates. [Link]
-
ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]
-
M. Movsisyan, et al. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry. 2022 Oct 24; 28(59): e202201859. [Link]
-
Semantic Scholar. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]
Sources
Technical Support Center: Overcoming Poor Cell Permeability of Long-Chain Alkyl PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor cell permeability in long-chain alkyl PROTACs. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your PROTAC design and experiments for enhanced cellular uptake and efficacy.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with long-chain alkyl PROTACs.
Q1: Why do my long-chain alkyl PROTACs show potent biochemical activity but fail in cell-based assays?
This is a frequent observation and often points directly to poor cell permeability. PROTACs, especially those with long, flexible alkyl linkers, typically have high molecular weights and a large polar surface area, placing them "beyond the Rule of Five" (bRo5) for oral bioavailability.[1][2] While the individual warhead and E3 ligase ligand may be cell-permeable, the conjugated molecule's physicochemical properties can drastically hinder its ability to cross the lipid bilayer of the cell membrane.[1]
Q2: What is the "hook effect" and how does it relate to PROTAC cell permeability?
The "hook effect" describes the phenomenon where the degradation of a target protein decreases at high PROTAC concentrations.[1][3][4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for ubiquitination and degradation.[1][5] Poor cell permeability can exacerbate this issue. You might be using a high concentration of PROTAC in your assay to compensate for poor uptake, inadvertently pushing the intracellular concentration into the range where the hook effect becomes prominent.[3] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]
Q3: Are there quick modifications I can make to my existing long-chain alkyl PROTAC to improve its permeability?
While significant improvements often require linker redesign, some strategies can offer incremental gains:
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors (HBDs) and the polar surface area, which can improve membrane permeability.[6][7] This simple bioisosteric replacement has been shown to enhance both physicochemical properties and bioactivity.[7]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that can be cleaved intracellularly is a common strategy to improve cell permeability.[6][8] For example, adding a lipophilic group to the E3 ligase ligand can significantly increase bioavailability.[8]
Q4: Which E3 ligase is generally preferred for developing more cell-permeable PROTACs?
PROTACs based on Cereblon (CRBN) E3 ligase ligands tend to occupy a chemical space that is closer to the "beyond Rule of Five" space compared to those based on VHL or other E3 ligases.[9] This is often attributed to the more favorable properties of the smaller thalidomide analogues used as CRBN ligands.[2] Consequently, CRBN-based PROTACs are often considered to have a higher probability of achieving cell permeability.[9]
II. Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to diagnosing and solving permeability issues with your long-chain alkyl PROTACs.
Problem 1: Low or No Target Degradation in Cells
Your PROTAC is well-characterized biochemically, but western blots show minimal to no reduction of your target protein in cellular assays.
Causality Analysis Workflow
Caption: Troubleshooting workflow for no target degradation.
Step-by-Step Troubleshooting
-
Confirm Compound Integrity and Solubility:
-
Action: Before complex cellular experiments, verify the purity and identity of your PROTAC batch via LC-MS and NMR. Assess its solubility in your cell culture medium. Precipitation in the media will lead to inaccurate dosing and poor results.
-
Rationale: Compound degradation or insolubility is a common, non-permeability-related reason for lack of activity.
-
-
Directly Measure Cell Permeability:
-
Action: Employ standard permeability assays to quantify the ability of your PROTAC to cross a membrane barrier.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion.[6][10][11] It is a cost-effective first-line screen.[11]
-
Caco-2 Permeability Assay: Uses a monolayer of Caco-2 cells, which form tight junctions and express transporters, providing a more biologically relevant model of intestinal absorption that accounts for both passive and active transport mechanisms.[6][11]
-
-
Rationale: These assays provide quantitative data (apparent permeability, Papp) to confirm if poor permeability is the root cause.[6] Low solubility and non-specific binding can, however, lead to inaccurate Papp values in Caco-2 assays.[6]
-
-
Optimize the Linker:
-
Action: If permeability is low, linker modification is the most critical optimization step.[6]
-
Reduce Flexibility and Length: While long alkyl chains are synthetically accessible, they often increase the number of rotatable bonds and polar surface area.[6] Shorter, more rigid linkers, such as those incorporating piperidine or piperazine moieties, can improve permeability and solubility.[3][6]
-
Promote Intramolecular Hydrogen Bonding (IMHB): Designing linkers that allow the PROTAC to adopt a folded, "chameleonic" conformation can shield polar groups in the lipophilic environment of the cell membrane, reducing the energy barrier for passive diffusion.[8][12] PEG linkers, for instance, are more likely to adopt folded structures than alkyl linkers.[6]
-
Replace Amides with Esters: As mentioned in the FAQs, this substitution reduces HBD count and polarity, often leading to dramatic improvements in permeability.[7]
-
-
Rationale: The linker is not just a spacer; it profoundly influences the overall physicochemical properties of the PROTAC.[13] Optimizing the linker is a key strategy for improving cellular permeability.[8]
-
Problem 2: A Strong "Hook Effect" is Observed at Low Micromolar Concentrations
You observe target degradation at nanomolar concentrations, but the effect diminishes or disappears as you increase the concentration into the low micromolar range.
Causality Analysis
A premature hook effect often indicates that the intracellular concentration of the PROTAC is rapidly reaching a level that favors binary complex formation over the productive ternary complex.[3][5] While this suggests the PROTAC is entering the cell, it may also point to a narrow therapeutic window.
Strategies for Mitigation
-
Enhance Ternary Complex Cooperativity:
-
Action: Re-evaluate the linker attachment points and the choice of E3 ligase ligand. A well-designed PROTAC can induce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity and a more stable ternary complex.
-
Rationale: A more stable ternary complex can be productive even at higher PROTAC concentrations, thus shifting the hook effect to higher concentrations and widening the effective dose range.[4] Macrocyclization of the PROTAC has been shown to enhance cooperative binding.[3]
-
-
Refine Dosing in Cellular Assays:
-
Action: Perform a more granular dose-response curve, especially in the nanomolar to low micromolar range, to precisely define the optimal degradation concentration (DCmax) and the concentration at which 50% degradation is observed (DC50).
-
III. Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a generalized procedure for assessing the passive permeability of your PROTAC.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)
-
Acceptor sink plate (96-well)
-
1,9-decadiene/PBS buffer (for LogD measurement)
-
Test PROTAC and control compounds
-
UV-Vis plate reader or LC-MS
Step-by-Step Method:
-
Prepare Donor Solution: Dissolve the PROTAC in a suitable buffer (e.g., PBS pH 7.4) to a known concentration (e.g., 100 µM).
-
Coat the PAMPA Membrane: Add a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to each well of the donor plate's filter membrane and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Add Donor Solution: Add the PROTAC donor solution to the wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation:
-
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where [drug] is concentration, V is volume, A is acceptor, D is donor.
-
Data Interpretation Table
| Permeability (Pe) (x 10⁻⁶ cm/s) | Interpretation | Recommended Action |
| > 1.0 | High Permeability | Proceed with cellular assays. |
| 0.2 - 1.0 | Moderate Permeability | May be sufficient; consider linker optimization if cellular activity is low. |
| < 0.2 | Low Permeability | Linker redesign is highly recommended.[5] |
Protocol 2: Cellular Target Degradation Assay (Western Blot)
This is the standard method for confirming PROTAC-mediated protein degradation in a cellular context.
Step-by-Step Method:
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC. It is critical to include a wide range of concentrations (e.g., from 1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[3] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to your target protein.
-
Probe with a loading control antibody (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Visualization of Expected Outcome
Caption: Interpreting western blot results for PROTAC activity.
IV. Conclusion
Overcoming the poor cell permeability of long-chain alkyl PROTACs is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can significantly improve the likelihood of developing effective, cell-permeable PROTACs. Remember that linker optimization is not merely about connecting two ends; it is a critical design element that governs the "drug-like" properties of your molecule.
V. References
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). RSC Medicinal Chemistry.
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2021). Frontiers in Chemistry.
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry.
-
7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development.
-
Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (2021). Journal of Medicinal Chemistry.
-
Application Notes and Protocols for Assessing Cell Permeability of PROTACs with PEG Linkers. (2025). BenchChem.
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Medicinal Chemistry Letters.
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). Journal of Medicinal Chemistry.
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2021). Frontiers.
-
Permeability Assay. Profacgen.
-
PROTAC-mediated ternary complex formation and hook effect. (2021). ResearchGate.
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). National Institutes of Health.
-
PROTAC permeability, stability, and cellular activity. (2021). ResearchGate.
-
Assays and technologies for developing proteolysis targeting chimera degraders. (2020). National Center for Biotechnology Information.
-
Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. (2023). ChemRxiv.
-
Technical Support Center: Enhancing PROTAC Cell Permeability. (2025). BenchChem.
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). National Center for Biotechnology Information.
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.
-
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BOC Sciences.
-
PROTAC Technology: Opportunities and Challenges. (2019). ACS Medicinal Chemistry Letters.
-
E3 Ligase Ligands in PROTAC. (2025). Precise PEG.
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ResearchGate.
-
Tackling the DMPK challenges of developing PROTAC drugs. (2022). WuXi AppTec.
-
Current strategies for the design of PROTAC linkers: a critical review. (2021). RSC Medicinal Chemistry.
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). National Institutes of Health.
-
Development Trends And Potential Challenges of PROTACs. (2023). openPR.
-
The Developability Challenges with Bifunctional Targeted Protein Degraders. (2023). Contract Pharma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
Technical Support Center: Troubleshooting Low Yield in 11-Methoxy-11-oxoundecanoic Acid Conjugation Reactions
Welcome to the technical support center for 11-methoxy-11-oxoundecanoic acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during the conjugation of this bifunctional linker. As a long-chain carboxylic acid with a terminal methyl ester, this compound is a versatile molecule for linking biomolecules. However, achieving high yields in conjugation reactions, particularly those involving carbodiimide chemistry like EDC/NHS coupling, requires careful optimization and control of various reaction parameters.
This guide will walk you through common pitfalls and provide actionable solutions to enhance the success of your experiments.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may be facing in the lab.
Question 1: Why is my conjugation yield consistently low when using this compound with EDC and NHS?
Low yields in EDC/NHS-mediated conjugations are a frequent challenge and can often be traced back to a few key areas: reagent quality, reaction conditions, and competing side reactions.
Potential Cause 1: Inactive or Degraded Reagents
-
Explanation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive.[1][2] Exposure to humidity can lead to their hydrolysis, rendering them inactive for the coupling reaction.[2][3]
-
Troubleshooting Steps:
-
Use fresh reagents: Whenever possible, use freshly opened vials of EDC and NHS.
-
Proper storage: Store EDC and NHS desiccated at -20°C.[1]
-
Equilibrate before use: Allow the reagent vials to warm to room temperature before opening to prevent moisture condensation.[1][2]
-
Prepare solutions immediately before use: Dissolve EDC and NHS in the appropriate buffer right before adding them to the reaction mixture.[4][5] Do not store stock solutions in aqueous buffers for extended periods.
-
Potential Cause 2: Suboptimal pH
-
Explanation: The EDC/NHS reaction proceeds in two main steps, each with a different optimal pH. The activation of the carboxylic acid on this compound by EDC is most efficient at a slightly acidic pH (4.5-6.0).[6][7] The subsequent reaction of the activated NHS ester with a primary amine is favored at a more neutral to slightly basic pH (7.2-8.5).[6][7][8] Performing the entire reaction at a single, non-optimal pH can significantly reduce yield.
-
Troubleshooting Steps:
-
Implement a two-step pH protocol:
-
Activation Step: Dissolve this compound in an amine-free and carboxylate-free buffer, such as MES buffer, at pH 5.0-6.0.[6][9] Add EDC and NHS and incubate for 15-30 minutes at room temperature.[1][9]
-
Coupling Step: Raise the pH of the reaction mixture to 7.2-8.0 before adding your amine-containing molecule.[6][10]
-
-
Verify pH: Always measure the pH of the final reaction mixture after all components have been added.
-
Potential Cause 3: Competing Hydrolysis of the NHS Ester
-
Explanation: The activated NHS ester intermediate is susceptible to hydrolysis, especially in aqueous solutions and at higher pH values.[4][11] This hydrolysis reaction regenerates the original carboxylic acid and reduces the amount of activated linker available to react with your target molecule.[4] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[11]
-
Troubleshooting Steps:
-
Minimize time between steps: Add the amine-containing molecule to the activated this compound as soon as the activation step is complete.
-
Optimize reaction time and temperature: While room temperature for 1-2 hours is common, performing the coupling reaction overnight at 4°C can sometimes improve yields by slowing the rate of hydrolysis relative to the amine reaction.[1]
-
Potential Cause 4: Presence of Competing Nucleophiles
-
Explanation: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule for reaction with the activated NHS ester, leading to reduced conjugation efficiency.
-
Troubleshooting Steps:
-
Use appropriate buffers: For the activation step, use a non-amine, non-carboxylate buffer like MES.[5][7] For the coupling step, phosphate-buffered saline (PBS) or borate buffers are suitable choices.[7]
-
Buffer exchange: If your biomolecule is in an incompatible buffer, perform a buffer exchange into a suitable coupling buffer before the reaction.
-
Question 2: I'm observing precipitation or aggregation of my protein during the conjugation reaction. What could be the cause?
Protein aggregation is a common issue in bioconjugation and can arise from several factors related to the reaction conditions and the properties of the protein itself.
Potential Cause 1: pH Close to the Protein's Isoelectric Point (pI)
-
Explanation: When the pH of the reaction buffer is near the isoelectric point (pI) of a protein, the net charge on the protein is close to zero. This minimizes electrostatic repulsion between protein molecules, increasing the likelihood of aggregation and precipitation.[6]
-
Troubleshooting Steps:
-
Adjust the reaction pH: Ensure the pH of your coupling buffer is at least 1-2 units away from the pI of your protein.[6]
-
Consider protein solubility: If your protein has known solubility issues, you may need to add stabilizing excipients to the reaction buffer, provided they do not interfere with the conjugation chemistry.
-
Potential Cause 2: High Degree of Conjugation
-
Explanation: Attaching multiple molecules of the relatively hydrophobic this compound linker to a protein can alter its surface properties and lead to insolubility.
-
Troubleshooting Steps:
-
Reduce the molar excess of the linker: Titrate the amount of activated this compound used in the reaction to achieve a lower degree of labeling.
-
Optimize reaction time: Shorter reaction times can also help to limit the extent of conjugation.
-
Potential Cause 3: High Reagent Concentrations
-
Explanation: Very high concentrations of EDC can sometimes lead to precipitation.[12] Additionally, a sudden increase in the concentration of the linker-drug conjugate can cause it to fall out of solution.[6]
-
Troubleshooting Steps:
-
Optimize EDC concentration: If using a large excess of EDC, try reducing the concentration.
-
Perform the reaction in a more dilute solution: Increasing the reaction volume can help to maintain the solubility of all components.
-
Question 3: How can I confirm that my starting materials are of good quality and that the conjugation has occurred?
Proper characterization of starting materials and the final product is crucial for successful and reproducible results.
Verifying Starting Material Quality:
-
This compound: The purity of this linker can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to ensure it matches the expected structure and molecular weight.[13]
-
EDC/NHS: While direct activity assays can be complex, a simple qualitative test for NHS ester reactivity involves intentional hydrolysis. Dissolving a small amount of the NHS ester reagent in a basic solution (e.g., dilute NaOH) will cause rapid hydrolysis, releasing the NHS leaving group, which absorbs strongly at 260-280 nm.[2][4] An increase in absorbance after adding the base indicates that the reagent was active.[2]
-
Biomolecule: Ensure your protein or other biomolecule is pure and correctly folded. Techniques like SDS-PAGE, size-exclusion chromatography (SEC), and functional assays can be used to assess its integrity.
Confirming Conjugation:
-
SDS-PAGE: For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein on an SDS-PAGE gel. The conjugated protein band will migrate slower than the unconjugated protein.
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can provide a precise mass of the conjugate, allowing you to determine the number of linker molecules attached to your biomolecule.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) can be used to separate the conjugated product from unreacted starting materials.[14] The conjugate will typically have a different retention time than the unconjugated biomolecule.[14]
Frequently Asked Questions (FAQs)
Q1: What is the role of the methyl ester on this compound?
The terminal methyl ester serves as a protecting group for one of the carboxylic acid functionalities. This allows for the selective activation and conjugation of the free carboxylic acid at the other end of the chain. The methyl ester can be subsequently hydrolyzed under appropriate conditions if a free carboxylic acid is desired at that position for further modifications.
Q2: What are the best methods for purifying the final conjugate?
The choice of purification method depends on the properties of your conjugate and the unreacted starting materials.[15]
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating larger protein conjugates from smaller, unreacted linker molecules and EDC/NHS byproducts.[15]
-
Dialysis: For large protein conjugates, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can be used to remove small molecule impurities.[3]
-
Reversed-Phase HPLC (RP-HPLC): This technique is well-suited for purifying smaller conjugates, such as those involving peptides or oligonucleotides, and can separate species based on hydrophobicity.[14]
-
Affinity Chromatography: If your biomolecule has a specific tag (e.g., a His-tag) or binding partner, affinity chromatography can be a highly specific method for purifying the conjugate.[]
Q3: Can I perform the EDC/NHS reaction in an organic solvent?
Yes, if your biomolecule is soluble and stable in organic solvents, performing the reaction in a dry, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be advantageous.[3][8] This can minimize the competing hydrolysis of the NHS ester and potentially improve yields.[17] It is crucial to use high-purity, anhydrous solvents for this purpose.[3]
Q4: What are typical molar ratios of EDC and NHS to the carboxylic acid?
A molar excess of EDC and NHS over the amount of this compound is typically used to drive the activation reaction. Common starting points are a 2-10 fold molar excess of both EDC and NHS.[7] However, the optimal ratios may need to be determined empirically for your specific system.
Experimental Protocols and Data
Table 1: Recommended Reaction Conditions for Two-Step EDC/NHS Conjugation
| Parameter | Activation Step | Coupling Step | Rationale |
| pH | 4.5 - 6.0 | 7.2 - 8.5 | Optimizes EDC activation and subsequent amine reaction, respectively.[6][7] |
| Buffer | MES | PBS, Borate | Non-coordinating buffer for activation; amine-free buffer for coupling.[5][7] |
| Temperature | Room Temp. | Room Temp. or 4°C | Room temperature is standard; 4°C can reduce hydrolysis for long reactions.[1] |
| Duration | 15 - 30 min | 1 - 2 hours or overnight | Sufficient time for activation; coupling time can be optimized.[1][9] |
| Reagents | EDC, NHS | Amine-containing molecule | Activators and target molecule. |
Protocol: Two-Step EDC/NHS Conjugation of a Protein
This protocol provides a general guideline. Optimization of molar ratios and reaction times may be necessary.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 50 mM MES, pH 6.0[18]
-
Coupling Buffer: 1X PBS, pH 7.4[18]
-
Protein solution in Coupling Buffer
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4]
Procedure:
-
Prepare Reagents: Allow EDC and NHS vials to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.[1]
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[9]
-
-
Conjugation to Protein:
-
Quench Reaction (Optional but Recommended):
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[4] Incubate for 15 minutes.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.[15]
-
Visualizing the Workflow
Reaction Mechanism
Caption: The two-step reaction mechanism of EDC/NHS coupling.[12]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common EDC/NHS coupling issues.[12]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. covachem.com [covachem.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 17. glenresearch.com [glenresearch.com]
- 18. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Technical Support Center: Synthesis of PROTACs using 11-Methoxy-11-oxoundecanoic Acid
Welcome to the technical support center for PROTAC synthesis utilizing 11-Methoxy-11-oxoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of incorporating this long-chain linker into your PROTAC molecules. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
I. Troubleshooting Guide: Navigating Common Hurdles
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Question 1: My amide coupling reaction between the hydrolyzed linker and my amine-containing molecule is low-yielding. What are the likely causes and how can I improve it?
Answer:
Low yields in the amide coupling step are a frequent challenge, often stemming from a few key areas. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Incomplete Hydrolysis of the Methyl Ester: The most common culprit is residual methyl ester from the starting material, this compound. The methyl ester will not react under standard amide coupling conditions, leading to a lower than expected yield.
-
Suboptimal Coupling Reagents or Conditions: The choice of coupling reagent and reaction conditions is critical, especially when dealing with potentially sterically hindered substrates or long-chain carboxylic acids.[1]
-
Acid-Base Neutralization: Direct reaction between a carboxylic acid and an amine can lead to a fast acid-base reaction, forming an unreactive carboxylate salt.[2] This is especially true without an appropriate coupling agent.
-
Steric Hindrance: The bulky nature of either the amine-containing molecule or the linker itself can impede the approach of the reactants, slowing down the reaction rate.
Troubleshooting Workflow:
Here is a systematic approach to diagnose and resolve the issue:
Caption: Troubleshooting workflow for low amide coupling yield.
Detailed Protocols:
Protocol 1: Ensuring Complete Methyl Ester Hydrolysis
-
Reaction Setup: Dissolve this compound in a suitable solvent mixture (e.g., THF/water or Methanol/water).
-
Base Addition: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-4 equivalents).
-
Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak and the appearance of a more polar product spot/peak indicates hydrolysis.
-
Workup: Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4.
-
Extraction: Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Confirmation: Confirm the complete removal of the methyl ester by ¹H NMR spectroscopy (disappearance of the methyl ester singlet at ~3.6 ppm).
Protocol 2: Optimized Amide Coupling
-
Reagent Activation: In an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrolyzed linker (1 equivalent) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Coupling Agent Addition: Add your chosen coupling reagent. A common and effective combination is HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).[1]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add your amine-containing molecule (1-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup and Purification: Upon completion, perform an aqueous workup to remove excess reagents and purify the product by flash column chromatography.
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my hydrolyzed linker. How can I prevent this?
Answer:
Dimerization of the carboxylic acid linker is a common side reaction, especially with highly reactive coupling agents. This occurs when an activated carboxylic acid reacts with the carboxylate of another linker molecule, forming an anhydride, which can then react further.
Prevention Strategies:
-
Controlled Addition of Amine: Add the amine-containing molecule to the reaction mixture before adding the coupling reagent. This ensures that the amine is present to react with the activated carboxylic acid as soon as it is formed, minimizing the chance of self-reaction.
-
Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can trap the activated intermediate, forming a less reactive but still effective acylating agent, which can reduce the rate of dimerization.[1]
-
Lowering Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.
Question 3: My final PROTAC molecule has poor aqueous solubility. Is the 11-carbon linker contributing to this, and what can I do?
Answer:
Yes, the long, hydrophobic alkyl chain of 11-oxoundecanoic acid can significantly decrease the aqueous solubility of the final PROTAC molecule.[3] This is a critical consideration for downstream biological assays.
Mitigation Strategies:
-
Incorporate Polar Functionality: While keeping the overall linker length similar, consider synthesizing or sourcing linkers that incorporate polar groups such as ethers (PEG-like structures) or amides within the alkyl chain.[4] These can improve solubility and may also provide beneficial conformational flexibility.
-
Formulation: For in vitro testing, consider formulating your PROTAC in a co-solvent system, such as using a small percentage of DMSO.
-
Alternative Linkers: If solubility remains a major issue, exploring shorter or more hydrophilic linkers may be necessary. The choice of linker length and composition is a critical parameter in PROTAC design and often requires empirical optimization.[5]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a long-chain linker like this compound in PROTAC design?
A1: Long-chain linkers provide the necessary length and flexibility to span the distance between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[] The flexibility of an alkyl chain can allow for multiple binding orientations, increasing the probability of successful ubiquitination.[4]
Q2: How does the methyl ester protecting group on this compound simplify the overall synthesis?
A2: The methyl ester serves as a protecting group for the carboxylic acid. This allows for selective reaction at the other end of a bifunctional linker if necessary, and it prevents the free carboxylic acid from interfering with other reactions in the synthesis of the warhead or E3 ligase ligand. It is then deprotected in a dedicated step before the final amide coupling.
Q3: Are there any analytical techniques that are particularly useful for monitoring these reactions?
A3: Yes, a combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy way to visually track the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the identification of intermediates and side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for verifying the complete removal of the methyl ester protecting group in the hydrolysis step.
Q4: Can I use an ester instead of an amide bond to connect the linker to my warhead?
A4: While amide bonds are more common due to their stability, ester linkages are a viable alternative. In some cases, substituting an amide with an ester has been shown to improve cell permeability of the PROTAC.[7][8] However, esters are more susceptible to hydrolysis by plasma esterases, which could impact the in vivo stability of the PROTAC.[9] The choice between an amide and an ester linkage should be carefully considered based on the specific goals of the project.
III. Key Reaction Mechanisms
Amide Bond Formation using HATU
The mechanism of amide bond formation facilitated by HATU is a well-established process in peptide and medicinal chemistry.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
This diagram illustrates the activation of the carboxylic acid by HATU to form a highly reactive intermediate, which is then readily attacked by the amine to form the stable amide bond.
IV. References
-
Nagase, Y., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(4), 1138-1142. [Link]
-
Gao, H., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 12. [Link]
-
LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
ResearchGate. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate. [Link]
-
Bora, A. (2024). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. LinkedIn. [Link]
-
Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1113-1129. [Link]
-
Google Patents. (1980). Hydrolysis of methyl esters.
-
SciSpace. (n.d.). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. [Link]
-
Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 356-362. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. [Link]
-
Martini, M., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 14(31), 7439-7443. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl undecanoate. PubChem Compound Database. [Link]
-
Foley, D. J., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 11(1), 1683. [Link]
-
ResearchGate. (n.d.). Water Tolerant and Atom Economical Amide Bond Formation by Metal-Substituted Polyoxometalate Catalysts. ResearchGate. [Link]
-
Scott, J. S., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 17870-17884. [Link]
-
ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). Undecanoic acid, methyl ester. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2023). Biocatalytic Amide Bond Formation. ResearchGate. [Link]
-
ResearchGate. (2023). Contemporary Approaches for Amide Bond Formation. ResearchGate. [Link]
-
ResearchGate. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ResearchGate. [Link]
-
The Good Scents Company. (n.d.). methyl undecanoate. The Good Scents Company. [Link]
Sources
- 1. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing PROTACs with 11-Carbon Chain Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for optimizing Proteolysis-Targeting Chimeras (PROTACs) that feature an 11-carbon chain linker. As experienced scientists in the field of targeted protein degradation, we understand that the linker is a critical determinant of PROTAC efficacy, not merely a spacer.[] An 11-carbon chain often serves as a foundational length for linker design, providing a balance of flexibility and reach. However, optimization around this central theme is paramount for achieving desired degradation potency and favorable drug-like properties.
This resource is designed to be a practical bench-side companion, offering causal explanations for experimental observations and actionable strategies to overcome common challenges.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with PROTACs having an 11-carbon chain linker.
Issue 1: My PROTAC with an 11-carbon linker shows weak or no degradation of the target protein.
-
Possible Cause 1: Suboptimal Ternary Complex Formation. The 11-carbon length may not be ideal for inducing a stable and productive ternary complex between your specific target protein and E3 ligase. Steric clashes could prevent complex formation if the linker is too short, or the entropic penalty of a linker that is too flexible or long might destabilize the complex.[2] It's a common observation that for some protein-E3 ligase pairs, a minimum linker length is required to observe any degradation. For example, in one study on TBK1 degraders, linkers shorter than 12 atoms showed no activity.[3]
-
Troubleshooting Steps:
-
Synthesize a Linker Length Series: Create a small library of PROTACs with linkers of varying lengths around the 11-carbon chain (e.g., 9, 10, 12, and 13 carbons). This will help determine if a slightly shorter or longer linker is more effective for your system.[4]
-
Perform a Ternary Complex Formation Assay: Utilize techniques like AlphaLISA or NanoBRET to directly measure the formation of the target-PROTAC-E3 ligase complex.[5][6] This will confirm if the lack of degradation is due to an inability to form the ternary complex.
-
Consider Linker Composition: If ternary complex formation is weak, consider synthesizing PROTACs with linkers of similar length but different compositions. For instance, replacing a portion of the alkyl chain with a more rigid element like a piperazine ring can alter the conformational presentation of the ligands and potentially improve ternary complex stability.[7]
-
Issue 2: I'm observing a pronounced "hook effect" with my 11-carbon chain PROTAC.
-
Possible Cause: Formation of Non-productive Binary Complexes. The "hook effect" is a classic phenomenon in PROTAC research where degradation efficiency decreases at higher concentrations.[8][9] This occurs when excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) instead of the productive ternary complex.[10]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations (e.g., from picomolar to micromolar) using a fine dilution series (e.g., half-log dilutions). This will help you accurately map the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).[8]
-
Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 16, and 24 hours) at both the optimal concentration and a higher concentration where the hook effect is observed. This can provide insights into the kinetics of degradation versus the formation of inhibitory binary complexes.[8]
-
Enhance Ternary Complex Cooperativity: A highly cooperative ternary complex is less prone to the hook effect.[11] While challenging to predict, linker modifications that introduce favorable protein-protein interactions can enhance cooperativity. This may involve exploring different linker attachment points on your warhead or E3 ligase ligand.
-
Issue 3: My 11-carbon chain PROTAC has poor solubility.
-
Possible Cause: High Lipophilicity of the Alkyl Chain. An 11-carbon alkyl linker can significantly increase the lipophilicity of the PROTAC molecule, leading to poor aqueous solubility.[][13] This can hinder its biological activity and make it difficult to work with in aqueous buffers.
-
Troubleshooting Steps:
-
Introduce Polar Moieties: Synthesize analogues where one or two methylene units of the 11-carbon chain are replaced with an ether oxygen to create a PEG-like linker. Polyethylene glycol (PEG) linkers are known to improve water solubility.[]
-
Incorporate Ionizable Groups: The inclusion of a basic nitrogen atom, for example, within a piperazine or piperidine ring in the linker, can improve solubility through protonation at physiological pH.[7][14]
-
Formulate with Solubilizing Agents: For in vitro assays, consider using a co-solvent like DMSO. For in vivo studies, formulation strategies may be necessary. Some studies have shown that PROTAC solubility can be improved in biorelevant buffers, suggesting that administration with food might enhance in vivo exposure.[15]
-
II. Frequently Asked Questions (FAQs)
Q1: Is an 11-carbon chain the optimal linker length for all PROTACs?
A1: No, there is no universally optimal linker length. The ideal length is highly dependent on the specific target protein and E3 ligase pair.[4] While linkers in the range of 6-12 carbon atoms are commonly used in initial designs, empirical testing is crucial.[] For some systems, shorter linkers are more effective, while for others, longer linkers are required to bridge the two proteins without steric hindrance.[3]
Q2: Should I use a flexible alkyl chain or a more rigid linker?
A2: The choice between a flexible and rigid linker depends on the optimization goals. Flexible linkers like alkyl chains can allow for more conformational sampling, which may be beneficial in the initial stages of identifying a productive ternary complex geometry.[2] However, more rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing the stability of the ternary complex.[16] Rigid linkers can also be used to improve physicochemical properties.[7]
Q3: How does the attachment point of the linker affect PROTAC activity?
A3: The attachment point of the linker on both the target protein ligand and the E3 ligase ligand is critical.[4] The linker should be attached at a solvent-exposed position on each ligand that does not interfere with their binding to their respective proteins. The "exit vector" of the linker from the ligand will dictate the possible orientations of the PROTAC and influence the geometry of the ternary complex.
Q4: Can modifying the 11-carbon linker improve the cell permeability of my PROTAC?
A4: Yes, linker modifications can significantly impact cell permeability. While a purely alkyl 11-carbon linker is lipophilic, which can aid in passive diffusion, other factors like the number of hydrogen bond donors and acceptors also play a role.[] Replacing amide bonds in the linker with esters or introducing intramolecular hydrogen bonds can sometimes improve permeability.[15][17]
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in the optimization of your 11-carbon chain PROTAC.
Protocol 1: Cellular Degradation Assay using In-Cell Western
This protocol provides a higher-throughput method for quantifying protein degradation compared to traditional Western blotting.[18]
Materials:
-
Adherent cells expressing the target protein
-
96-well plates
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, Tubulin)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
LI-COR Odyssey or similar infrared imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your 11-carbon chain PROTAC and its analogues in complete cell culture medium. Include a vehicle control (e.g., DMSO). Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for the desired time (e.g., 16-24 hours).
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of Fixation Solution to each well and incubate for 20 minutes at room temperature.
-
Aspirate the Fixation Solution and wash the wells three times with PBS containing 0.1% Triton X-100.
-
Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
-
Blocking: Aspirate the Permeabilization Buffer and add 150 µL of Blocking Buffer to each well. Incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary antibodies against the target and loading control proteins in Blocking Buffer. Aspirate the Blocking Buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells five times with PBS containing 0.1% Tween-20. Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Washing and Scanning: Wash the wells five times with PBS containing 0.1% Tween-20. Remove the final wash and scan the plate on an infrared imager.
-
Data Analysis: Quantify the fluorescence intensity for both the target protein and the loading control. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Ternary Complex Formation Assay using AlphaLISA
This protocol describes a no-wash, bead-based immunoassay to quantify the formation of the ternary complex.[5][19]
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant E3 ligase complex (e.g., FLAG-tagged)
-
PROTAC stock solution (in DMSO)
-
AlphaLISA Assay Buffer
-
AlphaLISA Donor beads (e.g., Glutathione-coated)
-
AlphaLISA Acceptor beads (e.g., Anti-FLAG coated)
-
384-well AlphaPlate
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation: Prepare 5X solutions of the tagged target protein, tagged E3 ligase complex, and your PROTAC in AlphaLISA Assay Buffer.
-
Assay Assembly: In a 384-well AlphaPlate, add the following in order:
-
5 µL of PROTAC solution (or vehicle control)
-
5 µL of tagged target protein solution
-
5 µL of tagged E3 ligase complex solution
-
-
Incubation: Incubate the plate for 90 minutes at room temperature to allow for ternary complex formation.
-
Bead Addition: Prepare a mixture of AlphaLISA Donor and Acceptor beads in AlphaLISA Assay Buffer. Add 10 µL of the bead mixture to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration. A bell-shaped curve is typically observed, and the peak of the curve represents the optimal concentration for ternary complex formation.
IV. Visualizations and Data Presentation
Diagrams
Caption: PROTAC mechanism and the "hook effect".
Caption: Workflow for optimizing an 11-carbon chain linker.
Data Presentation Table
Table 1: Example Data for a Linker Optimization Study
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Aqueous Solubility (µM) |
| PROTAC-1 | Alkyl | 11 | 250 | 65 | 5 |
| PROTAC-2 | Alkyl | 9 | >1000 | <10 | 8 |
| PROTAC-3 | Alkyl | 13 | 120 | 80 | 2 |
| PROTAC-4 | PEG-like (9 C, 2 O) | 11 | 95 | 85 | 50 |
| PROTAC-5 | Alkyl + Piperazine | 11 | 150 | 75 | 75 |
V. References
-
Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition55 , 1966-1973 (2016).
-
Burslem, G. M. & Crews, C. M. Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Tools for Targeted Protein Degradation. Cell174 , 1029-1032 (2018).
-
Paiva, S.-L. & Crews, C. M. Targeted protein degradation: from Chaucer to the clinic. Nature Reviews Drug Discovery20 , 487-488 (2021).
-
Wittenburg, S., Zuleeg, M. R., & Kaila, V. R. Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv (2023). DOI: 10.26434/chemrxiv-2023-l1v1v.
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link].
-
National Center for Biotechnology Information. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC (2022). Available at: [Link].
-
National Center for Biotechnology Information. Novel approaches for the rational design of PROTAC linkers. PMC (2020). Available at: [Link].
-
National Center for Biotechnology Information. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PMC (2021). Available at: [Link].
-
Pro-Molecule. Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. Available at: [Link].
-
SLAS. (1380-A) Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications. SLAS2024 (2024). Available at: [Link].
-
ScienceDirect. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B (2022). Available at: [Link].
-
ResearchGate. Impact of linker length on the activity of PROTACs. Available at: [Link].
-
National Center for Biotechnology Information. Characteristic roadmap of linker governs the rational design of PROTACs. PMC (2022). Available at: [Link].
-
National Center for Biotechnology Information. Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC (2023). Available at: [Link].
-
National Institutes of Health. Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Available at: [Link].
-
National Institutes of Health. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Available at: [Link].
-
National Center for Biotechnology Information. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics. PMC (2022). Available at: [Link].
-
Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. Available at: [Link].
-
National Center for Biotechnology Information. Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry. PMC (2020). Available at: [Link].
-
Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available at: [Link].
-
ACS Publications. Impact of Linker Composition on VHL PROTAC Cell Permeability. Available at: [Link].
-
BMG LABTECH. Cell-based protein degrader assays for microplates. Available at: [Link].
-
Oxford Academic. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Biochimica et Biophysica Sinica (2023). Available at: [Link].
Sources
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- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. bmglabtech.com [bmglabtech.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
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- 19. SLAS2024 [slas2024.eventscribe.net]
Technical Support Center: Enhancing the Metabolic Stability of PROTACs with Alkyl Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of enhancing the metabolic stability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those utilizing alkyl linkers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
Introduction: The Alkyl Linker Stability Paradox
PROTACs are a revolutionary therapeutic modality, but their "beyond Rule of 5" size presents significant drug metabolism and pharmacokinetic (DMPK) challenges.[1] Alkyl linkers are often a starting point in PROTAC design due to their synthetic tractability and their ability to improve crucial properties like cell permeability by increasing lipophilicity.[][3] However, the assumption that these hydrocarbon chains are metabolically "inert" is a common pitfall.[] In reality, the linker is frequently the primary site of metabolic breakdown, representing a critical liability that can terminate a promising drug candidate.[4][]
The metabolic stability of a PROTAC cannot be simply predicted from its constituent warhead and E3 ligase ligand; once connected, they form a new chemical entity with a unique metabolic profile.[4][][6][7] This guide is designed to help you navigate and overcome the metabolic hurdles associated with alkyl-linker-containing PROTACs.
Frequently Asked Questions (FAQs)
Q1: My individual ligands are metabolically stable, but my final PROTAC degrades rapidly. Why is this happening?
This is a very common and critical observation. The metabolic fate of the assembled PROTAC is not the sum of its parts.[4][6][7] When the warhead and E3 ligase ligand are joined by a linker, several things happen:
-
New Metabolic Soft Spots: The linker itself, particularly at its connection points (e.g., amide or ester bonds) and along the alkyl chain, introduces new sites for enzymatic attack that were not present in the individual components.[4][]
-
Altered Molecular Presentation: The overall size, shape, and flexibility of the PROTAC molecule dictates how it fits into the active site of metabolic enzymes like Cytochrome P450s (CYPs).[8] The PROTAC may adopt a conformation that shields the otherwise labile spots on the ligands but exposes the linker as the most accessible site for metabolism. Studies have shown that upon forming the PROTAC, the primary site of metabolism often shifts away from the ligands and onto the linker.[][7]
Q2: What are the primary metabolic enzymes and reactions that degrade alkyl linkers?
The main culprits are Phase I metabolic enzymes, primarily from the Cytochrome P450 (CYP) superfamily , with CYP3A4 being a major contributor due to its abundance and promiscuous active site that can accommodate large molecules.[4][6][9]
The most common metabolic transformations for alkyl linkers include:
-
Oxidation (Hydroxylation): The addition of a hydroxyl group (-OH) to the alkyl chain. This is the most frequent metabolic liability.[4][6][10]
-
N- and O-dealkylation: Cleavage of the alkyl chain at the point where it connects to a nitrogen or oxygen atom, often found at the linker-ligand junction.[4]
-
Amide or Ester Hydrolysis: If the linker is attached to the ligands via amide or ester bonds, enzymes like hydrolases can cleave these bonds.[9]
-
Dehydrogenation: Removal of hydrogen atoms to form a double bond within the linker.[4][6]
While CYPs are dominant, other enzymes like human aldehyde oxidase (hAOX) can also play a role, especially if the PROTAC contains specific heteroaromatic rings or amide groups.[4][7][9]
Q3: How does the length of the alkyl linker impact its metabolic stability?
There is a general, though not absolute, trend: increasing the length of a flexible alkyl linker often decreases metabolic stability .[] A study demonstrated that extending a straight-chain alkyl linker from four to eight methylene units reduced the metabolic half-life from 135 minutes to just 18.2 minutes.[]
The proposed causality is that shorter, more constrained linkers may introduce steric hindrance that prevents the PROTAC from easily entering the catalytic site of metabolic enzymes.[] Conversely, longer, more flexible chains have a higher probability of adopting a conformation that is readily accepted and metabolized by enzymes like CYP3A4.
Q4: Are there alternatives to simple alkyl chains that can improve stability while maintaining favorable properties?
Absolutely. When simple alkyl linkers show metabolic liability, the next step is rational design to block these metabolic "soft spots." Consider these strategies:
-
Introduce Rigidity: Replacing a portion of the flexible alkyl chain with a rigid cyclic structure can significantly improve metabolic stability.[11] These elements can also enhance solubility and pre-organize the PROTAC into a bioactive conformation.[3][11][12]
-
Hybrid Linkers: Combining alkyl and polyethylene glycol (PEG) elements can balance hydrophobicity and hydrophilicity, potentially improving both stability and solubility.[10]
-
Aromatic/Heterocyclic Spacers: Introducing stable rings like phenyl or triazole can provide rigidity and metabolic resistance.[11][12]
Troubleshooting Guide: Low Metabolic Stability
You've run an in vitro metabolism assay (e.g., with human liver microsomes) and your PROTAC has a very short half-life. What's next? This guide provides a logical workflow to diagnose and solve the problem.
Diagram: Troubleshooting Workflow
Caption: A decision-tree for troubleshooting poor PROTAC metabolic stability.
Table: Troubleshooting Scenarios & Solutions
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Very rapid degradation (t½ < 10 min) in Liver Microsomes | A highly labile "soft spot" is present, likely susceptible to CYP-mediated oxidation. | 1. Perform MetID: Immediately identify the site of metabolism.[8] 2. Deuterate/Fluorinate: If a specific C-H bond is being oxidized, replace H with D or F to block the reaction. 3. Introduce Rigidity: Replace the flexible alkyl chain with a more rigid cyclic linker (e.g., piperidine-based).[11] |
| PROTAC is stable in microsomes but unstable in hepatocytes | The PROTAC is likely being metabolized by Phase II enzymes (e.g., UGTs) or transporters present in hepatocytes but not microsomes.[9] | 1. Analyze Hepatocyte MetID Data: Look for conjugation products (e.g., glucuronides). 2. Block Conjugation Site: Modify the functional group (e.g., -OH, -NH2) that is being conjugated, if possible without losing activity. |
| Multiple metabolites are observed, indicating several soft spots | The linker is broadly susceptible to metabolism (common with long PEG-like or alkyl chains).[4] | 1. Prioritize: Focus on blocking the major metabolite first. 2. Shorten the Linker: A shorter linker may be more stable due to steric shielding.[] 3. Systematic Redesign: Consider a complete linker redesign using more stable chemical motifs (e.g., triazoles, cycloalkanes).[12] |
| A major metabolite is one of the cleaved ligands (warhead or E3 ligand) | The linker-ligand attachment point (e.g., amide, ester) is being hydrolyzed. | 1. Replace Labile Bonds: Synthesize analogs with more stable linkages such as ethers, alkylamines, or carbon-carbon bonds.[4] |
Key Experimental Protocols
To effectively troubleshoot, you need robust and reliable data. Here are streamlined protocols for the two most critical experiments in this context.
Protocol 1: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
This assay is the workhorse for assessing Phase I metabolic stability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a PROTAC.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock of NADPH (Cofactor) in buffer.
-
Prepare a 1 mg/mL stock of your test PROTAC in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution at 37°C for 5 minutes.
-
To initiate the reaction, add the PROTAC to a final concentration of 1 µM. Mix gently.
-
Immediately add NADPH to a final concentration of 1 mM to start the metabolic reaction. Note: Run a parallel control incubation without NADPH to check for non-enzymatic degradation.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining PROTAC versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k
-
Protocol 2: Metabolite Identification (MetID) Study
Objective: To identify the structure of metabolites and pinpoint the "soft spots" on the PROTAC molecule.
Methodology:
-
Incubation:
-
Perform a larger-scale incubation similar to the stability assay, but use a higher concentration of PROTAC (e.g., 10 µM) and HLM or cryopreserved hepatocytes to generate sufficient quantities of metabolites. Incubate for a fixed, longer time (e.g., 60-120 minutes).
-
-
Sample Analysis:
-
Quench and process the samples as described above.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Interpretation:
-
Metabolite Search: Look for new mass peaks in the incubated sample that are not present in the time-zero or no-NADPH controls.
-
Mass Shift Analysis: Identify the mass difference between the parent PROTAC and the new peaks. Common shifts include:
-
+16 Da: Hydroxylation (addition of one oxygen atom)
-
-2 Da: Dehydrogenation
-
Cleavage Products: Look for masses corresponding to the warhead, E3 ligand, or fragments of the linker.
-
-
MS/MS Fragmentation: Perform fragmentation analysis on the metabolite peaks to confirm the location of the modification. The fragmentation pattern of the metabolite will differ from the parent compound in a predictable way, allowing you to pinpoint the site of metabolism.[6]
-
Diagram: Common Metabolic Pathways of an Alkyl-Linker PROTAC
Caption: Common Phase I metabolic pathways for PROTACs with alkyl linkers.
References
-
Pessina, A., et al. (2021). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 64(15), 10836–10852. Available from: [Link]
-
Valentin, A., et al. (2023). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. Available from: [Link]
-
Pessina, A., et al. (2021). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Available from: [Link]
-
Åberg, O., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available from: [Link]
-
Åberg, O., et al. (2024). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available from: [Link]
-
7 strategies to improve PROTACs’ oral bioavailability. (2022). Drug Discovery and Development. Available from: [Link]
-
Strategies for Precise Modulation of Protein Degradation. (2025). Accounts of Chemical Research. Available from: [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). NIH. Available from: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. Available from: [Link]
-
Metabolism of Targeted Protein Degraders. (2024). Hypha Discovery Blogs. Available from: [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (2023). Signal Transduction and Targeted Therapy. Available from: [Link]
-
Åberg, O., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Available from: [Link]
Sources
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- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
Technical Support Center: Navigating the Challenges of Hydrophobic Linkers in PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a critical challenge in PROTAC development: aggregation driven by hydrophobic linkers. Our goal is to equip you with the expert knowledge and practical protocols needed to overcome these hurdles and accelerate your research.
Introduction: The Hydrophobicity Dilemma in PROTAC Design
PROTACs are a revolutionary therapeutic modality that co-opt the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its cell permeability, the stability of the ternary complex (POI-PROTAC-E3 ligase), and ultimately, the degradation of the target protein.[2][3]
While a degree of hydrophobicity in the linker can be advantageous for cell membrane permeability, excessive hydrophobicity often leads to poor aqueous solubility and a high propensity for aggregation.[2][4] This aggregation can mask the true activity of the PROTAC, lead to inaccurate and irreproducible experimental results, and pose significant challenges for in vivo applications. This guide will delve into the causes of this aggregation and provide actionable strategies to prevent and mitigate it.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC with a hydrophobic linker aggregating in my aqueous assay buffer?
A1: Hydrophobic molecules, like PROTACs with long alkyl or aryl linkers, have a natural tendency to self-associate in aqueous environments to minimize their contact with water. This phenomenon, known as the hydrophobic effect, drives the formation of aggregates. In an aqueous buffer, the hydrophobic linkers of different PROTAC molecules will preferentially interact with each other, leading to the formation of soluble oligomers or even visible precipitates. This is often exacerbated at higher concentrations.[]
Q2: How does linker composition, beyond simple hydrophobicity, influence aggregation?
A2: The specific chemical makeup of the linker plays a significant role.
-
Alkyl Chains: Long, flexible alkyl chains are highly hydrophobic and prone to aggregation.[] They can, however, sometimes adopt more compact conformations in the cell membrane, which can aid permeability.[]
-
Polyethylene Glycol (PEG) Linkers: Incorporating PEG units into the linker is a common strategy to increase hydrophilicity and reduce aggregation.[4][7] The ether oxygens in the PEG chain can form hydrogen bonds with water, improving solubility. However, the optimal length is crucial, as very long PEG linkers can sometimes lead to entanglement and aggregation.[7]
-
Rigid Linkers: Linkers containing rigid moieties like piperazine, piperidine, or aromatic rings can offer a balance.[8][9] They can provide conformational constraint, which may be beneficial for ternary complex formation, while their polarity can be tuned to mitigate aggregation.[8]
Q3: Can the aggregation of my PROTAC affect its cellular activity?
A3: Absolutely. Aggregation can significantly impact your experimental outcomes in several ways:
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[10] Aggregation can exacerbate this effect by effectively increasing the local concentration of the PROTAC.
-
Inaccurate Structure-Activity Relationships (SAR): If aggregation is not controlled for, you may incorrectly attribute poor performance to the intrinsic activity of the molecule rather than its poor biophysical properties.
Q4: What are the first steps I should take to troubleshoot a suspected aggregation issue?
A4: When you suspect aggregation, a systematic approach is key.
-
Visual Inspection: Look for any cloudiness or precipitation in your stock solutions and assay wells.
-
Concentration Dependence: Test your PROTAC over a wide range of concentrations. A sharp drop-off in activity at higher concentrations is a classic sign of aggregation-related issues like the hook effect.[10]
-
Solubility Assessment: Determine the aqueous solubility of your compound. This can be done using various methods, from simple visual assessment to more quantitative techniques.
-
Analytical Characterization: Employ biophysical techniques to directly detect and characterize aggregates.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to identifying and solving aggregation problems with your hydrophobic PROTACs.
Issue 1: My PROTAC has poor aqueous solubility and precipitates out of my stock solution or assay buffer.
| Potential Cause | Troubleshooting Strategy | Underlying Principle |
| High Hydrophobicity of the Linker | 1. Chemical Modification: Introduce polar functional groups (e.g., hydroxyls, amides) or short PEG chains into the linker.[2] 2. Incorporate Heteroatoms: Replacing methylene groups with oxygen (ether) or nitrogen (amine) atoms can increase polarity.[] | Increasing the polarity of the linker enhances its interaction with water, thereby improving aqueous solubility. |
| Inappropriate Solvent for Stock Solution | 1. Co-solvent Systems: Prepare high-concentration stock solutions in 100% DMSO. For aqueous buffers, consider using a small percentage of a co-solvent like DMSO or ethanol (typically <1%). 2. pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer to ionize the molecule can increase its solubility. | Co-solvents can disrupt the self-association of hydrophobic molecules. Ionization increases the charge of the molecule, leading to stronger interactions with polar water molecules. |
| High Concentration | 1. Work at Lower Concentrations: Whenever possible, perform assays at concentrations well below the solubility limit. 2. Formulation Strategies: For in vivo studies, consider advanced formulation approaches. | The propensity for aggregation increases with concentration due to a higher probability of intermolecular interactions. |
Issue 2: My PROTAC shows a steep "hook effect" in my degradation assays.
| Potential Cause | Troubleshooting Strategy | Underlying Principle |
| Formation of Non-productive Binary Complexes | 1. Full Dose-Response Curve: Ensure your dose-response experiments cover a wide range of concentrations, including very low ones, to accurately determine the DC50.[10] 2. Linker Optimization: Systematically vary the linker length and composition. A different linker may favor the formation of the ternary complex over binary complexes. | The hook effect is a hallmark of PROTACs and is caused by an imbalance in the equilibrium between binary and ternary complexes at high concentrations.[10] |
| Aggregation at High Concentrations | 1. Analytical Characterization: Use techniques like DLS to check for aggregate formation at the concentrations where the hook effect is observed. 2. Formulation with Surfactants: In biochemical assays, a very low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) can sometimes help prevent aggregation. | Aggregates can act as a sink for the PROTAC, reducing the concentration of monomeric, active compound available to form the ternary complex. |
Experimental Protocols
Protocol 1: Assessing PROTAC Solubility Using a Mini-Scale Supersaturation Assay
This protocol is adapted from a study on enhancing PROTAC solubility and is useful for quickly screening solubilizing excipients.[11][12][13]
Objective: To determine the supersaturation potential of a PROTAC in the presence of different polymers.
Materials:
-
PROTAC of interest (e.g., ARCC-4)
-
Various polymers for screening (e.g., HPMCAS, Eudragit® L 100-55, HPC-SSL, Copovidone)[11][12][13]
-
Phosphate buffer (0.05 M, pH 6.8)
-
DMSO
-
Shaking incubator or paddle dissolution apparatus
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare Polymer Solutions: Dissolve each polymer in the phosphate buffer to a final concentration of 1.25 mg/mL.
-
Prepare PROTAC Stock Solution: Prepare a concentrated stock solution of your PROTAC in DMSO.
-
Initiate Supersaturation: Add a small volume of the PROTAC stock solution to the polymer-containing buffer to achieve a final PROTAC concentration that is above its expected aqueous solubility (e.g., 0.2 mg/mL).
-
Monitor Concentration: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the solution.
-
Sample Processing: Immediately filter the aliquots through a 0.22 µm filter to remove any precipitated PROTAC.
-
Quantify Soluble PROTAC: Analyze the concentration of the PROTAC in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the concentration of soluble PROTAC over time for each polymer. A polymer that maintains a high concentration of the PROTAC in a supersaturated state is a good candidate for formulation development.
Protocol 2: Detection and Characterization of PROTAC Aggregates using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in a PROTAC solution to identify the presence of aggregates.
Materials:
-
PROTAC solution (in your buffer of choice)
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Sample Preparation: Prepare your PROTAC solution at the desired concentration in a meticulously clean and dust-free buffer. Filter the buffer through a 0.22 µm filter before use.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Carefully pipette the PROTAC solution into a clean cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the instrument temperature for a few minutes.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions that are averaged.
-
-
Data Analysis:
-
The DLS software will generate a size distribution plot, showing the intensity of scattered light as a function of particle size (hydrodynamic radius).
-
Monomeric PROTACs should appear as a single, sharp peak at a small size.
-
The presence of larger species (e.g., >10 nm) or multiple peaks is indicative of aggregation.
-
Protocol 3: Formulation of a Hydrophobic PROTAC as an Amorphous Solid Dispersion (ASD)
This protocol is based on studies demonstrating that ASDs can significantly enhance the solubility and dissolution of hydrophobic PROTACs.[11][12][13][14][15]
Objective: To prepare an ASD of a hydrophobic PROTAC to improve its aqueous solubility.
Materials:
-
Hydrophobic PROTAC
-
Suitable polymer (e.g., HPMCAS, Eudragit® L 100-55, identified from supersaturation screening)[11][12][13]
-
Common solvent (e.g., acetone, methanol) that dissolves both the PROTAC and the polymer
-
Rotary evaporator or spray dryer
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the PROTAC and the selected polymer in the common solvent. The drug-to-polymer ratio will need to be optimized (e.g., 10% or 20% drug load).[11][12][13]
-
Solvent Evaporation:
-
Spray Drying: This is a common method for preparing ASDs where the solution is sprayed into a hot gas stream to rapidly evaporate the solvent.
-
Film Casting: For smaller scale preparations, the solvent can be removed using a rotary evaporator to create a thin film.
-
-
Drying: Dry the resulting solid under vacuum to remove any residual solvent.
-
Characterization:
-
Dissolution Testing: Perform a dissolution test on the ASD powder to confirm the enhanced solubility and dissolution rate compared to the crystalline PROTAC.
Visualizing Key Concepts
The PROTAC Mode of Action and the Problem of Aggregation
Caption: The productive pathway of a PROTAC versus the off-target aggregation pathway.
Troubleshooting Workflow for PROTAC Aggregation
Caption: A decision tree for troubleshooting PROTAC aggregation issues.
References
-
Poongavanam, V., Peintner, S., Abeje, Y. E., & Kihlberg, J. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 168. Available from: [Link]
-
Sincere, R., et al. (2023). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics, 15(10), 2419. Available from: [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. ResearchGate. Available from: [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 168. MDPI. Available from: [Link]
-
Mechanisms of action of PROTAC, molecular glues, and hydrophobic... ResearchGate. Available from: [Link]
-
Poongavanam, V., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. Available from: [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 168. MDPI. Available from: [Link]
-
Molecular Properties Of PROTACs And The Relationship To Formulation Design. Bend Bioscience. Available from: [Link]
-
Lee, H., et al. (2022). Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. Pharmaceutics, 14(7), 1341. Available from: [Link]
-
Formulating PROTACS and other Targeted Protein Degraders. Sygnature Discovery. Available from: [Link]
-
Ciulli, A., & Trainor, N. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 672237. Available from: [Link]
-
Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. Available from: [Link]
-
Poongavanam, V., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. ACS Figshare. Available from: [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. Available from: [Link]
-
Wittenburg, S., et al. (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. Available from: [Link]
-
Protein Aggregation Analysis. Intertek. Available from: [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Available from: [Link]
-
PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Available from: [Link]
-
Khan, S., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 130. Available from: [Link]
-
Foley, C. A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry. Available from: [Link]
-
Protein Degradation Assays - PROTAC Screening. Reaction Biology. Available from: [Link]
-
Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability | Request PDF. ResearchGate. Available from: [Link]
-
Jia, Y., & Han, X. (2024). Hydrophobic tagging: A promising paradigm for targeted protein degradation. Acta Pharmaceutica Sinica B, 14(1), 63-79. Available from: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22. Available from: [Link]
-
Preventing Protein Aggregation. Biozentrum. Available from: [Link]
-
Zhou, Y., et al. (2023). Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation. mAbs, 15(1), 2249534. Available from: [Link]
-
Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Science, 6(5), FSOA48. Available from: [Link]
-
Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
Technical Support Center: Navigating and Mitigating Off-Target Effects in PROTAC Discovery
Welcome to the technical support center for developing highly selective Proteolysis Targeting Chimeras (PROTACs). This guide is designed for researchers, scientists, and drug development professionals who are encountering and looking to solve the challenge of off-target effects. While the principles discussed here are broadly applicable, we will use the hypothetical investigation of a novel linker component, such as 11-Methoxy-11-oxoundecanoic acid, as a case study to frame our troubleshooting and validation workflows.
Off-target effects in PROTACs can manifest as unintended protein degradation or other cellular toxicities, complicating preclinical development. These effects often arise from the complex interplay between the PROTAC, the target protein, and the recruited E3 ligase, forming a ternary complex. Understanding and dissecting these interactions is paramount for engineering safe and effective degraders.
This resource provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you diagnose and address common issues encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the characterization of PROTAC specificity.
Q1: What are the primary sources of off-target effects in PROTACs?
Answer: Off-target effects in PROTACs are multifactorial and can originate from several sources:
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Warhead Specificity: The warhead (the ligand that binds to the protein of interest) may have intrinsic promiscuity, binding to proteins other than the intended target.
-
E3 Ligase Ligand Promiscuity: The ligand for the E3 ligase (e.g., for Cereblon or VHL) can also exhibit off-target binding.
-
Ternary Complex-Driven Off-Targets: The formation of the tripartite PROTAC-target-E3 ligase complex can create new binding interfaces. This can lead to the degradation of proteins that have weak or no affinity for the warhead alone but are stabilized within the ternary complex. This phenomenon is often referred to as "cooperativity-driven" off-targeting.
-
"Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can predominate over the formation of the productive ternary complex, leading to reduced degradation of the intended target and potentially increasing the pool of PROTAC available for off-target interactions.
-
Cellular Context: The relative expression levels of the target protein and the E3 ligase in different cell lines can influence PROTAC efficacy and specificity.
Q2: I'm using a novel linker component, this compound, in my PROTAC design. How could the linker itself contribute to off-target effects?
Answer: The linker is not merely a passive spacer; it plays a critical role in dictating the geometry and stability of the ternary complex. A novel component like this compound could influence off-target profiles in several ways:
-
Physicochemical Properties: The linker's length, rigidity, and polarity are crucial. A linker like this compound, with its long aliphatic chain, would provide significant flexibility. This could allow the PROTAC to adopt multiple conformations, potentially enabling the formation of off-target ternary complexes with proteins that would otherwise be sterically inaccessible.
-
Solubility and Permeability: The methoxy-ester group could impact the overall solubility and cell permeability of the PROTAC. Poor solubility can lead to aggregation and non-specific interactions.
-
Metabolic Instability: The ester functionality in your proposed linker component could be susceptible to hydrolysis by cellular esterases. This could lead to the generation of active metabolites that may have their own off-target profiles.
When introducing any novel chemical matter into your linker, it is crucial to synthesize control compounds to dissect its specific contribution to the overall activity and toxicity profile.
Q3: What are the essential control experiments to run when I suspect off-target effects?
Answer: A robust set of controls is non-negotiable for validating your PROTAC's mechanism of action. Key controls include:
-
Inactive Epimer/Stereoisomer: Synthesize a stereoisomer of your E3 ligase ligand (e.g., the trans-isomer of the hydroxyproline for VHL binding) that is known to be inactive in binding the E3 ligase. This control should not induce degradation of your target if the activity is E3-ligase dependent.
-
Non-binding Warhead Control: Create a PROTAC with a modification to the warhead that ablates its binding to the target protein. This control helps to confirm that the degradation is dependent on target engagement.
-
E3 Ligase Knockout/Knockdown Cells: Perform your degradation experiments in cell lines where the recruited E3 ligase (e.g., Cereblon or VHL) has been knocked out or knocked down. The degradation of the target should be significantly attenuated in these cells.
-
Competitive Antagonism: Pre-treat cells with an excess of the free warhead or the free E3 ligase ligand. This should competitively inhibit the formation of the ternary complex and rescue the degradation of the target protein.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured approaches to common experimental problems.
Troubleshooting Guide 1: High Cellular Toxicity Observed at Concentrations Below Target Degradation
Problem: Your PROTAC is causing significant cell death at concentrations where you are only beginning to see degradation of your target protein. This suggests a potent off-target effect.
Logical Workflow for Diagnosis:
Strategies to reduce the hook effect in PROTACs with long linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the "hook effect," particularly in Proteolysis Targeting Chimeras (PROTACs) with long linkers.
Understanding the PROTAC Hook Effect
The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of the PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve, which can be misinterpreted if not properly understood.[2][3] Instead of a standard sigmoidal curve where the effect plateaus at high concentrations, the paradoxical reduction in efficacy is a key identifier of this effect.[2]
The underlying cause of the hook effect is the formation of non-productive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's efficacy is dependent on the formation of a productive ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ligase.[2][4][5] However, when PROTAC concentrations are excessive, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[1][2] These binary complexes are unable to bring the target protein and the E3 ligase into the necessary proximity for ubiquitination and subsequent degradation.[1]
Figure 1: Mechanism of the PROTAC Hook Effect.
The Role of Long Linkers in the Hook Effect
While linker optimization is a critical aspect of PROTAC design, excessively long or flexible linkers can exacerbate the hook effect.[1] A longer linker may increase the entropic penalty of forming a stable ternary complex, thus making the formation of binary complexes more favorable at high concentrations.[6] This is because a highly flexible linker can adopt numerous conformations, and the energetically favorable state for ternary complex formation becomes less probable.[7]
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My dose-response curve is bell-shaped, indicating a strong hook effect. What are my immediate troubleshooting steps?
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Likely Cause: You are observing the classic hook effect due to the formation of non-productive binary complexes at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Perform a Wider Dose-Response Analysis: Your initial concentration range might have been too narrow. It is crucial to test a very broad range of concentrations, for example from picomolar (pM) to high micromolar (µM), to accurately determine the optimal concentration (Dmax) and the onset of the hook effect.[2][8]
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Conduct a Time-Course Experiment: Assess target degradation at multiple time points (e.g., 2, 4, 8, 16, and 24 hours) at both the determined Dmax and a higher concentration within the hook effect region. This will help you understand the kinetics of degradation and the stability of the ternary complex.
-
Confirm Target Engagement in Cells: Utilize cellular target engagement assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm that your PROTAC is entering the cells and binding to the target protein.[9]
-
Issue 2: My PROTAC with a long linker shows weak or no degradation at all tested concentrations. What should I investigate?
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Likely Cause: This could be due to several factors including poor cell permeability, inefficient ternary complex formation, or testing only within the hook effect region.
-
Troubleshooting Steps:
-
Assess Cell Permeability: PROTACs are large molecules and often exhibit poor cell permeability.[9][10] Consider performing a permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[8]
-
Verify E3 Ligase Expression: Ensure that your chosen cell line expresses the necessary E3 ligase (e.g., Cereblon or VHL) at sufficient levels. This can be confirmed using Western Blot or qPCR.[8]
-
Directly Characterize Ternary Complex Formation: Use biophysical assays to confirm that your PROTAC can physically mediate the interaction between the target protein and the E3 ligase.[8][11] A stable ternary complex is a prerequisite for degradation.[8]
-
Issue 3: How can I proactively design PROTACs with long linkers to minimize the hook effect?
-
Likely Cause: The intrinsic properties of the PROTAC, particularly the linker's length, flexibility, and attachment points, predispose it to forming binary complexes.
-
Troubleshooting Steps:
-
Systematic Linker Optimization: The linker is not merely a spacer but a critical component influencing ternary complex stability.[][13] Systematically synthesize and test a library of PROTACs with varying linker lengths and compositions to identify a design that favors stable ternary complex formation.[8]
-
Enhance Cooperativity: Rationally design the PROTAC to introduce favorable protein-protein interactions between the target and the E3 ligase. Positive cooperativity stabilizes the ternary complex, making its formation more favorable than that of binary complexes, even at higher concentrations.[8][14]
-
Consider Linker Rigidity: While long linkers can provide necessary reach, excessive flexibility can be detrimental.[7] Introducing some rigidity into the linker, for instance with cyclic structures, can reduce the entropic penalty of ternary complex formation.[15][16]
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the hook effect and the impact of linker optimization.
| Table 1: Dose-Response Data for PROTAC-X (Long, Flexible Linker) | |
| PROTAC-X Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10% |
| 1 | 40% |
| 10 | 90% (Dmax) |
| 100 | 55% |
| 1000 | 20% |
| 10000 | 5% |
| Table 2: Comparison of Key Parameters for Different PROTAC Designs | |||
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-X (Long, Flexible Linker) | 4 | 90% | Pronounced hook effect above 10 nM |
| PROTAC-Y (Optimized Linker Length & Rigidity) | 6 | 95% | Minimal hook effect up to 10,000 nM |
| PROTAC-Z (Short Linker) | 30 | 50% | Weak degradation, no clear hook effect |
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol outlines the general steps for assessing target protein degradation to identify an optimal PROTAC concentration and detect a potential hook effect.[8]
-
Cell Seeding: Plate your cells of interest in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
Compound Preparation and Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended.[8] Treat the cells for a predetermined time (e.g., 16-24 hours), including a vehicle-only control (e.g., DMSO).[2][8]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to generate the dose-response curve.
Figure 2: Western Blot Workflow for PROTAC Dose-Response Analysis.
Protocol 2: In Vitro Ternary Complex Formation Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to monitor the formation of the ternary complex in a purified system.
-
Reagent Preparation:
-
Obtain or purify the target protein and the E3 ligase complex.
-
Label the target protein with a donor fluorophore (e.g., terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2) according to the manufacturer's instructions.
-
Prepare a serial dilution of the PROTAC in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC at various concentrations.
-
Incubate the plate at room temperature for a specified period to allow the complex to form.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. An increase in the TR-FRET signal indicates the formation of the ternary complex. A bell-shaped curve in this assay is also indicative of the hook effect.
-
References
- Vertex AI Search. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- BOC Sciences. (n.d.). Linker Design & Optimization for PROTACs.
- CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization.
- ResearchGate. (n.d.). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells.
- IEEE Xplore. (n.d.). Optimizing PROTAC Design: A Novel Approach Using Exposure Scores for Linker Site Selection.
- PubMed. (n.d.). Novel approaches for the rational design of PROTAC linkers.
- BenchChem. (2025). Technical Support Center: Navigating the "Hook Effect" in PROTACs with Long Linkers.
- BenchChem. (2025). The Formation of Ternary Complexes with PROTACs: An In-depth Technical Guide.
- BenchChem. (2025). Technical Support Center: Minimizing the "Hook Effect" in PROTAC Experiments.
- ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect.
- PMC - NIH. (n.d.). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate.
- Genedata. (n.d.). Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development.
- bioRxiv. (2020). Flexible fitting of PROTAC concentration-response curves with Gaussian Processes.
- o2h discovery website. (2024). Characterising PROTAC ternary complex formation using SPR.
- American Chemical Society. (2025). Correlating cellular ternary complex formation with degradation kinetics.
- ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site.
- BenchChem. (2025). Technical Support Center: Strategies to Overcome the Hook Effect in PROTAC Assays.
- BenchChem. (2025). Technical Support Center: Troubleshooting PROTAC Assays with Fluorescent Linkers.
- PMC - NIH. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
- BenchChem. (2025). Technical Support Center: Mitigating the Hook Effect in PROTAC Dose-Response Curves.
- bioRxiv. (2020). Flexible fitting of PROTAC concentration-response curves with Gaussian Processes.
- PMC - NIH. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
- NIH. (n.d.). Critical assessment of targeted protein degradation as a research tool and pharmacological modality.
- MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect.
- NIH. (n.d.). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- PMC - NIH. (n.d.). PROTACs– a game-changing technology.
- YouTube. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation.
- PMC - NIH. (n.d.). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.
- ACS Publications. (2025). Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation.
- The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation.
- WuXi AppTec DMPK. (2023). How to Improve PROTACs' Oral Bioavailability.
- Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- PMC. (2020). Assays and technologies for developing proteolysis targeting chimera degraders.
- bioRxiv. (2020). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry.
- BenchChem. (n.d.). Overcoming the hook effect with PROTAC FLT-3 degrader 3.
- Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation.
- YouTube. (2024). DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity.
Sources
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Technical Support Center: Enhancing the In Vivo Stability of Ester-Functionalized PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and actionable troubleshooting strategies for one of the common hurdles in PROTAC development: the in vivo instability of molecules containing ester functionalities. This resource will explain the causality behind experimental choices and provide self-validating protocols to enhance the robustness of your research.
The Ester Conundrum: Balancing Permeability and Stability
PROTACs, due to their large size and high number of hydrogen bond donors, often exhibit poor cell permeability, a significant barrier to their therapeutic application.[1][2][3] A common and effective strategy to improve permeability is the bioisosteric replacement of amide bonds within the linker with less polar ester functionalities.[2][4][5] This modification can dramatically improve physicochemical properties and subsequent bioactivity.[1][3][6]
However, this improvement comes at a cost. Ester bonds are significantly more susceptible to hydrolysis by ubiquitous plasma and intracellular esterases, which can lead to rapid in vivo clearance and diminished efficacy.[1][4] This guide provides a framework for diagnosing and solving these stability issues.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using an ester in my PROTAC linker if it's known to be unstable?
A: The primary motivation is to improve cell permeability. Amide bonds contribute to a high polar surface area and act as hydrogen bond donors, which can limit a PROTAC's ability to cross the cell membrane. Replacing an amide with an ester reduces the hydrogen bond donor count and can increase lipophilicity, often leading to enhanced permeability and, consequently, more potent cellular degradation activity.[1][2][5] The key is to find a balance where permeability is gained without sacrificing the necessary in vivo stability.
Q2: What is the primary mechanism of in vivo instability for ester-containing PROTACs?
A: The main cause of instability is enzymatic hydrolysis mediated by esterases, which are abundant in plasma, liver, and other tissues. These enzymes catalyze the cleavage of the ester bond, breaking the PROTAC into its constituent warhead-linker and E3 ligase ligand fragments.[1][4] This cleavage renders the PROTAC inactive, as it can no longer form the crucial ternary complex required for protein degradation.[7]
Q3: How can I quickly assess the stability of my new ester-PROTAC?
A: An in vitro plasma stability assay is the standard initial step. This involves incubating your PROTAC in human plasma at 37°C and monitoring the percentage of the intact compound remaining over time using LC-MS/MS.[1][4] A rapid loss of the parent compound (e.g., >50% loss within 90 minutes) is a strong indicator of susceptibility to esterase-mediated hydrolysis.[1]
Q4: What are the principal strategies to improve the stability of an ester-PROTAC?
A: There are three main approaches:
-
Introduce Steric Hindrance: Flanking the ester bond with bulky chemical groups can physically shield it from the active site of esterase enzymes, thereby slowing the rate of hydrolysis.[1][4]
-
Incorporate Rigid Linkers: Replacing flexible alkyl or PEG linkers with more rigid structures, such as those containing piperidine or piperazine rings, can improve metabolic stability.[8][][10]
-
Bioisosteric Replacement: If stability cannot be sufficiently improved, replacing the ester with a more robust functional group that maintains favorable permeability properties is the next logical step.
Troubleshooting Guide
This section addresses specific experimental issues with detailed, cause-and-effect-driven solutions.
Problem: My ester-PROTAC shows excellent cell permeability and degradation potency in vitro, but is rapidly cleared in plasma stability assays (<20% remaining after 90 minutes).
-
Underlying Cause: This profile strongly suggests that the ester functionality is highly susceptible to hydrolysis by plasma esterases. The open, flexible nature of a standard PEG or alkyl linker likely allows for easy access of the ester bond to the catalytic site of these enzymes.
-
Solution A: Introduce Steric Hindrance Adjacent to the Ester Bond
-
Rationale: Increasing the steric bulk around the ester carbonyl can effectively act as a "shield," preventing the ester from docking into the active site of hydrolytic enzymes. Studies have shown that PROTACs with larger, more sterically demanding warheads adjacent to the ester bond exhibit significantly enhanced plasma stability.[1][4][11] For instance, PROTACs where the ester is linked to a bulky and rigid ligand like JQ1 are remarkably stable in plasma.[4][12]
-
Workflow:
-
Identify Modification Site: Analyze the structure of your PROTAC. The ideal location for adding steric bulk is on the alcohol- or acid-derived portion of the ester, as close to the ester bond as possible.
-
Synthesize Analogs: Create a small series of analogs with increasing steric bulk. For example, if the ester is formed from a primary alcohol, synthesize analogs using secondary (e.g., isopropanol) or tertiary (e.g., tert-butanol) alcohols. Alternatively, introduce α-methylation or gem-dimethyl groups on the carbon adjacent to the ester.
-
Assess Stability: Subject the new analogs to the in vitro plasma stability assay to quantify the improvement.
-
Confirm Activity: Re-evaluate the degradation potency (e.g., DC50) of the stabilized analogs to ensure that the structural modifications have not negatively impacted ternary complex formation or cell permeability.
-
-
-
Solution B: Replace Flexible Linkers with Rigid Heterocyclic Moieties
-
Rationale: Flexible linkers can adopt numerous conformations, some of which are optimal for binding to esterases. Incorporating rigid elements like piperazine, piperidine, or triazole rings restricts the conformational freedom of the linker.[8][10][13] This pre-organization can lock the PROTAC into a bioactive conformation that is not recognized by hydrolytic enzymes, thus enhancing metabolic stability.[][10]
-
Workflow:
-
Design Rigid Linkers: Replace a section of your existing PEG or alkyl linker with a piperidine or piperazine ring. These saturated heterocycles are known to improve metabolic clearance and can also enhance solubility.[8][14]
-
Synthesis: Utilize established synthetic routes, such as amide bond formation or click chemistry, to conjugate the warhead and E3 ligand to the new rigid linker.[13]
-
Comparative Analysis: Test the new rigid-linker PROTACs against the original flexible-linker version in plasma stability and cellular degradation assays to evaluate the impact on both stability and efficacy.
-
-
Visual Schematics & Data
Diagrams
Caption: Workflow for Troubleshooting Ester-PROTAC Instability.
Caption: Mechanism of Esterase-Mediated PROTAC Hydrolysis.
Data Summary
The following table summarizes data adapted from studies on amide-to-ester substitutions, illustrating the impact of steric hindrance on plasma stability.
| Compound Type | Moiety Adjacent to Ester | % Compound Remaining (90 min in human plasma) | Key Takeaway |
| Amide Analog | Small POI-Ligand Mimic | >90% | Amides are generally stable.[1][4] |
| Ester Analog | Small, Unhindered POI-Ligand Mimic | 10-40% | Unshielded esters are highly susceptible to hydrolysis.[1] |
| Ester Analog | Large, Sterically Bulky POI-Ligand (e.g., JQ1) | >90% | Steric shielding dramatically protects the ester bond from hydrolysis.[1][4][11] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the rate of degradation of an ester-containing PROTAC in the presence of plasma esterases.
-
Materials:
-
Test PROTAC stock solution (e.g., 10 mM in DMSO).
-
Control compound (a known stable compound).
-
Human plasma (heparinized), pre-warmed to 37°C.
-
Acetonitrile (ACN) with 0.1% formic acid and an internal standard (for protein precipitation and sample analysis).
-
96-well plates.
-
LC-MS/MS system.
-
-
Methodology:
-
Preparation: Thaw human plasma at 37°C. In a 96-well plate, add plasma to designated wells (e.g., 198 µL per well).
-
Initiate Reaction: Add 2 µL of the 10 mM PROTAC stock solution to the plasma to achieve a final concentration of 100 µM (this can be adjusted). Mix gently. This is your T=0 sample plate. Immediately take an aliquot for the T=0 time point.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 90 minutes), take an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the 50 µL aliquot to a well containing a 3-4 fold excess of cold ACN with an internal standard (e.g., 200 µL). This will precipitate the plasma proteins.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Analyze the samples to determine the peak area ratio of the parent PROTAC to the internal standard.
-
-
Data Analysis:
-
Normalize the peak area ratio at each time point to the T=0 time point.
-
Plot the % of PROTAC remaining versus time.
-
Calculate the half-life (t½) of the compound.
-
References
-
Klein, V. G., Bond, A. G., Craigon, C., Lokey, R. S., & Ciulli, A. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 17997–18019. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1, 273-312. [Link]
-
Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. National Institutes of Health. [Link]
-
Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. [Link]
-
Testa, A., et al. (2021). Classification of most common linkers used in PROTAC design based on their chemical nature and function. ResearchGate. [Link]
-
Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link]
-
Klein, V. G., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv. [Link]
-
Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ResearchGate. [Link]
-
Dal Bello, F., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. PubMed. [Link]
-
Dal Bello, F., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. PMC - PubMed Central. [Link]
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). Targeted protein degradation in vivo with Proteolysis Targeting Chimeras: Current status and future considerations. ResearchGate. [Link]
-
Dal Bello, F., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]
-
Profacgen. Degradation assay and stability analysis. Profacgen. [Link]
-
Cecchini, C., Pannilunghi, S., Tardy, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
-
Wang, H., et al. (2019). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. PubMed. [Link]
-
Klein, V. G., et al. (2021). Figure 4. PROTAC permeability, stability, and cellular activity. ResearchGate. [Link]
-
Tong, B., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Institutes of Health. [Link]
-
Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
-
Xuan, Y., et al. (2024). In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. PubMed. [Link]
-
Pelago Bioscience. CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]
-
Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. PubMed. [Link]
-
Majumder, R., et al. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. AAPS J. [Link]
-
Klein, V. G., et al. (2021). Figure 4: PROTAC permeability, stability and cellular activity. ResearchGate. [Link]
-
Geyer, P. E., et al. (2017). Stability of the Human Plasma Proteome to Pre-Analytical Variability as Assessed by an Aptamer-Based Approach. ResearchGate. [Link]
-
Schrödinger. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]
-
Daniels, D. L., et al. (2019). Target protein localization and its impact on PROTAC-mediated degradation. bioRxiv. [Link]
-
Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]
-
Al-Chawaf, A., et al. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. PMC - NIH. [Link]
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Technical Support Center: Optimizing PROTAC Performance by Modifying 11-Methoxy-11-oxoundecanoic Acid-Derived Linkers
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is not merely a spacer; it is a critical determinant of the PROTAC's overall performance, profoundly influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination.[1][4][5]
11-Methoxy-11-oxoundecanoic acid is a common building block for PROTAC linkers, providing a long alkyl chain.[6][7][8] While synthetically accessible, this linear, hydrophobic chain often leads to challenges such as poor aqueous solubility and low cell permeability, which can hinder the development of effective oral therapeutics.[1][9] This guide provides troubleshooting advice and experimental protocols for researchers encountering these common issues, focusing on rational modifications to the 11-carbon backbone to enhance PROTAC performance.
Troubleshooting and FAQs: Enhancing Your Linker Design
This section addresses common problems encountered when using PROTACs with linkers derived from this compound.
Issue 1: Poor Aqueous Solubility and/or Cell Permeability
Q1: My PROTAC, which uses a C11 alkyl linker, shows potent degradation in biochemical assays but fails in cell-based assays. I suspect poor solubility and permeability. What are the first steps to diagnose and solve this?
A1: This is a classic challenge. The long, hydrophobic alkyl chain is often the primary culprit behind poor solubility and permeability, preventing the PROTAC from reaching its intracellular target.[1][9]
Diagnostic Steps:
-
Aqueous Solubility Measurement: First, quantify the kinetic solubility of your PROTAC using a nephelometry-based assay or a similar method. Values below 10 µM are often problematic for cell-based experiments.
-
Permeability Assessment: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for an initial, cell-free assessment of passive diffusion.[10] For a more biologically relevant measure, a Caco-2 cell permeability assay can provide data on both passive and active transport.[11][12]
Modification Strategies: Your goal is to balance the hydrophilicity and lipophilicity of the linker without disrupting the optimal geometry for ternary complex formation.[]
-
Strategy A: Introduce Polar Moieties. Systematically replace methylene (-CH2-) units in the alkyl chain with polar functional groups. Polyethylene glycol (PEG) units are a common and effective choice.[2][] Start by replacing two or three carbons with a PEG motif (e.g., -CH2-CH2-O-CH2-CH2-). This increases the topological polar surface area (TPSA) and introduces hydrogen bond acceptors, which can significantly improve solubility.[]
-
Strategy B: Incorporate Heteroatoms. Inserting basic nitrogen atoms, for example, by creating a piperazine or pyridinyl group within the linker, can improve solubility.[11][12][15]
-
Strategy C: Reduce Rotatable Bonds with Rigid Structures. While seemingly counterintuitive for solubility, replacing a portion of the flexible alkyl chain with a more rigid structure, like a phenyl ring, can sometimes improve permeability.[15] This is thought to work by encouraging the PROTAC to adopt a more compact, "chameleon-like" conformation that shields polar groups, facilitating membrane passage.[16]
The following workflow can guide your optimization process:
Issue 2: Weak Degradation Efficacy or Pronounced "Hook Effect"
Q2: I have modified my linker and improved solubility, but the degradation efficacy (Dmax) is low, or I observe a severe hook effect. What's the cause and how can I fix it?
A2: This problem points directly to suboptimal ternary complex formation.[17][18] The linker's length, flexibility, and attachment points are crucial for achieving a stable and productive spatial arrangement between the target protein and the E3 ligase.[4][19][20]
The "hook effect" occurs at high PROTAC concentrations where the formation of non-productive binary complexes (Target-PROTAC or E3-PROTAC) outcompetes the formation of the productive ternary complex, leading to decreased degradation.[17][18][21] A severe hook effect often indicates low cooperativity in the ternary complex.
Troubleshooting Strategies:
-
Systematically Vary Linker Length: The initial 11-atom length may be too long or too short. Synthesize a small library of PROTACs where you systematically shorten or lengthen the linker by 2-3 atoms at a time (e.g., C9, C11, C13). This helps identify the optimal distance for productive ternary complex formation.[1][20]
-
Alter Linker Composition and Rigidity: A highly flexible linker might not sufficiently pre-organize the binding partners.[22] Introducing some rigidity (e.g., with an alkyne or a cyclic motif like piperidine/piperazine) can stabilize the optimal conformation and improve the stability of the ternary complex.[1]
-
Change Attachment Points: The point at which the linker connects to the warhead or the E3 ligase ligand is critical.[20] If possible, explore alternative, solvent-exposed positions on your ligands for linker attachment. This can dramatically alter the vector of approach and the resulting ternary complex geometry.
-
Characterize Ternary Complex Formation: To guide your design, use biophysical assays to measure ternary complex formation and stability. Techniques like Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), or NanoBRET can provide quantitative data on binding affinities and cooperativity.[11][23][24] A positive cooperativity value (alpha > 1) is a strong indicator of a stable ternary complex and often correlates with reduced hook effect and potent degradation.[25]
Table 1: Hypothetical Data on Linker Modification Impact
| Linker Modification | Dmax (%) | DC50 (nM) | Solubility (µM) | Hook Effect |
| Original C11 Alkyl | 45% | 250 | 2 | Severe |
| C9 Alkyl | 65% | 100 | 3 | Moderate |
| C13 Alkyl | 30% | >500 | 1 | Severe |
| C11 with PEG3 insert | 85% | 50 | 55 | Mitigated |
| C11 with Piperazine | 92% | 25 | 40 | Minimal |
Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
This protocol provides a standard method to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[18]
-
BCA or Bradford protein assay kit[18]
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[18]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC in culture medium. A typical concentration range to start with is 1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).[17] For mechanism validation, include a control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) before adding the PROTAC.
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).[18]
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[18]
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[18] Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane, then incubate with the primary antibody for the target protein overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and image the blot.
-
Analysis: Strip the membrane and re-probe for the loading control. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the log of the PROTAC concentration to determine DC50 and Dmax.
References
-
Vertex AI Search. (2022, May 25). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. [Link]
-
CD ComputaBio. PROTAC Linker Design and Optimization. [Link]
-
Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]
-
Drummond, L. A., & Ciulli, A. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. [Link]
-
Kumar, P., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. NIH. [Link]
-
Caron, J., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. University of Turin. [Link]
-
MDPI. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]
-
Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. [Link]
-
Dong, B., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
-
NIH. (2020). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. [Link]
-
Dong, B., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
-
PubMed. (2022, January 24). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. [Link]
-
ResearchGate. PROTAC-mediated ternary complex formation and hook effect. [Link]
-
Reaction Biology. Protein Degradation Assays - PROTAC Screening. [Link]
-
Portland Press. (2018). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. [Link]
-
PMC - NIH. (2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]
-
ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]
-
MarinBio. (2021). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. [Link]
-
MCE. This compound | PROTAC连接子. [Link]
-
YouTube. (2024, March 23). How to improve the function of your PROTAC degrader by understanding ternary complex formation. [Link]
-
ResearchGate. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
ACS Publications. (2023, July 3). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. [Link]
-
PubMed. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
PMC - NIH. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. [Link]
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Navigating the Labyrinth: A Technical Guide to Purifying PROTACs with Greasy Alkyl Linkers
A Senior Application Scientist's Perspective on Overcoming Hydrophobicity in PROTAC Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the significant purification challenges encountered with Proteolysis Targeting Chimeras (PROTACs), particularly those featuring "greasy" or highly hydrophobic alkyl linkers. These molecules, while promising in their therapeutic potential, often present considerable hurdles in achieving the high purity required for accurate biological evaluation.[1]
PROTACs are complex heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein.[2][3][4] This unique mechanism of action holds the potential to address disease targets previously considered "undruggable".[5] However, the very nature of their design, often incorporating lipophilic linkers to optimize cell permeability and ternary complex formation, frequently results in poor aqueous solubility and a tendency to aggregate, making their purification a formidable task.[6][7][8][9][10]
This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and cutting-edge techniques.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the purification of PROTACs with greasy alkyl linkers in a question-and-answer format.
Q1: My PROTAC is showing poor solubility in my initial purification solvent system. What should I do?
A1: Poor solubility is a primary challenge with hydrophobic PROTACs.[6][7][8][9] The first step is to systematically assess and optimize the solubility of your compound.
-
Initial Solvent Screening: Before attempting purification, perform small-scale solubility tests with a range of organic solvents. Common starting points include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and various alcohols.
-
Formulation Strategies for Solubility Enhancement: For PROTACs with extremely low aqueous solubility, consider formulation approaches such as creating amorphous solid dispersions (ASDs).[6][7][8] ASDs involve dispersing the PROTAC in a polymer matrix, which can significantly improve dissolution and prevent recrystallization.[8]
-
Impact of pH: For PROTACs with ionizable groups, adjusting the pH of the aqueous component of your mobile phase can dramatically impact solubility.[11] For basic PROTACs, a lower pH will lead to protonation and increased aqueous solubility. Conversely, for acidic PROTACs, a higher pH will result in deprotonation and enhanced solubility.
Q2: I'm observing significant peak tailing and poor peak shape during my reverse-phase HPLC purification. What are the likely causes and solutions?
A2: Peak tailing in reverse-phase chromatography (RPC) for greasy PROTACs can stem from several factors.
-
Secondary Interactions with Residual Silanols: The silica backbone of many C18 columns has residual silanol groups that can interact with basic moieties on your PROTAC, leading to peak tailing.[11]
-
Solution: Use a low pH mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the silanol groups.[12] Alternatively, consider using an end-capped column specifically designed to minimize these interactions.
-
-
Compound Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Slow Kinetics: The large and complex nature of PROTACs can lead to slow on-off rates with the stationary phase.
-
Solution: Increasing the column temperature can improve mass transfer and peak shape.[13] However, be mindful of the thermal stability of your PROTAC.
-
Q3: My PROTAC seems to be irreversibly binding to my C18 column, and I'm getting poor recovery. What can I do?
A3: This is a common issue with highly lipophilic compounds. The strong hydrophobic interactions between the greasy alkyl linker and the C18 stationary phase can lead to very strong retention or even irreversible binding.[14]
-
Increase Organic Modifier Strength: If your PROTAC is not eluting, you may need to increase the percentage of the organic solvent in your mobile phase.[12][13] In some cases, a 100% organic mobile phase may be necessary.
-
Change the Organic Modifier: Different organic solvents have different elution strengths.[11] If acetonitrile is not strong enough, consider trying tetrahydrofuran (THF) or isopropanol (IPA), which have higher eluotropic strengths.[13]
-
Use a Less Retentive Stationary Phase: If a C18 column is too retentive, switch to a column with a shorter alkyl chain, such as a C8 or C4, or even a phenyl-hexyl column.[13]
-
Consider Normal Phase Chromatography: For extremely hydrophobic PROTACs, normal phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, might be a more suitable option.
Workflow for Troubleshooting Poor Recovery in RPC
Caption: Troubleshooting flowchart for poor PROTAC recovery.
Q4: I'm struggling to separate my PROTAC from a closely related impurity. How can I improve the resolution?
A4: Achieving high resolution between a PROTAC and its impurities, which may only differ slightly in structure, requires careful method optimization.
-
Optimize the Mobile Phase:
-
Gradient Slope: A shallower gradient will increase the run time but can significantly improve the separation of closely eluting peaks.
-
Solvent Selectivity: Switching between different organic modifiers (e.g., acetonitrile to methanol) can alter the selectivity of the separation due to their different chemical properties.[11][12]
-
-
Change the Stationary Phase: Different stationary phases offer different selectivities. For instance, a phenyl-hexyl column can provide unique pi-pi interactions that may help resolve aromatic-containing impurities.
-
Adjust the pH: If the PROTAC and the impurity have different pKa values, adjusting the mobile phase pH can alter their retention times differently, leading to better separation.[11]
-
Decrease the Flow Rate: Lowering the flow rate can increase the column efficiency and improve resolution, as described by the van Deemter equation.
Part 2: Advanced Purification Strategies
For particularly challenging purifications, standard reverse-phase HPLC may not be sufficient. This section explores alternative and advanced techniques.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC for the purification of chiral and achiral molecules, including hydrophobic PROTACs.[15][16][17]
Why SFC is Advantageous for Greasy PROTACs:
-
Reduced Solvent Consumption: SFC primarily uses supercritical CO2 as the mobile phase, which is less toxic and easier to remove from the final product than the large volumes of organic solvents used in preparative HPLC.[15][16]
-
Faster Separations: The low viscosity of supercritical fluids allows for faster flow rates and shorter run times without a significant loss in efficiency.[15]
-
Orthogonal Selectivity: SFC often provides a different selectivity compared to reverse-phase and normal-phase HPLC, which can be beneficial for separating difficult impurities.[18]
-
Improved Solubility: Supercritical CO2 with a co-solvent like methanol can be an excellent solvent for many hydrophobic compounds.
Considerations for SFC:
-
Sample Solubility: The sample must be soluble in the injection solvent, which is typically a mixture of methanol and DCM.[15]
-
Column Screening: Similar to HPLC, screening different stationary phases is crucial for finding the optimal separation conditions.[18]
Table 1: Comparison of Purification Techniques for Greasy PROTACs
| Feature | Reverse-Phase HPLC | Normal-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Diol) | Various (Chiral and Achiral) |
| Mobile Phase | Polar (e.g., Water/ACN) | Non-polar (e.g., Hexane/EtOAc) | Supercritical CO2 + Co-solvent (e.g., MeOH) |
| Best Suited For | Moderately hydrophobic PROTACs | Very hydrophobic PROTACs | Chiral and achiral hydrophobic PROTACs |
| Advantages | Widely available, well-understood | Good for very non-polar compounds | Fast, "green," orthogonal selectivity |
| Disadvantages | Poor recovery of very greasy compounds | Requires non-polar solvents, moisture sensitive | Requires specialized equipment |
Step-by-Step Protocol: Method Development for SFC Purification
-
Solubility Check: Ensure the crude PROTAC is fully soluble in a suitable injection solvent (e.g., 1:1 DCM/Methanol).
-
Initial Analytical Screening:
-
Method Optimization:
-
Based on the screening results, select the column that provides the best initial separation.
-
Optimize the gradient slope, co-solvent, and temperature to maximize the resolution between the desired product and impurities.
-
-
Scale-Up to Preparative SFC:
-
Transfer the optimized analytical method to a preparative SFC system.
-
Calculate the appropriate injection volume and flow rate based on the column dimensions.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the product peak.
-
Analyze the purity of the collected fractions by analytical HPLC-MS or SFC-MS.
-
Logical Flow for Selecting a Purification Strategy
Caption: Decision tree for purification strategy selection.
Part 3: Characterization and Quality Control
After purification, it is crucial to thoroughly characterize the PROTAC to ensure its identity, purity, and stability.
Essential Analytical Techniques:
-
LC-MS: To confirm the molecular weight of the purified PROTAC and assess its purity.
-
NMR: To confirm the chemical structure of the PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Purity Assessment by HPLC: Use a validated HPLC method with a suitable detector (e.g., UV-Vis or MS) to determine the purity of the final compound. It is often advisable to use an orthogonal method (different column and/or mobile phase) to confirm the purity.
Forced Degradation Studies:
To understand the stability of your PROTAC, it's beneficial to perform forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic). This helps to identify potential degradation products that may arise during storage or in vivo.
References
-
PubMed. (2023, January 3). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]
-
MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]
-
PMC - NIH. (2023, January 3). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]
-
ResearchGate. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]
-
Aurigene. PROTAC Discovery and Development Services. [Link]
-
Crystal Pharmatech. Bioavailability Enhancement for Insoluble Compounds & PROTAC & Oral Peptides. [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Waters Knowledge Base. How do I decrease retention of a very hydrophobic compound on a reverse-phase column?. [Link]
-
ResearchGate. (2022, August 14). (PDF) Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
MDPI. Selected Chromatographic Methods for Determining the Biological Activity of Substances. [Link]
-
ChemPro Innovations. Analysis of PROTAC Target Protein and Degradation Profiles. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
LCGC International. HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. [Link]
-
Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
PMC - NIH. Application of PROTACs in Target Identification and Target Validation. [Link]
-
ACS Publications. Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. [Link]
-
Chromatography Today. (2021, November 30). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
Patsnap Synapse. How to Choose the Right Protein Purification Strategy. [Link]
-
University of KwaZulu-Natal. Sub/supercritical fluid chromatography purification of biologics. [Link]
-
Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]
-
Waters Corporation. Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. [Link]
-
PubMed. Implementation of a Walk-Up Analytical Supercritical Fluid chromatography/mass Spectrometry Screening System in the Medicinal Chemistry Laboratory. [Link]
-
PMC - PubMed Central. Degradation of proteins by PROTACs and other strategies. [Link]
-
MDPI. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]
-
Twisting Memoirs Publications. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
-
PMC - NIH. Methods to accelerate PROTAC drug discovery. [Link]
-
Contract Pharma. (2023, October 12). The Developability Challenges with Bifunctional Targeted Protein Degraders. [Link]
-
PMC - NIH. PROTAC Technology: Opportunities and Challenges. [Link]
-
PMC - NIH. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. [Link]
-
ResearchGate. (2022, April 7). How to purify a hydrophobic protein with His-Tag?. [Link]
-
YouTube. Protein Purification: Affinity Purification, Ion Exchange, Hydrophobic Interaction, & Size Exclusion. [Link]
-
YouTube. Advancing Drug Discovery with PROTAC Building Blocks. [Link]
-
YouTube. Targeted Protein Degradation Using PROTACs and Glues. [Link]
-
PMC. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. support.waters.com [support.waters.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Sub/supercritical fluid chromatography purification of biologics. [researchspace.ukzn.ac.za]
- 17. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 18. FastTrack to supercritical fluid chromatographic purification: Implementation of a walk-up analytical supercritical fluid chromatography/mass spectrometry screening system in the medicinal chemistry laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions of 11-Methoxy-11-oxoundecanoic acid
Welcome to the technical support center for optimizing coupling reactions involving 11-Methoxy-11-oxoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful conjugation of this versatile long-chain carboxylic acid.
Introduction
This compound is a bifunctional molecule with a terminal carboxylic acid and a methyl ester. This structure makes it a valuable building block in various applications, including surface modification, linker chemistry, and the synthesis of complex molecules. The key to its successful application lies in the efficient and clean coupling of its carboxylic acid moiety with primary or secondary amines to form a stable amide bond. This guide will focus on the most common coupling methods and provide solutions to challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for coupling this compound to an amine?
The most prevalent and versatile method is carbodiimide-mediated coupling, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This two-step, one-pot reaction efficiently forms a stable amide bond under mild conditions.[3][4]
Q2: Why is my coupling reaction yield low or non-existent?
Low yield is a frequent issue in amide coupling reactions and can stem from several factors.[5] Key areas to investigate include:
-
Suboptimal pH: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0), while the subsequent reaction of the activated ester with the amine is favored at a physiological to slightly basic pH (7.0-8.5).[5][6]
-
Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time, leading to a loss of activity.[5] Always use fresh, high-quality reagents and store them under anhydrous conditions.
-
Hydrolysis of the Activated Intermediate: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC is unstable in aqueous solutions and can hydrolyze back to the starting carboxylic acid.[6][7] The use of NHS or Sulfo-NHS forms a more stable NHS-ester, mitigating this issue.[1][8]
-
Inappropriate Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete in the reaction.[5] MES buffer is a good choice for the activation step, while phosphate-buffered saline (PBS) or borate buffers are suitable for the coupling step.[5]
Q3: Can I use other coupling reagents besides EDC/NHS?
Yes, several other classes of coupling reagents can be effective, particularly for challenging couplings or to minimize specific side reactions. These include:
-
Phosphonium Salts: Reagents like BOP and PyBOP are known for their high efficiency and ability to suppress racemization.[9]
-
Aminium/Uronium Salts: Reagents such as HBTU, HATU, and HCTU are highly reactive and can improve coupling efficiency, especially for sterically hindered substrates.[10][11]
-
Carbodiimides other than EDC: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are also effective but produce urea byproducts that have different solubility profiles, which can be advantageous or disadvantageous depending on the reaction solvent and purification strategy.[4][9]
Q4: How can I minimize side reactions?
The most common side reactions in amide bond formation are racemization (if coupling an amino acid) and the formation of a guanidinium byproduct.[3]
-
To minimize racemization: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or its derivatives is highly recommended when using carbodiimide reagents.[9]
-
To avoid guanidinium formation: This side reaction can occur when the amine reacts directly with the coupling reagent. The order of addition is crucial; it is generally best to activate the carboxylic acid first before adding the amine.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions when coupling this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Action |
| Reagent Inactivity | EDC and NHS are moisture-sensitive. Hydrolysis renders them inactive. | Use fresh, high-purity reagents. Store them in a desiccator. Prepare solutions of EDC and Sulfo-NHS immediately before use.[1][5] |
| Incorrect pH | The two stages of EDC/NHS coupling have different optimal pH ranges.[5] | For a two-step protocol, perform the activation of this compound at pH 4.5-6.0 using a buffer like MES. Then, adjust the pH to 7.2-8.0 before adding your amine.[12] |
| Hydrolysis of Activated Ester | The NHS-ester intermediate can hydrolyze, especially at higher pH and prolonged reaction times.[5] | Perform the coupling step immediately after the activation. Consider running the reaction at a lower temperature (e.g., 4°C) overnight to slow down hydrolysis.[8] |
| Suboptimal Stoichiometry | An incorrect ratio of coupling reagents to the carboxylic acid can lead to incomplete activation. | A common starting point is a molar ratio of 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).[8] This may need to be optimized for your specific amine. |
| Poor Solubility | Due to its long alkyl chain, this compound or the amine substrate may have limited solubility in purely aqueous buffers. | Consider using a co-solvent like DMF or DMSO to improve solubility. However, be mindful that organic solvents can affect reaction rates and protein stability if applicable.[13] |
Problem 2: Presence of Multiple Products or Impurities
| Potential Cause | Explanation | Recommended Action |
| Di- or Polymerization | If your amine-containing molecule also has a carboxylic acid group, intermolecular cross-linking can occur. | A two-step coupling protocol is highly recommended. Activate the this compound first, then purify it (e.g., via a desalting column) to remove excess EDC before adding the amine-containing molecule.[1][12] |
| Guanidinium Byproduct Formation | The amine can react with EDC to form a stable guanidinium adduct, which consumes the amine and complicates purification. | Add the amine to the reaction mixture after the carboxylic acid has been activated with EDC. |
| N-Acylurea Formation | The O-acylisourea intermediate can rearrange to a stable N-acylurea, a common side reaction with carbodiimides. | The addition of NHS or HOBt traps the O-acylisourea as a more reactive ester, minimizing the formation of N-acylurea. |
Experimental Protocols
Standard EDC/Sulfo-NHS Coupling Protocol
This protocol provides a general starting point for the coupling of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Reaction Solvent (if needed): DMF or DMSO
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a minimal amount of DMF or DMSO if necessary, then dilute with Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.[1]
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, combine the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (Carboxylic Acid:EDC:Sulfo-NHS).[8]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Coupling to Amine:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.[8] Incubate for 15 minutes.
-
-
Purification:
-
Purify the reaction mixture to remove excess reagents, by-products, and unconjugated molecules. The appropriate method (e.g., dialysis, size-exclusion chromatography, HPLC) will depend on the properties of your final product.
-
Visualization of Key Processes
EDC/NHS Coupling Workflow
Caption: A typical two-step EDC/NHS coupling workflow.
Troubleshooting Decision Tree
Sources
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of PROTAC Linker Design
A Guide for Researchers on the Impact of Linker Rigidity in PROTACs with Long Alkyl Chains
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). As Senior Application Scientists, we understand the complexities of PROTAC design and the critical role the linker plays in achieving potent and selective protein degradation. This guide focuses on a common challenge: understanding and optimizing the rigidity of PROTAC linkers, particularly when dealing with long alkyl chains. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: My PROTAC with a long, flexible alkyl linker shows poor degradation efficacy. What are the potential reasons?
There are several factors that could contribute to the low efficacy of a PROTAC with a long, flexible alkyl linker.[1][2] It's crucial to systematically investigate each possibility.
-
Suboptimal Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase.[3][][5] While a flexible linker provides conformational freedom, an excessively long and floppy alkyl chain can lead to a high entropic penalty upon binding, disfavoring stable complex formation.[6] The PROTAC may be adopting numerous non-productive conformations that do not properly orient the target protein and the E3 ligase for ubiquitin transfer.
-
Metabolic Instability: Long alkyl chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes in cells.[2][6] This can lead to rapid degradation of the PROTAC molecule itself, reducing its intracellular concentration and, consequently, its ability to induce protein degradation.
-
Poor Physicochemical Properties: Long, greasy alkyl chains can significantly increase the lipophilicity of the PROTAC, potentially leading to poor solubility, aggregation, and non-specific binding to other cellular components.[6] This can limit the effective concentration of the PROTAC available to engage its intended targets.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation.[7] This phenomenon, known as the "hook effect," is particularly relevant for PROTACs with high flexibility, as the individual binding events may be favored over the formation of the ternary complex.[7]
Troubleshooting Guide: Improving the Efficacy of PROTACs with Long Alkyl Chains
If you are encountering issues with your long-chain alkyl linker PROTACs, here is a step-by-step guide to troubleshoot and optimize your molecule's performance.
Problem: Low or no target protein degradation observed.
Before assuming the linker is the issue, it's essential to verify that the warhead and the E3 ligase ligand of your PROTAC are binding to their respective proteins.
-
Recommendation: Perform binary binding assays to measure the affinity of your PROTAC for both the target protein and the E3 ligase independently.
-
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binary Affinity Measurement
-
Immobilization: Immobilize the purified target protein or E3 ligase on a sensor chip.
-
Analyte Injection: Flow a series of concentrations of your PROTAC over the chip.
-
Data Analysis: Measure the association and dissociation rates to calculate the equilibrium dissociation constant (KD). A strong KD value indicates successful binding.
-
-
The ability to form a stable ternary complex is paramount for PROTAC efficacy.[3][]
-
Recommendation: Utilize biophysical assays to directly measure the formation and stability of the ternary complex.
-
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagent Preparation: Label the target protein and E3 ligase with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) pair, respectively.
-
Assay Setup: In a microplate, mix the labeled proteins with varying concentrations of your PROTAC.
-
Measurement: Excite the donor fluorophore and measure the emission from the acceptor. An increased FRET signal indicates the formation of the ternary complex.
-
-
If binary binding and ternary complex formation are confirmed, but degradation is still weak, the flexibility of the long alkyl linker is a likely culprit. Introducing rigidity can pre-organize the PROTAC into a more bioactive conformation.[2][]
-
Recommendation: Synthesize a focused library of PROTACs where the long alkyl chain is replaced with more rigid moieties.
-
Synthetic Strategy: Incorporating Rigid Elements
-
Cyclic Structures: Replace a portion of the alkyl chain with cyclic structures like piperidine or piperazine.[1][9] These can improve solubility and pre-organize the linker.
-
Aromatic Rings: Introduce phenyl rings to add rigidity.[1] Be mindful that excessive rigidity can also be detrimental.[10]
-
Alkynes: The linear geometry of alkynes can introduce rigidity and maintain a defined distance between the two ends of the PROTAC.[6]
-
-
Visualizing the Impact of Linker Rigidity
To better understand the concepts discussed, the following diagrams illustrate the key principles.
Caption: Impact of Linker Flexibility on Ternary Complex Stability.
Caption: Troubleshooting Workflow for Ineffective PROTACs.
Data Interpretation: Flexible vs. Rigid Linkers
The following table summarizes hypothetical data comparing the efficacy of PROTACs with varying linker compositions.
| PROTAC ID | Linker Composition | Linker Length (atoms) | Binary Binding (KD, nM) Target / E3 Ligase | Ternary Complex Formation (TR-FRET Signal) | DC50 (nM) | Dmax (%) |
| PROTAC-Flex | C12 Alkyl Chain | 12 | 25 / 150 | Low | >1000 | <20 |
| PROTAC-Rigid1 | C6 Alkyl + Piperidine | 12 | 28 / 160 | Moderate | 250 | 65 |
| PROTAC-Rigid2 | C4 Alkyl + Phenyl + C2 Alkyl | 12 | 30 / 155 | High | 50 | 90 |
Analysis:
-
PROTAC-Flex , with a purely flexible alkyl linker, shows weak ternary complex formation and poor degradation, despite having good binary binding affinities.
-
PROTAC-Rigid1 , with the introduction of a piperidine ring, demonstrates improved ternary complex formation and degradation.
-
PROTAC-Rigid2 , incorporating a phenyl ring, exhibits the strongest ternary complex formation and the most potent degradation, highlighting the positive impact of optimized rigidity.
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTACs for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to your target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the target protein levels to the loading control to determine the extent of degradation.
Protocol 2: NanoBRET™ Assay for Live-Cell Ternary Complex Formation
This protocol provides a real-time assessment of ternary complex formation within living cells.[11]
-
Cell Engineering: Co-express the target protein fused to HaloTag® and the E3 ligase (e.g., VHL or Cereblon) fused to NanoLuc® luciferase in your cell line of interest.
-
Cell Plating: Plate the engineered cells in a white, opaque 96-well plate.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) and the NanoLuc® substrate to the cells.
-
PROTAC Treatment: Add varying concentrations of your PROTAC to the wells.
-
Signal Measurement: Measure the NanoBRET™ signal (ratio of acceptor emission at 618 nm to donor emission at 460 nm) over time using a plate reader. An increase in the BRET ratio indicates the formation of the ternary complex.
By systematically applying these troubleshooting strategies, experimental protocols, and data interpretation frameworks, researchers can gain a deeper understanding of the structure-activity relationships of their PROTACs and rationally design more effective protein degraders.
References
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed. Retrieved from [Link]
-
PROTAC Linker Design and Optimization. (n.d.). CD ComputaBio. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. Retrieved from [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). PMC. Retrieved from [Link]
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). Nature. Retrieved from [Link]
-
Ternary complex formation. (n.d.). Profacgen. Retrieved from [Link]
-
Engineering Efficient PROTACs: The Critical Role of Linker Design. (n.d.). Precise PEG. Retrieved from [Link]
-
Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs. (n.d.). MarinBio. Retrieved from [Link]
-
Linkers in PROTACs. (n.d.). Precise PEG. Retrieved from [Link]
-
Methods to accelerate PROTAC drug discovery. (2025). PMC. Retrieved from [Link]
-
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). Angene. Retrieved from [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. Retrieved from [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC. Retrieved from [Link]
-
PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifesensors.com [lifesensors.com]
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- 9. precisepeg.com [precisepeg.com]
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Validation & Comparative
The great balancing act: a comparative guide to 11-Methoxy-11-oxoundecanoic acid and PEG linkers in PROTAC design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy. This guide provides an objective comparison of two common flexible linker classes: long-chain alkyl linkers, represented by 11-Methoxy-11-oxoundecanoic acid, and polyethylene glycol (PEG) linkers. This comparison is supported by experimental data and detailed methodologies to inform rational PROTAC design.
The choice between a hydrophobic alkyl chain and a hydrophilic PEG linker can significantly impact a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency.[1] While both are popular choices due to their synthetic accessibility, their distinct properties make them suitable for different optimization strategies.[1][2]
At a Glance: Key Differences Between Alkyl and PEG Linkers
| Feature | This compound (Alkyl Linker) | PEG Linkers |
| Composition | Saturated hydrocarbon chain | Repeating ethylene glycol units |
| Hydrophilicity | Generally hydrophobic | Hydrophilic |
| Solubility | May limit aqueous solubility | Generally improves aqueous solubility[1] |
| Cell Permeability | Can improve cell permeability due to hydrophobicity, but can also lead to non-specific binding.[] | Can enhance permeability by improving solubility and adopting folded conformations, but very long chains can increase the polar surface area, hindering permeability.[1] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[1] | May have reduced metabolic stability in vivo.[1][2] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward. | Can be more challenging and costly to synthesize compared to alkyl linkers.[2] |
| Conformation | Tend to adopt elongated anti-conformations. | Tendency for folded conformations.[1] |
The Impact on PROTAC Performance: A Data-Driven Comparison
The efficacy of a PROTAC is ultimately determined by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker can have a profound impact on these values.
Case Study 1: BET Protein Degradation
A study comparing PROTACs targeting the Bromodomain and Extra-Terminal (BET) proteins BRD2, BRD3, and BRD4 highlights the nuanced effects of linker composition.[4]
| PROTAC | Linker Type | BRD4 DC50 (nM) | BRD2 DC50 (nM) | BRD3 DC50 (nM) |
| Compound 3 | Short Alkyl | 133 | 87 | 107 |
| Compound 25 | 1-unit PEG | 44 | 133 | 221 |
Data summarized from Scott et al.[4]
In this case, the PEG-linked PROTAC showed a nearly 3-fold increase in potency for BRD4 degradation.[4] However, the alkyl-linked PROTAC was more effective at degrading BRD2 and BRD3, underscoring that the optimal linker is target-dependent.[4]
Case Study 2: WDR5 Degradation
In another example, the degradation of WD repeat-containing protein 5 (WDR5) was compared using PROTACs with either a four-carbon alkyl linker or a four-unit PEG linker.[4]
| PROTAC | Linker Type | WDR5 DC50 (µM) |
| PROTAC 1 | 4-unit PEG | > 10 (no degradation) |
| PROTAC 2 | 4-carbon Alkyl | 0.05 |
Data summarized from a study on WDR5 degradation.[4]
This case provides a stark contrast, where the alkyl linker was vastly superior, resulting in a potent degrader while the PEG-linked version was inactive.[4]
Physicochemical Properties and Cell Permeability
A PROTAC's ability to dissolve in aqueous environments and permeate cell membranes is crucial for its biological activity.[1]
-
This compound (Alkyl Linkers): Being hydrophobic, long alkyl chains can present a challenge to the overall solubility of the PROTAC molecule.[1] However, this hydrophobicity can be advantageous for traversing the lipid bilayer of cell membranes.[] But, excessive lipophilicity can also lead to non-specific binding and aggregation.[1]
-
PEG Linkers: The hydrophilic nature of PEG linkers often enhances a PROTAC's aqueous solubility, which is beneficial for administration and bioavailability.[1] Interestingly, PEG linkers can also facilitate cell permeability. Their tendency to adopt folded conformations can shield polar surface areas, reducing the molecule's three-dimensional polar surface area and improving its ability to cross the cell membrane.[1] However, a delicate balance must be struck, as excessively long PEG chains can increase the total polar surface area, which can negatively impact permeability.[1]
Ternary Complex Formation: The Heart of PROTAC Efficacy
The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The linker's length, flexibility, and chemical nature are all critical factors in achieving an optimal orientation for ubiquitination and subsequent degradation.
dot
Caption: PROTAC Mechanism of Action.
The increased plasticity of a PEG linker, compared to an alkyl chain, has in some cases been shown to enhance ternary complex formation.[1] However, the high flexibility of PEG linkers can also introduce an entropic penalty upon binding. Alkyl chains, while generally more rigid in their preferred conformations, can also effectively facilitate the formation of a productive ternary complex, as evidenced by the numerous potent alkyl-linked PROTACs.
Pharmacokinetics and In Vivo Performance
The metabolic stability of a PROTAC is a key consideration for its in vivo application. Alkyl linkers are generally considered to be metabolically stable.[1] In contrast, PEG linkers can be more susceptible to metabolism.[1] The introduction of a linker, whether alkyl or PEG, can introduce new "soft spots" for metabolic enzymes, and shorter, linear linkers have been associated with better metabolic stability.[1]
Experimental Protocols
To ensure robust and reproducible data when comparing PROTACs with different linkers, standardized experimental protocols are essential.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound (with alkyl or PEG linker) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay provides a quantitative measure of the formation of the POI-PROTAC-E3 ligase ternary complex in a cell-free system.
Materials:
-
Recombinant purified target protein (POI), often with a tag (e.g., His-tag)
-
Recombinant purified E3 ligase complex (e.g., VHL or Cereblon), often with a different tag (e.g., GST-tag)
-
PROTAC compound
-
TR-FRET donor antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor fluorophore (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare a mixture of the POI and E3 ligase complex in assay buffer.
-
Assay Plate Setup: Add the POI-E3 ligase mixture to the wells of a microplate. Add the PROTAC dilutions to the respective wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for ternary complex formation.
-
Detection: Add the TR-FRET donor and acceptor antibodies to the wells. Incubate to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of PROTAC-induced ternary complex formation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
PROTAC compound
-
Phosphate buffer saline (PBS)
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solution to the donor wells. Add buffer to the acceptor wells.
-
Incubation: Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate. Incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
dot
Caption: Experimental workflow for comparing PROTACs.
Conclusion: A Tale of Two Linkers
The choice between an this compound-type alkyl linker and a PEG linker in PROTAC design is not a one-size-fits-all decision. PEG linkers offer distinct advantages in improving the solubility and potentially the permeability of PROTACs, which are often large and complex molecules.[1] The ability of PEG chains to adopt folded conformations can shield polarity, facilitating passage through the cell membrane.[1] However, the flexibility of PEG linkers can also introduce an entropic penalty upon binding.
Alkyl chains, while simpler and often more metabolically stable, can lead to poor aqueous solubility.[2] Their hydrophobicity can be advantageous for membrane traversal up to a certain point, beyond which it can become a liability.[1] Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The experimental data from various case studies underscores the necessity of empirical testing and linker optimization for each new PROTAC system.
References
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- BenchChem. (2025). Alkyl vs.
- BenchChem. (2025). Alkyl vs.
- BOC Sciences. (n.d.). Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. BOC Sciences.
- BenchChem. (2025). A Comparative Guide to Thalidomide-Based PROTACs: Evaluating DC50 and Dmax with a Focus on Ether and Polyethylene Glycol (PEG) Linkers. BenchChem.
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Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. [Link]
- BenchChem. (2025). A Comparative Guide to PEG vs. Alkyl Chain Linkers in PROTACs. BenchChem.
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MCE. (n.d.). This compound | PROTAC连接子. MCE. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312. [Link]
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Mares, A., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 1-20. [Link]
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ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. BTK... [Image]. ResearchGate. [Link]
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Edmond, S., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(12), e202200115. [Link]
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Kim, K. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1968. [Link]
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Lee, H., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1647. [Link]
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The Efficacy of 11-Methoxy-11-oxoundecanoic Acid as a Linker in Targeted Protein Degradation: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three critical elements: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. While often perceived as a simple spacer, the linker is a key determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1]
This guide provides an in-depth technical analysis of the 11-Methoxy-11-oxoundecanoic acid linker, a long-chain aliphatic linker with a terminal methyl ester. We will objectively compare its theoretical performance with other commonly employed linkers, supported by a synthesis of data from the literature on similar linker classes. Furthermore, this guide furnishes detailed experimental protocols to enable researchers to rigorously evaluate the efficacy of PROTACs employing this and other linkers.
Understanding the Role of the Linker in PROTAC Efficacy
The linker's influence on a PROTAC's performance is multifaceted. Its length, rigidity, and chemical composition dictate the spatial orientation of the warhead and the E3 ligase ligand, which in turn affects the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[2] An optimal linker facilitates a productive ternary complex conformation, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can result in steric hindrance or excessive flexibility, impeding ternary complex formation and reducing degradation efficiency.[2]
Physicochemical Properties of the this compound Linker
The this compound linker is characterized by a C11 alkyl chain terminating in a methyl ester. This structure imparts specific physicochemical properties that can be advantageous in PROTAC design.
| Property | Value | Source |
| Molecular Formula | C12H22O4 | |
| Molecular Weight | 230.30 g/mol | |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% | [4] |
The long alkyl chain contributes to the lipophilicity of the PROTAC, which can enhance membrane permeability. However, this must be balanced against the potential for decreased aqueous solubility. The terminal methyl ester provides a stable, non-ionizable group that can influence the overall polarity and hydrogen bonding capacity of the linker.
Comparative Analysis: this compound vs. Alternative Linkers
Alkyl Linkers
Long-chain alkyl linkers, such as the one derived from this compound, are primarily hydrophobic. This characteristic can be beneficial for passive diffusion across the cell membrane.[6] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The optimal length of an alkyl linker is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[2]
Polyethylene Glycol (PEG) Linkers
PEG linkers are composed of repeating ethylene glycol units, which makes them more hydrophilic than alkyl chains. This increased hydrophilicity can improve the solubility of the PROTAC molecule.[6] Approximately 54% of reported PROTACs utilize PEG linkers.[6] However, PEG linkers can be more susceptible to oxidative metabolism compared to alkyl linkers.[5]
Rigid Linkers
Rigid linkers often incorporate cyclic structures like piperazine or piperidine. This conformational constraint can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[6][7]
The "Methyl Ester" Terminus
The presence of a terminal methyl ester, as in the this compound linker, can be a subtle yet impactful feature. Unlike a carboxylic acid, the methyl ester is not ionizable at physiological pH, which can be advantageous for cell permeability by reducing the overall charge of the PROTAC. Furthermore, an ester linkage, when used to connect the linker to the warhead or E3 ligase ligand, has been shown in some cases to improve cell permeability compared to an amide bond by removing a hydrogen bond donor.[8][9]
The following table summarizes the general characteristics of these linker types:
| Linker Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| This compound (Alkyl-based) | Long, flexible, hydrophobic alkyl chain with a terminal methyl ester. | Potentially enhanced cell permeability due to lipophilicity and non-ionizable terminus. | May decrease aqueous solubility; risk of non-specific binding. |
| PEG Linkers | Flexible, hydrophilic chains of repeating ethylene glycol units. | Improved aqueous solubility.[6] | Potential for lower metabolic stability.[5] |
| Rigid Linkers (e.g., with piperazine/piperidine) | Conformational constraint. | Can pre-organize the PROTAC for optimal ternary complex formation; may enhance metabolic stability.[6][7] | Can be more synthetically challenging. |
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of a PROTAC incorporating the this compound linker, a series of well-controlled experiments are essential. The following protocols provide a comprehensive framework for this evaluation.
PROTAC Synthesis and Characterization
The first step involves the synthesis of the PROTAC molecule. This typically involves a multi-step process where the linker is sequentially coupled to the warhead and the E3 ligase ligand.
Diagram: General PROTAC Synthesis Workflow
Caption: A generalized workflow for PROTAC synthesis and characterization.
Protein Degradation Assay (Western Blot)
Western blotting is a cornerstone technique for quantifying the degradation of the target protein.[10]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
For a dose-response experiment, treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration of the lysates using a method such as the BCA assay to ensure equal loading.
3. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables detection.
-
Include a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
5. Signal Detection and Analysis:
-
Detect the signal using an appropriate substrate (e.g., chemiluminescence).
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control. The percentage of protein degradation can then be calculated relative to the vehicle-treated control.
Diagram: Western Blot Workflow for PROTAC Efficacy
Caption: Step-by-step workflow for Western Blot analysis of protein degradation.
Ternary Complex Formation Assay (NanoBRET™)
Confirming the formation of the ternary complex in live cells is crucial for understanding the mechanism of action of the PROTAC. The NanoBRET™ assay is a sensitive method for this purpose.[11][12]
1. Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
2. Assay Setup:
-
Plate the transfected cells in a multi-well plate.
-
Add the HaloTag® ligand to the cells.
3. PROTAC Treatment and Measurement:
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET™ substrate.
-
Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
Diagram: NanoBRET™ Assay Principle
Caption: PROTAC-induced proximity enables Bioluminescence Resonance Energy Transfer (BRET).
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Assessing the ability of a PROTAC to cross the cell membrane is critical, as this is a prerequisite for its intracellular activity. PAMPA is a high-throughput, cell-free assay that models passive diffusion.[1][13]
1. Plate Preparation:
-
A "sandwich" is created using a donor plate and an acceptor plate. The filter at the bottom of each well in the donor plate is coated with a lipid solution to form an artificial membrane.
2. Assay Execution:
-
Add a buffer solution to the acceptor plate wells.
-
Add the PROTAC solution to the donor plate wells.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours).
3. Quantification:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells, typically by LC-MS/MS.
4. Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following formula: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the membrane.
Conclusion
The this compound linker presents a viable option for PROTAC design, offering the potential for enhanced cell permeability due to its long, lipophilic alkyl chain and non-ionizable methyl ester terminus. However, its impact on aqueous solubility and the potential for non-specific binding must be carefully considered and experimentally evaluated. The choice of the optimal linker is highly context-dependent, relying on the specific protein of interest and the recruited E3 ligase.[6] A systematic approach, employing a variety of linker types and lengths, coupled with rigorous experimental validation using the protocols outlined in this guide, is essential for the successful development of potent and selective protein degraders.
References
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NanoBRET Ternary Complex Formation Assays. ICE Bioscience. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub Gist. Available at: [Link]
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Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. PubMed. Available at: [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC. Available at: [Link]
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. Available at: [Link]
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Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Available at: [Link]
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Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. Available at: [Link]
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Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. Available at: [Link]
-
Classification of most common linkers used in PROTAC design based on their chemical structure and their protonation state at physiological pH. ResearchGate. Available at: [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Selvita. Available at: [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray. Available at: [Link]
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Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Publications. Available at: [Link]
-
Protein Degradation Assays - PROTAC Screening. Reaction Biology. Available at: [Link]
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. Available at: [Link]
-
Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. PMC. Available at: [Link]
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BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines. PubMed. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PubMed. Available at: [Link]
-
BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes. PMC. Available at: [Link]
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Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed. Available at: [Link]
-
BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. PMC. Available at: [Link]
-
Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. MDPI. Available at: [Link]
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Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Available at: [Link]
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Novel approaches for the rational design of PROTAC linkers. PMC. Available at: [Link]
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A Comparative Guide to Validating Target Engagement for PROTACs with an 11-Carbon Linker
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the target POI and another for an E3 ubiquitin ligase, joined by a chemical linker.[3][4] This linker is far from a passive tether; it is a critical determinant of a PROTAC's success.[][6] Its length, rigidity, and composition orchestrate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[7][8]
A difference of even a few atoms in linker length can dramatically alter degradation potency, transforming an effective degrader into an inert binder.[][9] The 11-carbon alkyl chain represents a frequently explored linker length in PROTAC design, often serving as a crucial data point in linker optimization studies.[10] Validating that a PROTAC with such a linker not only binds its intended targets but does so in a manner conducive to degradation is a multi-faceted challenge.
This guide provides a comparative analysis of state-of-the-art methodologies to validate target engagement for PROTACs, using a hypothetical 11-carbon linker PROTAC as a central case study. We will delve into the causality behind experimental choices, providing field-proven insights and detailed protocols to empower researchers in their drug development efforts.
The PROTAC "Three-Body Problem": A Multi-Step Validation Challenge
Unlike traditional small-molecule inhibitors that engage in a simple binary interaction with their target, PROTACs operate through a more complex "three-body problem".[] Effective validation requires confirming two distinct but interconnected events: the individual binary binding to the POI and the E3 ligase, and the formation of the cooperative ternary complex that brings them together.[7][11] Failure to rigorously validate each step can lead to misinterpretation of degradation data and inefficient optimization cycles.
Caption: A streamlined workflow for a Western Blot-based CETSA® experiment.
Experimental Protocol: Western Blot-Based CETSA®
-
Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the 11-carbon linker PROTAC or a vehicle control (e.g., DMSO) for 1-4 hours.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 42-68°C) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes. Include a non-heated control. [12]3. Lysis & Separation: Lyse the cells by performing three rapid freeze-thaw cycles. Pellet the aggregated, denatured proteins by centrifuging at 20,000 x g for 20 minutes at 4°C. [12]4. Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble target protein remaining at each temperature by Western Blot. A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates target engagement.
Data Presentation: Hypothetical CETSA® Results
| Temperature (°C) | Vehicle Control (% Soluble POI) | 1 µM 11-Carbon PROTAC (% Soluble POI) |
| 46 | 100% | 100% |
| 50 | 95% | 100% |
| 54 | 70% | 98% |
| 58 | 35% | 85% |
| 62 | 10% | 50% |
| 66 | <5% | 15% |
| Tm Shift (ΔTm) | - | +6.5°C |
This table illustrates that the PROTAC stabilizes the target Protein of Interest (POI), shifting its melting temperature (Tm) and confirming intracellular engagement.
NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity
The NanoBRET™ assay is a proximity-based method that measures target engagement in live cells using bioluminescence resonance energy transfer. [13]It is exceptionally well-suited for PROTACs as it can quantitatively determine binding affinity and assess crucial parameters like cell permeability. [14][15][16] Why It's a Quantitative Powerhouse: By comparing results in live, intact cells versus permeabilized cells (where the membrane barrier is removed), NanoBRET™ can decouple a PROTAC's intracellular availability from its raw binding affinity. [14][15]This is critical because a potent binder is useless if it cannot efficiently enter the cell—a common challenge for high-molecular-weight PROTACs. The platform can also be adapted to directly measure ternary complex formation in real-time. [11][17]
Caption: Principle of the competitive NanoBRET™ Target Engagement assay for PROTACs.
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a 96- or 384-well plate.
-
Assay Setup (Parallel Plates):
-
Live Cells: Treat cells with the 11-carbon linker PROTAC at various concentrations.
-
Permeabilized Cells: Pre-treat cells with a saponin/digitonin buffer to permeabilize the cell membrane before adding the PROTAC. [18]3. Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the same site on the target protein as the PROTAC's warhead.
-
-
Signal Detection: Add the Nano-Glo® substrate. Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals. The BRET ratio is calculated from these values. A decrease in the BRET ratio indicates displacement of the tracer by the PROTAC.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the PROTAC's affinity for the target in that environment.
Data Presentation: Comparing Live vs. Permeabilized Cell Affinity
| Assay Condition | Target IC50 (nM) | E3 Ligase IC50 (nM) | Interpretation |
| Permeabilized Cells | 15 nM | 50 nM | Intrinsic binding affinity of the PROTAC. |
| Live Cells | 150 nM | 450 nM | Reduced apparent affinity due to permeability limitations. |
| Availability Index | 10-fold shift | 9-fold shift | Suggests moderate but potentially improvable cell permeability. |
This table shows how comparing IC50 values from live and permeabilized cells can quantify the impact of cell permeability on target engagement for the 11-carbon linker PROTAC.
Biophysical Methods: Dissecting the Ternary Complex
While cellular assays confirm engagement in a biological context, in vitro biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are essential for deep mechanistic understanding. [19][20]These methods use purified proteins to precisely measure the thermodynamics and kinetics of binary and ternary complex formation.
Why They Are Mechanistically Crucial: Biophysical assays are the only way to determine the cooperativity (α) of the ternary complex. Cooperativity describes how the binding of the PROTAC to one protein influences its binding to the second. A highly cooperative (α > 1) complex is more stable and often leads to more efficient degradation. This measurement directly assesses the effectiveness of the 11-carbon linker in bridging the two proteins productively. [17] Experimental Protocol: High-Level SPR for Ternary Complex Analysis
-
Immobilization: Immobilize a biotinylated version of one protein (e.g., the E3 ligase) onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction: Flow the PROTAC over the chip to measure the kinetics (kon, koff) and affinity (KD) of the PROTAC-E3 ligase interaction.
-
Ternary Interaction: In separate experiments, pre-incubate the second protein (the POI) with the PROTAC and flow this mixture over the E3 ligase-coated chip.
-
Data Analysis: The resulting binding response curves are analyzed to determine the kinetics and affinity of the ternary complex. Comparing the binary and ternary affinities allows for the calculation of the cooperativity factor (α).
Data Presentation: Quantifying Linker-Mediated Cooperativity
| Interaction | Affinity (KD) | Cooperativity (α) |
| PROTAC ↔ POI | 100 nM | - |
| PROTAC ↔ E3 Ligase | 250 nM | - |
| POI-PROTAC ↔ E3 Ligase | 25 nM | 10 |
This table demonstrates that for our hypothetical 11-carbon linker PROTAC, the presence of the POI enhances the binding affinity to the E3 ligase by 10-fold (α = 10), indicating a stable and cooperative ternary complex ideal for degradation.
Functional Assays: Validating Target Degradation
Ultimately, the most important validation is the functional outcome: the degradation of the target protein. Assays like Western Blotting, quantitative mass spectrometry, and the HiBiT Lytic Detection System directly measure the loss of the target protein following PROTAC treatment. [1][21] Why This is the Ultimate Proof: Successful target engagement does not always guarantee degradation. The geometry of the ternary complex, dictated by the linker, must correctly position a lysine residue on the target for ubiquitination. [6]Measuring degradation is the definitive test of the PROTAC's entire mechanism of action. The HiBiT system is particularly powerful as it offers a highly sensitive, quantitative, and high-throughput method to measure protein levels. [21][22]
Caption: A decision-making workflow integrating different assays for PROTAC validation.
Experimental Protocol: HiBiT-Based Target Degradation Assay
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI. This ensures protein expression at physiological levels. [18][21]2. Cell Treatment: Plate the HiBiT-tagged cells and treat with a serial dilution of the 11-carbon linker PROTAC for a set time period (e.g., 2-24 hours).
-
Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Reagent, which contains the complementary LgBiT protein and luciferase substrate.
-
Quantification: The HiBiT and LgBiT proteins combine to form a functional NanoBiT® luciferase, producing a luminescent signal that is directly proportional to the amount of HiBiT-tagged POI remaining.
-
Data Analysis: Plot the luminescence against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Data Presentation: Impact of Linker Length on Degradation Efficacy
| PROTAC Linker Length | DC50 (nM) | Dmax (%) |
| 9-Carbon | 120 nM | 65% |
| 11-Carbon | 15 nM | 95% |
| 13-Carbon | 85 nM | 80% |
This comparative data clearly demonstrates the "sweet spot" for linker length in this series, with the 11-carbon linker providing optimal degradation potency (DC50) and efficacy (Dmax).
Conclusion: An Integrated Approach for Robust Validation
Validating target engagement for an 11-carbon linker PROTAC—or any PROTAC—is not a single experiment but a systematic process of inquiry. No single assay can provide the complete picture. A successful development campaign relies on an integrated, multi-assay strategy that builds a comprehensive and self-validating dataset.
By starting with cellular assays like CETSA® and NanoBRET™ to confirm intracellular binding and quantify affinity, researchers can confidently establish that the PROTAC reaches its target. Following up with biophysical methods like SPR allows for the dissection of the ternary complex, providing crucial insights into the linker's role in mediating a cooperative interaction. Finally, functional degradation assays like the HiBiT system provide the ultimate validation that these binding events translate into the desired biological outcome. This logical progression from binding to function provides the highest degree of confidence and is the most efficient path to identifying and optimizing potent and selective protein degraders.
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In vivo efficacy of PROTACs with 11-Methoxy-11-oxoundecanoic acid versus other linkers.
A Senior Application Scientist's Perspective on Optimizing In Vivo Performance, Contrasting 11-Methoxy-11-oxoundecanoic Acid-type Linkers with Common Alternatives
Introduction: The Linker as a Linchpin for In Vivo Success
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules orchestrate the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system for targeted protein clearance.[1][2][3] A PROTAC molecule is composed of three key elements: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that tethers the two. While the choice of ligands dictates target engagement and E3 ligase recruitment, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall in vivo performance, profoundly influencing its efficacy, pharmacokinetics (PK), and tolerability.[1][3]
This guide provides a comparative analysis of the in vivo efficacy of PROTACs, with a special focus on the implications of employing long-chain aliphatic linkers, exemplified by structures like This compound , versus more commonly utilized linker classes such as polyethylene glycol (PEG), shorter alkyl/ether chains, and rigid linkers. As researchers and drug developers, understanding the nuanced interplay between linker chemistry and in vivo outcomes is paramount for the rational design of clinically successful protein degraders.
The PROTAC® Mechanism of Action: A Symphony of Proximity
A PROTAC's efficacy hinges on its ability to form a stable and productive ternary complex with the POI and the E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalyze further degradation, highlighting the event-driven pharmacology of this modality.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Classes and In Vivo Performance
The choice of linker significantly impacts a PROTAC's physicochemical properties, which in turn govern its in vivo behavior. Here, we compare long-chain aliphatic linkers, akin to this compound, with other prevalent linker archetypes.
Long-Chain Aliphatic Linkers (e.g., this compound-based)
PROTACs incorporating long, flexible alkyl chains, such as those derived from this compound, possess distinct characteristics. These linkers are generally hydrophobic, which can enhance cell permeability.[3][] However, this hydrophobicity may also lead to poor aqueous solubility, potentially impacting formulation and oral bioavailability.[3] The flexibility of a long alkyl chain can be advantageous in allowing the PROTAC to adopt multiple conformations to facilitate ternary complex formation, which can be crucial when the optimal geometry is unknown.[1]
Expected In Vivo Profile:
-
Pharmacokinetics: May exhibit moderate to low oral bioavailability due to poor solubility. The lipophilic nature might lead to higher plasma protein binding and potentially a larger volume of distribution.
-
Efficacy: The flexibility can be beneficial for achieving potent degradation, especially in early discovery phases where structure-activity relationships are being established.[1]
-
Metabolic Stability: Long alkyl chains can be susceptible to oxidative metabolism, although they are generally more stable than PEG linkers.[3]
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used due to their hydrophilicity, which can improve the solubility of the resulting PROTAC.[5] This often translates to better formulation properties and potentially improved oral bioavailability. However, excessively long PEG chains can increase the polar surface area, which may negatively impact cell permeability.[5]
In Vivo Profile:
-
Pharmacokinetics: Generally, more favorable solubility compared to alkyl linkers. However, they can be more susceptible to metabolic cleavage.[5]
-
Efficacy: The flexibility of PEG linkers is beneficial for ternary complex formation. The length of the PEG chain is a critical parameter that requires optimization for each specific target and E3 ligase pair.[6]
-
Toxicity: PEGylation is a well-established strategy to improve the safety profile of drugs, and this can extend to PROTACs.
Shorter Alkyl/Ether Linkers
Shorter, flexible linkers composed of alkyl or ether units represent a middle ground. They offer a balance between the hydrophobicity of long alkyl chains and the hydrophilicity of PEG linkers. The length of these linkers is critical, with studies showing that a minimum length is often required to avoid steric hindrance and enable productive ternary complex formation.[1][2]
In Vivo Profile:
-
Pharmacokinetics: Can be optimized to achieve a balance of solubility and permeability, leading to improved oral bioavailability.
-
Efficacy: The optimal length is highly target-dependent. For instance, for TBK1-targeting PROTACs, linkers shorter than 12 atoms were inactive, while those between 12 and 29 atoms showed submicromolar degradation potency.[1]
-
Metabolic Stability: Generally good, but can be influenced by the specific chemical functionalities within the linker.
Rigid Linkers
Rigid linkers, often incorporating cyclic structures like piperidine or piperazine, are increasingly employed to improve the pharmacokinetic properties of PROTACs.[5] By pre-organizing the molecule into a conformation favorable for ternary complex formation, they can enhance degradation efficiency. Their rigidity can also improve metabolic stability and lead to a longer in vivo half-life.[5]
In Vivo Profile:
-
Pharmacokinetics: Often exhibit improved metabolic stability and oral bioavailability compared to flexible linkers.[5]
-
Efficacy: Can lead to highly potent degraders if the rigid conformation is compatible with the formation of a stable ternary complex.
-
Selectivity: The conformational constraint can sometimes lead to improved selectivity for the target protein.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize representative data from preclinical and clinical studies, illustrating the impact of linker composition on the in vivo performance of PROTACs targeting the Androgen Receptor (AR) and BRD4.
Table 1: In Vivo Efficacy of Androgen Receptor (AR)-Targeting PROTACs
| PROTAC | Linker Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| ARV-110 | Rigid (piperidine-containing) | VCaP Xenograft (mice) | 10 mg/kg, oral, QD | 85 | Fictional Example |
| Compound A | Flexible alkyl | LNCaP Xenograft (mice) | 30 mg/kg, i.p., QD | 70 | Fictional Example |
| Compound B | PEG-based | 22Rv1 Xenograft (mice) | 50 mg/kg, i.v., BIW | 65 | Fictional Example |
Table 2: Pharmacokinetic Parameters of BRD4-Targeting PROTACs
| PROTAC | Linker Type | Animal Model | Oral Bioavailability (%) | Half-life (t½) (hours) | Reference |
| Compound X | Rigid (piperazine-containing) | Rat | 45 | 10.2 | Fictional Example |
| Compound Y | Flexible alkyl/ether | Rat | <10 | 3.5 | Fictional Example |
| Compound Z | PEG-based | Mouse | 25 | 6.8 | Fictional Example |
Experimental Protocols for In Vivo Evaluation
The robust in vivo characterization of PROTACs is crucial for their translation to the clinic. Below are detailed protocols for key in vivo experiments.
In Vivo Tumor Xenograft Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., VCaP for prostate cancer) in appropriate media and conditions.
-
Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).
-
Subcutaneously implant 5 x 10^6 cells into the flank of immunocompromised mice (e.g., male nude mice).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
PROTAC Administration:
-
Once tumors reach an average volume of 100-200 mm³, randomize mice into vehicle and treatment groups.
-
Administer the PROTAC at the desired dose, route (e.g., oral gavage), and schedule (e.g., once daily).
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volume throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate tumor growth inhibition (TGI) relative to the vehicle control group.
-
Tumor tissue can be homogenized for Western blot analysis to confirm target protein degradation.
-
Pharmacokinetic Analysis
-
PROTAC Administration:
-
Administer a single dose of the PROTAC to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Plasma Analysis:
-
Process blood samples to isolate plasma.
-
Quantify the concentration of the PROTAC in plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vivo evaluation of PROTACs with different linkers.
Caption: A streamlined workflow for the in vivo evaluation of PROTACs.
Conclusion and Future Directions
The linker is a pivotal component in the design of in vivo-efficacious PROTACs. While there is no universally optimal linker, understanding the structure-property relationships of different linker classes is essential for rational drug design. Long-chain aliphatic linkers, such as those derived from this compound, offer flexibility that can be advantageous for achieving potent protein degradation. However, their hydrophobicity may present challenges for solubility and oral bioavailability that need to be carefully managed. In contrast, PEG-based and rigid linkers provide alternative strategies to modulate the physicochemical and pharmacokinetic properties of PROTACs.
The future of PROTAC development will likely involve the exploration of novel linker chemistries and a deeper understanding of how the linker influences the dynamics of ternary complex formation. The systematic evaluation of diverse linker types, as outlined in this guide, will be crucial for advancing this exciting therapeutic modality from the bench to the clinic.
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Bond, A. G., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(24), 17898-17912. [Link]
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The Linker is Not Just a Spacer: A Comparative Guide to PROTACs with Varied Alkyl Linker Lengths
Introduction: The Critical Role of the Linker in PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of specific proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] It is the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase that facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] While the choice of POI and E3 ligase ligands is paramount, the linker is far from a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, potency, and selectivity.[4][5]
This guide provides a comparative analysis of PROTACs with varying alkyl linker lengths, offering experimental data and detailed protocols to aid researchers in the rational design and optimization of these powerful molecules. We will delve into the causal relationship between linker length and degradation efficiency, exploring how this fundamental parameter governs the stability of the ternary complex and ultimately dictates the potency (DC50) and efficacy (Dmax) of the PROTAC.
The "Goldilocks" Principle of Linker Length: Not Too Short, Not Too Long
The length of the alkyl linker plays a pivotal role in the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, preventing the POI and E3 ligase from coming together effectively.[6] Conversely, a linker that is excessively long can result in a non-productive ternary complex where the ubiquitination sites on the POI are not optimally positioned for the E3 ligase, leading to inefficient ubiquitination and degradation.[6] Thus, an optimal linker length, often discovered through empirical testing, is crucial for maximal degradation.[4]
Below is a diagram illustrating the concept of the PROTAC-induced ternary complex and the importance of the linker in bridging the POI and the E3 ligase.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.
Comparative Analysis of PROTACs with Varying Alkyl Linker Lengths
The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[4] Below are case studies summarizing experimental data from the literature, highlighting the impact of alkyl linker length on PROTAC performance.
Case Study 1: Estrogen Receptor α (ERα) Degradation
In a study investigating the degradation of ERα, a series of PROTACs with different linker lengths were synthesized and evaluated in MCF7 cells. The data clearly demonstrates an optimal linker length for achieving the highest potency and efficacy.
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 9 | 9 | > 1000 | < 20 | MCF7 |
| PROTAC 12 | 12 | ~500 | ~60 | MCF7 |
| PROTAC 13 | 16 | ~100 | > 80 | MCF7 |
| PROTAC 19 | 19 | ~750 | ~50 | MCF7 |
| PROTAC 21 | 21 | > 1000 | < 30 | MCF7 |
| Data summarized from studies on ERα degradation, showcasing an optimal linker length of 16 atoms for this system.[2][4][7] |
Case Study 2: p38α Degradation
A study on the degradation of p38α also revealed a clear structure-activity relationship with respect to the linker length.
| PROTAC Series | Linker Length (atoms) | Degradation Efficacy | Cell Line |
| Shorter Linkers | < 15 | Poor Degradation | BBL358 & T47D |
| NR-3 series | 15-17 | Optimal Degradation | BBL358 & T47D |
| NR-1c | 20 | Efficient Degradation | BBL358 |
| This study on p38α degradation demonstrates that a linker length of 15-17 atoms is optimal for achieving maximal degradation.[4] |
Case Study 3: Tank-binding kinase 1 (TBK1) Degradation
For TBK1 degradation, a minimum linker length was required to observe any activity, with a clear optimum for both potency and efficacy.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | > 75 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| For TBK1 degradation, a minimum linker length of 12 atoms was necessary, with a 21-atom linker demonstrating the highest potency and efficacy.[5][8] |
Experimental Protocols for Comparative Analysis
To systematically evaluate the impact of alkyl linker length, a series of PROTACs with varying linker lengths must be synthesized and their degradation activity quantified. The following sections provide detailed, step-by-step methodologies for these key experiments.
Protocol 1: Synthesis of a PROTAC Library with Varying Alkyl Linker Lengths
This protocol describes a general method for synthesizing a series of PROTACs with different alkyl linker lengths (e.g., C4, C5, C6) via amide bond formation. This is a common and robust method for linker conjugation.
Diagram of the Synthetic Workflow:
Caption: A generalized workflow for the synthesis of a PROTAC library with varying alkyl linker lengths.
Step-by-Step Synthesis Procedure:
-
Synthesis of POI-Linker Intermediate:
-
Dissolve the POI ligand containing a primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF).
-
Add the alkyl dicarboxylic acid (e.g., adipic acid for a C6 linker) (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
-
-
Activation of the Second Carboxylic Acid:
-
Dissolve the purified POI-linker intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes to activate the terminal carboxylic acid.
-
-
Coupling with E3 Ligase Ligand:
-
To the activated intermediate, add the E3 ligase ligand containing a primary or secondary amine (1.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete, perform an aqueous workup and purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the synthesized PROTACs using LC-MS and NMR spectroscopy.
-
Protocol 2: Quantification of Protein Degradation by Western Blotting
This protocol details the methodology to determine the DC50 and Dmax values for the synthesized PROTAC library.
Diagram of the Western Blotting Workflow:
Caption: A comprehensive workflow for determining DC50 and Dmax values of PROTACs using Western Blotting.
Step-by-Step Western Blotting Procedure:
-
Cell Culture and Treatment:
-
Plate the desired cell line at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of each PROTAC from a concentrated stock solution in DMSO. A typical 8-point dose-response curve might range from 1 µM to 0.1 nM.[9]
-
Treat the cells with the different concentrations of each PROTAC. Include a vehicle control (DMSO only) in each experiment.[9]
-
Incubate the cells for a predetermined time (e.g., 16-24 hours) to allow for protein degradation.[9]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Quantify the total protein concentration in each lysate using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.[9]
-
-
Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[10]
-
Normalize the band intensity of the POI to the corresponding loading control for each lane.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control. The percentage of degradation is 100% - % remaining.
-
-
DC50 and Dmax Determination:
-
Plot the percentage of degradation against the log-transformed PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model using graphing software (e.g., GraphPad Prism) to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation percentage).[9]
-
Conclusion: The Path to Rationally Designed PROTACs
The length of the alkyl linker is a critical parameter that must be empirically optimized for each PROTAC system. The case studies and protocols presented in this guide underscore the importance of a systematic approach to linker design. By synthesizing and evaluating a library of PROTACs with varying alkyl linker lengths, researchers can identify the optimal linker that facilitates the formation of a productive ternary complex, leading to potent and efficacious protein degradation. While this guide focuses on alkyl linkers, it is important to note that other linker properties, such as rigidity and hydrophilicity (e.g., using PEG linkers), also play significant roles and can be explored to further fine-tune PROTAC performance.[][12] The journey to a clinically successful PROTAC is paved with meticulous optimization, and a deep understanding of the structure-activity relationship of the linker is a cornerstone of this process.
References
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Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). Retrieved from [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]
-
Key methods to assemble PROTAC libraries using alkyl and ether linkers. (n.d.). ResearchGate. Retrieved from [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). ACS Medicinal Chemistry Letters, 13(7), 1055–1064. Retrieved from [Link]
-
Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 6(10), 1871-1879. Retrieved from [Link]
-
Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 6(10), 1871-1879. Retrieved from [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 346-351. Retrieved from [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration, 1, 1-13. Retrieved from [Link]
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2022). Cell Communication and Signaling, 20(1), 1-14. Retrieved from [Link]
-
Impact of linker length on the activity of PROTACs. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). Molecules, 25(8), 1965. Retrieved from [Link]
-
(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... (n.d.). ResearchGate. Retrieved from [Link]
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- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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The Unseen Architect: A Comparative Guide to Protein Degradation Featuring an 11-Carbon Aliphatic Linker
A Case Study in Optimizing Targeted Protein Degradation
In the rapidly evolving landscape of therapeutic modalities, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own machinery to tag and destroy specific proteins. The success of these heterobifunctional molecules hinges on a critical, yet often overlooked, component: the linker. This guide delves into the intricate role of the linker, presenting a representative case study of a successful protein degradation campaign utilizing a long-chain aliphatic acid linker, analogous in properties to 11-Methoxy-11-oxoundecanoic acid, to illustrate the principles of rational degrader design.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional ends.[1] The linker is far more than a simple tether; it is a crucial determinant of a PROTAC's overall success, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase within this complex, directly impacting the efficiency of ubiquitination and subsequent degradation.
Case Study: Degradation of a Target Protein Using a Long-Chain Aliphatic Linker
Experimental Data Summary
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation level (Dmax).
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| DT2216 (Aliphatic Linker) | BCL-XL | MOLM-13 | 80 | >95 | VHL |
| Alternative Linker 1 (PEG-based) | BCL-XL | MOLM-13 | 250 | ~80 | VHL |
| Alternative Linker 2 (Rigid) | BCL-XL | MOLM-13 | 120 | ~90 | VHL |
This data is representative and compiled for illustrative purposes based on findings for similar PROTACs.
The data indicates that the PROTAC with the long-chain aliphatic linker (DT2216) achieves a high level of maximal degradation (Dmax >95%) with a potent DC50 value. This demonstrates the suitability of such linkers in facilitating effective ternary complex formation for certain target and E3 ligase pairs.
Comparison with Alternative Linker Chemistries
The choice of linker profoundly impacts a PROTAC's biological activity. Here, we compare the representative performance of an aliphatic linker with other common linker types.
1. Polyethylene Glycol (PEG) Linkers:
-
Advantages: PEG linkers are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[2] Their length is easily tunable.[4]
-
Disadvantages: Increased flexibility can sometimes lead to a less stable ternary complex. They can also be more susceptible to in vivo metabolism.[1] In our representative data, the PEG-based linker shows a higher DC50 and lower Dmax compared to the aliphatic linker, suggesting a less optimal ternary complex formation in this specific context.
2. Rigid Linkers:
-
Advantages: Rigid linkers, often containing cyclic structures like piperazine or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, leading to more potent degradation.[2]
-
Disadvantages: Their synthesis can be more complex, and the lack of flexibility may hinder the formation of a productive ternary complex for some target-E3 ligase pairs. The representative data for the rigid linker shows good potency and efficacy, though slightly less than the optimized aliphatic linker in this case.
3. "Clickable" Linkers:
-
Advantages: "Click chemistry" allows for the rapid and efficient synthesis of a diverse library of PROTACs with different linkers, accelerating the optimization process.[5] The resulting triazole ring is metabolically stable.[2]
-
Disadvantages: The triazole group adds rigidity and polarity, which may or may not be favorable depending on the specific PROTAC system.
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at very high concentrations, the degradation efficiency decreases. This is because the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex. The optimal linker can help to mitigate this effect by promoting cooperative binding within the ternary complex.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate PROTAC efficacy.
Western Blot Analysis for DC50 and Dmax Determination
This protocol is a fundamental method for quantifying the degradation of a target protein.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (AlphaLISA)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a cell-free system.
-
Reagent Preparation:
-
Prepare solutions of the purified target protein (e.g., GST-tagged) and E3 ligase complex (e.g., His-tagged).
-
Prepare serial dilutions of the PROTAC.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase complex, and PROTAC dilutions.
-
-
Incubation:
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
-
Addition of AlphaLISA Beads:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His).
-
-
Signal Detection:
-
Incubate the plate in the dark.
-
Read the plate on an AlphaScreen-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.
-
Visualizing the Logic of PROTAC Design and Evaluation
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the comprehensive evaluation of a PROTAC.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, with its chemical nature, length, and rigidity profoundly influencing the molecule's ability to induce protein degradation. As demonstrated through our representative case study of a PROTAC with a long-chain aliphatic linker, careful optimization of this element is essential for achieving high potency and efficacy. While flexible aliphatic and PEG linkers are widely used due to their synthetic tractability, the field is increasingly moving towards more sophisticated linker designs to fine-tune the properties of these promising therapeutics. A multi-faceted evaluation approach, combining cell-based degradation assays with biochemical and biophysical characterization, is crucial for the rational design of the next generation of protein degraders.
References
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Khan, S., He, Y., Zhang, X., Yuan, Y., & Pu, S. (2020). A selective BCL-XL PROTAC degrader achieves safe and potent antitumor efficacy. Nature Medicine, 26(4), 606-615. [Link]
-
Wurz, R. P., Dellamaggiore, K., Dou, H., Javier, N., Lo, M. C., McCarter, J. D., ... & Cee, V. J. (2018). A "click chemistry platform" for the rapid synthesis of bispecific molecules for inducing protein degradation. Journal of Medicinal Chemistry, 61(2), 453-461. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(9), 976-987. [Link]
-
Ciulli, A. (2019). The PROTAC paradigm: a new way of thinking about drug discovery. Biochemical Society Transactions, 47(6), 1807-1818. [Link]
-
Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’chemical space: an industrial perspective. Journal of Medicinal Chemistry, 62(13), 5152-5186. [Link]
-
Bio-Techne. (n.d.). Targeted Protein Degradation. Bio-Techne. [Link]
-
Khan, S., Zhang, X., Lv, D., Zhang, Q., He, Y., Zhang, P., ... & Yuan, Y. (2019). A selective BCL-XL PROTAC degrader achieves safe and potent antitumor efficacy. bioRxiv, 718843. [Link]
-
Mares, A., Bondeson, D. P., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. [Link]
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- 5. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
A Guide to the Structural Analysis of Ternary Complexes Formed with Different PROTAC Linkers
This guide provides a comprehensive comparison of how different PROTAC (Proteolysis-Targeting Chimera) linkers influence the formation and structure of ternary complexes. We will delve into the experimental methodologies used to characterize these structures and provide insights into making informed decisions during the drug design process. Our focus will be on the causality behind experimental choices, ensuring a deep, practical understanding for researchers, scientists, and drug development professionals.
The Central Role of the Ternary Complex in PROTAC Efficacy
PROTACs represent a revolutionary approach in drug discovery, hijacking the cell's natural disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins. These bifunctional molecules consist of a ligand that binds to a target protein (the "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.
The cornerstone of PROTAC-mediated degradation is the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The stability and specific conformation of this complex are paramount, as they dictate the efficiency of ubiquitin transfer from the E3 ligase to the target protein, marking it for degradation by the proteasome. It is within this context that the often-underestimated linker reveals its critical role. The linker is not merely a passive tether; it actively modulates the thermodynamics, kinetics, and ultimate geometry of the ternary complex.
Figure 2: A generalized experimental workflow for the comparative analysis of PROTAC linkers.
Biophysical Characterization: Quantifying Complex Formation
Before attempting to solve a high-resolution structure, it is crucial to confirm that a stable ternary complex can be formed in vitro and to quantify its properties.
Surface Plasmon Resonance (SPR)
-
Objective: To measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.
-
Causality: SPR allows for the dissection of the system. By immobilizing one component (e.g., the E3 ligase) and flowing over the others, one can determine if the presence of the PROTAC and the target protein leads to a cooperative increase in binding signal. This is a primary indicator of ternary complex formation.
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of binding.
-
Causality: ITC provides a deeper understanding of the driving forces behind complex formation. For instance, a rigid linker might lead to a more favorable enthalpic contribution but could be entropically penalized. Comparing the thermodynamic signatures of different linkers can reveal crucial insights for optimization.
High-Resolution Structural Analysis: Visualizing the Complex
Obtaining a high-resolution structure of the ternary complex is the ultimate goal, as it provides a detailed map of the interactions that stabilize the assembly.
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the three-dimensional structure of the ternary complex in a near-native, vitrified state.
-
Causality: Cryo-EM has become a dominant technique for PROTAC structural biology due to its ability to handle large, flexible complexes without the need for crystallization. It can reveal the overall architecture of the complex and the specific orientation of the target protein relative to the E3 ligase, which is dictated by the linker.
X-ray Crystallography
-
Objective: To obtain an atomic-resolution structure of the ternary complex.
-
Causality: While challenging, obtaining a crystal structure provides the most detailed view of the specific molecular interactions at the interfaces, including those mediated by the linker itself. This information is invaluable for structure-based drug design and linker optimization.
Conclusion: Towards Rational Linker Design
The linker is a critical determinant of PROTAC efficacy, directly influencing the stability and conformation of the ternary complex. A comprehensive structural and biophysical analysis is essential for understanding how different linkers function and for guiding the rational design of more potent and selective degraders. By combining techniques like SPR and ITC with high-resolution methods like cryo-EM and X-ray crystallography, researchers can build a detailed picture of the structure-activity relationship for the PROTAC linker. This multi-faceted approach transforms linker design from a trial-and-error process into a data-driven, rational optimization cycle, ultimately accelerating the development of novel therapeutics.
Navigating the Labyrinth of PROTAC Design: A Comparative Guide to Alkyl and PEG Linkers for Optimal Pharmacokinetic Properties
For Immediate Release
[CITY, STATE] – In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multifaceted challenge. While the selection of ligands for the target protein and the E3 ligase is crucial, the linker connecting these two moieties plays a pivotal, yet often underestimated, role in determining the overall pharmacokinetic (PK) profile and therapeutic success of the molecule.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of two of the most prevalent flexible linker classes—alkyl and polyethylene glycol (PEG) linkers—supported by experimental data and detailed methodologies to inform rational PROTAC design.
The linker is far more than a passive spacer; its length, composition, and flexibility significantly influence a PROTAC's solubility, cell permeability, metabolic stability, and the formation of a productive ternary complex—all critical determinants of its in vivo efficacy.[3][] The choice between a hydrophobic alkyl linker and a hydrophilic PEG linker can therefore dramatically alter a PROTAC's journey through the body and its ability to reach its intracellular target.[5]
At a Glance: Alkyl vs. PEG Linkers - A Tale of Two Chemistries
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[] | Repeating ethylene glycol units.[7] |
| Hydrophilicity | Generally hydrophobic.[7] | Inherently hydrophilic.[5] |
| Aqueous Solubility | May limit overall PROTAC solubility.[7] | Generally improves aqueous solubility.[5][7] |
| Cell Permeability | Increased hydrophobicity can enhance passive diffusion across cell membranes.[] However, it can also lead to non-specific binding.[7] | Can enhance permeability by improving solubility and adopting folded conformations that shield polar groups.[7][8] Very long chains can increase polar surface area, hindering permeability.[7] |
| Metabolic Stability | Generally considered to be metabolically stable.[7] | Can be more susceptible to oxidative metabolism.[7][9] |
| Conformation | Tend to adopt more elongated conformations.[8] | The "gauche effect" favors turns, leading to a higher propensity for folded conformations.[8] |
| Synthetic Accessibility | Typically straightforward and synthetically accessible.[1][2] | Can be more challenging and costly to synthesize.[1][7] |
The Critical Role of Linker Composition in PROTAC Pharmacokinetics
The journey of a PROTAC from administration to target degradation is fraught with obstacles. It must possess sufficient solubility to be bioavailable, permeate cell membranes to reach its intracellular target, and remain stable long enough to induce protein degradation.[10] The linker is a key modulator of these "ADME" (Absorption, Distribution, Metabolism, and Excretion) properties.
Solubility: The Gateway to Bioavailability
A significant hurdle in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[5][11] This is where the hydrophilic nature of PEG linkers offers a distinct advantage. By incorporating repeating ethylene glycol units, PEG linkers can significantly enhance the water solubility of a PROTAC molecule, which is a crucial factor for oral administration and overall bioavailability.[12]
Conversely, the hydrophobic character of alkyl linkers can sometimes compromise the aqueous solubility of the resulting PROTAC.[1] However, strategic placement of heteroatoms or the use of shorter alkyl chains can help mitigate this issue.[]
Cell Permeability: Crossing the Cellular Frontier
For a PROTAC to be effective, it must traverse the cell membrane to engage its intracellular target protein and the E3 ligase.[5] Here, the comparison between alkyl and PEG linkers becomes more nuanced.
The hydrophobicity of alkyl linkers can enhance passive diffusion across the lipid bilayer of the cell membrane.[] By reducing the polar surface area, alkyl linkers can make the PROTAC more "greasy" and thus more amenable to membrane transit.[] However, excessive lipophilicity can also lead to non-specific binding to other cellular components and aggregation, which can be detrimental to the PROTAC's efficacy and safety profile.[7]
Interestingly, PEG linkers , despite their hydrophilicity, can also promote cell permeability through a different mechanism. Their flexible nature allows them to adopt folded or "chameleonic" conformations in the nonpolar environment of the cell membrane.[8][13] This folding can effectively shield the polar ether oxygens, reducing the molecule's three-dimensional polar surface area and facilitating its passage into the cell.[8] However, it is a delicate balance, as excessively long PEG chains can increase the overall polar surface area and hinder permeability.[7]
Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA), which often correlates with improved plasma and tissue concentrations in vivo.[]
Metabolic Stability: The Race Against Clearance
The in vivo efficacy of a PROTAC is also dictated by its metabolic stability—its resistance to being broken down by metabolic enzymes.[7] Generally, alkyl linkers are considered to be more metabolically stable than PEG linkers.[7] The hydrocarbon backbone of alkyl chains is less susceptible to oxidative cleavage.[]
PEG linkers , on the other hand, can be more prone to metabolism, particularly through oxidation of the ether linkages.[7][14] This can lead to the fragmentation of the PROTAC and a shorter in vivo half-life. However, studies have shown that the overall metabolic rate is not always negatively impacted by the presence of multiple potential cleavage sites in PEG linkers.[14][15] Furthermore, the introduction of cyclic moieties within the linker can be a strategy to enhance metabolic stability for both linker types.[15]
Experimental Assessment of Pharmacokinetic Properties
A systematic evaluation of a PROTAC's pharmacokinetic properties is essential for lead optimization. Standard in vitro assays, commonly used for small molecule drugs, can be adapted for PROTACs to assess their solubility, permeability, and metabolic stability.[10]
Protocol 1: Kinetic Solubility Assay
This assay provides a rapid assessment of a PROTAC's solubility in a buffered aqueous solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the desired final concentration.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) with gentle agitation to allow for equilibration.
-
Separation of Undissolved Compound: Centrifuge the samples to pellet any undissolved precipitate.
-
Quantification: Analyze the supernatant using a suitable analytical method, such as high-performance liquid chromatography with mass spectrometry (HPLC-MS), to determine the concentration of the dissolved PROTAC.[16]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that measures the passive diffusion of a compound across an artificial lipid membrane, providing a good initial screen for cell permeability.[17][18]
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.
-
Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.
-
Incubation: The plate assembly is incubated at room temperature for a specified time (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined by HPLC-MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound in the acceptor well.[18]
For a more comprehensive assessment of permeability, including active transport mechanisms, the Caco-2 cell permeability assay is recommended as a follow-up.[17][19]
Protocol 3: Metabolic Stability Assay in Liver Microsomes
This in vitro assay assesses the susceptibility of a PROTAC to phase I metabolism by cytochrome P450 enzymes present in liver microsomes.[20][21]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or from other species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[22]
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C.
-
Initiation of Reaction: Add the PROTAC to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots of the reaction are taken and quenched with a cold organic solvent (e.g., acetonitrile) to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant by HPLC-MS to determine the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: The rate of disappearance of the PROTAC is used to calculate parameters such as the in vitro half-life (t1/2) and intrinsic clearance (Clint).[22]
Conclusion: A Strategic Choice for Optimal PROTAC Performance
The selection between an alkyl and a PEG linker is a critical decision in the rational design of PROTACs, with profound implications for their pharmacokinetic properties and ultimately their therapeutic potential.[7] There is no one-size-fits-all solution; the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[7]
Alkyl linkers offer the advantages of synthetic simplicity and generally good metabolic stability, often leading to improved passive permeability.[][7] However, their hydrophobicity can pose challenges for aqueous solubility.[7]
PEG linkers , in contrast, can significantly enhance solubility and may improve cell permeability through their ability to adopt folded conformations.[7][8] Their increased flexibility, however, can sometimes come at the cost of reduced metabolic stability.[7]
A systematic and iterative approach, employing the robust experimental protocols detailed in this guide, is essential for the empirical testing and optimization of linkers. By carefully considering the trade-offs between solubility, permeability, and metabolic stability, researchers can navigate the complex landscape of PROTAC design and unlock the full potential of this transformative therapeutic modality.
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A Senior Application Scientist's Guide to In Vitro Stability of PROTACs: A Comparative Analysis of Linker Chemotypes
For researchers, scientists, and drug development professionals navigating the promising but complex landscape of targeted protein degradation, the stability of a Proteolysis-Targeting Chimera (PROTAC) is a paramount concern. An effective PROTAC must not only form a productive ternary complex but also possess sufficient stability in biological matrices to reach its target and exert its effect. The linker, far from being an inert spacer, is often the Achilles' heel of a PROTAC, representing a primary site for metabolic degradation.[][2]
This guide provides an in-depth comparison of the in vitro stability of PROTACs featuring different linker chemotypes. We will dissect the chemical and enzymatic liabilities associated with common linkers, present comparative experimental data, and provide robust protocols for assessing the stability of your own compounds. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating reliable and translatable data.
The Central Role of the Linker in PROTAC Stability
A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][4][5][6] This heterobifunctional nature results in molecules that are typically large and lipophilic, often falling outside the traditional "Rule of 5" drug-like space.[7][8][9] This unique physicochemical profile presents distinct challenges for absorption, distribution, metabolism, and excretion (ADME).[7][10][11]
The linker's composition, length, and flexibility critically influence not only the formation of the ternary complex but also the PROTAC's overall metabolic and chemical stability.[][3][12] Instability can arise from enzymatic degradation in the liver (microsomes, hepatocytes) and plasma, as well as chemical degradation (e.g., hydrolysis) under physiological conditions.[2][13] A systematic study on the metabolism of 40 PROTACs revealed that the linker's chemical nature and length are major determinants of a PROTAC's metabolic liability, and this metabolism cannot be simply predicted from the constituent ligands alone.[14][15]
Comparative Analysis of Linker Chemotypes and In Vitro Stability
The choice of linker chemistry is a critical decision in PROTAC design. Below, we compare the most common linker chemotypes—flexible alkyl and polyethylene glycol (PEG) chains versus more rigid cyclic structures—and their impact on in vitro stability, supported by experimental findings.
Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most prevalent motifs in PROTAC linkers, found in approximately 30% and 55% of published structures, respectively.[16] Their popularity stems from synthetic accessibility and the ease with which their length can be tuned.[16][17] However, their flexibility can be a double-edged sword.
-
Alkyl Chains : These simple hydrocarbon chains are generally hydrophobic and considered metabolically stable.[17][18] However, their flexibility and lipophilicity can sometimes lead to non-specific binding and may be susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly on longer chains.[9][14]
-
PEG Linkers : These repeating ethylene glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of the PROTAC molecule.[17][18][] This is a crucial advantage for administration and bioavailability. However, PEG linkers are often more susceptible to metabolism, primarily through O-dealkylation reactions.[14][15] Despite having potentially more metabolic "soft spots," the overall metabolic rate is not always negatively affected compared to alkyl linkers.[14][15]
Experimental Insight: A comprehensive study in human hepatocytes showed that for linear linkers, length is a critical factor. Extending an alkyl linker from four to eight methylene units decreased the metabolic half-life (t½) from 135 minutes to just 18.2 minutes.[][14] This suggests shorter linear linkers often exhibit greater metabolic stability, possibly due to increased steric hindrance preventing access to the catalytic sites of metabolic enzymes.[][14][20]
Rigid Linkers: Enhancing Metabolic Resistance
To overcome the drawbacks of flexible linkers, such as metabolic susceptibility, researchers increasingly employ more rigid designs.[9]
-
Piperazine/Piperidine Rings : Incorporating saturated heterocycles like piperazine and piperidine can constrain the linker's conformation and has been shown to significantly improve metabolic stability and solubility.[2][18][20]
-
Triazole Rings : Often formed via "click chemistry," the triazole moiety is planar, rigid, and metabolically stable.[18] It helps reduce oxidative degradation, making it an ideal component for therapeutic applications.[18]
Experimental Insight: In a direct comparison, PROTACs containing a triazole ring in the linker displayed much greater metabolic stability (t½ > 240 min) compared to their linear analogues.[14] Similarly, the inclusion of piperazine moieties in the linker generally resulted in higher metabolic stability compared to PROTACs with linear linkers.[14]
Data Summary: In Vitro Metabolic Stability in Human Hepatocytes
The following table summarizes findings from a systematic study by Goracci et al. (2020), illustrating the impact of linker chemotype and length on the metabolic half-life of various PROTACs when incubated with cryopreserved human hepatocytes.
| PROTAC Series (Target-E3 Ligase) | Linker Chemotype/Length | Key Structural Feature | Metabolic Half-life (t½) in min | Primary Metabolic Reactions |
| BET-CRBN (dBet1) | 4x Methylene | Short Alkyl Chain | 135 | N-dealkylation, Oxidation |
| BET-CRBN (dBet6) | 8x Methylene | Long Alkyl Chain | 18.2 | N-dealkylation, Oxidation |
| PARP-CRBN | Linear Alkyl | - | < 30 | N-dealkylation, Amide Hydrolysis |
| PARP-CRBN | Triazole Ring | Rigid "Click" Chemistry | > 240 | N-dealkylation at Triazole |
| BET-CRBN | Linear Alkyl | - | 30.2 | N-dealkylation, Oxidation |
| BET-CRBN | Piperazine Ring | Rigid Heterocycle | 100.2 | N-dealkylation at Piperazine |
| AR-CRBN | PEG-like | Flexible, Hydrophilic | 25.5 | O-dealkylation, N-dealkylation |
| AR-CRBN | Aliphatic | Flexible, Hydrophobic | 8.4 | N-dealkylation, Oxidation |
Note: This table is a representative summary based on data presented in Goracci et al., J Med Chem, 2020.[14] Values are illustrative of general trends.
Experimental Protocols for In Vitro Stability Assessment
To ensure the scientific integrity of your stability studies, it is crucial to employ standardized, robust protocols. Here, we provide step-by-step methodologies for two key in vitro stability assays.
Diagram: General PROTAC Mechanism
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a workhorse for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes.
Causality: HLMs are subcellular fractions containing a high concentration of drug-metabolizing enzymes. By incubating the PROTAC with HLMs and an NADPH regenerating system (which provides the necessary cofactors for CYP enzymes), we can simulate and quantify the extent of oxidative metabolism.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation Reaction (in a 96-well plate):
-
Pre-warm the HLM suspension and phosphate buffer at 37°C for 5 minutes.
-
In each well, add phosphate buffer.
-
Add the HLM suspension to a final protein concentration of 0.5 mg/mL.
-
Spike the test PROTAC into the wells to a final concentration of 1 µM. Mix gently.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume should be 200 µL.
-
Self-Validation Control: Include a "0-minute" control where the reaction is immediately stopped, and a "no-NADPH" control to assess non-CYP mediated degradation. Also, include positive control compounds (e.g., a high-turnover substrate like verapamil and a low-turnover one like warfarin).
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an internal standard (IS).
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent PROTAC to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of PROTAC remaining versus time.
-
Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Diagram: In Vitro Stability Assay Workflow
Caption: Step-by-step workflow for a typical in vitro metabolic stability assay.
Protocol 2: Stability in Human Plasma
This assay assesses susceptibility to plasma enzymes (e.g., esterases, amidases) and chemical stability in a more physiologically relevant matrix.
Causality: Plasma contains a variety of enzymes that can degrade drug molecules. Instability in plasma can significantly shorten a compound's circulating half-life in vivo. This assay directly measures the compound's persistence in this critical biological fluid.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Thaw frozen human plasma in a 37°C water bath and centrifuge to remove any precipitates.
-
-
Incubation:
-
In a microcentrifuge tube, add 495 µL of pre-warmed human plasma.
-
Add 5 µL of the PROTAC stock solution to achieve a final concentration of 1-10 µM. Vortex briefly.
-
-
Time Points and Quenching:
-
Incubate the tubes at 37°C.
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot (e.g., 50 µL) of the plasma-PROTAC mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes (150 µL) of ice-cold acetonitrile with an internal standard (IS).
-
-
Sample Processing & Analysis:
-
Follow steps 4-6 from the HLM protocol (vortex, centrifuge, LC-MS/MS analysis).
-
-
Data Analysis:
-
Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute time point.
-
Plot the % remaining versus time to determine the stability profile. If significant degradation occurs, calculate the half-life as described previously.
-
Conclusion and Field-Proven Insights
The in vitro stability of a PROTAC is a complex interplay between its constituent parts, with the linker playing a disproportionately large role. Our comparative analysis reveals clear trends:
-
Rigidity Enhances Stability: The incorporation of rigid moieties such as piperazine and triazole rings into the linker is a highly effective strategy for improving metabolic stability compared to flexible alkyl or PEG chains.[14][20]
-
Linker Length Matters: For flexible linkers, shorter is often better. Extending linear alkyl chains can dramatically increase metabolic liability.[][14]
-
Chemotype Over Length: A metabolically robust chemotype (e.g., triazole) can confer high stability even in longer linkers, overriding the negative effects of length alone.[14]
-
PEG vs. Alkyl is Context-Dependent: While PEG linkers can improve solubility, they may introduce metabolic soft spots (O-dealkylation).[14][15][17] Alkyl linkers are generally more stable but can suffer from poor solubility. The choice must be balanced against the overall properties of the PROTAC.
For drug development professionals, the message is clear: linker design cannot be an afterthought. Early, systematic in vitro stability profiling using the robust assays detailed here is essential. By identifying metabolic "soft spots" within the linker early in the discovery process, medicinal chemists can make rational design choices—such as incorporating cyclic elements or shortening flexible chains—to build more stable and ultimately more effective protein-degrading therapeutics.
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Srivastava, A., et al. (2025). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. ACS Publications. Available at: [Link]
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Zhang, X., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC. Available at: [Link]
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Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Available at: [Link]
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Validating the mechanism of action for a 11-Methoxy-11-oxoundecanoic acid-based PROTAC
Conclusion: The significant thermal stabilization of TKX by MOUA-PROTAC-1 provides strong evidence that it effectively engages its primary target in intact cells, a critical first validation step. [11]
Step 2: Proving the Formation of the Ternary Complex
Scientific Rationale: Successful target engagement by both ends of the PROTAC must translate into the formation of a productive ternary complex (POI-PROTAC-E3 Ligase). [6][7]This complex is the catalytic heart of the PROTAC mechanism, bringing the E3 ligase in close enough proximity to the POI to facilitate ubiquitin transfer. We will use two orthogonal, in-cell methods to validate this critical step: Co-Immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA).
Experimental Protocol 2a: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment: Treat cells with MOUA-PROTAC-1, PEG-PROTAC-2, an inactive epimer control, or vehicle for 2-4 hours. To prevent subsequent degradation and "trap" the complex, co-treat with a proteasome inhibitor (e.g., 10 µM MG132).
-
Lysis: Lyse cells in a gentle, non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the lysate with an antibody against the "bait" protein (e.g., anti-TKX) coupled to magnetic beads. This will pull down TKX and any interacting proteins.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution & Analysis: Elute the bound proteins from the beads and analyze by Western blot for the presence of the "prey" protein (CRBN). A reciprocal experiment, pulling down CRBN and blotting for TKX, is essential for robust validation. [8][9]
Experimental Protocol 2b: Duolink® Proximity Ligation Assay (PLA)
PLA provides a highly sensitive and quantitative method for visualizing protein-protein interactions in situ. [10][11]
-
Cell Culture & Treatment: Grow cells on imaging-optimized plates. Treat with PROTACs and controls as in the Co-IP protocol (including MG132 co-treatment).
-
Fix & Permeabilize: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Antibody Incubation: Incubate cells with a pair of primary antibodies raised in different species that target the two proteins of interest (e.g., rabbit anti-TKX and mouse anti-CRBN).
-
Probe Ligation: Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes). If the proteins are in close proximity (<40 nm), these oligonucleotides can be ligated to form a closed DNA circle. [11]5. Amplification & Detection: Amplify the DNA circle via rolling-circle amplification. Add fluorescently labeled probes that bind to the amplified DNA, creating a bright, distinct fluorescent spot.
-
Imaging & Quantification: Image the cells using a fluorescence microscope and quantify the number of PLA spots per cell. An increase in spots indicates PROTAC-induced proximity.
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A Comparative Guide to Cross-Reactivity Profiling of PROTACs with Different Linkers
Introduction: The Central Role of the Linker in PROTAC Specificity
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3] While the ligands provide the necessary connections, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological properties.[1][3][4][] The linker's length, composition, and rigidity dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[4][6][7]
Suboptimal linker design can lead to the formation of unproductive ternary complexes or, more critically, the recruitment of unintended off-target proteins, resulting in undesired protein degradation and potential toxicity.[8] Therefore, a thorough understanding and meticulous profiling of a PROTAC's cross-reactivity are paramount in the development of safe and effective degraders. This guide provides a comprehensive overview of the methodologies used to profile the cross-reactivity of PROTACs with different linkers, supported by experimental data and detailed protocols.
The PROTAC Linker: A Key Modulator of Ternary Complex Formation and Selectivity
The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity. The linker plays a pivotal role in this process by influencing the spatial arrangement of the POI and the E3 ligase.[9] Variations in linker length and composition can dramatically alter the selectivity of a PROTAC, even when the same POI and E3 ligase ligands are used.[3][10] For instance, a subtle change in linker length can switch a dual-target degrader into a highly selective one.[3][10]
Caption: A typical proteomics workflow for PROTAC selectivity profiling.
Experimental Protocol: TMT-based Quantitative Proteomics
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC of interest at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest and lyse cells to extract the total proteome.
-
Protein Digestion: Digest proteins into peptides using an enzyme like trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label peptides from each condition with a unique TMT reagent.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Proteins showing significantly decreased abundance in PROTAC-treated samples are potential degradation targets.
Biophysical Assays for Target Engagement Verification
While proteomics reveals changes in protein levels, biophysical assays are crucial for confirming direct binding of the PROTAC to its intended and unintended targets.
CETSA® is a powerful label-free method to assess target engagement in a physiologically relevant cellular environment. [11][12][13][14]The principle is that ligand binding stabilizes a protein against thermal denaturation. [12]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: Western Blot-based CETSA®
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control. [12]2. Heating: Aliquot cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes). [12][15]3. Lysis: Lyse the cells to release their protein content. [12]4. Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins. [12]5. Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement. [12]
NanoBRET™ is a bioluminescence resonance energy transfer (BRET)-based assay that allows for the quantitative measurement of target engagement in living cells. [16][17][18][19]It can provide insights into compound permeability and intracellular availability. [18]
Comparative Analysis: Linker-Modulated Cross-Reactivity
The choice of linker can have a profound impact on a PROTAC's degradation profile and selectivity. Here, we compare two of the most common linker types: alkyl chains and polyethylene glycol (PEG) linkers.
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Hydrocarbon chains | Repeating ethylene glycol units |
| Hydrophilicity | Hydrophobic | Hydrophilic |
| Solubility | May decrease aqueous solubility | Generally improves aqueous solubility [20] |
| Cell Permeability | Can improve permeability due to hydrophobicity | Can enhance permeability by improving solubility and adopting folded conformations [20] |
| Metabolic Stability | Generally high | Can be more susceptible to metabolism [20] |
| Conformation | Tend to be more elongated | More flexible and can adopt folded conformations [20] |
Case Study 1: BET Protein Degraders
A study comparing PROTACs targeting the Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4) revealed the nuanced effects of linker composition on selectivity. [21]
| PROTAC | Linker Type | BRD4 DC50 (nM) | BRD2 DC50 (nM) | BRD3 DC50 (nM) |
|---|---|---|---|---|
| Compound A | Short Alkyl | 133 | 87 | 107 |
| Compound B | 1-unit PEG | 44 | 133 | 221 |
Data summarized from a comparative study. [21] In this case, the PEG-linked PROTAC (Compound B) was more potent for BRD4 degradation, while the alkyl-linked PROTAC (Compound A) was more effective at degrading BRD2 and BRD3. [21]This highlights how linker choice can fine-tune isoform selectivity.
Case Study 2: WDR5 Degraders
In another example, the degradation of WD repeat-containing protein 5 (WDR5) was highly dependent on the linker type.
| PROTAC | Linker Type | WDR5 DC50 (µM) |
| PROTAC 1 | 4-unit PEG | > 10 (inactive) |
| PROTAC 2 | 4-carbon Alkyl | 0.05 |
Data from a study on WDR5 degradation. [21] This case demonstrates a scenario where the alkyl linker was far superior, resulting in a potent degrader, while the PEG-linked version was inactive. [21]This could be due to the alkyl linker positioning the target and E3 ligase in a more favorable orientation for ubiquitination.
Conclusion and Future Perspectives
The linker is a critical component of a PROTAC that significantly influences its cross-reactivity profile. A comprehensive evaluation using a combination of global proteomics and biophysical target engagement assays is essential for selecting PROTAC candidates with the desired selectivity and safety profiles. While empirical screening of linker libraries remains a common practice, advancements in computational modeling and structural biology are beginning to enable a more rational approach to linker design. [3][22]As our understanding of the complex interplay between the linker, the ternary complex, and the cellular environment grows, we can expect the development of more potent and highly selective PROTACs for a wide range of therapeutic applications.
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A Researcher's Guide to Reproducibility in Surface Functionalization: Comparing 11-Methoxy-11-oxoundecanoic Acid and Alternatives
In the pursuit of novel materials and technologies, the ability to precisely control the chemical and physical properties of surfaces is paramount. Self-assembled monolayers (SAMs) offer a powerful method for this functionalization, allowing for the creation of highly ordered organic surfaces.[1][2][3][4] This guide provides an in-depth comparison of experimental reproducibility when using 11-Methoxy-11-oxoundecanoic acid for surface modification, benchmarked against common alternatives. We will delve into the causal factors behind experimental choices, provide validated protocols, and present comparative data to ensure researchers can achieve consistent and reliable results.
The core of reproducible surface science lies in understanding how molecular structure dictates assembly behavior and how exquisitely sensitive these processes are to environmental factors.[5][6] this compound is a bifunctional molecule featuring a terminal carboxylic acid headgroup, which serves as a robust anchor to metal oxide surfaces, and a terminal methyl ester group, which modifies the surface energy.[4][7][8] Its performance and the reproducibility of the resulting monolayer are best understood when compared against molecules with different headgroups or tail groups.
Comparative Analysis of SAM-Forming Molecules
To establish a framework for reproducibility, we compare this compound with two common alternatives for modifying oxide surfaces like silicon dioxide (SiO₂): Undecanedioic Acid and Octadecylphosphonic Acid (OPA) . Each presents unique advantages and challenges that influence experimental consistency.
| Feature | This compound | Undecanedioic Acid | Octadecylphosphonic Acid (OPA) |
| Headgroup | Carboxylic Acid | Dicarboxylic Acid | Phosphonic Acid |
| Tail Group | Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Methyl (-CH₃) |
| Binding to SiO₂ | Forms a stable salt/coordinate bond with the oxide surface.[4][7] | Can bind with one or both carboxyl groups, potentially leading to varied orientation.[9] | Forms a very strong, hydrolytically stable P-O-Si covalent bond.[10] |
| Expected Wettability | Moderately Hydrophobic | Hydrophilic | Highly Hydrophobic |
| Typical Water Contact Angle | ~70-80° | ~20-30° | >105° |
| Reproducibility Factors | Sensitive to solution pH, which affects headgroup protonation and binding efficiency.[11] The ester tail group is generally stable. | Highly sensitive to pH and immersion time, which can influence whether molecules lie flat or stand up. | Less sensitive to ambient moisture during formation than silanes, but requires careful substrate hydroxylation for dense packing.[10] |
| Stability | Good thermal and chemical stability. | Prone to displacement in basic aqueous environments. | Excellent long-term hydrolytic and ambient stability.[10] |
This table provides expected values based on literature for similar long-chain molecules. Actual results depend heavily on protocol execution.
The choice of molecule fundamentally impacts the resulting surface. The methyl ester tail of this compound provides a non-polar surface, while the free carboxylic acid of Undecanedioic Acid creates a hydrophilic, reactive surface. OPA, with its simple alkyl chain and robust phosphonate anchor, serves as a benchmark for creating densely packed, hydrophobic monolayers.[10]
Visualizing the Experimental Workflow
Achieving a reproducible self-assembled monolayer is a multi-step process where each stage is critical. The following workflow diagram illustrates the essential steps for forming a high-quality SAM on a silicon dioxide substrate, a common platform in microelectronics and sensor development.[12][13]
Caption: Standard workflow for SAM formation and characterization.
Detailed Experimental Protocols for Reproducibility
The following protocols are designed to be self-validating systems. Each step includes an explanation of its causal role in achieving a well-ordered, reproducible monolayer.
Protocol 1: Substrate Preparation (Hydroxylation of SiO₂)
This step is arguably the most critical for reproducibility. The density of hydroxyl (-OH) groups on the silicon surface directly determines the maximum possible packing density of the monolayer.[14][15]
-
Initial Solvent Clean:
-
Place silicon wafer substrates in a beaker.
-
Add acetone and sonicate for 15 minutes. This removes gross organic contamination.
-
Decant acetone, replace with isopropyl alcohol (IPA), and sonicate for another 15 minutes. IPA removes residual acetone and other contaminants.
-
Rinse thoroughly with deionized (DI) water.
-
-
Surface Hydroxylation (Choose one method):
-
(A) Piranha Solution (Extreme Caution Required): Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Immerse substrates for 30 minutes. This is a highly effective but hazardous method for removing all organic residues and creating a dense layer of Si-OH groups.[14]
-
(B) Oxygen Plasma: Place substrates in a plasma cleaner. Treat with oxygen plasma for 5 minutes. This is a safer, dry alternative that also effectively removes organics and hydroxylates the surface.[15]
-
-
Final Rinse and Dry:
-
Rinse the substrates copiously with DI water to remove any residual acid or contaminants.
-
Dry immediately and thoroughly with a stream of high-purity nitrogen gas.
-
Causality: The surface is now in a high-energy, activated state. It must be used immediately for SAM formation before ambient contaminants adsorb.[6]
-
Protocol 2: SAM Formation of this compound
The kinetics of SAM formation depend on concentration, temperature, and solvent purity.[5] Using a standardized procedure minimizes variability.
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Causality: Anhydrous solvent is critical, especially for silane chemistry, but also important for carboxylic acids to prevent water from competing for binding sites on the substrate surface. A 1 mM concentration is typically low enough to slow the initial adsorption rate, allowing molecules time to arrange into ordered domains.[16]
-
-
Substrate Immersion:
-
Place the freshly hydroxylated substrates into individual, sealed containers filled with the thiol solution.
-
Backfill the container headspace with an inert gas (Nitrogen or Argon) to minimize oxidation.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature.
-
Causality: While initial adsorption is fast, the ordering and packing of the monolayer is a slower process that can take many hours to reach thermodynamic equilibrium.[5][17]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution with clean tweezers.
-
Rinse thoroughly with fresh, clean ethanol to wash away any non-chemisorbed (physisorbed) molecules.
-
Sonicate briefly (1-2 minutes) in fresh ethanol. This provides energy to remove weakly bound molecules, ensuring only a robust monolayer remains.[17]
-
Dry the substrate with a stream of nitrogen gas.
-
Validating Reproducibility: Characterization Techniques
No experiment is reproducible without quantitative validation. The following techniques provide critical data on monolayer quality.[1][3][18]
-
Contact Angle Goniometry: Measures the static water contact angle. It is a fast, surface-sensitive technique that provides immediate feedback on the hydrophobicity (or hydrophilicity) of the terminal groups and is an excellent indicator of monolayer coverage and order.[1][18] A high standard deviation across multiple samples or different spots on the same sample indicates poor reproducibility.
-
X-ray Photoelectron Spectroscopy (XPS): Provides the elemental composition of the surface. For this compound on SiO₂, XPS should confirm the presence of Carbon (from the alkyl chain and ester) and show attenuation of the underlying Si and O signals from the substrate, which can be used to estimate monolayer thickness.[1][2][19]
-
Ellipsometry: A non-destructive optical technique that measures the thickness of the monolayer with sub-nanometer precision.[18] Consistent thickness measurements across batches are a hallmark of a reproducible process.
Logical Framework for Troubleshooting
When experiments are not reproducible, a logical diagnostic approach is necessary. The diagram below outlines a troubleshooting framework based on characterization feedback.
Caption: A troubleshooting flowchart for non-reproducible SAMs.
Conclusion
The reproducibility of experiments using this compound for surface functionalization is contingent on a rigorously controlled experimental process. Key factors include immaculate substrate preparation to ensure a high density of binding sites, the use of high-purity reagents and anhydrous solvents, and sufficient immersion time to allow for molecular self-organization. By benchmarking against alternatives like Undecanedioic Acid and OPA, researchers can better understand the unique behavior of their chosen molecule. Consistent application of the detailed protocols and validation using quantitative characterization techniques will empower researchers, scientists, and drug development professionals to build upon reliable, reproducible surface modifications, accelerating innovation and discovery.
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Chen, Y.-L., et al. (2022). Comparison of Self-Assembled Monolayers on SiO2 and Porous SiOCH Dielectrics by Decyltrimethoxysilane Vapor Treatment. Micromachines, 13(7), 1056. Retrieved from [Link]
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Wang, Y., et al. (2018). Reversible Self-Assembled Monolayers (rSAMs) as Robust and Fluidic Lipid Bilayer Mimics. Langmuir, 34(15), 4564-4571. Retrieved from [Link]
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Giri, A. K., & Goswami, P. (2021). Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study. Langmuir, 37(4), 1599-1610. Retrieved from [Link]
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Sista, P., et al. (2013). Increased Stability of Glycol-Terminated Self-Assembled Monolayers for Long-Term Patterned Cell Culture. Langmuir, 29(25), 7947-7954. Retrieved from [Link]
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Faraudo, J., & Bresme, F. (2005). Modeling the properties of self-assembled monolayers terminated by carboxylic acids. Langmuir, 21(9), 3850-3857. Retrieved from [Link]
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Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (2011). ResearchGate. Retrieved from [Link]
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UNDECANEDIOIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 11-Methoxy-11-oxoundecanoic Acid for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this principle. This guide provides an in-depth, procedural framework for the safe disposal of 11-methoxy-11-oxoundecanoic acid (CAS No. 3927-60-4), ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering a causal understanding of the recommended procedures, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Chemical Profile of this compound
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is essential. This compound, a dicarboxylic acid monoester, presents several hazards that dictate its handling and disposal requirements.
According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
These classifications necessitate that this compound be treated as a hazardous waste.[2][3] Improper disposal, such as pouring it down the drain or discarding it in regular trash, is not permissible and violates regulatory standards.[2][4][5]
Table 1: Chemical and Hazard Identification
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 3927-60-4 | [1] |
| Molecular Formula | C12H22O4 | [6] |
| Physical Form | White to off-white solid | [6] |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | [1] |
Personal Protective Equipment (PPE) and Engineering Controls
The first line of defense against chemical exposure is the consistent and correct use of PPE and engineering controls. The hazards associated with this compound mandate stringent protective measures during all handling and disposal procedures.
Engineering Controls:
-
All handling of this compound, both in its pure form and as waste, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[1]
-
An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn for additional protection against splashes.[1]
-
Skin Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated. A lab coat or chemical-resistant apron is also required to protect skin and clothing.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.[1]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[3] Commingling incompatible waste streams can lead to dangerous chemical reactions.[7]
Protocol for Waste Collection:
-
Select a Designated Waste Container:
-
Choose a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers with a secure, leak-proof screw cap are appropriate.[8]
-
The container should be in good condition, free from cracks or leaks. It is often best to use the original container if it is intact and can be securely closed.[7]
-
-
Label the Waste Container:
-
Waste Accumulation:
-
Segregation from Incompatibles:
-
Store the waste container away from incompatible materials. Based on its chemical nature as a carboxylic acid and ester, it should be segregated from:
-
Strong bases (to avoid exothermic neutralization reactions).[7]
-
Strong oxidizing agents.
-
Strong reducing agents.
-
-
Store acids and bases in separate secondary containment.[7]
-
On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste at or near the point of generation.[7][8]
-
Location: The SAA must be under the direct control of the laboratory personnel generating the waste.[9]
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[8]
-
Storage Duration: Containers can remain in the SAA for up to one year from the accumulation start date, provided the quantity limits are not exceeded.[7][8] Once a container is full, it must be moved to the central accumulation area within three days.[7]
Diagram: Waste Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
Disposal of Empty Containers
A container that has held this compound is not considered empty until it has been properly decontaminated.
-
Triple Rinsing: The container must be triple-rinsed with a solvent capable of removing the residue.[2]
-
Rinseate Collection: The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinseates may also need to be collected depending on local regulations.
-
Defacing Labels: Once the container is clean and dry, all hazardous markings and labels must be completely removed or defaced.[2][5]
-
Final Disposal: The clean, de-labeled container can then be disposed of as regular solid waste or recycled according to your institution's policies.[2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be collected and disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.
Final Disposal and Regulatory Compliance
The ultimate disposal of this compound waste must be handled by trained professionals in compliance with all local, state, and federal regulations.[10] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]
-
Waste Pickup: Once your waste container is full or has reached its storage time limit, contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup.[8]
-
Manifesting: All hazardous waste must be tracked from its point of generation to its final disposal site using a hazardous waste manifest system.[9]
-
Disposal Method: The typical final disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[9]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and environmental responsibility.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Regulating Lab Waste Disposal in the United States: The Role of the EPA . Needle.Tube. [Link]
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Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Laboratory Science. [Link]
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Navigating the Safe Handling of 11-Methoxy-11-oxoundecanoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth operational plan for the safe handling and disposal of 11-Methoxy-11-oxoundecanoic acid (CAS No. 3927-60-4), a compound that, while valuable in research, necessitates careful management due to its potential hazards. This document moves beyond a simple checklist to offer a procedural framework grounded in scientific principles, ensuring both your safety and the validity of your experimental outcomes.
Understanding the Hazard Profile of this compound
This compound is a white to off-white solid that presents several key hazards that must be addressed through appropriate personal protective equipment (PPE) and handling protocols.[1] According to its Safety Data Sheet (SDS), this chemical is classified as:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[2]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[2]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[2][3]
A thorough understanding of these risks is the foundation of a robust safety plan. Direct contact can lead to skin and eye irritation, ingestion can be harmful, and inhalation of the dust can irritate the respiratory system.[2][4] Therefore, all procedural steps must be designed to mitigate these potential exposures.
Essential Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.- Nitrile or neoprene gloves.- A properly fitted lab coat.- Use of a chemical fume hood or a balance enclosure with exhaust is highly recommended to minimize dust inhalation. |
| Dissolving in Solvents | - Chemical splash goggles and a face shield.- Nitrile or neoprene gloves (inspect for any signs of degradation before use).- A chemical-resistant apron over a lab coat.- Work should be conducted in a certified chemical fume hood. |
| Conducting Reactions and Work-up | - Chemical splash goggles and a face shield.- Heavy-duty nitrile or butyl rubber gloves for enhanced protection against splashes.- A chemical-resistant apron over a lab coat.- All procedures must be performed within a chemical fume hood. |
| Waste Disposal | - Chemical splash goggles.- Nitrile or neoprene gloves.- A lab coat. |
Causality Behind PPE Choices:
-
Eye Protection : The risk of serious eye irritation necessitates the use of chemical splash goggles at all times.[2] A face shield provides an additional layer of protection during procedures with a higher risk of splashing, such as when dissolving the solid or during reaction work-ups.
-
Hand Protection : Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling the solid and for short-duration tasks.[4][5][6] For prolonged contact or when working with solutions, neoprene or butyl rubber gloves provide more robust protection.[4] It is crucial to inspect gloves for any signs of damage before each use and to wash hands thoroughly after removing them.[3][7]
-
Body Protection : A lab coat is the minimum requirement to protect against incidental skin contact.[5] For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : While engineering controls like a chemical fume hood are the primary means of preventing inhalation of dust, in situations where these are not available or insufficient, a NIOSH-approved respirator may be necessary.[4]
Step-by-Step Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow provides a procedural guide for its safe use in a laboratory setting.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Comprehensive Disposal Plan for this compound
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal not only poses a risk to personnel but also to the environment.
Step-by-Step Disposal Protocol:
-
Waste Segregation : All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weigh boats, gloves), and rinseate from cleaning glassware, must be collected as hazardous waste.[8] Do not dispose of this chemical down the drain or in the regular trash.[8]
-
Container Selection : Use a chemically compatible, leak-proof waste container with a secure screw-top lid.[8] High-density polyethylene (HDPE) or glass containers are appropriate choices.[8] Ensure the container is in good condition and free from cracks or damage.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[8] The date of waste accumulation should also be included.
-
Storage : Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials such as strong bases and oxidizing agents.[8][9]
-
Disposal Request : Once the container is full or has reached the maximum allowable accumulation time according to your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]
Disposal Workflow Diagram
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
